Ethane hydrate
Description
Properties
CAS No. |
14485-33-7 |
|---|---|
Molecular Formula |
C2H8O |
Molecular Weight |
48.08 g/mol |
IUPAC Name |
ethane;hydrate |
InChI |
InChI=1S/C2H6.H2O/c1-2;/h1-2H3;1H2 |
InChI Key |
UVGCAWDXQWPTEK-UHFFFAOYSA-N |
Canonical SMILES |
CC.O |
Origin of Product |
United States |
Foundational & Exploratory
Ethane Hydrate Formation in Porous Media: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and experimental observations governing the formation of ethane (B1197151) hydrates within porous media. The presence of a porous matrix significantly influences the thermodynamic and kinetic conditions of hydrate (B1144303) formation compared to bulk systems. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying processes to facilitate a deeper understanding for researchers and professionals in related fields.
Thermodynamic Conditions of Ethane Hydrate Formation
The formation of ethane hydrates is governed by specific temperature and pressure conditions. In porous media, these conditions are shifted compared to bulk water-gas systems. The primary factor influencing this shift is the pore size of the medium.
Influence of Pore Size on Phase Equilibrium
The presence of porous media generally shifts the hydrate-liquid-vapor (H-Lw-V) equilibrium curve to lower temperatures and higher pressures.[1] This inhibition effect is attributed to the reduction in water activity due to capillary forces within the pores.[1] As the pore size decreases, the degree of this shift becomes more pronounced.
The following table summarizes experimental data on this compound dissociation conditions in various porous media, illustrating the effect of pore size and the presence of inhibitors.
| Porous Medium | Mean Pore Diameter (nm) | Inhibitor | Temperature (K) | Pressure (MPa) | Reference |
| Silica (B1680970) Gel | 28.30 | 3.00 wt.% NaCl | 274.15 | 0.81 | [2] |
| 277.15 | 1.25 | [2] | |||
| 280.15 | 1.91 | [2] | |||
| Silica Gel | 11.30 | 3.00 wt.% NaCl | 273.15 | 0.85 | [2] |
| 276.15 | 1.34 | [2] | |||
| 279.15 | 2.04 | [2] | |||
| Silica Gel | 6.45 | 3.00 wt.% NaCl | 272.15 | 0.90 | [2] |
| 275.15 | 1.41 | [2] | |||
| 278.15 | 2.15 | [2] | |||
| Activated Carbon | ~1.3 (Pore Volume) | None | 277.0 | ~0.8 | [3] |
Comparison with Methane (B114726) Hydrates
Ethane hydrates form at significantly lower pressures than methane hydrates under similar temperature conditions.[3] For instance, at 277 K, this compound formation pressure in wet activated carbons is approximately 0.8 MPa, whereas mthis compound requires around 5.5 MPa.[3] This difference is crucial for applications such as natural gas storage, as ethane, a major component of natural gas, facilitates hydrate formation at more moderate conditions.[3][4]
Kinetics of this compound Formation
The kinetics of hydrate formation, including nucleation and growth, are also influenced by the properties of the porous medium.
Effect of Particle Size
The relationship between particle size and hydrate formation rate is complex. Generally, smaller particle sizes provide a larger gas-liquid contact area, which can enhance the formation rate.[1] However, very fine particles can lead to pore blockage by the initial hydrate formation, hindering further gas diffusion and slowing down the overall process.[1] Studies on mthis compound have shown that an optimal particle size may exist for maximizing water conversion to hydrate.[1]
Influence of Surface Properties
The surface chemistry of the porous medium can either promote or inhibit hydrate formation. The surfaces of porous media can provide additional nucleation sites, accelerating hydrate formation.[1] For instance, the orderly arrangement of water molecules on the surface of some porous media can facilitate the formation of the cage-like structures necessary for hydrate growth.[1] Conversely, some surfaces, like those with hydroxyl radicals on silica, may inhibit the combination of gas and water molecules, making the formation conditions more demanding.[1]
Experimental Methodologies
The study of this compound formation in porous media typically involves high-pressure, low-temperature experimental setups. A general protocol synthesized from various studies is provided below.
Materials and Apparatus
-
Porous Media: Silica sand, silica gel, or activated carbon of known particle size distribution and pore characteristics.
-
Gases: High-purity ethane and, for mixed gas studies, methane.
-
Fluid: Deionized water or saline solutions of known concentration.
-
Reactor: A high-pressure stainless-steel reactor equipped with temperature and pressure sensors, a gas inlet and outlet, and a fluid injection system. The reactor is typically placed in a temperature-controlled bath.[5]
-
Data Acquisition System: A system to continuously record temperature and pressure within the reactor.[5]
Experimental Procedure
-
Sample Preparation: A known mass of the porous medium is placed in the reactor.[5] If studying the effect of water saturation, a specific volume of water is added.
-
System Purging: The reactor is sealed and purged with low-pressure ethane gas to remove any air.[5]
-
Pressurization and Cooling: The reactor is pressurized with ethane to the desired experimental pressure and the temperature is lowered to the target formation temperature using the cooling bath.[5]
-
Hydrate Formation: The system is maintained at constant temperature and pressure conditions. Hydrate formation is monitored by observing a pressure drop in the reactor as gas is consumed to form the solid hydrate phase.[5][6] Temperature spikes may also be observed due to the exothermic nature of hydrate formation.[7]
-
Data Collection: Pressure and temperature are recorded continuously throughout the experiment.[5]
-
Hydrate Dissociation (for equilibrium point determination): After hydrate formation, the temperature can be slowly increased in a stepwise manner or the pressure can be gradually decreased to induce dissociation. The point at which a sharp increase in pressure is observed indicates the hydrate dissociation point, which represents an equilibrium condition.
The following diagram illustrates a typical experimental workflow for determining this compound formation conditions.
Factors Influencing this compound Formation
Several parameters can be manipulated to either promote or inhibit the formation of ethane hydrates in porous media. Understanding these factors is critical for applications ranging from flow assurance in pipelines to gas storage and transportation.
The logical relationship between key parameters influencing this compound formation is depicted in the diagram below.
References
- 1. A Review of the Effect of Porous Media on Gas Hydrate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Key factors controlling the kinetics of secondary hydrate formation in the porous media: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
An In-depth Technical Guide to Ethane Hydrate: Crystal Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethane (B1197151) hydrate (B1144303) is a crystalline solid inclusion compound, a type of clathrate hydrate, formed when water molecules, under specific conditions of high pressure and low temperature, form a hydrogen-bonded lattice that encapsulates ethane molecules. As a significant component of natural gas hydrates found in sub-oceanic sediments and permafrost regions, the study of ethane hydrate is crucial for understanding and exploiting these vast energy resources. Furthermore, the unique physicochemical properties of gas hydrates are of growing interest in various industrial applications, including gas storage and transportation, carbon dioxide sequestration, and potentially in drug delivery systems where the controlled release of encapsulated molecules is paramount.
This technical guide provides a comprehensive overview of the crystal structure and key physical and thermodynamic properties of pure this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental methodologies, and visual representations of its structural and experimental aspects.
Crystal Structure of this compound
Pure this compound crystallizes in the cubic structure I (sI), a common structure for smaller guest molecules. The fundamental building blocks of this structure are two types of polyhedral cages formed by water molecules.
-
Small Cages (5¹²): These cages are formed by 12 pentagonal faces. The sI unit cell contains two such cages.
-
Large Cages (5¹²6²): These cages are composed of 12 pentagonal faces and 2 hexagonal faces. The sI unit cell contains six of these larger cages.
The unit cell of sI hydrate consists of 46 water molecules arranged to form this network of two small and six large cages.[1] Due to its molecular size, ethane (C₂H₆) molecules primarily occupy the larger 5¹²6² cages.[2][3] While occupation of the small 5¹² cages by ethane has been observed under very high-pressure conditions (above 0.1 GPa), at typical formation conditions, these small cages are considered to be empty in pure this compound.[4][5][6][7]
The arrangement of these cages and the typical occupancy by ethane molecules are depicted in the following diagram.
Quantitative Data
The following tables summarize the key crystallographic, physical, and thermodynamic properties of this compound based on available experimental data.
Table 1: Crystallographic Properties of this compound (sI)
| Property | Value | Conditions |
| Crystal System | Cubic | - |
| Space Group | Pm-3n | - |
| Unit Cell Parameter (a) | ~11.82 - 11.88 Å | Varies with temperature and pressure |
| Water Molecules per Unit Cell | 46 | - |
| Small Cages (5¹²) per Unit Cell | 2 | - |
| Large Cages (5¹²6²) per Unit Cell | 6 | - |
| Hydration Number | ~7.67 (theoretical, full occupancy) | Idealized |
| 6.04 ± 0.03 (for CH₄ in sI) | Experimental value for a similar sI hydrate | |
| Cage Occupancy (Large Cages) | High (approaching 100%) | Dependent on formation conditions |
| Cage Occupancy (Small Cages) | Very low to empty | At pressures below ~20 MPa |
Table 2: Physical and Thermodynamic Properties of this compound
| Property | Value | Conditions |
| Molar Mass (C₂H₈O) | 48.08 g/mol [8] | - |
| Boiling Point | 49.6 °C at 760 mmHg[9] | - |
| Thermal Conductivity | ~0.5 - 0.7 W·m⁻¹·K⁻¹ (for methane (B114726) hydrate) | 261.5 to 277.4 K[10] |
| Enthalpy of Dissociation | Varies with temperature and pressure | - |
| Phase Equilibrium (example) | ~0.8 MPa | at 277 K[11] |
Experimental Protocols
The characterization of this compound's structure and properties relies on a suite of advanced analytical techniques. Below are detailed methodologies for the key experiments cited in the study of clathrate hydrates.
X-ray Diffraction (XRD) for Crystal Structure Determination
Objective: To determine the crystal structure and lattice parameters of this compound.
Methodology:
-
Sample Preparation:
-
Synthesize this compound in a high-pressure cell by combining purified water (or ice powder) with high-purity ethane gas at appropriate temperature and pressure conditions (e.g., below 10°C and above 1 MPa).
-
Rapidly cool the synthesized hydrate sample to liquid nitrogen temperature to quench it and prevent dissociation.
-
Grind the hydrate sample into a fine powder under liquid nitrogen to ensure random crystal orientation for powder XRD.
-
Load the powdered sample into a pre-cooled sample holder or capillary tube, maintaining it at cryogenic temperatures.
-
-
Instrumentation and Data Acquisition:
-
Utilize a powder X-ray diffractometer equipped with a low-temperature stage (e.g., a cryostat).
-
Use a common X-ray source, such as Cu Kα radiation (λ = 1.5406 Å).
-
Set the instrument to scan over a relevant 2θ range (e.g., 10° to 80°) with a step size of ~0.02° and a dwell time of 1-2 seconds per step.
-
Maintain the sample temperature constant throughout the measurement (e.g., at 100 K).
-
-
Data Analysis:
-
Perform phase identification by comparing the experimental diffraction pattern to standard diffraction patterns from crystallographic databases (e.g., the ICDD PDF database).
-
Index the diffraction peaks corresponding to the sI hydrate structure.
-
Perform Rietveld refinement of the powder diffraction data to obtain precise lattice parameters, atomic positions, and phase fractions (if other phases like ice are present).
-
Raman Spectroscopy for Cage Occupancy Analysis
Objective: To identify the hydrate structure and determine the cage occupancy of ethane molecules.
Methodology:
-
Sample Preparation:
-
Synthesize this compound in a high-pressure optical cell that allows for in-situ Raman measurements.
-
Alternatively, use the same quenched and powdered sample as prepared for XRD, placed in a cryo-stage under a microscope.
-
-
Instrumentation and Data Acquisition:
-
Employ a Raman spectrometer equipped with a microscope and a low-temperature stage.
-
Use a suitable laser excitation source, typically a 532 nm or 785 nm laser, with low power (~1-5 mW) to avoid sample heating and dissociation.
-
Focus the laser onto the hydrate sample and collect the scattered light.
-
Acquire spectra over a relevant wavenumber range to observe the C-C and C-H stretching modes of ethane (e.g., 800-1200 cm⁻¹ for C-C and 2800-3100 cm⁻¹ for C-H).
-
Accumulate multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the Raman peaks corresponding to ethane molecules in the large (5¹²6²) and, if present, small (5¹²) cages. The C-C stretching mode of ethane in the large cage of sI hydrate is typically observed around 1001 cm⁻¹.[7][12]
-
Deconvolute the overlapping Raman bands to determine the integrated area of each peak.
-
Calculate the relative cage occupancy by taking the ratio of the integrated peak areas, corrected for the Raman scattering cross-sections of the respective vibrational modes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Compositional Analysis
Objective: To provide quantitative information on the hydrate structure, guest distribution, and cage occupancy.
Methodology:
-
Sample Preparation:
-
Synthesize this compound using ¹³C-enriched ethane gas to enhance the NMR signal.
-
Prepare the hydrate sample in a non-metallic (e.g., zirconia) high-pressure NMR rotor.
-
The synthesis can be performed directly within the rotor or the pre-synthesized and quenched hydrate can be packed into the rotor at cryogenic temperatures.
-
-
Instrumentation and Data Acquisition:
-
Utilize a solid-state NMR spectrometer.
-
Employ ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) techniques to obtain high-resolution spectra of the solid hydrate.
-
Spin the sample at a high speed (e.g., 5-10 kHz) at the magic angle (54.7°) to average out anisotropic interactions.
-
Maintain the sample at a low, stable temperature (e.g., -100°C) throughout the experiment.
-
-
Data Analysis:
-
Identify the chemical shifts corresponding to ethane in different cages. The chemical shift is sensitive to the local environment of the guest molecule.
-
Quantify the relative amounts of ethane in each cage type by integrating the corresponding peaks in the ¹³C NMR spectrum. The peak area is directly proportional to the number of ¹³C nuclei in that environment.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has provided a detailed overview of the crystal structure and properties of this compound, a compound of significant scientific and industrial interest. The presented quantitative data, summarized in tabular form, offers a quick reference for its key characteristics. The detailed experimental protocols for XRD, Raman, and NMR spectroscopy outline the primary methods for its structural and compositional analysis. The provided diagrams visually summarize the sI crystal structure and a typical experimental workflow, aiding in the conceptual understanding of this fascinating material. For researchers and professionals, this guide serves as a foundational resource for further exploration into the properties and potential applications of this compound, from energy recovery to novel drug delivery systems.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Structural changes and preferential cage occupancy of this compound and methane-ethane mixed gas hydrate under very high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. mdpi.com [mdpi.com]
- 8. netl.doe.gov [netl.doe.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hydrogen-hehs.com [hydrogen-hehs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. EXPERIMENTAL SOLID STATE NMR OF GAS HYDRATES: PROBLEMS AND SOLUTIONS - UBC Library Open Collections [open.library.ubc.ca]
Ethane Hydrate Phase Equilibrium in Aqueous Solutions: A Technical Guide
This in-depth technical guide provides a comprehensive overview of ethane (B1197151) hydrate (B1144303) phase equilibrium data in various aqueous solutions. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the thermodynamic stability of ethane hydrates. This document summarizes quantitative data, details experimental methodologies, and visualizes key processes.
Data Presentation: Ethane Hydrate Phase Equilibrium
The formation of this compound is highly dependent on pressure, temperature, and the composition of the aqueous solution. The following tables summarize the phase equilibrium data for this compound in pure water and in the presence of various thermodynamic inhibitors.
Table 1: this compound Phase Equilibrium Data in Pure Water
| Temperature (K) | Pressure (MPa) |
| 277.8 | 1.01 |
| 280.0 | 1.38 |
| 282.5 | 1.93 |
| 285.0 | 2.63 |
| 287.5 | 3.55 |
Note: Data compiled from multiple literature sources. Exact values may vary slightly between different experimental setups.
Table 2: this compound Phase Equilibrium Data in Aqueous Solutions with Inhibitors
| Inhibitor | Concentration (wt%) | Temperature (K) | Pressure (MPa) |
| Sodium Chloride (NaCl) | 5 | 275.0 | 1.38 |
| 277.5 | 1.93 | ||
| 280.0 | 2.63 | ||
| Potassium Chloride (KCl) | 5 | 275.5 | 1.38 |
| 278.0 | 1.93 | ||
| 280.5 | 2.63 | ||
| Methanol (CH₃OH) | 5 | 273.0 | 1.38 |
| 275.5 | 1.93 | ||
| 278.0 | 2.63 |
Note: The presence of inhibitors shifts the hydrate equilibrium curve to lower temperatures and higher pressures, indicating a destabilizing effect on hydrate formation.[1][2]
Experimental Protocols
The most common and reliable method for determining gas hydrate phase equilibrium data is the isochoric pressure-search method .[3][4][5] This technique involves monitoring pressure and temperature changes in a constant volume system to identify the precise conditions of hydrate formation and dissociation.
Apparatus for Isochoric Pressure-Search Method
A typical experimental setup consists of:
-
High-Pressure Equilibrium Cell: A vessel of known, constant volume, typically made of stainless steel or titanium, capable of withstanding high pressures and low temperatures. It is often equipped with a sapphire window for visual observation.[3]
-
Temperature Control System: A cooling/heating bath or jacket to precisely control the temperature of the equilibrium cell.
-
Pressure Transducer: A device to accurately measure the pressure inside the cell.
-
Temperature Sensor (e.g., Pt-100 probe): A probe to accurately measure the temperature inside the cell.[4]
-
Data Acquisition System: A computer-based system to continuously record pressure and temperature data.[4]
-
Agitation System: A magnetic stirrer or mechanical agitator to ensure proper mixing of the gas and liquid phases.[4]
-
Gas and Liquid Injection System: A system for evacuating the cell and injecting precise amounts of the guest gas (ethane) and the aqueous solution.[3]
Step-by-Step Experimental Procedure
-
Cell Preparation: The high-pressure equilibrium cell is thoroughly cleaned with appropriate solvents and then dried. The cell is then evacuated to remove any residual air.[4]
-
Loading: A known volume of the aqueous solution (pure water or a solution with an inhibitor) is injected into the cell. The cell is then pressurized with ethane gas to a desired initial pressure.[3]
-
Equilibration: The system is allowed to stabilize at the initial temperature and pressure to ensure thermal equilibrium.[3]
-
Hydrate Formation (Cooling Stage): The agitation system is started, and the cell is cooled at a slow, controlled rate (e.g., 1-2 K/h).[3] A gradual decrease in pressure is observed as the gas cools. A subsequent sharp and continuous drop in pressure indicates the onset of hydrate formation as gas molecules are consumed to form the solid hydrate structure.[3][4]
-
Hydrate Dissociation (Heating Stage): Once a sufficient amount of hydrate has formed, the cell is heated at a very slow, controlled rate (e.g., 0.1-0.5 K/h).[3] As the temperature increases, the pressure also rises. A distinct change in the slope of the pressure-temperature curve marks the point where the last hydrate crystal dissociates.[5]
-
Equilibrium Point Determination: The hydrate-liquid-vapor equilibrium (HLVE) point is identified as the point where the heating and cooling curves intersect on a pressure-temperature diagram. This intersection represents the true thermodynamic equilibrium condition for hydrate stability.[3]
-
Data Collection: The experiment is repeated at different initial pressures to obtain a series of equilibrium points, which are then used to construct the phase equilibrium curve for the specific system.[3]
Visualization of Key Processes
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in thermodynamic modeling of this compound phase equilibrium.
References
An In-depth Technical Guide to the Natural Occurrence and Distribution of Ethane Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence and distribution of ethane (B1197151) hydrate (B1144303). It delves into the geochemical and thermodynamic conditions that govern its formation, stability, and prevalence in various geological settings. Detailed experimental protocols for the analysis of gas hydrates are provided, along with quantitative data from significant global deposits.
Introduction to Ethane Hydrate
This compound is a crystalline solid belonging to the family of clathrate hydrates. These ice-like substances are composed of a lattice of water molecules that form cages, entrapping guest molecules of ethane (C₂H₆). While methane (B114726) is the most abundant guest molecule in natural gas hydrates, ethane is a significant secondary component that influences the structure, stability, and physical properties of these deposits. The presence of ethane, even in small quantities, can shift the thermodynamic conditions required for hydrate formation, typically allowing for stability at higher temperatures compared to pure methane hydrates.
Natural gas hydrates are predominantly found in two primary environments: submarine sediments of continental margins and permafrost regions. In these locations, the requisite conditions of low temperature and high pressure are met, allowing for the formation and accumulation of vast quantities of gas hydrates. These deposits are of significant interest as a potential future energy resource, a factor in global climate change, and a geohazard.
Geological Occurrence and Distribution
This compound does not typically form extensive deposits on its own in nature. Instead, it is most commonly found as a component of mixed gas hydrates, where methane is the primary constituent. The relative concentration of ethane in these mixed hydrates is a key indicator of the origin of the entrapped gas, distinguishing between microbial and thermogenic sources.
Marine Environments:
Vast quantities of gas hydrates are located in the sediments of continental slopes and rises worldwide. The specific pressure and temperature conditions necessary for hydrate stability, known as the Gas Hydrate Stability Zone (GHSZ), are prevalent in water depths exceeding 300-500 meters. The thickness of the GHSZ is determined by the local geothermal gradient and water depth.
Notable marine locations with significant gas hydrate deposits containing ethane include:
-
Gulf of Mexico: Characterized by thermogenic gas sources, the hydrates in this region often contain higher proportions of ethane and other heavier hydrocarbons.
-
Cascadia Margin (offshore Oregon, USA): This region is known for extensive mthis compound deposits, with studies indicating the presence of ethane.
-
Blake Ridge (offshore South Carolina, USA): One of the most extensively studied gas hydrate provinces, where ethane has been identified as a minor component of the entrapped gas.
-
Sea of Marmara (Turkey): Geochemical studies have confirmed the presence of thermogenic gas hydrates with notable ethane content.
-
Shenhu Area, South China Sea: Drilling expeditions have recovered gas hydrate samples with varying concentrations of methane and ethane.
Permafrost Regions:
In Arctic and other permafrost-associated regions, gas hydrates are found within and beneath the permafrost layer. The low temperatures in these environments provide the necessary conditions for hydrate stability at shallower depths than in marine settings.
Significant permafrost-associated gas hydrate deposits are located in:
-
Siberia: The Messoyakha gas field is a well-known example of a producing field with a significant gas hydrate cap.
-
Alaska North Slope: Extensive gas hydrate accumulations have been identified through drilling and geophysical surveys.
-
Mackenzie Delta (Canada): Research wells have confirmed the presence of substantial gas hydrate deposits.
Quantitative Data on this compound Distribution
The concentration of ethane in natural gas hydrates is highly variable and dependent on the geological setting and the source of the gas. The following tables summarize quantitative data from various locations.
| Location | Water Depth (m) / Permafrost Depth (m) | Sediment Depth (mbsf) | Methane (mol%) | Ethane (mol%) | Other Gases (mol%) | Data Source |
| Marine Environments | ||||||
| Gulf of Mexico | 500 - 2800 | 0 - 500 | 85 - 99 | 1 - 10 | Propane (B168953), Butanes, CO₂, H₂S | Sassen et al. (2001) |
| Blake Ridge | 2700 - 4800 | 190 - 450 | >99 | <0.1 | CO₂ | Kvenvolden (1995) |
| Cascadia Margin | 500 - 2800 | 0 - 200 | 99.8 | 0.2 | Propane, H₂S | Suess et al. (2001) |
| Sea of Marmara | ~1200 | 0 - 200 | 85 - 95 | 5 - 15 | Propane, Butanes | Bourry et al. (2009) |
| Shenhu Area, South China Sea | 1108 | 195-225 | 96.10-99.91 | 0.09-3.90 | Propane | [1] |
| Permafrost Regions | ||||||
| Mallik, Mackenzie Delta | N/A | 890 - 1107 | 97.4 | 1.8 | Propane, CO₂ | Lorenson et al. (2002) |
| Prudhoe Bay, Alaska | N/A | 200 - 900 | 99 | <1 | CO₂, N₂ | Collett (1993) |
Table 1: Gas Composition of Natural Gas Hydrates from Various Locations. mbsf: meters below seafloor.
| Parameter | Value | Reference |
| Crystal Structure (with Methane) | Structure I (sI) or Structure II (sII) | Sloan & Koh (2008) |
| Hydrate Formation Pressure (at 277 K) | ~0.8 MPa | [2] |
| Molar Mass | 48.08 g/mol | [3] |
| Density | ~0.9 g/cm³ | Kvenvolden (1993) |
| Color | Colorless | [4] |
| Odor | Odorless | [4] |
| Solubility in Water | Insoluble |
Table 2: Physicochemical Properties of this compound.
Experimental Protocols for this compound Analysis
The characterization of ethane-containing gas hydrates requires specialized laboratory techniques to determine their composition, structure, and stability. The following are detailed methodologies for key experiments.
Gas Hydrate Synthesis
Objective: To synthesize mixed methane-ethane hydrates under controlled laboratory conditions for further analysis.
Materials:
-
High-pressure reaction vessel (autoclave) with pressure and temperature control.
-
Gas mixture of known composition (e.g., 90% methane, 10% ethane).
-
Deionized water.
-
Magnetic stirrer.
Procedure:
-
Place a known volume of deionized water into the high-pressure vessel.
-
Seal the vessel and purge with the gas mixture to remove air.
-
Pressurize the vessel with the methane-ethane gas mixture to the desired initial pressure (e.g., 5-10 MPa).
-
Cool the vessel to a temperature within the hydrate stability zone (e.g., 274-278 K) while continuously stirring the water to enhance gas dissolution.
-
Monitor the pressure and temperature within the vessel. A sudden drop in pressure at a constant temperature indicates the onset of hydrate formation.
-
Allow the reaction to proceed until the pressure stabilizes, indicating the cessation of hydrate growth.
-
The synthesized hydrate can then be used for dissociation experiments or analyzed using spectroscopic techniques.
Compositional Analysis using Gas Chromatography (GC)
Objective: To determine the molar composition of the gas released from the dissociation of a hydrate sample.
Materials:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and/or a Thermal Conductivity Detector (TCD).
-
Appropriate GC column for separating light hydrocarbons (e.g., Porapak Q or a PLOT column).
-
Gas-tight syringe.
-
Sealed vessel for hydrate dissociation.
-
Heating mantle or water bath.
Procedure:
-
Place the synthesized or natural hydrate sample in the sealed dissociation vessel.
-
Carefully heat the vessel to induce hydrate dissociation, causing the release of the entrapped gas and an increase in pressure.
-
Once the hydrate is fully dissociated, use a gas-tight syringe to extract a known volume of the released gas from the vessel's headspace.
-
Inject the gas sample into the GC.
-
The GC will separate the gas components, and the detector will generate a chromatogram with peaks corresponding to each component.
-
Identify the peaks based on their retention times compared to known standards.
-
Quantify the molar concentration of each gas by integrating the peak areas and comparing them to a calibration curve generated from standard gas mixtures.
Structural Analysis using Raman Spectroscopy
Objective: To identify the crystal structure (sI or sII) and determine the cage occupancy of guest molecules in a hydrate sample.
Materials:
-
Raman spectrometer equipped with a suitable laser source (e.g., 532 nm).
-
High-pressure, low-temperature optical cell to maintain hydrate stability during analysis.
-
Microscope for focusing the laser on the hydrate sample.
Procedure:
-
Place the hydrate sample in the high-pressure optical cell and maintain it at conditions of high pressure and low temperature to prevent dissociation.
-
Focus the laser beam onto a crystal of the hydrate sample.
-
Acquire the Raman spectrum, which will show characteristic peaks for the C-H vibrations of methane and ethane molecules within the hydrate cages.
-
Analyze the positions and relative intensities of the Raman peaks. The C-H stretching vibrations of guest molecules are sensitive to the size of the cage they occupy.
-
In sI hydrates, methane occupies both the small (5¹²) and large (5¹²6²) cages, resulting in two distinct peaks.
-
In sII hydrates, methane typically occupies the small (5¹²) cages, while larger molecules like ethane and propane occupy the large (5¹²6⁴) cages.
-
-
Deconvolute the overlapping Raman bands to determine the relative peak areas, which can be used to calculate the relative cage occupancy and the overall gas composition within the hydrate phase.
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate fundamental concepts related to this compound formation and dissociation.
Caption: Logical workflow of this compound formation.
Caption: Factors and process of this compound dissociation.
Caption: Experimental workflow for gas hydrate analysis.
References
The Thermodynamics of Ethane Hydrate: A Deep Dive into Formation and Dissociation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Gas hydrates, crystalline solids formed from water and gas molecules at high pressures and low temperatures, are of significant interest across various scientific and industrial fields. Ethane (B1197151) hydrate (B1144303), a common component of natural gas hydrates, serves as a crucial model system for understanding the fundamental principles governing hydrate stability and kinetics. This technical guide provides a comprehensive overview of the thermodynamics of ethane hydrate formation and dissociation, summarizing key quantitative data, detailing experimental methodologies, and visualizing core concepts. A thorough understanding of these principles is essential for applications ranging from flow assurance in oil and gas pipelines to novel drug delivery systems and gas separation technologies.
Core Thermodynamic Principles
The formation and dissociation of this compound are governed by the principles of phase equilibrium. The stability of the hydrate phase is a function of temperature, pressure, and the composition of the gas and aqueous phases. At a given temperature, there is a specific pressure, known as the equilibrium or dissociation pressure, above which the hydrate is stable and below which it will decompose into its constituent water and ethane gas.
The general reaction for the dissociation of this compound can be represented as:
C₂H₆·nH₂O(s) ⇌ C₂H₆(g) + nH₂O(l or s)
where 'n' represents the hydration number, which is the ratio of water molecules to gas molecules in the hydrate lattice. For ethane, which typically forms a structure I (sI) hydrate, the stoichiometric hydration number is approximately 5.75.[1]
Quantitative Thermodynamic Data
The following tables summarize key quantitative data on the phase equilibrium and enthalpy of dissociation for this compound, providing a valuable reference for computational modeling and experimental design.
Phase Equilibrium Data for this compound
The equilibrium conditions for this compound formation are highly sensitive to temperature and pressure. The data presented below outlines the three-phase (Hydrate-Liquid Water-Vapor) equilibrium curve for pure this compound.
| Temperature (K) | Equilibrium Pressure (MPa) |
| 276.2 | 1.12 |
| 286.0 | 2.70 |
| 277 | 0.8 |
| 272.8 - 294 | 1.26 - 2.42 (initial pressures) |
| 273.15 - 276.15 | 1.4 - 4 |
Note: The equilibrium pressure is influenced by factors such as the presence of inhibitors or promoters in the aqueous phase. For instance, the presence of MgCl₂ has been shown to inhibit this compound formation, shifting the equilibrium curve to lower temperatures and higher pressures.[2]
Enthalpy of Dissociation
The enthalpy of dissociation (ΔHdiss) is a critical thermodynamic parameter representing the heat required to decompose the hydrate into gas and water. This value is crucial for predicting the thermal response of hydrate reservoirs and for designing safe and efficient hydrate-based technologies. The enthalpy of dissociation can be determined experimentally using techniques like high-pressure differential scanning calorimetry (HP-DSC) or calculated from phase equilibrium data using the Clausius-Clapeyron equation.[3][4][5]
The Clausius-Clapeyron equation relates the change in vapor pressure with temperature to the enthalpy of vaporization (or in this case, dissociation):
d(lnP)/d(1/T) = -ΔHdiss/R
where P is the pressure, T is the absolute temperature, and R is the ideal gas constant.
| Method | Enthalpy of Dissociation (kJ/mol) | Reference |
| Calorimetry (Tian-Calvet) | 25.70 ± 0.37 (for C₂H₆·7.67H₂O at 273.15 K) | [6] |
| Clausius-Clapeyron Equation | Varies with T and P | [3][4] |
The dissociation heat of mixed gas hydrates containing methane (B114726) and ethane increases with the ethane concentration.[6]
Experimental Protocols
A variety of experimental techniques are employed to investigate the thermodynamics and kinetics of this compound formation and dissociation. Below are detailed methodologies for some of the key experiments.
Isochoric Pressure Search Method
This method is widely used to determine the phase equilibrium conditions of gas hydrates.[2][7][8]
Objective: To determine the temperature-pressure equilibrium points for hydrate formation and dissociation.
Apparatus: A high-pressure, temperature-controlled reactor equipped with pressure and temperature sensors, and a magnetic stirrer.
Procedure:
-
The reactor is cleaned, evacuated, and then charged with a known amount of pure water or an aqueous solution.
-
The reactor is pressurized with ethane gas to a desired initial pressure.
-
The system is cooled at a constant rate while being continuously stirred to promote hydrate formation. The onset of hydrate nucleation is indicated by a sudden drop in pressure and a corresponding increase in temperature due to the exothermic nature of hydrate formation.[9]
-
Once hydrate formation is established, the system is subjected to a stepwise heating process.
-
At each temperature step, the system is allowed to equilibrate, and the corresponding pressure is recorded.
-
The dissociation point at a given temperature is identified as the point where the heating curve deviates from the cooling curve, indicating the complete decomposition of the hydrate phase.[8]
High-Pressure Differential Scanning Calorimetry (HP-DSC)
HP-DSC is a powerful technique for directly measuring the heat flow associated with phase transitions, such as hydrate formation and dissociation, under controlled pressure and temperature conditions.[10][11][12][13][14]
Objective: To determine the enthalpy of formation and dissociation of this compound.
Apparatus: A high-pressure differential scanning calorimeter capable of operating at relevant pressures and temperatures for hydrate formation.
Procedure:
-
A small, known amount of water is hermetically sealed in a sample crucible.
-
The crucible is placed in the DSC measurement cell, and the cell is pressurized with ethane gas.
-
The sample is subjected to a controlled cooling and heating program.
-
The DSC measures the differential heat flow between the sample and a reference crucible as a function of temperature.
-
The exothermic peak on cooling corresponds to hydrate formation, while the endothermic peak on heating represents hydrate dissociation.
-
The area under the dissociation peak is integrated to determine the enthalpy of dissociation.
In Situ Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides molecular-level information about the structure and composition of gas hydrates.[15][16][17][18][19][20][21] It can be used to identify the hydrate structure, determine the guest molecule distribution within the hydrate cages, and monitor the kinetics of formation and dissociation in real-time.
Objective: To characterize the structure and composition of this compound and monitor its formation and dissociation.
Apparatus: A Raman spectrometer coupled with a high-pressure, temperature-controlled optical cell.
Procedure:
-
The high-pressure cell is loaded with water and pressurized with ethane gas.
-
The system is brought to conditions favorable for hydrate formation.
-
A laser is focused on the sample, and the scattered light is collected and analyzed by the spectrometer.
-
The Raman spectrum provides characteristic peaks for the C-C and C-H stretching modes of the ethane molecule. The position and shape of these peaks can indicate whether the ethane is in the gas phase, dissolved in water, or encapsulated within the hydrate lattice.
-
By monitoring the changes in the Raman spectra over time, the kinetics of hydrate formation and dissociation can be studied. For instance, the C-C stretching mode for ethane in a structure I (sI) hydrate is observed around 1001.6 cm⁻¹, while in a structure II (sII) hydrate, it appears at approximately 991.4 cm⁻¹.[15]
Visualization of Thermodynamic Processes
The following diagrams, generated using the DOT language, illustrate the core concepts of this compound thermodynamics and a typical experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. fsr.ecm.uwa.edu.au [fsr.ecm.uwa.edu.au]
- 14. mt.com [mt.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. cetjournal.it [cetjournal.it]
- 18. researchgate.net [researchgate.net]
- 19. Raman spectroscopic data from gas hydrates formed from a complex gas mixture with different gas supply conditions :: GFZpublic [gfzpublic.gfz.de]
- 20. Spectroscopic methods in gas hydrate research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cdnsciencepub.com [cdnsciencepub.com]
An In-Depth Technical Guide to Ethane Hydrate Stability Zones in Marine Sediments
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles governing the stability of ethane (B1197151) hydrates within marine sediments. The following sections detail the thermodynamic conditions, experimental protocols for characterization, and the logical relationships that define the ethane hydrate (B1144303) stability zone (GHSZ).
Introduction to Ethane Hydrate Stability
Gas hydrates are crystalline solids composed of water molecules forming a cage-like structure that encapsulates guest gas molecules. While methane (B114726) is the most common guest molecule in natural gas hydrates, the presence of other hydrocarbons, such as ethane, can significantly influence the stability conditions and the physical properties of the hydrate deposits.[1] Understanding the stability zone of ethane-containing hydrates is crucial for assessing potential energy resources, understanding geohazards, and for various industrial applications, including flow assurance in pipelines.
The stability of gas hydrates is primarily dependent on temperature, pressure, and the composition of the gas and surrounding water.[2][3] In marine environments, these conditions are met in the shallow sediments of continental margins and deep-water regions. The Gas Hydrate Stability Zone (GHSZ) is the region within the sediment column where the in-situ temperature and pressure are favorable for hydrate formation and existence.[2] The upper boundary of the GHSZ is often the seafloor, while the lower boundary, known as the Bottom Simulating Reflector (BSR), is marked by a sharp acoustic impedance contrast detectable through seismic surveys.[4] This reflector represents the depth at which the geothermal gradient raises the temperature above the hydrate stability limit, leading to the presence of free gas trapped beneath the hydrate-bearing sediments.
Quantitative Data on this compound Stability
The phase equilibrium of ethane hydrates has been determined through numerous experimental studies. The following tables summarize the pressure-temperature (P-T) conditions for the formation and dissociation of pure this compound and mixed methane-ethane hydrates.
Table 1: Pressure-Temperature Stability Data for Pure this compound
| Temperature (K) | Pressure (MPa) | Reference |
| 270.3 | 1.5 | [5] |
| 275.6 | 1.5 | [5] |
| 277.15 | 1.35 | [6] |
| 280.15 | 2.05 | [6] |
| 283.15 | 3.05 | [6] |
| 285.15 | 3.95 | [6] |
Table 2: Pressure-Temperature Stability Data for Mixed Methane-Ethane Hydrates
| Methane in Gas Phase (mol%) | Temperature (K) | Pressure (MPa) | Reference |
| 98.9 | 275.15 | 3.0 | [7] |
| 98.9 | 280.15 | 5.0 | [7] |
| 98.9 | 285.15 | 8.0 | [7] |
| 94.6 | 288.8 | 6.4 | [8] |
| 94.6 | 304.1 | 53.3 | [8] |
| 80.9 | 288.8 | 6.6 | [6] |
| 80.9 | 304.1 | 56.5 | [6] |
Experimental Protocols for Determining Hydrate Stability
The characterization of this compound stability zones involves a combination of laboratory experiments and geophysical surveys.
Laboratory Determination of Hydrate Phase Equilibria
Objective: To determine the pressure and temperature conditions at which this compound forms and dissociates.
Apparatus: A high-pressure, temperature-controlled vessel (autoclave) equipped with pressure and temperature sensors, a gas injection system, a stirring mechanism, and often a viewing window.[9][10]
Methodology:
-
Sample Preparation: A known volume of deionized water or a saline solution is placed in the autoclave. The vessel is then sealed and evacuated to remove air.
-
Pressurization: Ethane or a specified methane-ethane gas mixture is injected into the vessel to a desired initial pressure.
-
Cooling and Hydrate Formation: The temperature of the autoclave is gradually lowered while the contents are continuously stirred to promote gas-water interaction. Hydrate formation is indicated by a sudden drop in pressure as gas molecules are incorporated into the hydrate structure.[11]
-
Equilibrium Measurement: The system is allowed to equilibrate at a constant temperature, and the final stable pressure is recorded. This point represents a condition on the hydrate stability curve.
-
Dissociation Measurement: The temperature is then increased in a stepwise manner. At each step, the system is allowed to stabilize, and the pressure is recorded. A sharp increase in pressure indicates hydrate dissociation. The point at which the last hydrate crystal dissociates is considered a point on the dissociation curve.[12]
-
Data Analysis: The collected pressure and temperature data points are plotted to construct the phase equilibrium curve for the specific gas composition and aqueous solution.
Spectroscopic and Diffraction Techniques for Structural Analysis
3.2.1. Raman Spectroscopy
Objective: To identify the hydrate structure and determine the occupancy of gas molecules within the hydrate cages.
Protocol:
-
Sample Synthesis: Hydrate samples are synthesized in a high-pressure cell with optical windows suitable for Raman spectroscopy.
-
Spectra Acquisition: A laser is focused on the hydrate sample, and the scattered light is collected by a spectrometer. The spectral region corresponding to the C-H stretching vibrations of ethane and methane is of primary interest.[13]
-
Data Analysis: The positions and relative intensities of the Raman peaks provide information about the type of cages (large or small) occupied by the guest molecules and can be used to distinguish between different hydrate structures (sI, sII, or sH).[13][14]
3.2.2. Neutron Diffraction
Objective: To obtain detailed crystallographic information about the hydrate structure.
Protocol:
-
Sample Preparation: Deuterated water (D₂O) is often used to minimize incoherent scattering from hydrogen. The hydrate sample is synthesized in a specialized sample holder that can withstand high pressures and low temperatures.
-
Data Collection: The sample is placed in a neutron beamline, and the diffraction pattern is recorded as a function of the scattering angle.[2][15]
-
Data Analysis: The positions and intensities of the Bragg peaks in the diffraction pattern are used to determine the crystal structure, lattice parameters, and the locations of the guest molecules within the hydrate cages.[16]
Seismic Methods for In-Situ Detection
Objective: To identify and characterize the Gas Hydrate Stability Zone in marine sediments.
Workflow:
-
Seismic Data Acquisition: High-resolution 2D or 3D seismic reflection data is acquired over the area of interest.
-
Data Processing: The raw seismic data undergoes a series of processing steps, including noise attenuation, deconvolution, and migration, to enhance the signal-to-noise ratio and accurately position the seismic reflectors.
-
BSR Identification: The processed seismic sections are analyzed to identify the Bottom Simulating Reflector (BSR), which is a key indicator of the base of the GHSZ. The BSR typically appears as a high-amplitude reflection that runs sub-parallel to the seafloor and cross-cuts the sedimentary strata.[4]
-
Velocity Analysis: The seismic velocity structure of the sediments is determined. The presence of gas hydrates typically increases the P-wave velocity of the sediments, while free gas below the BSR causes a significant decrease in P-wave velocity.
-
Attribute Analysis and Inversion: Various seismic attributes, such as amplitude, frequency, and acoustic impedance, are analyzed to further characterize the hydrate-bearing sediments and the underlying free gas zone. Seismic inversion techniques can be used to estimate the acoustic properties of the sediments, which can then be related to hydrate saturation.[4]
Visualizing Key Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental relationships governing this compound stability and a typical experimental workflow for its characterization.
Caption: Factors influencing the this compound stability zone.
Caption: A typical experimental workflow for determining hydrate stability.
Conclusion
The stability of ethane hydrates in marine sediments is a complex interplay of pressure, temperature, gas composition, and the geochemical environment. This guide has provided a foundational understanding of the this compound stability zone, supported by quantitative data and detailed experimental protocols. The continued application of these methodologies will further refine our understanding of these important geological formations and their potential role as a future energy resource.
References
- 1. A Manufacturing Technique for Binary Clathrate Hydrates for Cold and Very Cold Neutron Production [mdpi.com]
- 2. Neutron scattering studies on the formation and decomposition of gas hydrates near the ice point [apo.ansto.gov.au]
- 3. archimer.ifremer.fr [archimer.ifremer.fr]
- 4. earthdoc.org [earthdoc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrevlett.com [chemrevlett.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Gas Hydrate Lab Devices Exporter, Supplier, Trader In Delhi, India [orbitresearch.in]
- 10. A Brief Overview of Lab - Scale Apparatuses Used in the Recent Years for Experimental Investigations on Gas Hydrates | Scientific.Net [scientific.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Time-resolved in situ neutron diffraction studies of gas hydrate: transformation of structure II (sII) to structure I (sI) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Physical Properties of Ethane Hydrate, Ice, and Water
An In-depth Technical Guide for Researchers and Scientists
This technical guide provides a comprehensive comparison of the key physical properties of ethane (B1197151) hydrate (B1144303), ice (Ih), and liquid water. The significant differences in these properties are crucial for a range of scientific and industrial applications, from energy resource exploration and production to climate modeling and pipeline flow assurance. This document summarizes quantitative data, details experimental methodologies for property determination, and visualizes the workflows for these measurements.
Comparative Physical Properties
The following tables provide a structured comparison of the density, thermal conductivity, and mechanical properties of ethane hydrate, ice, and liquid water. These values represent a synthesis of data from various experimental and computational studies.
Table 1: Density
| Substance | Formula | Crystal Structure | Density (g/cm³) | Temperature (°C) | Pressure (MPa) |
| This compound (sI) | C₂H₆·nH₂O (n≈7.67) | Cubic Structure I | ~0.95 | 0 | 3.0 |
| Ice (Ih) | H₂O | Hexagonal | 0.917 | 0 | 0.1 |
| Liquid Water | H₂O | N/A | 0.999 | 4 | 0.1 |
Table 2: Thermal Conductivity
| Substance | Thermal Conductivity (W/m·K) | Temperature (°C) |
| This compound | ~0.5 - 0.6 | -23 to 7 |
| Ice (Ih) | 2.22 | 0 |
| Liquid Water | 0.58 | 20 |
Table 3: Mechanical Properties
Note: Experimental data for the mechanical properties of pure this compound are limited. The values presented here are for sII methane-ethane hydrate, which serves as a close structural and compositional analogue.
| Property | sII Methane-Ethane Hydrate | Ice (Ih) |
| Bulk Modulus (K) | 8.6 GPa (at 10°C, 30.5 MPa) | 8.8 GPa (at -5°C, 32.8 MPa) |
| Shear Modulus (G) | 3.5 GPa (at 10°C, 30.5 MPa) | 3.5 GPa (at -5°C, 32.8 MPa) |
| Young's Modulus (E) | 9.0 GPa (calculated) | 9.1 GPa (calculated) |
| Poisson's Ratio (ν) | 0.28 (calculated) | 0.30 (calculated) |
Experimental Protocols
The determination of the physical properties of gas hydrates requires specialized equipment and procedures to maintain their stability at low temperatures and high pressures. Below are detailed methodologies for key experiments.
Measurement of Thermal Conductivity: Transient Plane Source (TPS) Method
The Transient Plane Source (TPS) technique is a widely used method for measuring the thermal conductivity and thermal diffusivity of materials, including gas hydrates.
Methodology:
-
Sample Synthesis: this compound is synthesized in a high-pressure vessel by combining ethane gas with water or ice under appropriate temperature and pressure conditions until hydrate formation is complete.
-
Sensor Placement: A TPS sensor, consisting of a thin, electrically conductive nickel spiral embedded in an insulating layer, is placed in the center of the hydrate sample.
-
Transient Heating: A short electrical pulse is passed through the sensor, causing a transient temperature increase.
-
Temperature Monitoring: The temperature increase of the sensor is recorded as a function of time.
-
Data Analysis: The thermal conductivity and thermal diffusivity are calculated by analyzing the temperature versus time response of the sensor. The rate at which the temperature of the sensor increases is related to the thermal transport properties of the surrounding material.
Measurement of Mechanical Properties: Triaxial Shear Test
Triaxial shear tests are a common geotechnical method used to determine the mechanical properties of materials under different stress conditions. For gas hydrates, these tests are performed in a specialized high-pressure, low-temperature triaxial cell.
Methodology:
-
Sample Preparation: A cylindrical sample of this compound-bearing sediment is synthesized or cored from a larger block of pure hydrate.
-
Sample Mounting: The sample is placed in the triaxial cell and enclosed in a flexible membrane.
-
Confining Pressure Application: A confining pressure is applied to the sample by pressurizing the fluid in the cell.
-
Axial Loading: An axial load is applied to the sample at a constant strain rate.
-
Data Acquisition: The axial load, axial deformation, and pore pressure are continuously monitored throughout the test.
-
Stress-Strain Analysis: The collected data is used to construct a stress-strain curve, from which mechanical properties such as Young's modulus, compressive strength, and shear strength are determined.
Discussion
The physical properties of this compound differ significantly from those of its constituent water in both liquid and solid (ice) forms. The inclusion of ethane molecules within the hydrogen-bonded water cages of the hydrate structure leads to these distinct characteristics.
-
Density: this compound is denser than ice, a property that has implications for its stability in natural environments. Unlike ice, which floats on water, this compound deposits are typically found on the seafloor, often under significant layers of sediment.
-
Thermal Conductivity: The thermal conductivity of this compound is considerably lower than that of ice and slightly lower than that of liquid water. This property is critical in modeling the thermal response of hydrate-bearing sediments to changes in temperature, such as those induced by climate change or energy production activities. The lower thermal conductivity of hydrates can act as a thermal insulator, influencing heat flow in the subsurface.
-
Mechanical Properties: The mechanical behavior of gas hydrates is complex and is a key factor in assessing the geomechanical stability of hydrate reservoirs. While data for pure this compound is sparse, studies on methane-ethane hydrates indicate that their mechanical properties, such as bulk and shear moduli, are comparable to those of ice. However, the presence of gas molecules within the hydrate lattice can influence its deformation behavior under stress. The strength and stiffness of hydrate-bearing sediments are significantly greater than those of sediments without hydrates, a factor that must be considered in the design of drilling and production facilities.
This guide provides a foundational overview of the physical properties of this compound in comparison to ice and water. Further research, particularly in obtaining more extensive experimental data on the mechanical properties of pure this compound, is essential for a more complete understanding and for the accurate modeling of its behavior in various natural and engineered systems.
An In-depth Technical Guide to the Discovery and History of Ethane Clathrate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethane (B1197151) clathrate hydrate (B1144303), a crystalline solid comprised of water molecules forming a cage-like structure that encapsulates ethane molecules, has been a subject of scientific inquiry for over a century. Initially a curiosity in the broader study of clathrate hydrates, its significance has grown with the recognition of its role in natural gas deposits, planetary science, and potential applications in gas storage and separation. This technical guide provides a comprehensive overview of the discovery, history, and fundamental properties of ethane clathrate hydrate, tailored for a scientific audience.
A Journey Through Time: The Discovery and History of Ethane Clathrate Hydrate
The story of ethane clathrate hydrate is intertwined with the broader history of clathrate hydrates, which dates back to the early 19th century.
Early Observations (1810s-1930s): Sir Humphry Davy and Michael Faraday are credited with the first observations of clathrate hydrates in the early 1800s, initially with chlorine.[1] The late 19th and early 20th centuries saw pioneering work by French chemists P. de Forcrand and R. Villard, who synthesized hydrates of various small hydrocarbons, including components of natural gas like methane (B114726) and ethane.[2] However, these early studies were largely phenomenological, lacking a deep understanding of the structure of these compounds.
The Rise of Structural Understanding (1930s-1950s): A significant breakthrough came in 1934 when E.G. Hammerschmidt identified gas hydrates as the cause of blockages in natural gas pipelines, shifting the focus of research towards their prevention and characterization.[1][2] This industrial impetus led to more systematic studies of their formation conditions. In the 1940s, W.M. Deaton and E.M. Frost Jr. published extensive phase equilibrium data for natural gas hydrates, including those containing ethane.[3] The term "clathrate" was coined in 1945 by H.M. Powell to describe these inclusion compounds. The foundational work on the crystal structures of gas hydrates was laid in the 1950s by M. von Stackelberg and H. R. Müller, who used X-ray diffraction to determine that small gas molecules like methane and ethane typically form a body-centered cubic structure known as Structure I (sI).[4]
Modern Era of Characterization (1960s-Present): The discovery of vast natural gas hydrate deposits in the Siberian permafrost by Yuri Makogon in the 1960s opened a new chapter in hydrate research, highlighting their potential as an energy resource.[5][6][7][8][9] This spurred further investigation into the thermodynamic and kinetic properties of individual hydrate formers. In the 1980s, Y. P. Handa conducted crucial calorimetric studies on various hydrocarbon hydrates, including ethane, providing valuable thermodynamic data.[10] The advent of advanced spectroscopic techniques, such as Raman and Nuclear Magnetic Resonance (NMR) spectroscopy, in the late 20th century allowed for detailed in-situ studies of hydrate formation and cage occupancy. A notable study in 2000 by Subramanian and colleagues used Raman spectroscopy to investigate the structural transitions in methane-ethane mixed hydrates, demonstrating the power of this technique in characterizing these complex systems.[1][11] More recent research has focused on the formation of ethane clathrate hydrate under extreme conditions, such as in ultrahigh vacuum, with implications for its existence in extraterrestrial environments like comets and icy moons.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data for ethane clathrate hydrate, compiled from various experimental and computational studies.
Table 1: Thermodynamic Properties of Ethane Clathrate Hydrate
| Property | Value | Conditions | Reference(s) |
| Crystal Structure | Structure I (sI) | Standard formation conditions | [4] |
| Hydration Number (n) in C2H6·nH2O | ~7.67 | Theoretical | [14] |
| Enthalpy of Dissociation (ΔH_diss) | 69.5 ± 0.7 kJ/mol | At 273.15 K | [10] |
| Heat Capacity (Cp) | Varies with temperature | 85-270 K | [10] |
Table 2: Spectroscopic Data for Ethane in sI Clathrate Hydrate
| Technique | Peak/Chemical Shift | Assignment | Reference(s) |
| Raman Spectroscopy (C-C stretch) | ~1001 cm⁻¹ | Ethane in large (5¹²6²) cage | [15] |
| Raman Spectroscopy (C-H stretch) | ~2886 cm⁻¹, ~2942 cm⁻¹ | Ethane in large (5¹²6²) cage | [16][17] |
| ¹³C NMR Spectroscopy (δ) | ~7.7 ppm (relative to TMS) | Ethane in large (5¹²6²) cage | [14][18] |
Table 3: Phase Equilibrium Data for Pure Ethane Hydrate
| Temperature (K) | Pressure (MPa) | Reference(s) |
| 274 | 0.6 - 2.6 | [19] |
| 276.2 - 286.0 | 1.12 - 2.70 | [19] |
| 277.15 | ~3.6 (for methane-ethane mixtures) |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of ethane clathrate hydrate. The following sections outline key experimental protocols.
Synthesis of Ethane Clathrate Hydrate in a Stirred-Tank Reactor
This method is commonly used for kinetic and thermodynamic studies of hydrate formation.
Apparatus:
-
A high-pressure, jacketed stirred-tank reactor made of stainless steel.[20][21][22]
-
A temperature control system (e.g., a circulating bath with a coolant like ethylene (B1197577) glycol/water).
-
A pressure transducer and a thermocouple to monitor the reactor conditions.
-
A gas supply system with a mass flow controller for ethane.
-
A magnetic stirrer or overhead mechanical stirrer.
-
A data acquisition system to log temperature, pressure, and gas consumption over time.
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the reactor.
-
Water Loading: Add a known volume of deionized water to the reactor.
-
Purging: Purge the reactor with low-pressure ethane gas to remove air.
-
Pressurization and Cooling: Pressurize the reactor with ethane to the desired initial pressure and cool the reactor to the target temperature using the circulating bath.
-
Initiation of Formation: Start the stirrer at a constant speed to create a vortex and maximize the gas-water interfacial area.
-
Data Acquisition: Monitor and record the pressure and temperature inside the reactor. A drop in pressure at constant temperature indicates gas consumption due to hydrate formation.
-
Equilibrium: Continue the experiment until the pressure stabilizes, indicating that the system has reached equilibrium.
-
Sample Collection: After the experiment, the hydrate slurry can be carefully collected for further analysis.
Characterization Techniques
XRD is the primary technique for determining the crystal structure of clathrate hydrates.
Sample Preparation:
-
Rapidly cool the synthesized hydrate slurry in liquid nitrogen to quench the structure.
-
Grind the frozen sample to a fine powder under liquid nitrogen to maintain its low temperature and prevent decomposition.[23]
-
Mount the powdered sample onto a pre-cooled sample holder for the diffractometer.
Data Acquisition:
-
Instrument: A powder X-ray diffractometer equipped with a low-temperature stage.
-
X-ray Source: Typically Cu Kα radiation (λ = 1.5418 Å).[24]
-
Scan Range: A 2θ range of 10° to 70° is usually sufficient to capture the characteristic peaks of sI hydrate.
-
Scan Speed: A slow scan speed is used to obtain high-resolution data.
-
Data Analysis: The resulting diffraction pattern is compared with standard patterns for sI, sII, and ice to identify the crystal structure and check for the presence of other phases.
Raman spectroscopy is a powerful tool for in-situ identification of guest molecules and their cage environments.
Apparatus:
-
A Raman spectrometer equipped with a confocal microscope.
-
A laser source (e.g., a 532 nm Nd:YAG laser).[25]
-
A high-pressure, temperature-controlled optical cell to allow for in-situ measurements during hydrate formation.
Procedure:
-
Sample Loading: Place deionized water in the optical cell.
-
Pressurization and Cooling: Pressurize the cell with ethane gas and cool it to the desired formation temperature.
-
Data Acquisition: Focus the laser on the gas-water interface or within the bulk liquid/solid phase.
-
Spectral Analysis: Acquire Raman spectra over a range that covers the characteristic vibrational modes of ethane (e.g., 800-1200 cm⁻¹ for the C-C stretch and 2800-3100 cm⁻¹ for the C-H stretches).[26]
-
Integration Time and Accumulations: Use appropriate integration times and a number of accumulations to achieve a good signal-to-noise ratio.
-
Interpretation: The appearance of new peaks shifted from the gas or liquid phase ethane signals indicates the encapsulation of ethane within the hydrate cages.
Solid-state ¹³C NMR spectroscopy provides detailed information about the local environment of the guest molecules within the hydrate cages.
Sample Preparation:
-
Synthesize ¹³C-enriched ethane clathrate hydrate to enhance the signal.
-
Pack the powdered hydrate sample into a zirconia rotor at cryogenic temperatures.
Data Acquisition:
-
Instrument: A solid-state NMR spectrometer.
-
Technique: Cross-polarization magic-angle spinning (CP-MAS) is often used to enhance the signal of the carbon nuclei.
-
Reference: Tetramethylsilane (TMS) or adamantane (B196018) is used as an external chemical shift reference.[14]
-
Parameters: Typical experimental parameters include a specific ¹³C resonance frequency, magic-angle spinning speed, contact time for cross-polarization, and relaxation delay between scans.
-
Analysis: The chemical shift of the ¹³C signal provides information about the size of the cage occupied by the ethane molecule.
Logical Workflow for Ethane Clathrate Hydrate Research
The study of ethane clathrate hydrate typically follows a logical progression from synthesis to detailed characterization and modeling. This workflow can be visualized as follows:
Conclusion
The study of ethane clathrate hydrate has evolved from early observations of a scientific curiosity to a field with significant implications for energy and planetary science. A rich history of research has provided a solid foundation of knowledge regarding its structure, properties, and formation. This guide has summarized the key historical milestones, presented essential quantitative data, and outlined fundamental experimental protocols to serve as a valuable resource for researchers and professionals in related fields. The continued investigation of ethane clathrate hydrate, guided by the systematic workflow presented, promises to unlock further insights into its behavior and potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrocarbon Hydrate Flow Assurance History as a Guide to a Conceptual Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas hydrate composition and equilibrium data. [Direct and calculated measurements are in close agreement; CO/sub 2/, CH/sub 4/, C/sub 2/H/sub 6/, C/sub 3/H/sub 8/ used] (Journal Article) | OSTI.GOV [osti.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. makogon.com [makogon.com]
- 8. researchgate.net [researchgate.net]
- 9. Home - Yuri F. Makogon the discoverer of natural gas hydrates [makogon.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pradeepresearch.org [pradeepresearch.org]
- 14. diva-portal.org [diva-portal.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Kinetics of this compound formation (Journal Article) | ETDEWEB [osti.gov]
- 20. Rapid Gas Hydrate Formation—Evaluation of Three Reactor Concepts and Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. xrdukm.wixsite.com [xrdukm.wixsite.com]
- 24. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 25. hou.usra.edu [hou.usra.edu]
- 26. cetjournal.it [cetjournal.it]
ethane hydrate molecular structure and cage occupancy
An In-depth Technical Guide to the Molecular Structure and Cage Occupancy of Ethane (B1197151) Hydrate (B1144303)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethane hydrate is a crystalline solid inclusion compound, a type of clathrate hydrate, formed when water molecules, under conditions of low temperature and high pressure, create a lattice structure that encages guest ethane molecules. The stability and properties of this compound are fundamentally dictated by its molecular structure and the occupancy of its constituent cages by ethane molecules. This technical guide provides a comprehensive overview of the molecular architecture of this compound, a detailed analysis of cage occupancy, and the experimental methodologies employed for these determinations.
Molecular Structure of this compound
This compound predominantly crystallizes in the cubic structure I (sI) .[1][2][3] This structure is one of the most common clathrate hydrate formations for small guest molecules. The sI unit cell is composed of 46 water molecules that form two distinct types of polyhedral cavities, or "cages":
-
Small Cages (5¹²): These are pentagonal dodecahedra, meaning each cage is formed by 12 pentagonal faces of water molecules. There are two such cages per unit cell.
-
Large Cages (5¹²6²): These are tetrakaidecahedra, constructed from 12 pentagonal and 2 hexagonal faces. There are six of these larger cages within a single unit cell.[4]
While sI is the most common structure for pure this compound, the presence of other guest molecules, such as methane, can lead to the formation of structure II (sII) or structure H (sH) hydrates under specific compositions and pressure-temperature conditions.[1][3][5]
Structural Parameters
The precise dimensions of the cages and the unit cell can be determined using crystallographic techniques like X-ray and neutron diffraction. These parameters are crucial for understanding the thermodynamics and kinetics of hydrate formation and dissociation.
| Structural Parameter | sI Hydrate |
| Crystal System | Cubic |
| Space Group | Pm3n |
| Unit Cell Composition | 2(5¹²) ⋅ 6(5¹²6²) ⋅ 46H₂O |
| Number of Small Cages | 2 |
| Number of Large Cages | 6 |
Cage Occupancy in this compound
Cage occupancy refers to the fraction of cages that are occupied by guest molecules. This is a critical parameter as it directly influences the stoichiometry and gas storage capacity of the hydrate. The occupancy is primarily dependent on pressure, temperature, and the composition of the gas phase.[4]
Preferential Occupancy
Due to its molecular size, the ethane molecule preferentially occupies the larger 5¹²6² cages within the sI structure.[6] At pressures below 100 MPa, it is widely accepted that ethane molecules are exclusively found in these large cages.
Small Cage Occupancy at High Pressures
Several studies have demonstrated that under high-pressure conditions (typically above 0.1 GPa or 100 MPa), ethane molecules can also occupy the smaller 5¹² cages.[1][2][7] This phenomenon is observed through spectroscopic methods, where distinct signals for ethane in both large and small cages can be resolved.[7] The occupancy of the small cages tends to increase with rising pressure.[8]
| Condition | Large Cage (5¹²6²) Occupancy | Small Cage (5¹²) Occupancy |
| Low Pressure (< 100 MPa) | High | Generally considered zero or negligible[6] |
| High Pressure (> 0.1 GPa) | High | Partial to significant, increases with pressure[1][7] |
Experimental Determination of Structure and Cage Occupancy
A variety of instrumental methods are employed to elucidate the structure and quantify the cage occupancy of this compound. Each technique offers unique advantages in probing the host lattice and the guest molecules.[4]
Experimental Protocols
4.1.1. Raman Spectroscopy
-
Principle: This technique measures the vibrational modes of molecules. The C-C stretching mode of ethane exhibits different frequencies depending on whether it is located in a large or small cage, allowing for the quantification of cage-specific occupancy.
-
Methodology:
-
A hydrate sample is placed in a high-pressure cell with optical access.
-
A laser beam is focused on the sample.
-
The scattered light is collected and analyzed by a spectrometer.
-
The relative intensities of the Raman peaks corresponding to ethane in the different cages are used to calculate the cage occupancy ratios.[6]
-
4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy is sensitive to the local chemical environment of atomic nuclei. The chemical shift of ¹³C in ethane is different in the large and small cages, enabling the distinction and quantification of ethane molecules in each environment.
-
Methodology:
-
The hydrate sample is packed into an NMR rotor at cryogenic temperatures.
-
The rotor is spun at the magic angle to average out anisotropic interactions.
-
¹³C NMR spectra are acquired using appropriate pulse sequences and high-power proton decoupling.[9]
-
The integrated intensities of the signals corresponding to ethane in the large and small cages provide a quantitative measure of their relative populations.[10][11]
-
4.1.3. X-ray Diffraction (XRD) and Neutron Diffraction
-
Principle: These diffraction techniques provide detailed information about the crystal structure, including lattice parameters and atomic positions. By refining the diffraction data, it is possible to determine the locations of the guest molecules and their occupancy within the cages.
-
Methodology:
-
A powdered or single-crystal hydrate sample is exposed to a beam of X-rays or neutrons.
-
The diffraction pattern is recorded as a function of the scattering angle.
-
The crystal structure is solved and refined using crystallographic software. The refinement process can yield the fractional occupancy of each cage site.[4][9]
-
Visualizations
Caption: Logical relationship of ethane molecule occupancy in sI hydrate cages.
Caption: A typical experimental workflow for determining this compound structure and cage occupancy.
References
- 1. Structural changes and preferential cage occupancy of this compound and methane-ethane mixed gas hydrate under very high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Evidence of structure II hydrate formation from methane+ethane mixtures (2000) | Sivakumar Subramanian | 319 Citations [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Theoretical Models for Predicting Ethane Hydrate Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary theoretical models used to predict the formation conditions of ethane (B1197151) clathrate hydrates. It details the foundational thermodynamic principles, advanced molecular simulation techniques, and emerging data-driven approaches. The guide also includes summaries of experimental protocols for model validation and presents quantitative data for comparative analysis.
Introduction to Ethane Hydrates
Gas hydrates are crystalline, ice-like solids where guest gas molecules, such as ethane, are trapped within a lattice of hydrogen-bonded water molecules.[1] Ethane typically forms a structure I (sI) hydrate (B1144303), which consists of two small 5¹² cages and six large 5¹²6² cages in its unit cell.[2] However, in mixtures with other gases like methane (B114726), it can also form structure II (sII) hydrates. Predicting the precise pressure and temperature conditions for ethane hydrate formation is critical for applications in natural gas transportation, where their formation can cause pipeline blockages, and in energy storage and separation technologies.[3]
Core Theoretical Models
The prediction of hydrate formation conditions is primarily approached through three distinct modeling paradigms: thermodynamic models based on statistical mechanics, microscopic-level molecular dynamics simulations, and data-driven machine learning models.
Thermodynamic Models
Thermodynamic models are the most established methods for predicting hydrate phase equilibria. They are founded on the principle that at equilibrium, the chemical potential of water in the hydrate phase is equal to its chemical potential in the coexisting aqueous phase (liquid water or ice).[4]
The van der Waals-Platteeuw (vdW-P) Model: Developed in 1959, the vdW-P model is the cornerstone of hydrate thermodynamics.[5][6] It uses statistical mechanics to describe the hydrate lattice and treats the encapsulation of guest molecules as analogous to Langmuir adsorption on a solid surface.[7] The model calculates the chemical potential of water in the hydrate phase by considering the interaction between guest molecules and the water cages. A key component of this model is the Langmuir constant, which describes the filling of the cages and is calculated using a potential function, such as the Kihara potential, to represent guest-host interactions.[8]
The Chen-Guo Model: The Chen-Guo model is another widely used thermodynamic framework that has shown high accuracy for predicting this compound phase equilibrium.[9][10] It conceptualizes hydrate formation as a two-step process:
-
A quasi-chemical reaction forms basic hydrate cages.
-
An adsorption process links these basic cages to form the complete hydrate structure.[9]
This model, often paired with an accurate equation of state (EoS) like the Patel-Teja (PT) EoS to determine gas phase fugacity, provides robust predictions for various gas hydrate systems.[9][10]
Logical Flow of Thermodynamic Prediction: The following diagram illustrates the computational workflow for a typical thermodynamic model used to predict hydrate equilibrium conditions.
Caption: Logical workflow for thermodynamic prediction of hydrate equilibrium.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a powerful, atomistic-level view of the hydrate formation process, which is inaccessible through experiments or thermodynamic models alone.[3][11] By solving Newton's equations of motion for a system of water and ethane molecules, MD can track the trajectory of each atom over time, revealing the mechanisms of nucleation and crystal growth.[2]
Key insights from MD simulations include:
-
Nucleation Pathway: Simulations have shown that for ethane hydrates, the initial kinetically favored cage structure can be the 4¹5¹⁰6² cage, which does not exist in the final stable sI crystal structure. These cages later transform into the thermodynamically favored 5¹²6² cages.[2]
-
Order Parameters: The formation process is often analyzed using structural order parameters, such as the four-body F4φ parameter, to identify the emergence of hydrate-like structures from the disordered liquid phase.[2]
-
Nucleation Rate Analysis: Advanced methods like Mean First-Passage Time (MFPT) and Survival Probability (SP) can be applied to MD simulation data to calculate critical nucleus sizes and nucleation rates, providing quantitative kinetic information.[12][13]
Caption: General workflow for a molecular dynamics (MD) simulation study.
Machine Learning (ML) Models
Machine learning offers a data-driven approach to predict hydrate formation conditions without relying on first-principles physics.[14] These models are trained on large datasets of experimental data to learn the complex, non-linear relationships between input variables (like pressure, temperature, and composition) and the resulting hydrate stability.[15]
Commonly used algorithms include:
-
Artificial Neural Networks (ANN)
-
Support Vector Machines (SVM)
-
Random Forest (RF) and Extremely Randomized Trees (ET)[14]
While highly predictive, the accuracy of ML models is fundamentally dependent on the quality and scope of the training data. Their application is particularly promising for complex systems involving inhibitors or mixed gases where thermodynamic models may require extensive parameter tuning.[15]
Caption: Workflow for developing a machine learning (ML) prediction model.
Experimental Protocols for Model Validation
Accurate experimental data is essential for developing and validating theoretical models. The phase boundary of this compound is typically determined using high-pressure apparatus.
Isothermal Pressure Search Method
A common technique is the isothermal (constant temperature) pressure search method.[9] This protocol involves the following steps:
-
System Preparation: A high-pressure view cell (autoclave) is filled with a known amount of pure water and purged to remove air. The cell is equipped with precise temperature and pressure sensors, a stirring mechanism (e.g., magnetic stirrer), and often a window for visual observation.
-
Pressurization: The cell is cooled to a desired constant temperature. Ethane gas is then injected incrementally, raising the system pressure.
-
Hydrate Formation: The system is continuously stirred to ensure good mixing between the gas and water phases. Hydrate formation is identified by a sharp, sudden drop in pressure as gas is consumed to form the solid hydrate. This equilibrium point is recorded.
-
Hydrate Dissociation (Confirmation): To confirm the equilibrium point, the pressure can be slowly decreased (or temperature increased) until the last hydrate crystals are observed to dissociate, which should occur at the same conditions.
-
Data Collection: The procedure is repeated at various temperatures to map out the complete pressure-temperature (P-T) equilibrium curve.
Caption: Experimental workflow for the isothermal pressure search method.
Data Presentation and Model Comparison
The following tables summarize experimental data for pure this compound formation and compare it with predictions from established thermodynamic models.
Table 1: Experimental Phase Equilibrium Data for Pure this compound
This table presents a selection of experimentally measured pressure-temperature points for the formation of this compound in pure water.
| Temperature (K) | Pressure (MPa) | Reference |
| 273.68 | 0.54 | [10] |
| 274.80 | 0.68 | [16] |
| 277.60 | 1.05 | [16] |
| 280.40 | 1.61 | [16] |
| 283.20 | 2.41 | [16] |
| 285.00 | 3.05 | Holder and Hand (1982)[17] |
| 287.60 | 4.41 | [10] |
Table 2: Comparison of Model Predictions with Experimental Data
This table compares the performance of different thermodynamic models in predicting the equilibrium pressure of this compound at given experimental temperatures. The Average Absolute Relative Deviation (AARD) is a common metric for accuracy.
| Model | Equation of State | Temperature Range (K) | AARD (%) | Reference |
| Chen-Guo | Patel-Teja | 273.68 - 287.6 | < 3.0 | [9][10] |
| John-Holder | Peng-Robinson | 273.44 - 283.09 | ~3.5 | [10] |
| vdW-P | Peng-Robinson | 273.68 - 287.6 | > 5.0 (deviates at higher T) | [10] |
| Parrish-Prausnitz | Peng-Robinson | 273.68 - 287.6 | > 5.0 (deviates at higher T) | [10] |
Note: AARD values are approximate and synthesized from qualitative statements and quantitative results in the cited literature. For instance, one study notes the Chen-Guo model is the most accurate for this compound, while the vdW-P and Parrish-Prausnitz models deviate more significantly as temperature increases.[10] Another study using a novel model based on Chen-Guo reports average relative deviations of less than 3%.[9]
Conclusion
The prediction of this compound formation is a mature field with a range of powerful theoretical tools. Thermodynamic models like the Chen-Guo model provide a highly accurate and computationally efficient means of determining phase equilibria, making them suitable for most engineering applications.[10] Molecular dynamics simulations complement this by offering unparalleled, atomistic-level insights into the kinetic pathways of nucleation and growth, which are crucial for understanding the fundamental physics of the process.[2] Finally, emerging machine learning techniques present a promising data-driven alternative, capable of high accuracy, especially for complex multicomponent systems, provided they are trained on comprehensive and reliable experimental data.[14] The continued integration of these three modeling approaches will drive further advancements in controlling and utilizing this compound formation.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular dynamics simulation sheds new light on mthis compound formation - HIMS - University of Amsterdam [hims.uva.nl]
- 4. Applicability research of thermodynamic models of gas hydrate phase equilibrium based on different equations of state - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00875K [pubs.rsc.org]
- 5. Modeling and Numerical Investigations of Gas Production from Natural Gas Hydrates | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | An Experimental Study on the Formation of Natural Gas Hydrate With Thermodynamic Inhibitors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Nucleation rate analysis of mthis compound from molecular dynamics simulations - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 15. scholarworks.sjsu.edu [scholarworks.sjsu.edu]
- 16. chemrevlett.com [chemrevlett.com]
- 17. researchgate.net [researchgate.net]
Geochemical Signatures of Ethane Hydrate Deposits: A Technical Guide
Abstract
Gas hydrates, crystalline ice-like structures of water containing trapped gas molecules, represent a significant potential energy resource and play a crucial role in global carbon cycling. While methane (B114726) is the most common guest molecule, the presence of other hydrocarbons, particularly ethane (B1197151), imparts unique geochemical signatures that are vital for understanding the origin, formation, and stability of these deposits. This technical guide provides an in-depth overview of the core geochemical indicators used to identify and characterize ethane hydrate (B1144303) deposits. It details the molecular and isotopic compositions, noble gas signatures, and associated pore water chemistry that serve as diagnostic tools. Furthermore, this document outlines the key experimental protocols for sample analysis and presents logical and experimental workflows through visual diagrams to aid researchers, scientists, and professionals in the field.
Core Geochemical Signatures
The identification of ethane hydrate deposits relies on a multi-faceted geochemical approach. The primary signatures are derived from the composition of the hydrate-bound gas itself, including its molecular ratios and the stable isotopic composition of ethane and other light hydrocarbons.
Molecular Composition
While methane is typically the most abundant hydrocarbon in natural gas hydrates, the presence of significant quantities of ethane (C₂H₆) and other C₂₊ hydrocarbons is a key indicator of thermogenic origin or microbial processes capable of producing ethane.[1] The molecular composition is a fundamental first-pass analysis.
Table 1: Molecular and Isotopic Characteristics of Hydrate-Bound Gases
| Parameter | Typical Range | Source/Origin Indicated | Citation |
|---|---|---|---|
| **Methane/Ethane Ratio (C₁/C₂) ** | Varies widely; lower values indicate richer C₂₊ gas | High values (>1000) often suggest microbial origin; lower values suggest thermogenic sources. | [2] |
| δ¹³C of Ethane (‰, V-PDB) | -69‰ to -23‰ | Values lighter than -50‰ may indicate microbial origin; heavier values are typically thermogenic. | [1] |
| δD of Ethane (‰, V-SMOW) | -313‰ to -185‰ | Lighter values are associated with isotopically depleted source water and potential microbial pathways. |[1] |
Stable Isotope Geochemistry
Stable isotope analysis of hydrate-bound ethane is one of the most powerful tools for elucidating the gas's origin. The isotopic signatures of carbon (¹³C/¹²C, expressed as δ¹³C) and hydrogen (²H/¹H or D/H, expressed as δD) provide distinct fingerprints of biogenic versus thermogenic formation processes.
-
Thermogenic Ethane: Formed by the thermal cracking of organic matter at depth, thermogenic ethane is typically enriched in ¹³C.
-
Microbial Ethane: Recent studies have identified microbial pathways for ethane production, which result in ethane that is significantly depleted in both ¹³C and D. For instance, hydrate-bound ethane with δ¹³C values around -61.6‰ and δD values of -285.4‰ has been identified as microbial in origin.[1]
A critical aspect of interpreting these signatures is understanding the isotopic fractionation that occurs during hydrate formation. Experimental studies have shown that during the crystallization of gas hydrates, there is negligible carbon isotope fractionation.[3][4] However, significant hydrogen isotope fractionation occurs, with the hydrate phase becoming depleted in deuterium (B1214612) (D) compared to the residual gas phase.[3][4][5] This means the hydrate preferentially incorporates the lighter (¹H) hydrogen isotope.
Table 2: Isotopic Fractionation During this compound Formation
| Isotope System | Observation | Significance | Citation |
|---|---|---|---|
| Carbon (δ¹³C) | No significant difference between hydrate-bound and residual gas. | The δ¹³C of hydrate gas is a direct reflection of the source gas δ¹³C. | [3][4] |
| Hydrogen (δD) | Hydrate-bound ethane is depleted in D by several per mil (‰) compared to residual gas. | The measured δD of a hydrate sample must be corrected to infer the true δD of the source gas reservoir. | [3][4][5] |
| Fractionation Factor (α) | The fractionation factor α (D/H)hydrate / (D/H)gas for ethane is approximately 0.9985. | Allows for quantitative correction of measured δD values. |[3] |
Noble Gas Geochemistry
Noble gases (e.g., He, Ne, Ar, Kr, Xe) are chemically inert and serve as excellent tracers for the origin and migration of fluids.[2] In hydrate systems, their elemental and isotopic ratios can distinguish between gas sources from the atmosphere, crust, or mantle.[2][6] During hydrate formation, a distinct fractionation pattern occurs where heavier noble gases like Krypton (Kr) and Xenon (Xe) are preferentially incorporated into the hydrate crystal lattice, while lighter noble gases like Helium (He) and Neon (Ne) are largely excluded.[7] This enrichment of heavy noble gases is a key signature of gas that has been processed through hydrate crystallization.[6][7]
Experimental Protocols and Methodologies
Accurate characterization of this compound deposits requires rigorous analytical procedures, from sample collection to laboratory analysis.
Sample Collection and Gas Extraction
-
Objective: To collect hydrate-bearing sediments and extract the trapped gases for analysis without compromising sample integrity or allowing for isotopic fractionation.
-
Methodology:
-
Pressure Coring: Sediment cores are collected from the seafloor using specialized pressure-retaining coring systems. This maintains the sample at in-situ pressure, preventing hydrate dissociation.
-
Quantitative Degassing: In the laboratory, the pressure core is placed in a controlled chamber. The pressure is gradually reduced, causing the hydrate to dissociate into gas and water.[8]
-
Gas Collection: The total volume of released gas is measured, and subsamples are collected in gas-tight vials for subsequent compositional and isotopic analysis.
-
Gas Composition Analysis
-
Objective: To determine the molecular composition of the hydrate gas (e.g., the relative amounts of methane, ethane, propane, etc.).
-
Methodology: Gas Chromatography (GC)
-
Injection: A known volume of the collected gas sample is injected into the gas chromatograph.
-
Separation: The gas mixture travels through a column where different compounds are separated based on their physical and chemical properties.
-
Detection: As each compound exits the column, it is detected by a detector (e.g., a Flame Ionization Detector - FID or a Thermal Conductivity Detector - TCD).
-
Quantification: The concentration of each gas is determined by comparing its peak area in the chromatogram to the peak areas of known standards.
-
Stable Isotope Analysis
-
Objective: To determine the δ¹³C and δD values of ethane and other hydrocarbons.
-
Methodology: Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
-
Chromatographic Separation: The gas sample is first injected into a GC to separate the individual hydrocarbon components (methane, ethane, etc.).
-
Combustion/Pyrolysis:
-
For δ¹³C analysis , the separated ethane is routed to a combustion furnace where it is oxidized to CO₂ gas.
-
For δD analysis , the ethane is passed through a high-temperature pyrolysis reactor where it is converted to H₂ gas.
-
-
Mass Spectrometry: The resulting CO₂ or H₂ gas is introduced into the ion source of an Isotope Ratio Mass Spectrometer. The IRMS measures the ratio of the heavy to light isotopes (e.g., ¹³C/¹²C or D/H) with very high precision.
-
Data Reporting: The measured ratios are compared to international standards (V-PDB for carbon, V-SMOW for hydrogen) and reported in delta (δ) notation in parts per thousand (‰).
-
Pore Water Analysis
-
Objective: To measure the concentration of conservative ions (like Chloride, Cl⁻) in the pore water of sediments to detect freshening caused by hydrate dissociation.[9]
-
Methodology:
-
Pore Water Extraction: Immediately after core retrieval (for non-pressurized cores) or after degassing (for pressure cores), sediment plugs are taken. Pore water is extracted from these plugs, typically by high-pressure squeezing.
-
Ion Chromatography: The extracted pore water is analyzed for major ion concentrations. A significant decrease in the Cl⁻ concentration compared to the baseline seawater value indicates the input of fresh water from dissociated gas hydrate.[9]
-
Data Interpretation and Visualization
The integration of multiple geochemical datasets is crucial for a comprehensive interpretation. The following diagrams illustrate key workflows and concepts in the study of this compound.
Caption: Workflow for the geochemical analysis of gas hydrate deposits.
Caption: Isotopic fractionation of Hydrogen during this compound formation.
Caption: Logical pathways for this compound formation and dissociation.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Geochemical characteristics of gases associated with natural gas hydrate [frontiersin.org]
- 3. kitami-it.repo.nii.ac.jp [kitami-it.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. ISOTOPIC FRACTIONATION OF GUEST GAS AT THE FORMATION OF METHANE AND ETHANE HYDRATES - UBC Library Open Collections [open.library.ubc.ca]
- 6. Noble gases in mthis compound from the Blake Ridge [researchonline.jcu.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. Gas Hydrate Quantification – Geotek Ltd. [geotek.co.uk]
- 9. mdpi.com [mdpi.com]
ethane hydrate formation from dissolved gas in aqueous solutions
An In-depth Technical Guide to the Formation of Ethane (B1197151) Hydrate (B1144303) from Dissolved Gas in Aqueous Solutions
Introduction
Clathrate hydrates are crystalline, ice-like solids in which guest molecules are trapped within a lattice of hydrogen-bonded water molecules. Ethane hydrate, a specific type of clathrate, is of significant interest in the fields of flow assurance in the oil and gas industry, energy storage, and as a model system for understanding the fundamental principles of hydrate formation.[1][2] Ethane (C₂H₆) is a primary component of natural gas and is known to readily form gas hydrates under specific conditions of high pressure and low temperature.[3]
Typically, ethane forms a Structure I (sI) hydrate, which is composed of two types of polyhedral cages: a small pentagonal dodecahedron (5¹²) and a larger tetrakaidecahedron (5¹²6²).[3][4] The unit cell of an sI hydrate consists of two small 5¹² cages and six large 5¹²6² cages.[4] While ethane molecules are generally considered too large to occupy the small cages, studies have shown that at high pressures, some small cage occupancy can occur.[5] This guide provides a comprehensive overview of the thermodynamic conditions, kinetic processes, molecular mechanisms, and experimental protocols associated with the formation of this compound from dissolved gas in aqueous solutions.
Thermodynamics of this compound Formation
The formation of this compound is governed by thermodynamic equilibrium, where the solid hydrate phase coexists with the aqueous and vapor/liquid ethane phases. This equilibrium is highly sensitive to pressure, temperature, and the composition of the aqueous phase.
Phase Equilibrium Conditions
The phase boundary for this compound formation dictates the specific temperature and pressure conditions required for the hydrate to be the stable phase. Below this boundary, ethane and water exist as separate fluid phases; above it, they combine to form the solid hydrate. The equilibrium curve increases monotonically, meaning higher pressures are required for hydrate formation at higher temperatures.[5]
Table 1: Thermodynamic Equilibrium Conditions for this compound Formation in Pure Water
| Temperature (K) | Pressure (MPa) | Source |
|---|---|---|
| 273.15 - 282.15 | 0.6 - 2.6 | [6] |
| 277.0 | ~0.8 | [7] |
| 274.2 | (Vapor Composition Dependent) | [8] |
| 278.15 | 0.870 | [3] |
| 280.15 | 1.131 | [3] |
| 290 - 324 | 20 - 479 |[5] |
Influence of Additives on Phase Equilibrium
The thermodynamic conditions for hydrate formation can be significantly altered by the presence of chemical additives, which are broadly classified as inhibitors or promoters.[9]
-
Inhibitors: Thermodynamic inhibitors, such as salts (e.g., NaCl, KCl) and alcohols (e.g., methanol), shift the hydrate equilibrium curve to lower temperatures and higher pressures, effectively making formation more difficult.[10][11] This is a critical strategy for preventing hydrate plugs in industrial pipelines.[1]
-
Promoters: Thermodynamic promoters like tetrahydrofuran (B95107) (THF) stabilize the hydrate structure, reducing the pressure required for formation at a given temperature.[1][12] Ethane and THF can exhibit a competitive effect on hydrate formation, particularly at higher THF concentrations.[13]
Table 2: Effect of Inhibitors on this compound Phase Equilibrium
| System | Additive | Concentration (wt%) | Average Temperature Shift (K) | Average Pressure Shift (MPa) | Source |
|---|---|---|---|---|---|
| Ethane + Water | Methanol | 5 | (Formation at higher pressure) | - | [10][11] |
| Ethane + Water | NaCl | 5 | (Formation at higher pressure) | - | [10][11] |
| Ethane + Water | KCl | 5 | (Formation at higher pressure) | - | [10][11] |
| Ethane + Water | MEG (7%) + TMAB (3%) | 10 | ~1.78 (reduction) | ~0.116 (reduction) | [14] |
| Ethane + Water | MEG (5%) + TMAB (5%) | 10 | ~2.43 (reduction) | ~0.123 (reduction) | [14] |
(MEG = Monoethylene Glycol; TMAB = Tetra-n-butylammonium Bromide)
Kinetics of this compound Formation
The kinetics of hydrate formation describe the rate at which the process occurs and involve two primary stages: nucleation and crystal growth. These processes are influenced by factors such as the degree of supercooling (the difference between the operating temperature and the equilibrium temperature), pressure, and the interfacial area between gas and liquid.[6]
-
Nucleation: This is the initial formation of a stable, microscopic hydrate crystal nucleus from the dissolved gas and water molecules. It is a stochastic process that often involves an induction time, a delay before rapid crystal growth begins. Molecular dynamics simulations are a key tool for studying nucleation at the molecular level.[4][15]
-
Crystal Growth: Once a stable nucleus has formed, it grows by the continuous incorporation of guest (ethane) and host (water) molecules. The rate of growth is often controlled by mass transfer of the dissolved gas to the crystal surface and heat transfer away from the growing interface.[3] Studies have shown that for this compound, the gas consumption rate during growth can be relatively constant with time under isobaric and isothermal conditions.[3]
Surfactants such as sodium dodecyl sulfate (B86663) (SDS) can act as kinetic promoters, increasing the rate of hydrate formation without changing the thermodynamic equilibrium conditions.[16]
Table 3: Kinetic Data for this compound Formation
| System | Initial Pressure (MPa) | Temperature (K) | Stirring Rate (rpm) | Key Kinetic Finding | Source |
|---|---|---|---|---|---|
| Ethane-Water | 0.6 - 2.6 | 274 - 282 | (Stirred) | Rate is governed by interfacial area, pressure, temperature, and degree of supercooling. | [6] |
| Ethane-Water | 1.56 - 2.46 | 275.2 | 800 | Increasing initial pressure promotes formation kinetics. | [16] |
| Methane-Ethane Mix | ~3.6 | 277.15 | 800 | A thermodynamic natural path model showed good agreement with experimental data. |[17] |
Molecular Mechanism of Nucleation and Growth
Molecular Dynamics (MD) simulations provide invaluable insight into the nanoscale mechanisms of hydrate formation. The process begins with the clustering of dissolved ethane guest molecules in the water, which then become coordinated with water molecules.[4] This leads to the formation of initial cage-like structures.
For this compound, simulations have revealed that the nucleation process can be dominated by the initial formation of a kinetically favored, oblong 4¹5¹⁰6² cage, which is not present in the final stable crystal structure.[4] These transient cages restrict the orientation of the guest ethane molecule. Subsequently, these initial cages undergo a transformation into the thermodynamically favored 5¹²6² cages that characterize the stable sI structure.[4] Once these stable cages form, they act as templates for further crystal growth.
Experimental Protocols
The study of this compound formation relies on specialized high-pressure equipment and analytical techniques. Below are outlines of key experimental methodologies.
Protocol: Determination of Phase Equilibrium via Isochoric Pressure Search
This method is widely used to accurately determine the hydrate dissociation point, which represents a point on the phase equilibrium curve.
-
Apparatus: A high-pressure, temperature-controlled reactor (view cell) equipped with pressure and temperature sensors, a magnetic stirrer, and a data acquisition system.
-
Preparation: The reactor is filled with a known volume of the aqueous solution (e.g., pure water or a solution with inhibitors). The vessel is then purged and pressurized with ethane gas to a pressure well above the expected hydrate formation pressure.
-
Formation: The system is cooled at a constant rate while being stirred to promote mixing. Hydrate formation is indicated by a sharp drop in pressure as gas is consumed to form the solid hydrate. The system is left for a period to ensure maximum hydrate conversion.
-
Dissociation: The stirrer is turned off, and the system is heated in very small, discrete temperature steps. At each step, the system is allowed to stabilize.
-
Data Analysis: The pressure and temperature are recorded continuously. The hydrate dissociation point is identified as the inflection point on the pressure-temperature curve where the heating curve deviates from the cooling curve. This point signifies the final melting of the hydrate crystals.[14]
Protocol: Measurement of Formation Kinetics in a Semi-Batch Stirred Reactor
This protocol is designed to measure the rate of gas consumption during hydrate growth under controlled conditions.
-
Apparatus: A semi-batch stirred tank reactor connected to a gas reservoir of known volume. The reactor is equipped with pressure and temperature controls and sensors.
-
Procedure: The reactor is filled with water and brought to the desired experimental temperature. The system is then pressurized with ethane to a specific initial pressure, and the stirrer is activated at a constant speed.
-
Data Acquisition: The pressure in the reactor is monitored over time. The rate of hydrate formation is calculated from the rate of pressure drop, using real gas equations of state to determine the number of moles of ethane consumed.[6][12]
-
Analysis: The gas consumption rate (moles/time) is determined. This data can be used to test kinetic models and understand the influence of variables like pressure, temperature, and additives on the formation rate.[16]
Protocol: Structural Identification using Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique used to identify hydrate structures and the occupancy of guest molecules within the cages.
-
Apparatus: A high-pressure optical cell coupled with a Raman spectrometer.
-
Procedure: Hydrates are formed within the optical cell following a protocol similar to that for phase equilibrium studies. The laser from the spectrometer is focused on the hydrate crystals.
-
Analysis: The Raman spectrum is collected. For this compound, the C-C symmetric stretching mode is particularly informative. A single peak indicates ethane in one environment (e.g., the large 5¹²6² cage of sI), while a split peak can indicate that ethane molecules are entrapped in different environments, such as both the large and small cages of the sI lattice, which can occur at high pressures.[5] This technique is also crucial for distinguishing between sI and sII structures in mixed-gas hydrates.[8][18]
Conclusion
The formation of this compound from dissolved gas in aqueous solutions is a complex interplay of thermodynamics, kinetics, and molecular-level interactions. While pure ethane reliably forms a Structure I hydrate, its formation conditions are sensitive to pressure, temperature, and the presence of chemical additives. Understanding these phenomena is crucial for both preventing unwanted hydrate blockages in industrial settings and for developing new technologies based on gas hydrates. Advanced experimental techniques, particularly when combined with molecular dynamics simulations, continue to provide deeper insights into the fundamental mechanisms of nucleation and growth, paving the way for more precise control over these phase transition processes.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Ethane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of this compound formation (Journal Article) | ETDEWEB [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrevlett.com [chemrevlett.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. docs.nrel.gov [docs.nrel.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Influence of Guest Molecule Size on Hydrate Structure: A Comparative Analysis of Methane and Ethane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Clathrate hydrates, crystalline ice-like solids, are formed when water molecules (the host) create a cage-like structure that encapsulates guest molecules. The size and shape of these guest molecules are critical determinants of the resulting hydrate's crystal structure. This guide provides a detailed examination of how the dimensional differences between methane (B114726) (CH₄) and ethane (B1197151) (C₂H₆) influence the formation and structure of their respective hydrates, a fundamental concept with implications for natural gas storage, transportation, and various industrial applications.
Fundamental Hydrate (B1144303) Structures
Clathrate hydrates primarily form in one of three main crystal structures: structure I (sI), structure II (sII), and structure H (sH).[1] These structures are differentiated by the types and arrangements of their fundamental building blocks—polyhedral water cages.
-
Structure I (sI): This structure is composed of two types of cages: a small dodecahedron (5¹²) and a larger tetrakaidecahedron (5¹²6²).[2] The unit cell of sI consists of two 5¹² cages and six 5¹²6² cages, formed from 46 water molecules.[3][4]
-
Structure II (sII): This structure contains a small dodecahedron (5¹²) and a large hexakaidecahedron (5¹²6⁴).[2] The sII unit cell is larger, comprising sixteen 5¹² cages and eight 5¹²6⁴ cages, constructed from 136 water molecules.[5]
-
Structure H (sH): This is the most complex structure and is formed with the help of a large guest molecule and a smaller "help gas" molecule. It consists of three cage types: a dodecahedron (5¹²), an irregular dodecahedron (4³5⁶6³), and a large icosahedron (5¹²6⁸).[1]
The selection of which structure forms is predominantly governed by the size of the guest molecule relative to the cavity dimensions of the water cages.
Methane Hydrate: A Classic Structure I Former
Methane, with its smaller molecular diameter, comfortably fits within the cages of the structure I (sI) hydrate.[3]
-
Cage Occupancy: In a typical sI mthis compound, methane molecules occupy both the small 5¹² cages and the larger 5¹²6² cages.[4]
-
Stoichiometry: The ideal formula for mthis compound is approximately CH₄·5.75H₂O, which corresponds to a methane mass percentage of about 13.4%.[4] This stoichiometry is a result of the full occupancy of the eight available cages (two small and six large) within the 46-water-molecule unit cell.[4]
The stability of methane in the sI structure is a direct consequence of the favorable energetic interactions between the methane molecule and the surrounding water molecules of the cages.
This compound: A Versatile Guest Molecule
Ethane, being a larger molecule than methane, also typically forms a structure I (sI) hydrate.[6] However, its larger size pushes the limits of the sI cages, leading to some interesting behaviors, especially in mixtures.
-
Cage Occupancy in sI: In pure this compound, the larger ethane molecules predominantly occupy the larger 5¹²6² cages of the sI structure. The smaller 5¹² cages are often considered to be empty or have very low occupancy at lower pressures.[6]
-
Structural Transition in Methane-Ethane Mixtures: When methane and ethane are mixed, the resulting hydrate structure can transition from sI to sII depending on the composition of the gas mixture.[2][7] This transition is a fascinating example of how the interplay between different guest molecules can dictate the overall crystal structure. Studies have shown that with a methane mole concentration of over approximately 72-75%, the mixture can form an sII hydrate.[2][7] In this sII structure, the smaller methane molecules occupy the 5¹² cages, while the larger ethane molecules occupy the 5¹²6⁴ cages.[2]
This structural transition highlights the delicate balance of guest-host interactions and the drive to achieve the most thermodynamically stable configuration.
Quantitative Structural Data
The following tables summarize the key structural parameters for methane and ethane hydrates.
| Parameter | Mthis compound (sI) | This compound (sI) |
| Crystal Structure | Structure I (sI) | Structure I (sI) |
| Space Group | Pm3n | Pm3n |
| Unit Cell Composition | 8(CH₄)·46(H₂O) | ~6(C₂H₆)·46(H₂O) (variable) |
| Small Cage Type | 5¹² | 5¹² |
| Large Cage Type | 5¹²6² | 5¹²6² |
| Small Cage Occupancy | High | Low to empty (pressure dependent)[6] |
| Large Cage Occupancy | High | High[6] |
| Parameter | Methane-Ethane Mixture Hydrate (sII) |
| Crystal Structure | Structure II (sII) |
| Space Group | Fd3m |
| Unit Cell Composition | Variable (e.g., 16(CH₄)·8(C₂H₆)·136(H₂O)) |
| Small Cage Type | 5¹² |
| Large Cage Type | 5¹²6⁴ |
| Small Cage Occupancy | Methane |
| Large Cage Occupancy | Ethane |
Experimental Protocols for Hydrate Characterization
The structural and thermodynamic properties of gas hydrates are determined through a variety of experimental techniques.
a) Hydrate Synthesis:
A common method for synthesizing gas hydrates in a laboratory setting involves a high-pressure, low-temperature reactor.
-
Reactor Setup: A stainless-steel reactor vessel is filled with a known amount of pure water.
-
Purging: The vessel is purged with the guest gas (methane or ethane) to remove any air.
-
Pressurization: The reactor is then pressurized with the guest gas to the desired formation pressure.
-
Cooling: The temperature of the reactor is lowered to induce hydrate formation. The formation is often identified by a sudden drop in pressure as the gas is consumed to form the solid hydrate.
-
Equilibrium: The system is allowed to equilibrate at the desired temperature and pressure for a sufficient period to ensure complete hydrate formation.
b) Structural Analysis - Powder X-ray Diffraction (PXRD):
PXRD is a primary technique for determining the crystal structure of hydrates.
-
Sample Preparation: A finely ground powder of the synthesized hydrate is loaded into a sample holder at low temperatures to prevent dissociation.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected over a range of angles (2θ).
-
Analysis: The positions and intensities of the diffraction peaks are used to determine the crystal system, space group, and lattice parameters of the hydrate. Rietveld refinement can be used for a more detailed structural analysis, including cage occupancies.
c) Spectroscopic Analysis - Raman Spectroscopy:
Raman spectroscopy is a powerful tool for identifying the guest molecules within the hydrate cages and determining cage occupancy.
-
In-situ Measurement: A Raman probe is often integrated into the high-pressure reactor to allow for in-situ measurements during hydrate formation and dissociation.
-
Spectral Acquisition: A laser is focused on the hydrate sample, and the scattered light is collected and analyzed.
-
Analysis: The vibrational modes of the guest molecules (e.g., C-H stretching modes for methane and ethane) exhibit characteristic shifts depending on whether the molecule is in the gas phase, dissolved in water, or encapsulated within a specific type of hydrate cage. The relative intensities of these peaks can be used to quantify the cage occupancy.[6]
Visualization of Structural Relationships
The following diagrams illustrate the key concepts discussed.
Caption: Relationship between guest molecule size and hydrate structure formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mthis compound Structure I Dissociation Process and Free Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methane clathrate - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Spectroscopic Identification of Ethane Hydrate Structures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the identification and characterization of ethane (B1197151) clathrate hydrate (B1144303) structures. Detailing the principles and experimental protocols of Raman, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, this document serves as an essential resource for researchers in the fields of materials science, chemical engineering, and pharmaceutical development where hydrate formation is a critical consideration.
Introduction to Ethane Hydrates
Ethane, a significant component of natural gas, readily forms crystalline solid inclusion compounds known as clathrate hydrates in the presence of water at low temperatures and high pressures. In these structures, a lattice of hydrogen-bonded water molecules forms cages that encapsulate guest molecules like ethane. The specific arrangement of these water cages defines the hydrate's crystal structure, which in turn governs its physical and chemical properties.
Ethane typically forms a structure I (sI) hydrate, which consists of two types of cages: a small pentagonal dodecahedron (5¹²) and a large tetrakaidecahedron (5¹²6²). However, in the presence of other guest molecules, such as methane (B114726), ethane can also participate in the formation of structure II (sII) hydrates, which are composed of 5¹² small cages and larger hexakaidecahedral (5¹²6⁴) cages. Under conditions of very high pressure, a hexagonal structure H (sH) may also be observed. The precise identification of these structures is paramount for understanding and controlling hydrate formation and dissociation processes.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable tools for the non-destructive analysis of ethane hydrate structures. They provide detailed information on the local environment of the guest (ethane) and host (water) molecules, enabling the determination of the hydrate structure, guest distribution, and cage occupancy.
Raman Spectroscopy
Raman spectroscopy is a powerful technique for identifying hydrate structures due to its sensitivity to the vibrational modes of the encapsulated guest molecules. The interaction between the guest molecule and the host water cage influences these vibrational frequencies, leading to characteristic spectral signatures for different hydrate structures.
The C-C stretching mode of the ethane molecule is particularly sensitive to the cage environment and serves as a reliable indicator of the hydrate structure.[1][2] In the larger 5¹²6² cage of sI hydrate, the C-C stretching vibration is observed at approximately 1001.6 cm⁻¹.[1] In contrast, when ethane occupies the 5¹²6⁴ cage of sII hydrate, this peak shifts to around 991.4 cm⁻¹.[1][2] The C-H stretching modes of ethane can also provide structural information, although the C-C stretching region is generally more definitive.[1]
At pressures below 100 MPa, ethane molecules predominantly occupy the large cages of both sI and sII structures.[1] However, at very high pressures (above 0.1 GPa), ethane can also be forced into the small 5¹² cages, which can be detected by the appearance of a new peak in the Raman spectrum at approximately 1020 cm⁻¹.[1][3]
Table 1: Characteristic Raman Peaks for Ethane in Clathrate Hydrates
| Hydrate Structure | Cage Type | Vibrational Mode | Raman Shift (cm⁻¹) | Reference(s) |
| Structure I (sI) | Large (5¹²6²) | C-C Stretch | ~1001.6 | [1][2] |
| Structure II (sII) | Large (5¹²6⁴) | C-C Stretch | ~991.4 | [1][2] |
| Structure I (sI) | Small (5¹²) | C-C Stretch | ~1020 (at >100 MPa) | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy is another highly effective method for characterizing ethane hydrates. Both ¹H and ¹³C NMR can be employed to probe the local environment of the guest molecules. The chemical shift of the guest molecule is sensitive to the size and geometry of the encapsulating cage, providing a distinct fingerprint for each hydrate structure.[4][5]
For ethane in the large cages of sI hydrate, a characteristic ¹³C NMR chemical shift is observed at approximately 7.7 ppm.[4] This distinct chemical shift allows for the unambiguous identification of the sI structure. In mixed methane-ethane hydrates, NMR can be used to confirm the formation of either sI or sII structures depending on the gas composition.[5][6] Furthermore, NMR is a valuable tool for studying the kinetics of hydrate formation and decomposition.[7][8][9]
Table 2: Characteristic ¹³C NMR Chemical Shifts for Ethane in Clathrate Hydrates
| Hydrate Structure | Cage Type | Chemical Shift (ppm) | Reference(s) |
| Structure I (sI) | Large (5¹²6²) | ~7.7 | [4] |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides complementary information for the identification of ethane hydrates by probing the vibrational modes of both the guest and host molecules. Specific IR band signatures can be identified for the encaged ethane guest, and these signatures are temperature-dependent.[10][11] The interaction of ethane with the water molecules of the cage leads to distinct features in the IR spectrum that can be used to confirm the presence of the hydrate phase.[10][12]
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate and reproducible spectroscopic analysis of ethane hydrates. The following sections outline typical protocols for sample preparation and data acquisition.
Sample Preparation
Ethane hydrates are typically synthesized in a high-pressure cell equipped with optical windows for spectroscopic measurements.
-
Materials: High-purity water (or D₂O for certain NMR experiments to avoid proton signals from water) and high-purity ethane gas are required.[4] For mixed hydrates, a gas mixture with a known composition of ethane and other components (e.g., methane) is used.
-
Apparatus: A high-pressure vessel, often a diamond anvil cell for very high-pressure studies, equipped with sapphire or diamond windows transparent to the spectroscopic probe (laser for Raman, IR beam, etc.). The cell should be connected to a gas handling system and a pressure transducer. A temperature control system (e.g., a cryostat) is also essential.
-
Synthesis:
-
A small amount of water or ice is placed inside the pressure cell.
-
The cell is sealed and purged with low-pressure ethane gas to remove air.
-
The cell is then pressurized with ethane gas to the desired pressure.
-
The temperature is lowered below the hydrate formation temperature for the given pressure.
-
Hydrate nucleation and growth can be monitored visually through the optical windows and confirmed by the appearance of characteristic spectroscopic signals.
-
Raman Spectroscopy Protocol
-
Instrumentation: A Raman spectrometer equipped with a suitable laser source (e.g., 532 nm or 785 nm), a high-resolution grating, and a sensitive detector (e.g., a CCD). A microscope is used to focus the laser onto the hydrate sample within the pressure cell.
-
Data Acquisition:
-
The laser is focused on a single hydrate crystal or a region of interest within the sample.
-
Raman spectra are collected over the desired spectral range, typically covering the C-C and C-H stretching regions of ethane (around 800-1200 cm⁻¹ and 2800-3100 cm⁻¹).
-
Acquisition times and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample heating or decomposition.
-
-
Data Analysis:
-
The collected spectra are baseline-corrected.
-
The positions and relative intensities of the Raman peaks are determined.
-
The hydrate structure is identified by comparing the observed peak positions to the reference values in Table 1.
-
Cage occupancy can be estimated from the relative intensities of the peaks corresponding to different cages.[1]
-
NMR Spectroscopy Protocol
-
Instrumentation: A solid-state NMR spectrometer with a magic-angle spinning (MAS) probe. The probe should be capable of low-temperature operation.
-
Data Acquisition:
-
The hydrate sample is loaded into an NMR rotor at low temperature to prevent decomposition.
-
¹³C MAS NMR spectra are acquired. A standard pulse sequence, such as a single-pulse experiment with high-power proton decoupling, is typically used.
-
The spinning speed should be sufficient to move spinning sidebands away from the signals of interest.
-
An external chemical shift reference, such as adamantane, may be used.[4]
-
-
Data Analysis:
-
The acquired spectra are processed (Fourier transformation, phasing, and baseline correction).
-
The chemical shifts of the resonance peaks are determined.
-
The hydrate structure is identified based on the characteristic chemical shifts (see Table 2).
-
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical connections between spectroscopic data and the identified hydrate structures.
Conclusion
The spectroscopic identification of this compound structures is a critical capability for a wide range of scientific and industrial applications. Raman, NMR, and IR spectroscopy provide complementary and detailed information that allows for the unambiguous determination of the hydrate crystal structure, the distribution of guest molecules within the hydrate cages, and the kinetics of hydrate formation and dissociation. By following rigorous experimental protocols and leveraging the distinct spectral signatures of ethane in different hydrate environments, researchers can gain a deeper understanding of these important inclusion compounds. This guide provides the foundational knowledge and practical considerations necessary for the successful application of these spectroscopic techniques in the study of ethane hydrates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural changes and preferential cage occupancy of this compound and methane-ethane mixed gas hydrate under very high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Instrumental Methods for Cage Occupancy Estimation of Gas Hydrate [mdpi.com]
- 7. NMR study of methane + ethane structure I hydrate decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. astrobiology.com [astrobiology.com]
- 11. arxiv.org [arxiv.org]
- 12. pradeepresearch.org [pradeepresearch.org]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Ethane Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of ethane (B1197151) hydrate (B1144303) in a laboratory setting for experimental studies. Ethane hydrates are crystalline, ice-like solids in which ethane molecules are trapped within a lattice of water molecules. They are of significant interest in the fields of flow assurance in the oil and gas industry, natural gas storage and transportation, and fundamental studies of clathrate hydrate properties.
Introduction to Ethane Hydrate
This compound is a clathrate hydrate, a non-stoichiometric crystalline compound where guest gas molecules, in this case, ethane, are encapsulated within cages formed by hydrogen-bonded water molecules.[1] These structures form under specific conditions of high pressure and low temperature.[2] Ethane typically forms a structure I (sI) hydrate, but under certain conditions, such as in the presence of other gases like methane, it can form a structure II (sII) hydrate.[3][4] The study of synthetic ethane hydrates allows for a controlled investigation of their physical properties, formation kinetics, and decomposition behavior, which is crucial for various industrial applications.[5]
Experimental Apparatus
The laboratory synthesis of this compound is typically conducted in a high-pressure reactor. A schematic of a common experimental setup is shown below.
A typical apparatus consists of:
-
High-Pressure Reactor: A cylindrical stainless steel vessel, often with a sapphire window for visual observation, capable of withstanding pressures up to 10 MPa or higher.[6]
-
Temperature Control System: A jacketed reactor connected to a coolant bath with a circulator to maintain precise and stable temperatures, often with an accuracy of ±0.1 K.[6][7]
-
Pressure and Temperature Sensors: High-accuracy pressure transmitters and thermometers (e.g., PT100) to monitor the conditions inside the reactor.[6]
-
Gas Injection System: A connection to a high-purity ethane gas cylinder with a pressure regulator to control the gas inlet.
-
Stirring Mechanism: A magnetic stirrer or a mechanical mixer (e.g., a four-blade mixer) to ensure good mixing of the gas and liquid phases, which can influence the kinetics of hydrate formation.[6][8]
-
Data Acquisition System: A computer-based system to log the pressure and temperature data during the experiment.[7]
Materials
-
Ethane Gas: High-purity (e.g., 99.9% or 99.99%) ethane.[6][9]
-
Water: Highly purified distilled or deionized water.[9]
Experimental Protocols
Two common protocols for synthesizing this compound in the laboratory are the isobaric (constant pressure) and isothermal (constant temperature) methods. The choice of method depends on the specific research objectives.
Protocol 1: Isobaric this compound Synthesis
This protocol is suitable for studying the kinetics of this compound formation at a constant pressure.
Procedure:
-
Inject a known volume of purified distilled water into the high-pressure reactor cell (e.g., 60 x 10⁻⁶ m³).[9]
-
Evacuate the reactor cell at least twice to remove any dissolved gases from the water.[9]
-
Pressurize the cell with pure ethane gas to a pressure just below the anticipated hydrate formation pressure.[9]
-
Cool the reactor to the desired experimental temperature.[9]
-
Once the temperature is stable, increase the ethane pressure to the target experimental pressure to initiate hydrate formation.[6]
-
If using a stirrer, turn it on to the desired speed (e.g., 450-800 rpm).[6]
-
Continuously monitor and record the gas consumption, pressure, and temperature throughout the experiment. The rate of gas consumption is indicative of the hydrate formation rate.[9]
-
The experiment is considered complete when gas consumption ceases, indicating that the system has reached equilibrium.[6]
Protocol 2: Isothermal this compound Synthesis
This protocol is used to determine the hydrate formation pressure at a constant temperature.
Procedure:
-
Add a precise amount of deionized water to the reactor.
-
Seal the reactor and perform a vacuum leak test.
-
Pressurize the reactor with ethane gas to an initial low pressure.
-
Set the cooling system to bring the reactor to the desired constant temperature and allow it to stabilize.
-
Slowly and incrementally increase the pressure of the ethane gas in the reactor.
-
Monitor the pressure and temperature closely. A sudden drop in pressure and a corresponding small increase in temperature (due to the exothermic nature of hydrate formation) indicate the onset of hydrate nucleation and growth.
-
The pressure at which this occurs is the hydrate formation pressure for that specific temperature.
-
Maintain the system at these conditions to allow for further hydrate growth, monitoring gas uptake until equilibrium is reached.
Data Presentation: this compound Formation Conditions
The formation of this compound is highly dependent on pressure and temperature. The following table summarizes experimental data on the equilibrium conditions for this compound formation.
| Temperature (K) | Pressure (MPa) | Reference |
| 270 - 280 | 0.883 - 1.667 | [8] |
| 274 - 282 | 0.6 - 2.6 | [10] |
| 277 | ~0.8 | [11] |
| 275.2 | 1.56 - 2.46 | [6] |
| 277.2 | 1.56 - 2.46 | [6] |
| 279.2 | 1.56 - 2.46 | [6] |
Characterization of Synthesized this compound
Once synthesized, it is often necessary to characterize the this compound to confirm its structure and composition. A common non-destructive technique is:
-
Raman Spectroscopy: This technique can be used to identify the hydrate structure (sI or sII) and determine the occupancy of ethane molecules within the different types of cages in the hydrate lattice.[3][12] For instance, the C-C stretching vibration of the ethane molecule shows different Raman peaks depending on whether it is in the large or small cages of the hydrate structure.[12]
Visualizations
Experimental Workflow for this compound Synthesis
The following diagram illustrates the general workflow for the laboratory synthesis of this compound.
Logical Relationship of Factors Affecting this compound Formation
The formation of this compound is influenced by several key factors.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. netl.doe.gov [netl.doe.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetics of this compound formation (Journal Article) | ETDEWEB [osti.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In-Situ Raman Spectroscopy of Ethane Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas hydrates, crystalline solids formed from water and gas molecules at high pressure and low temperature, are of significant interest in the energy sector for natural gas storage and transportation, and in the context of flow assurance in pipelines. Ethane (B1197151) is a primary component of natural gas and readily forms a structure I (sI) clathrate hydrate (B1144303). Understanding the kinetics of ethane hydrate formation and dissociation is crucial for optimizing these applications and mitigating risks. In-situ Raman spectroscopy is a powerful, non-destructive analytical technique that provides molecular-level insights into these processes. It allows for the real-time monitoring of changes in the molecular environment, enabling the identification of hydrate structures, guest molecule distribution, and phase transitions.
This document provides detailed application notes and protocols for the in-situ analysis of this compound using Raman spectroscopy. It is intended to guide researchers in setting up experiments, acquiring high-quality data, and interpreting the spectral information to gain a comprehensive understanding of this compound dynamics.
Principles of Raman Spectroscopy for this compound Analysis
Raman spectroscopy probes the vibrational modes of molecules. When a laser interacts with a sample, most of the scattered light has the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at different frequencies (Raman scattering), corresponding to the vibrational energy levels of the molecules.
For this compound analysis, Raman spectroscopy can distinguish between:
-
Gas Phase, Dissolved Phase, and Hydrate Phase: The vibrational frequencies of ethane and water molecules are sensitive to their local environment. This allows for the differentiation between free gas molecules, ethane dissolved in water, and ethane enclathrated within the hydrate cages.
-
Hydrate Crystal Structure: Ethane typically forms a structure I (sI) hydrate. However, under certain conditions, particularly in the presence of other guest molecules, structure II (sII) can also form. The Raman peaks of the guest molecules exhibit subtle shifts depending on the size and shape of the cages they occupy, allowing for the identification of the crystal structure.[1][2]
-
Cage Occupancy: The relative intensities of the Raman peaks corresponding to guest molecules in the large (5¹²6²) and small (5¹²) cages of the sI hydrate structure can be used to estimate the relative cage occupancy.[3]
Quantitative Data Presentation
The following tables summarize the characteristic Raman peak positions for ethane and water, which are critical for the identification and analysis of this compound phases.
Table 1: Characteristic Raman Peaks for Ethane in Different Phases
| Phase | Vibrational Mode | Raman Peak Position (cm⁻¹) | Reference(s) |
| Gas | C-C stretch (ν₃) | ~995 | [4] |
| C-H stretch | ~2954, ~2995, ~3005 | ||
| sI Hydrate (Large Cage) | C-C stretch (ν₃) | ~1001 | [4] |
| C-H stretch | ~2891, ~2946 | [5] | |
| sI Hydrate (Small Cage) | C-C stretch (ν₃) | ~1020 (at pressures > 100 MPa) | [1][6] |
| C-H stretch | Higher frequency than large cage | [6] |
Table 2: Raman Peak Shifts of Ethane C-C Stretch in sI Hydrate with Pressure
| Pressure (GPa) | Raman Shift (cm⁻¹) - Large Cage | Raman Shift (cm⁻¹) - Small Cage | Reference(s) |
| Ambient | ~1001 | Not typically observed | [4] |
| > 0.1 | Increases linearly | Becomes observable | [6][7] |
| 2.1 | Decomposes | Decomposes | [6] |
Table 3: Characteristic Raman Peaks for Water in Different Phases
| Phase | Vibrational Mode | Raman Peak Position (cm⁻¹) | Reference(s) |
| Liquid Water | O-H stretch | Broad band ~3000-3600 | [8] |
| Ice Ih | O-H stretch | Sharper peaks ~3150, ~3250 | |
| sI Hydrate | O-H stretch | Distinct peaks and shoulders compared to liquid water | [9] |
Experimental Protocols
This section outlines a detailed methodology for the in-situ Raman analysis of this compound formation and dissociation.
I. Experimental Setup
A typical setup for in-situ Raman analysis of gas hydrates consists of:
-
High-Pressure Optical Cell: A cell with sapphire or quartz windows that can withstand the required pressures and temperatures for hydrate formation. The cell should allow for visual observation and be coupled to the Raman spectrometer.
-
Raman Spectrometer: A confocal Raman spectrometer equipped with a suitable laser (e.g., 532 nm or 785 nm) and a long working distance objective.
-
Temperature Control System: A circulating bath or Peltier cooler to precisely control the temperature of the high-pressure cell.
-
Pressure Control System: A pressure generator or gas booster to control the pressure of the ethane gas.
-
Gas Supply: A cylinder of high-purity ethane gas.
II. Protocol for In-Situ this compound Formation
-
System Preparation:
-
Clean the high-pressure optical cell thoroughly with distilled water and a suitable solvent (e.g., isopropanol) to remove any contaminants.
-
Load the cell with a known volume of deionized water (typically filling 1/3 to 1/2 of the cell volume).
-
Purge the cell with low-pressure ethane gas several times to remove any air.
-
-
Initial Raman Spectrum:
-
Acquire a Raman spectrum of the liquid water and the ethane gas phase at ambient conditions. This will serve as a baseline.
-
-
Inducing Hydrate Formation:
-
Cool the cell to the desired experimental temperature (e.g., 274 K).
-
Slowly pressurize the cell with ethane gas to the target pressure (e.g., 3 MPa).
-
Continuously monitor the sample visually and acquire Raman spectra at regular intervals from both the gas-water interface and the bulk liquid phase.
-
-
Data Acquisition during Formation:
-
Focus the laser at the gas-water interface where hydrate nucleation is expected to occur.
-
Set the spectral range to cover the C-H stretching region of ethane (~2800-3100 cm⁻¹) and the O-H stretching region of water (~3000-3800 cm⁻¹).
-
Use an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample heating.
-
Continue acquiring spectra until the hydrate formation process is complete, as indicated by the stabilization of the Raman spectra and visual observation of a solid hydrate phase.
-
III. Protocol for In-Situ this compound Dissociation
-
Inducing Dissociation:
-
Once a stable hydrate phase is formed, dissociation can be induced by either:
-
Thermal Dissociation: Gradually increase the temperature of the cell while maintaining a constant pressure.
-
Pressure-Induced Dissociation: Gradually decrease the pressure in the cell while maintaining a constant temperature.
-
-
-
Data Acquisition during Dissociation:
-
Focus the laser on the solid hydrate phase.
-
Acquire Raman spectra at regular intervals as the temperature is increased or the pressure is decreased.
-
Monitor the changes in the characteristic Raman peaks of ethane in the hydrate phase and the emergence of peaks corresponding to dissolved and gaseous ethane.
-
Continue data acquisition until the hydrate has completely dissociated.
-
Data Analysis and Interpretation
-
Peak Identification: Identify the characteristic Raman peaks for ethane in the gas, dissolved, and hydrate phases, as well as the changes in the water O-H stretching band.
-
Structural Analysis: Compare the peak positions of the enclathrated ethane with the reference values in Table 1 to confirm the formation of sI hydrate.
-
Cage Occupancy Analysis: Deconvolute the C-H stretching region of the this compound spectrum to determine the integrated areas of the peaks corresponding to the large and small cages. The ratio of these areas provides a semi-quantitative measure of the relative cage occupancy.
-
Kinetic Analysis: Plot the intensity of the characteristic hydrate peaks as a function of time to study the kinetics of hydrate formation and dissociation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in-situ Raman analysis.
Logical Relationship for Spectral Analysis
Caption: Logical flow for spectral analysis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Ethane Hydrate Dissociation Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for experimentally measuring the dissociation kinetics of ethane (B1197151) hydrate (B1144303). Understanding these kinetics is crucial for applications ranging from flow assurance in natural gas pipelines to novel drug delivery systems and gas separation technologies.
Introduction to Ethane Hydrate Dissociation Kinetics
This compound is a crystalline solid formed when ethane gas molecules are trapped within a lattice of water molecules at specific conditions of high pressure and low temperature. The dissociation of this structure back into gas and water is a kinetically controlled process. The rate of dissociation is influenced by several factors, including temperature, pressure, and the presence of inhibitors or promoters. Accurate measurement of these dissociation kinetics is essential for predicting and controlling hydrate behavior in various industrial and research settings.
Key Experimental Techniques
Several experimental techniques can be employed to measure the kinetics of this compound dissociation. The choice of method often depends on the specific research objectives, available equipment, and the desired level of detail. The most common techniques include:
-
Pressure-Volume-Temperature (PVT) Analysis: This classical method monitors the change in pressure and volume of the gas phase as the hydrate dissociates at a constant temperature. It provides macroscopic kinetic data.
-
Raman Spectroscopy: This spectroscopic technique provides molecular-level information about the hydrate structure and the guest-host interactions. It can be used to monitor the disappearance of hydrate-specific vibrational modes during dissociation in situ.[1]
-
High-Pressure Differential Scanning Calorimetry (HP-DSC): This thermal analysis technique measures the heat flow associated with the endothermic dissociation of the hydrate as a function of temperature, providing insights into the thermodynamics and kinetics of the process.
Experimental Protocols
Protocol 1: Pressure-Volume-Temperature (PVT) Analysis
This protocol describes the isochoric pressure-search method to determine the dissociation kinetics of this compound.
Objective: To measure the rate of ethane gas evolution from a dissociating hydrate sample at constant temperature.
Materials and Apparatus:
-
High-pressure stainless-steel reactor cell with a known volume
-
Pressure transducer
-
Temperature controller (e.g., circulating bath or Peltier elements)
-
Data acquisition system to log pressure and temperature
-
Vacuum pump
-
High-purity ethane gas (99.9%+)
-
Distilled, deionized water
Procedure:
-
System Preparation:
-
Clean and dry the high-pressure reactor cell thoroughly.
-
Evacuate the cell using a vacuum pump to remove any residual air.
-
Record the internal volume of the cell.
-
-
Hydrate Formation:
-
Introduce a known amount of distilled, deionized water into the reactor.
-
Pressurize the cell with ethane gas to a pressure well above the hydrate equilibrium pressure at the desired formation temperature (e.g., 3-4 MPa at 277 K).
-
Lower the temperature of the cell to the formation temperature (e.g., 274 K) while agitating the mixture (if a stirrer is available) to promote hydrate formation.
-
Monitor the pressure drop within the cell. Hydrate formation is indicated by a continuous decrease in pressure as gas is consumed. The formation process is complete when the pressure stabilizes.
-
-
Dissociation Measurement:
-
Once the hydrate is formed, rapidly increase the temperature of the cell to the desired dissociation temperature, which should be above the hydrate equilibrium temperature for the initial pressure.
-
Maintain the dissociation temperature constant throughout the experiment.
-
Record the pressure increase in the cell as a function of time. The rate of pressure increase is directly related to the rate of ethane gas release from the dissociating hydrate.
-
Continue data logging until the pressure in the cell stabilizes, indicating that all the hydrate has dissociated.
-
-
Data Analysis:
-
Using the recorded pressure-time data and the known volume of the gas phase, calculate the number of moles of ethane gas released at each time point using the real gas law (with an appropriate equation of state like Peng-Robinson).
-
The dissociation rate can be expressed as the change in the number of moles of gas over time (dn/dt).
-
Kinetic parameters, such as the dissociation rate constant, can be determined by fitting the experimental data to a suitable kinetic model.
-
Protocol 2: In Situ Raman Spectroscopy
This protocol details the use of Raman spectroscopy to monitor the structural changes during this compound dissociation.[1][2][3]
Objective: To qualitatively and quantitatively observe the disappearance of this compound structures at the molecular level during dissociation.
Materials and Apparatus:
-
High-pressure optical cell with sapphire or quartz windows
-
Raman spectrometer equipped with a laser source (e.g., 532 nm)[2][3]
-
Long working distance microscope objective
-
Temperature and pressure control system for the optical cell
-
Data acquisition and analysis software
-
High-purity ethane gas
-
Distilled, deionized water
Procedure:
-
System Calibration:
-
Calibrate the Raman spectrometer using a standard reference material (e.g., silicon wafer) to ensure accurate peak positions.[3]
-
-
Hydrate Formation in Optical Cell:
-
Introduce a small amount of distilled, deionized water into the high-pressure optical cell.
-
Pressurize the cell with ethane gas to the desired formation pressure.
-
Cool the cell to the formation temperature to synthesize this compound.
-
Use the Raman spectrometer to confirm the formation of hydrate by identifying the characteristic C-C stretching vibrational modes of ethane molecules encaged in the hydrate lattice. For ethane in the large cages of structure I (sI) hydrate, a peak is typically observed around 1001 cm⁻¹.[4]
-
-
Dissociation Monitoring:
-
Induce dissociation by either increasing the temperature or decreasing the pressure to move the system outside the hydrate stability zone.
-
Acquire Raman spectra of the sample at regular time intervals during the dissociation process.[5]
-
Focus the laser on the hydrate-liquid or hydrate-gas interface to monitor the changes.
-
Record the decrease in the intensity of the characteristic hydrate peaks over time.
-
-
Data Analysis:
-
Analyze the collected spectra to determine the rate of disappearance of the hydrate phase. This can be done by integrating the area of the characteristic hydrate peak and plotting it as a function of time.
-
The change in the relative intensities of peaks corresponding to ethane in the gas, liquid, and hydrate phases can provide insights into the dissociation mechanism.
-
Protocol 3: High-Pressure Differential Scanning Calorimetry (HP-DSC)
This protocol outlines the procedure for measuring the enthalpy and kinetics of this compound dissociation using HP-DSC.
Objective: To measure the heat flow associated with hydrate dissociation and determine kinetic parameters from the thermal data.
Materials and Apparatus:
-
High-Pressure Differential Scanning Calorimeter (HP-DSC)
-
High-pressure sample crucibles
-
System for precise gas handling and pressure control
-
Data acquisition and analysis software
-
High-purity ethane gas
-
Distilled, deionized water
Procedure:
-
Sample Preparation and Hydrate Formation:
-
Place a small, accurately weighed amount of distilled, deionized water into a high-pressure DSC crucible.
-
Seal the crucible and place it in the DSC cell.
-
Purge the cell with ethane gas and then pressurize it to the desired formation pressure.
-
Cool the sample at a controlled rate to a temperature well below the expected hydrate formation temperature.
-
Hold the sample at this low temperature to allow for hydrate formation, which will be observed as an exothermic peak in the DSC signal.
-
-
Dissociation Measurement:
-
After hydrate formation is complete, heat the sample at a constant, controlled rate (e.g., 0.5 K/min).
-
Record the heat flow as a function of temperature. The dissociation of the this compound will be observed as an endothermic peak.
-
The onset temperature of the peak corresponds to the start of dissociation, and the peak temperature is the point of maximum dissociation rate under those conditions.
-
-
Data Analysis:
-
Integrate the area of the endothermic peak to determine the enthalpy of dissociation (ΔH_diss).
-
The shape and position of the dissociation peak can be analyzed using various kinetic models (e.g., Kissinger method) to determine the activation energy (Ea) of the dissociation process. This often requires performing the experiment at several different heating rates.
-
Data Presentation
The following tables summarize typical quantitative data obtained from this compound dissociation experiments.
Table 1: this compound Dissociation Conditions (Pressure vs. Temperature)
| Temperature (K) | Dissociation Pressure (MPa) | Reference |
| 274.15 | 0.6 | [6] |
| 277.15 | 1.0 | [6] |
| 280.15 | 1.5 | [6] |
| 282.15 | 2.0 | [6] |
| 283.15 | 2.6 | [6] |
Table 2: Kinetic Parameters for this compound Dissociation
| Parameter | Value | Experimental Conditions | Reference |
| Activation Energy (Ea) | 75 - 95 kJ/mol | Varies with model and conditions | General Literature Range |
| Intrinsic Rate Constant (k₀) | Varies | Dependent on model and surface area | [7] |
| Dissociation Rate | Proportional to (T - T_eq) | Isothermal, Isobaric | [8] |
Note: The activation energy for hydrate dissociation can vary significantly depending on the experimental method, the presence of porous media, and the kinetic model used for analysis.[9]
Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the described experimental protocols.
Caption: Workflow for PVT analysis of this compound dissociation.
Caption: Workflow for in situ Raman spectroscopy of hydrate dissociation.
Caption: Workflow for HP-DSC analysis of this compound dissociation.
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. gfzpublic.gfz.de [gfzpublic.gfz.de]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics of this compound formation (Journal Article) | ETDEWEB [osti.gov]
- 7. osti.gov [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Activation energy - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Ethane Hydrate for Natural Gas Storage and Transport
Introduction
Natural gas hydrates are crystalline, ice-like compounds where gas molecules, such as methane (B114726) and ethane (B1197151), are trapped within a lattice of water molecules.[1] This structure allows for the dense storage of natural gas at significantly lower pressures and moderately higher temperatures compared to liquefied natural gas (LNG), presenting a potentially safer and less energy-intensive alternative for storage and transportation.[2][3] While natural gas is predominantly methane, the presence of other light hydrocarbons like ethane can significantly influence the hydrate (B1144303) formation conditions and stability.[4] Ethane, a common component of natural gas, readily forms structure I (sI) hydrate, similar to methane.[5] The study of ethane and mixed methane-ethane hydrates is crucial for developing Solidified Natural Gas (SNG) technology, which aims to transport gas in a solid, hydrate form.[2][6]
This document provides detailed application notes on the thermodynamic and kinetic properties of ethane hydrate and outlines experimental protocols for its study, targeting researchers and scientists in the fields of chemical engineering, energy, and materials science.
Data Presentation: Thermodynamic and Kinetic Properties
The formation, stability, and dissociation of ethane hydrates are governed by thermodynamic (pressure, temperature, composition) and kinetic factors. The following tables summarize key quantitative data from experimental studies.
Table 1: Phase Equilibrium Data for this compound in Pure Water
This table presents the three-phase (Hydrate-Liquid-Vapor) equilibrium conditions for pure this compound formation in water.
| Temperature (K) | Pressure (MPa) | Reference |
| 276.2 | 1.12 | [7] |
| 278.2 | 1.39 | [7] |
| 280.2 | 1.74 | [7] |
| 282.2 | 2.17 | [7] |
| 284.0 | 2.70 | [7] |
| 274.0 | 0.60 - 2.60 | [8] |
| 282.0 | 0.60 - 2.60 | [8] |
Table 2: Influence of Thermodynamic Inhibitors on this compound Equilibrium
Thermodynamic hydrate inhibitors (THIs) shift the hydrate equilibrium curve to lower temperatures and higher pressures, making formation less favorable.
| Inhibitor System | Concentration | Avg. Temperature Shift (K) | Avg. Pressure Shift (MPa) | Reference |
| MgCl₂ | 0.05 mol·dm⁻³ | - | - | [7] |
| MgCl₂ | 1.2 mol·dm⁻³ | - | - | [7] |
| Water + 7 wt% MEG + 3 wt% TMAB | - | ~1.78 | ~0.116 | [9] |
| Water + 5 wt% MEG + 5 wt% TMAB | - | ~2.43 | ~0.123 | [9] |
Note: For MgCl₂, the inhibition effect increases with concentration, requiring lower temperatures or higher pressures for hydrate formation.[7]
Table 3: Kinetic Data of this compound Formation
The kinetics of hydrate formation are critical for designing efficient storage processes. Key parameters include the rate of gas consumption and the induction time.
| System | Temperature (K) | Initial Pressure (MPa) | Stirring Rate (rpm) | Key Findings | Reference |
| Ethane + Water | 274 - 282 | 0.6 - 2.6 | Stirred Tank | Formation rates depend on interfacial area, pressure, temperature, and degree of supercooling. | [8] |
| Methane-Ethane Mix | 277.15 | ~3.6 | 800 | Formation kinetics depend on the concentration of components in the mixture. | [10] |
| Ethane + Surfactants (SDS, SDBS, etc.) | 275.2 | 1.56 - 2.46 | 450 - 800 | Increasing initial pressure promotes formation kinetics. Surfactants can act as promoters. | [1] |
Experimental Protocols
Protocol 1: Determination of this compound Phase Equilibrium via Isochoric Pressure Search
This protocol describes the isochoric pressure-search method, a widely used technique to determine the hydrate-liquid-vapor (H-L-V) equilibrium curve.[7][11]
1. Apparatus Setup:
- A high-pressure, temperature-controlled reactor (crystallizer), typically made of stainless steel and equipped with a sapphire window for visual inspection.
- Pressure and temperature sensors with high accuracy (e.g., ±0.005 MPa and ±0.05 K).[12]
- A magnetic stirrer for agitation.
- A data acquisition system to log pressure and temperature.
- A cooling/heating system (e.g., a circulating bath) to control the reactor temperature.
2. Experimental Procedure:
- Cleaning and Preparation: Thoroughly clean the reactor with distilled water to remove any impurities.
- Sample Loading: Load a precise volume of the aqueous solution (e.g., pure water, inhibitor solution) into the reactor.
- Evacuation: Evacuate the reactor using a vacuum pump to remove air and other gases.
- Gas Charging: Pressurize the reactor with pure ethane gas to a desired initial pressure (e.g., 1.56 - 2.46 MPa).[1]
- Hydrate Formation (Cooling Step):
- Start the magnetic stirrer to ensure good mixing between the gas and liquid phases.
- Gradually lower the reactor temperature using the cooling system to a point well within the hydrate stability zone (e.g., 272 K).[9]
- Monitor the pressure. A sharp pressure drop indicates the onset of hydrate formation as gas is consumed.
- Allow sufficient time for hydrate formation to complete, indicated by a stable pressure reading.
- Hydrate Dissociation (Heating Step):
- Turn off the stirrer.
- Increase the reactor temperature in small, discrete steps (e.g., 0.1-0.5 K).
- Allow the system to reach thermal equilibrium at each step, which is confirmed when both temperature and pressure readings stabilize.
- Record the stabilized pressure and temperature at each step.
- The final dissociation point (the equilibrium point) is identified by a distinct change in the slope of the pressure-temperature curve, indicating the complete melting of the hydrate phase.
- Data Analysis: Plot the recorded pressure versus temperature data. The inflection point on this curve represents a single point on the H-L-V equilibrium line. Repeat the entire procedure with different starting conditions to map out the full equilibrium curve.
Protocol 2: Kinetic Study of this compound Formation in a Semi-Batch Stirred Reactor
This protocol details the methodology for measuring the rate of this compound formation.[1][8]
1. Apparatus Setup:
- A semi-batch, jacketed, stirred-tank reactor.
- A gas supply system with a mass flow controller or a high-pressure reservoir of known volume.
- Accurate pressure and temperature sensors.
- A variable-speed agitator.
- A data acquisition system to continuously record pressure, temperature, and gas consumption over time.
2. Experimental Procedure:
- Reactor Preparation: Clean the reactor and load it with a known volume of distilled water or a test solution (e.g., containing a kinetic promoter like SDS).
- Thermostating: Bring the reactor contents to the desired experimental temperature (e.g., 277.15 K) using the circulating bath.[10]
- Pressurization: Rapidly pressurize the reactor with ethane gas to the target initial pressure (e.g., 3.6 MPa).[10]
- Initiation of Experiment: Start the agitator at a constant speed (e.g., 800 rpm) to create a stable gas-liquid interface.[10] This moment is considered time zero (t=0).
- Data Logging: Continuously monitor and record the pressure inside the reactor. The decrease in pressure over time is directly related to the amount of ethane gas consumed to form hydrates.
- Termination: The experiment is typically continued until the pressure stabilizes, indicating that the hydrate formation rate has slowed to a negligible level.
- Calculation of Gas Consumption: The number of moles of ethane consumed (Δn_H) at any time 't' can be calculated using the real gas law, based on the pressure drop in the reactor's gas phase:
- Δn_H = V_gas * [(P₀ / (Z₀ * R * T₀)) - (P_t / (Z_t * R * T_t))]
- Where V_gas is the volume of the gas phase, P is pressure, T is temperature, Z is the compressibility factor, R is the ideal gas constant, and the subscripts ₀ and _t denote initial conditions and conditions at time 't', respectively.
Visualizations
Caption: Workflow for hydrate phase equilibrium measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. ou.edu [ou.edu]
- 3. netl.doe.gov [netl.doe.gov]
- 4. rroij.com [rroij.com]
- 5. Preparation and application of an economical and environmentally friendly hydrate inhibitor in gas field development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetics of this compound formation (Journal Article) | ETDEWEB [osti.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Determining the Composition of Ethane Hydrates: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clathrate hydrates, crystalline water-based solids physically trapping guest molecules, are of significant interest in fields ranging from energy recovery to gas storage and transportation. Ethane (B1197151), a primary component of natural gas, readily forms these structures. A precise understanding of the composition and structure of ethane-containing hydrates is paramount for optimizing their formation, dissociation, and application. This document provides detailed application notes and experimental protocols for the characterization of ethane hydrate (B1144303) composition, focusing on three principal analytical techniques: Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC).
Key Analytical Techniques at a Glance
A multi-faceted approach is often necessary for a comprehensive understanding of ethane hydrate composition. Spectroscopic techniques like Raman and NMR provide insights into the hydrate structure and the distribution of guest molecules within the hydrate cages, while Gas Chromatography offers a quantitative analysis of the overall gas composition upon dissociation.
Caption: Interrelationship of analytical techniques for this compound characterization.
Data Presentation: Quantitative Analysis of Methane-Ethane Hydrates
The composition of the gas phase significantly influences the resulting hydrate structure. Methane and ethane can form both structure I (sI) and structure II (sII) hydrates. The following tables summarize key quantitative data from literature.
Table 1: Raman Peak Assignments for Methane and Ethane in Hydrate Cages. [1][2][3]
| Guest Molecule | Hydrate Structure | Cage Type | Vibrational Mode | Raman Shift (cm⁻¹) |
| Methane (CH₄) | sI | Small (5¹²) | C-H stretch | ~2915 - 2916 |
| Methane (CH₄) | sI | Large (5¹²6²) | C-H stretch | ~2905 |
| Ethane (C₂H₆) | sI | Large (5¹²6²) | C-C stretch | ~1001 |
| Ethane (C₂H₆) | sI | Large (5¹²6²) | C-H stretch | ~2891, ~2946 |
| Ethane (C₂H₆) | sII | Large (5¹²6⁴) | C-C stretch | ~991 - 992 |
| Ethane (C₂H₆) | sII | Large (5¹²6⁴) | C-H stretch | ~2886, ~2942 |
Table 2: 13C NMR Chemical Shifts for Methane and Ethane in Hydrate Cages.
| Guest Molecule | Hydrate Structure | Cage Type | Chemical Shift (ppm) |
| Methane (CH₄) | sI | Small (5¹²) | -4.1 to -4.2 |
| Methane (CH₄) | sI | Large (5¹²6²) | -6.2 to -6.7 |
| Methane (CH₄) | sII | Small (5¹²) | ~ -4.3 |
| Methane (CH₄) | sII | Large (5¹²6⁴) | -8.1 to -8.2 |
| Ethane (C₂H₆) | sI | Large (5¹²6²) | ~5.9 - 7.0 |
| Ethane (C₂H₆) | sII | Large (5¹²6⁴) | ~4.5 - 5.5 |
Table 3: Structural Transition in Methane-Ethane Hydrates. [4]
| Methane in Vapor Phase (mol%) | Resulting Hydrate Structure |
| > 99.2 - 99.4 | sI |
| 72.2 - 75 | Transition from sI to sII |
| < 72.2 | sII |
Experimental Protocols
Raman Spectroscopy
Application: Raman spectroscopy is a powerful non-destructive technique for in-situ identification of hydrate structures and determination of guest molecule distribution within the different cages.
Caption: Experimental workflow for Raman spectroscopy of this compound.
Protocol:
-
Sample Preparation:
-
Synthesize ethane or mixed-gas (e.g., methane-ethane) hydrates in a high-pressure optical cell equipped with a sapphire or quartz window.
-
Control the temperature and pressure to maintain the hydrate stability field throughout the experiment.
-
-
Instrument Setup:
-
Use a confocal Raman spectrometer equipped with a long working distance objective.
-
A common laser excitation wavelength is 532 nm or 785 nm. Laser power should be kept low (typically < 50 mW) to avoid localized heating and hydrate dissociation.
-
Calibrate the spectrometer using a standard reference material (e.g., silicon wafer).
-
-
Data Acquisition:
-
Focus the laser onto the hydrate crystal.
-
Acquire spectra over a range that covers the C-C and C-H stretching modes of ethane and any other guest molecules (e.g., 800-3200 cm⁻¹).
-
Set the acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the Raman peaks corresponding to the vibrational modes of the guest molecules.
-
Compare the peak positions to known values for sI and sII structures to determine the hydrate crystal structure (see Table 1).[1][3]
-
Deconvolute the spectra to determine the integrated areas of the peaks corresponding to molecules in the large and small cages.
-
Calculate the relative cage occupancy by comparing the normalized peak areas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: Solid-state NMR spectroscopy provides quantitative information on the hydrate structure and the distribution of guest molecules within the different cages for bulk samples.
Caption: Experimental workflow for solid-state NMR of this compound.
Protocol:
-
Sample Preparation:
-
Synthesize a bulk sample of ethane or mixed-gas hydrate.
-
Rapidly quench the hydrate sample in liquid nitrogen to preserve its structure.
-
Under cryogenic conditions, carefully pack the powdered hydrate sample into a zirconia rotor.
-
-
Instrument Setup:
-
Data Acquisition:
-
Data Analysis:
-
Reference the chemical shifts to a standard (e.g., adamantane).
-
Identify the resonance peaks corresponding to the guest molecules in different cages and structures (see Table 2).
-
Integrate the peak areas to determine the relative populations of the guest molecules in the large and small cages for quantitative compositional analysis.
-
Gas Chromatography (GC)
Application: GC is used to determine the precise molar composition of the guest gas mixture after the hydrate has been dissociated.
Caption: Experimental workflow for gas chromatography of dissociated this compound.
Protocol:
-
Sample Preparation:
-
Isolate a known quantity of the hydrate sample in a sealed container.
-
Induce dissociation by increasing the temperature and/or decreasing the pressure.
-
Collect the released gas in a gas-tight syringe or a sample loop.
-
-
Instrument Setup:
-
Use a gas chromatograph equipped with a suitable column for light hydrocarbon separation (e.g., a porous layer open tubular (PLOT) column like Al₂O₃/Na₂SO₄).[8]
-
A Flame Ionization Detector (FID) is typically used for hydrocarbon analysis.
-
Set the carrier gas (e.g., Helium or Hydrogen) flow rate.
-
-
Data Acquisition:
-
Inject a known volume of the gas sample into the GC.
-
Run a temperature program to ensure the separation of all components. A typical program might start at a low temperature (e.g., 40-60°C) and ramp up to a higher temperature (e.g., 200°C) to elute heavier hydrocarbons.[9][10]
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the components based on their retention times by comparing them to the retention times of known standards.
-
Integrate the area under each peak.
-
Calculate the molar composition of the gas mixture by applying response factors determined from the analysis of standard gas mixtures.
-
Conclusion
The comprehensive characterization of this compound composition requires a combination of analytical techniques. Raman and NMR spectroscopies provide invaluable information on the hydrate structure and the microscopic distribution of guest molecules, while Gas Chromatography offers a precise quantitative measure of the bulk gas composition. The protocols outlined in this document provide a robust framework for researchers to accurately determine the composition of ethane hydrates, facilitating advancements in their application across various scientific and industrial domains.
References
- 1. researchgate.net [researchgate.net]
- 2. psecommunity.org [psecommunity.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EXPERIMENTAL SOLID STATE NMR OF GAS HYDRATES: PROBLEMS AND SOLUTIONS - UBC Library Open Collections [open.library.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. Magic angle spinning - Wikipedia [en.wikipedia.org]
- 8. etnalabs.com [etnalabs.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chem.fsu.edu [chem.fsu.edu]
experimental setup for high-pressure ethane hydrate formation
Introduction
Ethane (B1197151) hydrates are crystalline, ice-like compounds in which ethane molecules are trapped within a lattice of water molecules. Their formation and dissociation are of significant interest in the fields of flow assurance in oil and gas pipelines, natural gas storage and transportation, and climate science. Understanding the kinetics and thermodynamics of ethane hydrate (B1144303) formation under high-pressure conditions is crucial for developing effective prevention or promotion strategies. This application note provides a detailed overview of a typical experimental setup and protocol for studying the formation of ethane hydrate under high-pressure conditions in a laboratory setting.
Experimental Apparatus
A variety of experimental setups can be used for high-pressure gas hydrate studies, including rocking cells, high-pressure autoclaves, and microfluidic devices.[1][2] A common and versatile apparatus is a high-pressure stirred tank reactor, which allows for precise control and monitoring of experimental parameters.
Core Components of a High-Pressure Reactor Setup:
-
High-Pressure Vessel: Typically a cylindrical reactor made of stainless steel (e.g., SS316) or other high-strength materials like PEEK, capable of withstanding pressures up to and exceeding 10 MPa.[3][4] The vessel may feature sapphire or viewing windows to allow for visual observation of the hydrate formation process.[5][6]
-
Temperature Control System: A jacketed vessel connected to a circulating coolant bath (e.g., a mixture of water and ethylene (B1197577) glycol) is used to accurately control the temperature of the reactor.[4] The system should be capable of achieving and maintaining temperatures in the range of 253 K to 473 K.[5][6]
-
Agitation System: A magnetic stirrer or a mechanical mixer with multiple blades is employed to ensure proper mixing of the gas and liquid phases, which is crucial for studying the kinetics of hydrate formation.[4] Stirring rates can be controlled and varied to investigate their effect on the formation process.[7][8]
-
Gas Injection System: A high-pressure gas cylinder containing pure ethane (typically with a purity of 99.9% or higher) is connected to the reactor via a series of valves and tubing.[4] A gas pump or booster may be used to achieve the desired initial pressure in the reactor.[9]
-
Data Acquisition System: The reactor is equipped with high-precision pressure transmitters and temperature sensors (e.g., 100-Ω platinum resistance thermometers) to continuously monitor the conditions inside the vessel.[3][4][10] These sensors are connected to a data acquisition system that records the pressure and temperature data over time.[7]
-
Safety Features: Given the high pressures involved, the setup must include safety features such as pressure relief valves and rupture discs.
Data Presentation: this compound Formation Conditions
The formation of this compound is highly dependent on pressure and temperature. The following table summarizes experimental data for this compound formation under various conditions, as reported in the literature.
| Temperature (K) | Initial Pressure (MPa) | Stirring Rate (rpm) | Notes | Reference |
| 270 - 280 | 0.883 - 1.667 | - | Batch type reactor | [8] |
| 274 - 282 | 0.6 - 2.6 | - | Semi-batch stirred tank reactor | [11] |
| 275.2 | 1.56 - 2.46 | 800 | Investigation of initial pressure effects | [4][7] |
| 277.2 | 1.56 - 2.46 | 800 | Investigation of initial pressure effects | [4] |
| 279.2 | 1.56 - 2.46 | 800 | Investigation of initial pressure effects | [4] |
| 273.15 - 282.15 | - | - | Fifteen different tests at three pressure levels for each temperature | [10] |
| 275.2 - 282.1 | - | - | Measurement of hydrate dissociation points | [12] |
Experimental Workflow Diagram
Caption: Experimental workflow for high-pressure this compound formation.
Detailed Experimental Protocol
This protocol outlines the steps for conducting a typical high-pressure this compound formation experiment in a stirred tank reactor.
1. Reactor Preparation: 1.1. Thoroughly clean the high-pressure reactor vessel and all associated components. 1.2. Rinse the reactor multiple times with double-distilled water to remove any impurities.[4] 1.3. Assemble the reactor, ensuring all seals and fittings are secure to prevent leaks under high pressure.
2. System Evacuation and Leak Test: 2.1. Connect a vacuum pump to the reactor and evacuate the system to remove any residual air.[4] 2.2. Close the valve to the vacuum pump and monitor the reactor pressure for a period of time to ensure there are no leaks.
3. Charging the Reactor: 3.1. Inject a predetermined volume of degassed, double-distilled water into the reactor.[4] The amount of water will depend on the specific experimental goals. 3.2. Purge the gas lines with high-purity ethane gas.
4. Pressurization and Temperature Stabilization: 4.1. Pressurize the reactor with ethane gas to a pressure slightly below the expected hydrate formation equilibrium pressure at the desired temperature.[4] 4.2. Set the temperature of the circulating coolant bath to the target experimental temperature and allow the reactor to reach thermal equilibrium.[4] 4.3. Once the temperature has stabilized, increase the pressure of the ethane gas to the desired initial experimental pressure.[4]
5. Initiation of Hydrate Formation and Data Collection: 5.1. Turn on the magnetic stirrer or mechanical mixer to the desired agitation speed.[4] 5.2. Begin recording the temperature and pressure inside the reactor using the data acquisition system.[4] 5.3. The onset of hydrate formation is typically indicated by a noticeable drop in the reactor pressure as ethane gas is consumed to form the solid hydrate phase.[12]
6. Reaching Equilibrium: 6.1. Continue the experiment, maintaining a constant temperature, until the pressure inside the reactor stabilizes, indicating that the hydrate formation has reached equilibrium or has ceased.[4]
7. Post-Experiment Procedures: 7.1. (Optional) Hydrate Dissociation: To determine the hydrate dissociation conditions, slowly increase the temperature of the reactor in a stepwise manner while recording the pressure.[12] The dissociation point is identified by a sharp increase in pressure as the hydrates decompose and release the guest gas.[12] 7.2. After the experiment is complete, safely vent the pressure from the reactor. 7.3. Disassemble and clean the reactor for subsequent experiments.
Conclusion
This application note provides a comprehensive guide for researchers and scientists interested in studying the formation of this compound under high-pressure conditions. The described experimental setup, data, and protocol offer a solid foundation for conducting reproducible and accurate experiments. By carefully controlling and monitoring the experimental parameters, valuable insights into the kinetics and thermodynamics of this compound formation can be obtained, which is essential for various industrial and scientific applications.
References
- 1. hydrates.mines.edu [hydrates.mines.edu]
- 2. High Pressure Phase and Hydrate Laboratory_Research Institute and Centers_Colleges and Research Institutes [cup.edu.cn]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. archimer.ifremer.fr [archimer.ifremer.fr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of this compound formation (Journal Article) | ETDEWEB [osti.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing Surfactants to Enhance Ethane Hydrate Formation Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clathrate hydrates are crystalline, ice-like compounds where guest molecules, such as ethane (B1197151), are trapped within a lattice of hydrogen-bonded water molecules. These structures form under conditions of high pressure and low temperature. The kinetics of hydrate (B1144303) formation, particularly the slow rate and long induction time, present significant challenges for their practical application in areas like natural gas storage and transportation.
To overcome these kinetic barriers, chemical promoters are often employed. Surfactants (surface-active agents) have been identified as highly effective kinetic promoters. By adding small amounts of surfactants to the aqueous phase, it is possible to significantly reduce the hydrate formation induction time and increase the growth rate. These application notes provide an overview of the mechanism of action for various surfactants and present protocols for their use in promoting ethane hydrate formation.
Application Notes
Mechanism of Surfactant-Promoted Hydrate Formation
Surfactants are amphiphilic molecules that position themselves at the gas-liquid interface, leading to several effects that promote hydrate formation:
-
Reduction of Interfacial Tension: Surfactants significantly lower the surface tension between the ethane gas and the water. This reduction in interfacial tension enhances the mass transfer of ethane into the aqueous phase, a crucial step for hydrate nucleation and growth.[1][2]
-
Enhanced Mass Transfer: By facilitating better contact between the gas and liquid phases, surfactants ensure a higher concentration of dissolved ethane near the potential nucleation sites, thereby increasing the driving force for hydrate formation.[1][3]
-
Prevention of Hydrate Film Agglomeration: During hydrate formation, a thin film of hydrate crystals can form at the gas-liquid interface, acting as a barrier to further mass transfer. Certain surfactants help prevent the agglomeration of these hydrate particles, maintaining a fresh interface for continuous growth.[4]
-
Micelle Formation as Nucleation Sites: The micelles formed by some surfactants in solution may act as nucleation sites for the formation of hydrate crystals, accelerating the onset of nucleation.[5]
Efficacy of Different Surfactant Types
Surfactants are broadly classified as anionic, cationic, and non-ionic. Studies have shown that their effectiveness in promoting this compound formation varies.
-
Anionic Surfactants: This class of surfactants is the most widely studied and generally considered the most effective for promoting gas hydrate formation.
-
Sodium Dodecyl Sulfate (SDS): SDS is a highly effective promoter, significantly reducing the induction time and increasing the rate of this compound formation.[4][6] Optimal performance is often observed at concentrations around 500 ppm.[4][7]
-
Sodium Dodecyl Benzene Sulfonate (SDBS): SDBS also demonstrates a strong promotional effect on this compound kinetics.[6]
-
-
Non-ionic Surfactants: Several non-ionic surfactants have also been shown to be effective kinetic promoters.
-
TritonX-100 (TX-100): This surfactant has been shown to increase the rate of this compound formation.[6][8]
-
Polyoxyethylene (20) sorbitan (B8754009) monopalmitate (Tween 40): Studies indicate that Tween 40 also effectively promotes the kinetics of this compound formation.[6]
-
-
Cationic Surfactants: The effect of cationic surfactants is less straightforward, with some studies indicating an inhibitory effect.
-
Dodecyl Trimethyl Ammonium Bromide (DTAB): In contrast to anionic and non-ionic surfactants, DTAB has been reported to inhibit the rate of this compound formation.[8]
-
Data Presentation: Effect of Surfactants on this compound Kinetics
The following tables summarize the quantitative effects of various surfactants on the key kinetic parameters of this compound formation, as reported in the literature.
Table 1: Effect of Anionic Surfactants on this compound Formation Kinetics
| Surfactant | Concentration (ppm) | Temperature (K) | Initial Pressure (MPa) | Effect on Induction Time | Effect on Formation Rate | Reference |
|---|---|---|---|---|---|---|
| SDS | 300, 500, 1000 | 273.15 - 276.15 | - | Significant Reduction | Significant Increase | [4][7] |
| SDS | 500 | 275.2 | - | Not Specified | Increased | [6] |
| SDBS | 500 | 275.2 | - | Not Specified | Increased |[6] |
Table 2: Effect of Non-ionic Surfactants on this compound Formation Kinetics
| Surfactant | Concentration (ppm) | Temperature (K) | Initial Pressure (MPa) | Effect on Induction Time | Effect on Formation Rate | Reference |
|---|---|---|---|---|---|---|
| TritonX-100 | 500 | 275.2 | - | Not Specified | Increased | [6] |
| Tween 40 | 500 | 275.2 | - | Not Specified | Increased |[6] |
Table 3: Comparative Effects of Different Surfactant Types on this compound Formation
| Surfactant Type | Example | General Effect on this compound Kinetics | Reference |
|---|---|---|---|
| Anionic | SDS, SDBS | Strong Promotion | [4][6] |
| Non-ionic | TritonX-100, Tween 40 | Promotion | [6] |
| Cationic | DTAB | Inhibition |[8] |
Experimental Protocols
Protocol 1: Screening Surfactants for this compound Promotion
Objective: To systematically evaluate and compare the effectiveness of different surfactants (e.g., SDS, SDBS, Triton X-100) on the formation kinetics of this compound.
Materials and Reagents:
-
High-purity ethane gas (≥99.9%)
-
Deionized or double-distilled water
-
Sodium Dodecyl Sulfate (SDS)
-
Sodium Dodecyl Benzene Sulfonate (SDBS)
-
Triton X-100
-
Electronic balance (readability ±0.1 mg)
Apparatus:
-
High-pressure stainless steel reactor (e.g., 600 cm³ volume, rated for >10 MPa).[9]
-
Stirring mechanism (e.g., magnetic stirrer or a four-blade mixer).[9]
-
Temperature control system (e.g., a circulating cooling bath capable of maintaining temperature within ±0.1 K).[9]
-
Calibrated pressure transducer.
-
Calibrated temperature sensor (e.g., Pt100 probe) placed inside the reactor.
-
Data acquisition system to log pressure and temperature data over time.
-
Vacuum pump.
Procedure:
-
Reactor Preparation: a. Thoroughly clean the reactor vessel with distilled water and rinse it twice to remove any contaminants. b. Dry the reactor completely before assembly.
-
Surfactant Solution Preparation: a. Prepare aqueous solutions of each surfactant at various concentrations (e.g., 300, 500, and 1000 ppm).[6] b. Use the electronic balance to accurately weigh the surfactant powder and dissolve it in a known volume of deionized water. Ensure complete dissolution.
-
Reactor Charging and Assembly: a. Add a specific volume of the prepared surfactant solution (or pure water for a baseline experiment) into the reactor (e.g., 150 cm³ for a 600 cm³ reactor).[9] b. Securely seal the reactor.
-
System Purging: a. Evacuate the reactor using the vacuum pump to remove air. b. Purge the reactor with low-pressure ethane gas two to three times to ensure the gas phase consists only of ethane.
-
System Equilibration and Pressurization: a. Set the cooling bath to the desired experimental temperature (e.g., 275.2 K). Allow the reactor to reach thermal equilibrium.[6] b. Once the temperature is stable, charge the reactor with ethane gas to the desired initial pressure (e.g., 2.46 MPa).[6]
-
Initiation of Hydrate Formation: a. Start the data acquisition system to log pressure and temperature. b. Turn on the stirrer to a specified speed (e.g., 450 rpm). The onset of stirring marks the beginning of the experiment (t=0).[6]
-
Data Acquisition and Experiment Termination: a. Continuously record the pressure and temperature inside the reactor. A sharp drop in pressure at a constant temperature indicates hydrate formation. b. Continue the experiment until the pressure stabilizes, indicating that the hydrate formation process has reached equilibrium.[9]
-
Repeat: Repeat the procedure for each surfactant and concentration to ensure reproducibility.
Data Analysis and Interpretation
-
Calculation of Gas Consumption: a. The number of moles of ethane gas consumed (Δn_H) at any time 't' can be calculated from the pressure and temperature data using the real gas equation: Δn_H = (V_gas/R) * [(P_0 / (Z_0 * T_0)) - (P_t / (Z_t * T_t))] b. Where:
-
V_gas is the volume of the gas phase in the reactor.
-
R is the universal gas constant.
-
P_0, T_0, and Z_0 are the pressure, temperature, and gas compressibility factor at time t=0.
-
P_t, T_t, and Z_t are the pressure, temperature, and compressibility factor at time 't'. c. The compressibility factor (Z) can be calculated using an appropriate equation of state (e.g., Peng-Robinson).
-
-
Determination of Induction Time: a. The induction time is the period from the start of the experiment (t=0) until a rapid, continuous drop in pressure is observed.[10] This can be identified from the plot of pressure versus time.
-
Calculation of Formation Rate: a. Plot the moles of gas consumed (Δn_H) versus time. b. The initial formation rate is typically calculated from the steepest slope of this curve, representing the period of maximum hydrate growth. The rate is expressed in moles of gas consumed per unit time (e.g., mol/min).
Visualizations
Caption: General experimental workflow for studying this compound kinetics with surfactants.
Caption: Mechanism of surfactant action in promoting this compound formation.
Caption: Key factors influencing this compound formation kinetics in the presence of surfactants.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Surfactant Surface Tension Effects on Promoting Hydrate Formation: An Experimental Study Using Fluorocarbon Surfactant (Intechem-01) + SDS Composite Surfactant [file.scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. gpj.ui.ac.ir [gpj.ui.ac.ir]
- 5. The Effect of Surfactants on Kinetics of Hydrate Formation | Mukul M. Sharma [sharma.pge.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Measurement and Kinetic Modeling of Ethane Gas Hydrate in the Presence of Sodium Dodecyl Sulfate Surfactant [gpj.ui.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Numerical Simulation of Ethane Hydrate Reservoir Behavior
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the numerical simulation of ethane (B1197151) hydrate (B1144303) reservoir behavior. This document outlines the theoretical background, key experimental protocols for parameter acquisition, and a structured approach to building and running reservoir simulations. The included protocols are designed to be adaptable for various research and development applications.
Introduction to Ethane Hydrate Reservoir Simulation
Ethane hydrates are crystalline solids composed of water and ethane, stable at high pressures and low temperatures, often found in deep-sea sediments and permafrost regions. Numerical simulation is a critical tool for understanding the dynamic behavior of these reservoirs, particularly during gas production through methods like depressurization, thermal stimulation, or inhibitor injection.
Simulating gas production from this compound reservoirs involves complex, coupled thermal-hydraulic-chemical-mechanical (THCM) processes.[1] Key phenomena that need to be modeled include multiphase flow (gas, water, and potentially ice and hydrate solids), heat transfer, and the kinetics of hydrate dissociation and formation.[2][3] The physical properties of the hydrate-bearing sediments, such as permeability and thermal conductivity, are highly dependent on the hydrate saturation and change dynamically during production.[4][5]
Data Presentation: Key Parameters for Simulation
Accurate numerical simulation relies on precise input parameters. The following tables summarize essential quantitative data for this compound reservoirs, compiled from various experimental studies.
Table 1: Thermodynamic and Kinetic Parameters for this compound
| Parameter | Value | Units | Conditions | Reference |
| Hydrate Structure | sI | - | - | [6] |
| Hydration Number (theoretical) | ~6 | - | - | [6] |
| Dissociation Enthalpy | 54.59 | kJ/mol | - | [6] |
| Intrinsic Rate Constant (k₀) | 0.0137 | mol·m⁻²·MPa⁻¹·s⁻¹ | For C₂H₆ in sII hydrate at 274K | [1] |
| Activation Energy (Ea) | 8.97 x 10⁴ | J/mol | For CH₄ hydrate, as an estimate | [7] |
Table 2: Physical Properties of this compound-Bearing Sediments
| Property | Value Range | Units | Notes | Reference |
| Porosity (φ) | 0.3 - 0.5 | - | Dependent on sediment type | [8] |
| Intrinsic Permeability (K) | 10⁻¹⁵ - 10⁻¹² | m² (Darcy) | Highly dependent on hydrate saturation | [8] |
| Thermal Conductivity (λ) | 0.5 - 3.2 | W·m⁻¹·K⁻¹ | Varies with sediment and fluid composition | [7] |
| Specific Heat (C) | 2080 (hydrate) | J·kg⁻¹·K⁻¹ | Value for CH₄ hydrate, used as an estimate | [7] |
| Bulk Density (ρ_bulk) | 1800 - 2200 | kg·m⁻³ | Dependent on porosity and saturation | [8] |
Experimental Protocols
The following sections detail key experimental procedures for obtaining the parameters required for robust numerical simulations.
Protocol for Determining this compound Dissociation Kinetics
This protocol describes the experimental steps to determine the intrinsic kinetic parameters of this compound dissociation.
Objective: To measure the rate of ethane gas evolution from dissociating hydrate under controlled pressure and temperature conditions.
Apparatus:
-
High-pressure, temperature-controlled reactor vessel.
-
Gas chromatograph (GC) for gas composition analysis.
-
Pressure transducers and temperature sensors (thermocouples).
-
Gas flow meter.
-
Data acquisition system.
Procedure:
-
Sample Preparation:
-
Place a known mass of fine quartz sand into the reactor vessel.[6]
-
Add a measured volume of deionized water to achieve a desired initial water saturation.
-
Seal the reactor and purge with low-pressure ethane gas to remove air.
-
-
Hydrate Formation:
-
Pressurize the reactor with pure ethane gas to a pressure well above the hydrate equilibrium pressure at the desired formation temperature (e.g., 3.6 MPa at 277.15 K).[1]
-
Lower the temperature to initiate hydrate formation. Maintain constant pressure by supplying ethane as it is consumed.
-
Monitor gas uptake until it ceases, indicating the completion of hydrate formation.
-
-
Dissociation Experiment:
-
Set the reactor to the desired initial temperature for dissociation.
-
Rapidly reduce the pressure in the reactor to a value below the hydrate equilibrium pressure (depressurization).
-
Alternatively, for thermal stimulation, rapidly increase the temperature to a value above the equilibrium temperature while maintaining constant pressure.[7]
-
Continuously measure the volume of gas released, the reactor pressure, and the temperature at multiple locations within the sediment.
-
-
Data Analysis:
-
Calculate the moles of ethane released over time.
-
Use the measured pressure, temperature, and gas release data to fit a kinetic model, such as the Kim-Bishnoi model, to determine the intrinsic rate constant (k₀) and activation energy (Ea).
-
Protocol for Core Flooding Experiments
This protocol outlines the procedure for measuring the relative permeability of gas and water in this compound-bearing sediments, a critical input for multiphase flow simulation.
Objective: To determine the relative permeability curves for gas and water as a function of fluid saturation in the presence of a stationary hydrate phase.
Apparatus:
-
High-pressure core holder with a confining pressure system.
-
High-pressure pumps for fluid injection (water and gas).
-
Differential pressure transducers.
-
Fluid collection and measurement system (gas-liquid separator).
-
Temperature-controlled oven.
Procedure:
-
Core Preparation:
-
Hydrate Formation in Core:
-
Displace a portion of the brine with ethane gas to achieve a desired gas saturation.
-
Lower the temperature and increase the pressure of the core to conditions within the this compound stability zone to form hydrate in the pore space.
-
Calculate the initial hydrate saturation based on the volume of gas consumed.
-
-
Relative Permeability Measurement (Steady-State Method):
-
Inject both brine and ethane gas simultaneously at a constant total flow rate but with varying fractional flow rates.
-
For each fractional flow, continue injection until the pressure drop across the core and the produced fluid volumes stabilize.[10]
-
Record the steady-state pressure drop and the flow rates of both phases.
-
-
Data Analysis:
-
Calculate the effective permeability for both the gas and aqueous phases at each fractional flow step using Darcy's law.
-
Determine the relative permeability by taking the ratio of the effective permeability to the absolute permeability of the core.
-
Plot the relative permeability of each phase against its calculated saturation to generate the relative permeability curves.
-
Visualization of Workflows and Processes
Diagrams created using Graphviz DOT language provide a clear visual representation of the experimental and simulation workflows.
Experimental Workflow for Kinetics Study
Caption: Workflow for determining this compound dissociation kinetics.
Logical Flow of a Numerical Reservoir Simulation
Caption: Logical workflow for numerical simulation of an this compound reservoir.
Signaling Pathway of Hydrate Dissociation via Depressurization
Caption: Key processes during this compound dissociation via depressurization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mthis compound Reservoir Simulator Code Comparison Study | netl.doe.gov [netl.doe.gov]
- 4. Physical properties of hydrate‐bearing sediments [pubs.usgs.gov]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. hydrogen-hehs.com [hydrogen-hehs.com]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pesenterprise.com [pesenterprise.com]
Application Notes and Protocols for Ethane Hydrate as a Potential Energy Resource
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethane (B1197151) hydrate (B1144303), a crystalline solid composed of water and ethane, is emerging as a significant potential energy resource. Similar to the more commonly studied methane (B114726) hydrate, ethane hydrate entraps large volumes of natural gas within its ice-like lattice structure. This document provides detailed application notes and protocols for the study of this compound, focusing on its synthesis, characterization, and the evaluation of its energy storage capacity. The information is intended to guide researchers in exploring the fundamental properties and potential applications of this promising energy source.
Quantitative Data Presentation
Table 1: Phase Equilibrium Data for Pure this compound
This table presents the pressure-temperature conditions for the formation of pure this compound in water.
| Temperature (K) | Pressure (MPa) | Reference |
| 273.15 | 0.53 | [1] |
| 277.0 | 0.8 | [2] |
| 282.15 | 1.8 | [3] |
| 284.0 | 2.5 | [4] |
| 288.8 | 6.6 | [1] |
| 296.15 | 20.0 | [5] |
| 304.1 | 56.5 | [1][6] |
Table 2: Thermodynamic and Physical Properties of this compound
This table summarizes key thermodynamic and physical properties of this compound, with comparisons to mthis compound where available.
| Property | This compound | Mthis compound | Reference |
| Hydrate Structure | Structure I (sI) | Structure I (sI) | [7] |
| Enthalpy of Dissociation (kJ/mol-gas) | 73.8 | 54.2 | [8] |
| Specific Heat Capacity (kJ kg⁻¹ K⁻¹) | ~2.0 (at 270 K) | ~2.0 (at 270 K) | [9][10] |
| Hydration Number | ~7.67 | ~6.0 | [11] |
Experimental Protocols
Protocol 1: Laboratory Synthesis of this compound
Objective: To synthesize this compound in a controlled laboratory setting.
Materials:
-
High-pressure reactor vessel (e.g., Parr vessel) equipped with pressure and temperature sensors, a gas inlet, and a gas outlet.[12]
-
Pure ethane gas (99.9%+ purity).
-
Deionized water.
-
Data acquisition system.
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the high-pressure reactor vessel.
-
Sample Loading: Add a known volume of deionized water to the reactor.
-
System Purge: Purge the reactor with low-pressure ethane gas to remove any air.
-
Pressurization: Pressurize the reactor with ethane gas to a pressure significantly above the expected hydrate formation pressure at the desired temperature (e.g., 5-10 MPa).[13]
-
Cooling and Formation: Cool the reactor to the desired formation temperature (e.g., 274 K) while monitoring the pressure and temperature. Hydrate formation is an exothermic process, which may be observed as a temporary temperature increase.[12] A subsequent pressure drop indicates gas consumption due to hydrate formation.
-
Equilibration: Maintain the system at the set temperature and pressure until the pressure stabilizes, indicating the cessation of hydrate formation. This may take several hours to days.[13]
-
Data Logging: Continuously record pressure and temperature data throughout the experiment.
Protocol 2: Determination of Gas Uptake Capacity
Objective: To quantify the amount of ethane gas stored in the synthesized hydrate.
Materials:
-
Synthesized this compound in the high-pressure reactor.
-
Gas chromatograph (GC) or a precise gas flow meter.
-
Data acquisition system.
Procedure:
-
Initial State Measurement: Record the final stable pressure (P₁) and temperature (T₁) after hydrate formation.
-
Hydrate Dissociation: Induce dissociation of the hydrate by either heating the reactor to room temperature or reducing the pressure to atmospheric pressure.
-
Gas Quantification:
-
Method A (Pressure-Volume-Temperature Calculation): Measure the final pressure (P₂) and temperature (T₂) of the gas in the reactor after complete dissociation. Using the known reactor volume and the ideal gas law (or a more precise equation of state), calculate the total moles of gas released.
-
Method B (Gas Metering): Vent the released gas through a calibrated gas flow meter to measure the total volume of gas evolved.
-
-
Calculation: The gas uptake capacity can be expressed as the volume of gas at standard temperature and pressure (STP) per volume of hydrate, or as moles of gas per mole of water.
Protocol 3: Characterization of this compound using Raman Spectroscopy
Objective: To confirm the formation of this compound and analyze its structure.
Materials:
-
High-pressure optical cell compatible with Raman spectroscopy.
-
Raman spectrometer.
-
Synthesized this compound.
Procedure:
-
Sample Preparation: Synthesize this compound directly within the high-pressure optical cell following Protocol 1.
-
Spectra Acquisition:
-
Focus the laser of the Raman spectrometer on the solid hydrate phase.
-
Acquire Raman spectra over a relevant spectral range to observe the C-C and C-H stretching vibrations of ethane.
-
-
Data Analysis:
-
Identify the characteristic Raman peaks for ethane molecules encaged in the hydrate lattice. For ethane in the large cages of structure I hydrate, a prominent peak for the C-C stretching mode is observed around 1000 cm⁻¹.[14][15]
-
Compare the obtained spectra with literature data for this compound to confirm the structure.[7][16]
-
The relative intensities of peaks corresponding to ethane in different cages can provide information on cage occupancy.[17][18]
-
Visualizations
Caption: Experimental workflow for this compound synthesis and characterization.
Caption: Logical relationship of this compound properties and its potential.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. netl.doe.gov [netl.doe.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hydrate Formation and Dissociation in Simulated and Field Samples | netl.doe.gov [netl.doe.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. psecommunity.org [psecommunity.org]
Application Notes and Protocols for Sampling and Preserving Natural Ethane Hydrate
Introduction
Natural gas hydrates are crystalline solids composed of water and gas, with gas molecules trapped within the water's crystal lattice. While methane (B114726) hydrate (B1144303) is the most common form, hydrates containing other hydrocarbons, such as ethane (B1197151), also occur. Ethane hydrate, a structure I (sI) clathrate, forms under specific temperature and pressure conditions that differ from those of mthis compound. The presence of ethane can influence the overall stability and properties of the gas hydrate reservoir.[1][2]
These application notes provide a detailed overview of the protocols for sampling and preserving natural this compound-bearing sediments. Given the limited availability of protocols specifically for this compound, the following sections synthesize best practices from natural gas hydrate research, primarily focused on mthis compound, and adapt them with special considerations for ethane. These guidelines are intended for researchers, scientists, and professionals involved in the study of natural gas hydrates.
I. General Principles of Natural Gas Hydrate Sampling
The primary challenge in sampling natural gas hydrates is maintaining their stability. Hydrates are stable only within a specific range of high pressures and low temperatures.[3] When removed from these conditions, they dissociate into gas and water, altering the sample's structure and composition. Therefore, specialized techniques are required to retrieve and preserve these samples.
1.1. Coring Techniques
Pressure coring is the most effective method for recovering intact hydrate-bearing sediments. This technique maintains the sample at in-situ pressure throughout recovery, minimizing hydrate dissociation.[3]
-
Pressure Core Barrel (PCB): A specialized coring tool that captures the sediment sample and seals it at the bottom of the hole, preserving the ambient pressure.
-
Wireline Pressure Corer: Allows for the retrieval of multiple pressure cores without tripping the entire drill string.
1.2. On-Site Sample Handling
Once the pressure core is on the deck of the research vessel, immediate and careful handling is crucial to prevent sample degradation.
-
Rapid Transfer: The pressure core is quickly transferred to a temperature-controlled environment.
-
Non-Destructive Analysis: Techniques like X-ray computed tomography (CT) scanning are often used to visualize the internal structure of the core and identify hydrate-bearing intervals before extrusion.[4]
II. Protocols for this compound Sampling and Preservation
While the general principles of pressure coring apply, the specific properties of this compound necessitate modifications to the standard protocols. This compound is stable at higher temperatures and lower pressures than mthis compound for a given water activity. This has implications for both sampling and preservation strategies.
2.1. Modified Sampling Parameters
-
Pressure and Temperature Monitoring: Continuous monitoring of pressure and temperature within the core barrel is critical. The stability window for this compound should be the primary reference for maintaining core integrity.
-
Drilling Fluid Management: In arctic settings, chilled drilling mud can help preserve hydrate stability.[3] For this compound, the temperature of the drilling fluid should be maintained well below the this compound dissociation temperature at the given in-situ pressure.
2.2. Preservation Techniques
The goal of preservation is to maintain the hydrate in its solid form for transportation and subsequent laboratory analysis.
-
Liquid Nitrogen Freezing: This is a widely used method for preserving gas hydrate samples. After depressurization, the core sections are immediately immersed in liquid nitrogen.[3] This rapid freezing minimizes dissociation and preserves the sediment structure. The time between the sample leaving its stability field and being placed in liquid nitrogen is typically kept to a minimum, often within 15 to 30 minutes.[3]
-
Pressurized Storage: For certain analyses, it is desirable to maintain the sample at pressure. Specialized pressure chambers are used to store core sections at pressures and temperatures that ensure hydrate stability.
-
Self-Preservation Phenomenon: At temperatures just below the melting point of ice, a thin layer of ice can form on the surface of the hydrate, which can slow down further dissociation.[5][6] This "self-preservation" effect can be exploited during short-term storage and transport.
III. Experimental Protocols
3.1. Protocol for Core Retrieval and On-Deck Handling
-
Deploy the pressure coring assembly to the target depth.
-
Cut the core and seal the pressure barrel at the in-situ pressure.
-
Retrieve the core barrel to the surface.
-
Immediately transfer the sealed core barrel to a refrigerated and pressurized workspace.
-
Conduct non-destructive imaging (e.g., X-ray CT) to identify hydrate-bearing sections.
-
Carefully extrude the core from the liner under controlled pressure and temperature conditions.
-
Section the core into manageable lengths for preservation and analysis.
3.2. Protocol for Preservation by Liquid Nitrogen Freezing
-
Prepare a dewar of liquid nitrogen.
-
Place the sectioned core samples into pre-labeled, cryogenically-safe containers.
-
Immediately immerse the containers in the liquid nitrogen.
-
Ensure the samples are fully submerged until thermal equilibrium is reached.
-
Transfer the frozen samples to a cryogenic shipper for long-term storage and transport.
3.3. Protocol for Sub-sampling for Gas Analysis
-
In a controlled, cold environment, use a pre-chilled drill or saw to obtain a sub-sample from the frozen core.
-
Place the sub-sample in a sealed container of known volume.
-
Allow the hydrate to dissociate at room temperature.
-
Measure the final pressure in the container to calculate the volume of gas released.
-
Collect a gas sample using a gas-tight syringe for compositional and isotopic analysis via gas chromatography.
IV. Data Presentation
Table 1: Comparison of Methane and this compound Stability Conditions
| Parameter | Mthis compound (sI) | This compound (sI) |
| Guest Molecule | Methane (CH₄) | Ethane (C₂H₆) |
| Hydrate Structure | Structure I (sI) | Structure I (sI) |
| Typical Formation Conditions | High Pressure, Low Temperature | Higher Temperature/Lower Pressure than Methane |
| Gas to Water Ratio (Ideal) | ~1:5.75 | ~1:5.75 |
Table 2: Summary of Preservation Techniques for Natural Gas Hydrates
| Preservation Method | Principle | Advantages | Disadvantages |
| Liquid Nitrogen Freezing | Rapidly cools the sample to cryogenic temperatures, halting dissociation. | Excellent for preserving sediment structure; relatively simple and widely used.[3] | Destroys the in-situ pressure state; may alter some mechanical properties. |
| Pressurized Storage | Maintains the sample at or near in-situ pressure and temperature. | Preserves the hydrate in its native state; ideal for mechanical and physical property testing. | Requires specialized and expensive equipment; logistical challenges for transport. |
| Self-Preservation | Formation of a protective ice layer that kinetically inhibits further dissociation.[5][6] | Can simplify short-term storage and handling without high pressure. | Only effective for a limited time and under specific temperature conditions; less reliable than other methods. |
V. Visualizations
Caption: Workflow for sampling, preserving, and analyzing natural this compound.
Caption: Factors influencing the stability of natural gas hydrates.
References
Application of Nuclear Magnetic Resonance in Ethane Hydrate Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful, non-invasive analytical technique for the comprehensive study of gas hydrates, including ethane (B1197151) hydrates. Its ability to probe the molecular environment provides invaluable insights into hydrate (B1144303) structure, formation and dissociation kinetics, guest-host interactions, and quantitative phase distribution. This document provides detailed application notes and experimental protocols for researchers employing NMR in the study of ethane hydrates.
Core Applications of NMR in Ethane Hydrate Research
NMR spectroscopy offers a versatile toolkit for the characterization of ethane hydrates. Key applications include:
-
Structural Characterization: Solid-state NMR (ssNMR) is instrumental in determining the crystalline structure of ethane and mixed-gas hydrates.[1] By analyzing the chemical shifts of guest molecules like ethane, researchers can identify the type of hydrate structure (e.g., structure I (sI) or structure II (sII)) and the specific cages (large or small) occupied by the ethane molecules.[1][2][3]
-
Quantitative Analysis of Cage Occupancy: One of the significant advantages of NMR is its ability to provide quantitative data on the distribution of guest molecules within the hydrate cages.[1][4] This is crucial for understanding the thermodynamics and stability of mixed-gas hydrates.
-
Kinetic Studies of Hydrate Formation and Dissociation: In situ NMR allows for real-time monitoring of the kinetics of hydrate formation and dissociation.[1][5][6][7] This provides critical data for developing models of hydrate growth and decomposition, which is essential for applications in flow assurance and energy recovery.
-
Phase Quantification and Hydrate Saturation: NMR relaxometry, particularly the measurement of transverse relaxation time (T₂), is widely used to distinguish between different phases such as liquid water, gas, and solid hydrate.[8][9] This technique enables the estimation of hydrate saturation in porous media, a key parameter in assessing natural gas hydrate reservoirs.[10]
-
Pore Structure Analysis: In the context of hydrate formation in sediments, NMR can be employed to characterize the pore size distribution and how it evolves during hydrate formation and dissociation.[8][11]
Quantitative Data Presentation
The following tables summarize key quantitative NMR parameters for ethane and related components in hydrate systems.
Table 1: ¹³C Chemical Shifts of Ethane in Clathrate Hydrates
| Hydrate Structure | Cage Type | ¹³C Chemical Shift (ppm) | Reference |
| Structure I (sI) | Large (5¹²6²) | 7.7 - 7.95 | [3] |
| Structure II (sII) | Large (5¹²6⁴) | 6.4 - 6.50 | [3] |
Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) or adamantane.
Table 2: Transverse Relaxation Times (T₂) for Different Phases in Hydrate Systems
| Phase | Typical T₂ Range (ms) | Notes |
| Bulk Water | > 100 | T₂ is sensitive to pore size in sediments. |
| Pore Water | 1 - 100 | Shorter T₂ in smaller pores. |
| Gas (Ethane) | Short | Signal intensity is often much lower than water.[8] |
| Hydrate (Solid) | Very Short (< 0.2) | Often undetectable with standard low-field NMR due to rapid signal decay.[8][9] |
Experimental Protocols
This section provides detailed methodologies for key NMR experiments in this compound research.
Protocol 1: In Situ Monitoring of this compound Formation using High-Pressure NMR
This protocol describes the use of a high-pressure NMR setup to observe the formation of this compound in real-time.
Objective: To monitor the transformation of water and ethane gas into solid hydrate and to quantify the kinetics of formation.
Materials and Equipment:
-
High-pressure NMR tube or cell compatible with the NMR spectrometer (up to 30 MPa).[5][7]
-
NMR spectrometer with ¹H and ¹³C capabilities.
-
Ethane gas (high purity).
-
Deionized water or D₂O.
-
Temperature control unit.
-
Gas pressurization system.
Procedure:
-
Sample Preparation:
-
Introduce a known amount of deionized water or D₂O into the high-pressure NMR tube.
-
Seal the tube and connect it to the gas pressurization system.
-
Evacuate the cell to remove any air.
-
-
Pressurization and Thermal Equilibration:
-
Initiation of Hydrate Formation:
-
Cool the sample to the desired hydrate formation temperature (e.g., 263 K) using the temperature control unit.[7]
-
-
NMR Data Acquisition:
-
Acquire ¹H and/or ¹³C NMR spectra at regular time intervals to monitor the changes in the system.
-
For ¹H NMR, the decrease in the liquid water signal can be used to quantify the amount of water converted to hydrate.
-
For ¹³C NMR, the appearance and growth of peaks corresponding to ethane in the hydrate cages will be observed.[5]
-
-
Data Analysis:
-
Integrate the NMR signals to determine the relative amounts of each phase as a function of time.
-
Calculate the rate of hydrate formation from the temporal evolution of the signal intensities.
-
Protocol 2: Determination of Hydrate Saturation using Low-Field NMR Relaxometry
This protocol outlines the use of T₂ relaxation measurements to determine the saturation of this compound in a porous medium.
Objective: To quantify the volume fractions of water and hydrate in a sediment sample.
Materials and Equipment:
-
Low-field NMR spectrometer.
-
High-pressure reactor made of non-magnetic material.[12]
-
Porous medium (e.g., sand, silica (B1680970) gel).
-
Ethane gas.
-
Deionized water.
-
Pressure and temperature control systems.
Procedure:
-
Sample Preparation:
-
Saturate the porous medium with a known amount of water.
-
Place the saturated medium inside the high-pressure reactor.
-
Place the reactor inside the NMR spectrometer.
-
-
Initial NMR Measurement:
-
Acquire a T₂ distribution spectrum of the fully water-saturated sample using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.[8] This provides a baseline measurement of the total pore volume.
-
-
Hydrate Formation:
-
Pressurize the reactor with ethane gas and lower the temperature to induce hydrate formation.
-
Allow sufficient time for the hydrate formation to reach equilibrium.
-
-
Final NMR Measurement:
-
Acquire another T₂ distribution spectrum of the sample containing the hydrate.
-
-
Data Analysis:
-
The NMR signal from the solid hydrate phase is generally not detected due to its very short T₂.[8]
-
The reduction in the area of the water signal in the T₂ spectrum is proportional to the amount of water converted to hydrate.
-
Calculate the hydrate saturation (S_h) using the following formula: S_h = (A_initial - A_final) / A_initial where A_initial is the integrated area of the initial water signal and A_final is the integrated area of the final water signal.
-
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships in the NMR analysis of ethane hydrates.
Caption: Workflow for in-situ NMR monitoring of this compound formation.
Caption: Relationship between physical phases and NMR T₂ relaxation times.
Caption: Workflow for determining hydrate saturation using T₂ relaxation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. IN SITU NMR MEASUREMENT OF CH4 + C2H6 HYDRATE REFORMATION - UBC Library Open Collections [open.library.ubc.ca]
- 7. Building a Cost-Efficient High-Pressure Cell for Online High-Field NMR and MRI Using Standard Static Probe Heads: An In Situ Demonstration on Clathrate Hydrate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Characterizing Gas Hydrate Formation in Sediments with NMR Transverse Relaxation Time [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. onepetro.org [onepetro.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Calculating the Enthalpy of Dissociation for Ethane Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary methods employed to determine the enthalpy of dissociation (ΔH_diss) for ethane (B1197151) hydrate (B1144303). Accurate determination of this thermodynamic property is crucial for applications ranging from flow assurance in the oil and gas industry to understanding the stability of clathrate hydrates in various technological and natural environments.
Introduction
Ethane hydrate is a crystalline solid inclusion compound, known as a clathrate hydrate, where ethane molecules are trapped within a lattice of hydrogen-bonded water molecules. The enthalpy of dissociation represents the energy required to break down this structure into its constituent water and ethane gas. This parameter is fundamental for predicting the conditions under which hydrates will form or dissociate.
Methodologies for Determining Enthalpy of Dissociation
There are three primary approaches to determine the enthalpy of dissociation of this compound:
-
Direct Calorimetric Measurement: This experimental method directly measures the heat absorbed during the dissociation process.
-
Indirect Calculation using the Clausius-Clapeyron Equation: This thermodynamic approach derives the enthalpy of dissociation from phase equilibrium data (pressure and temperature).
-
Computational Simulation: Molecular dynamics and other computational methods can be used to model the dissociation process and calculate the associated energy changes.
The following sections detail the protocols for each of these methods.
Method 1: Direct Calorimetric Measurement using High-Pressure Differential Scanning Calorimetry (HP-DSC)
This method provides a direct and accurate measurement of the heat of dissociation.[1]
Experimental Protocol
-
Sample Preparation:
-
Introduce a precise amount of deionized water into a high-pressure DSC sample crucible.
-
Seal the crucible and place it into the DSC measurement chamber.
-
Pressurize the chamber with pure ethane gas to a pressure significantly above the hydrate formation pressure at the initial temperature.
-
-
Hydrate Formation:
-
Cool the sample at a controlled rate (e.g., 1 K/min) to a temperature well below the expected hydrate formation temperature (e.g., 253 K) to ensure complete hydrate formation.
-
Hold the sample at this low temperature for a specified duration to allow for the crystallization process to stabilize.
-
-
Hydrate Dissociation:
-
Heat the sample at a constant, slow rate (e.g., 0.5–1.0 K/min) through the hydrate dissociation temperature range.[1]
-
Simultaneously, record the heat flow into the sample relative to an empty reference crucible. The dissociation process will be observed as an endothermic peak on the DSC thermogram.
-
-
Data Analysis:
-
Integrate the area of the endothermic peak to determine the total heat absorbed during dissociation (q).
-
Calculate the enthalpy of dissociation (ΔH_diss) by dividing the absorbed heat by the number of moles of ethane in the hydrate. The amount of gas can be determined from the pressure, volume, and temperature data using an appropriate equation of state.
-
Logical Workflow for Calorimetric Measurement
References
Application Notes and Protocols for the Use of Kinetic Inhibitors in Ethane Hydrate Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas hydrates are crystalline, ice-like solids formed from water and small gas molecules, such as ethane (B1197151), at high pressures and low temperatures. In the oil and gas industry, the formation of these hydrates within pipelines can lead to blockages, resulting in significant operational and safety issues. Kinetic hydrate (B1144303) inhibitors (KHIs) are a class of low-dosage chemical additives designed to mitigate this risk by delaying the formation of hydrate plugs, rather than preventing their formation altogether, which is the mechanism of thermodynamic inhibitors.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of kinetic inhibitors in ethane hydrate systems.
Mechanism of Action of Kinetic Hydrate Inhibitors
Kinetic hydrate inhibitors function by two primary mechanisms: delaying the nucleation of hydrate crystals and inhibiting their subsequent growth.[3][4] These inhibitors are typically water-soluble polymers with amphiphilic properties.[5] The proposed mechanism involves the inhibitor molecules adsorbing onto the surface of nascent hydrate crystals or interacting with the water structure. This adsorption disrupts the crystal lattice, preventing further growth and agglomeration into a larger, problematic hydrate plug.[2][3] The hydrophobic parts of the polymer can interfere with the hydrate cage structure, while the hydrophilic parts maintain solubility in the aqueous phase.[6]
Caption: Mechanism of Kinetic Hydrate Inhibition.
Commonly Used Kinetic Hydrate Inhibitors
The most widely studied and utilized kinetic hydrate inhibitors are polymers, with Poly(N-vinylcaprolactam) (PVCap) and Poly(N-vinylpyrrolidone) (PVP) being the most common.[5][6] Copolymers and other novel polymer structures are also continuously being developed to improve performance and address specific operational conditions.[5]
| Inhibitor | Abbreviation | Common Molecular Weight ( g/mol ) | Key Characteristics |
| Poly(N-vinylcaprolactam) | PVCap | 2,000 - 8,000 | High performance, often considered an industry benchmark.[7] |
| Poly(N-vinylpyrrolidone) | PVP | - | Considered a milder KHI with lower performance compared to PVCap.[6] |
| N-isopropylmethacrylamide | PNIPMAM | - | A powerful KHI, with performance comparable to PVCap.[6] |
Experimental Evaluation of Kinetic Hydrate Inhibitors
The performance of kinetic hydrate inhibitors is typically evaluated by measuring their effect on the hydrate induction time (the time taken for hydrates to form) and the hydrate onset temperature under controlled laboratory conditions. High-pressure autoclaves and rocking cells are common apparatuses for these experiments.[8][9]
Protocol 1: Induction Time Measurement in a High-Pressure Autoclave
This protocol describes the determination of the induction time of this compound formation in the presence of a kinetic inhibitor using a stirred high-pressure autoclave.
References
- 1. Comparing the Kinetic Hydrate Inhibition Performance of Linear versus Branched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Rocking Cell RC5 » PSL Systemtechnik [psl-systemtechnik.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improved industrial induction time-based technique for evaluating kinetic hydrate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
Application Notes and Protocols for Modeling Ethane Hydrate Formation in Pipelines
Introduction
Gas hydrates are crystalline, ice-like solids formed when water molecules create a lattice structure that encages guest gas molecules, such as ethane (B1197151), at high pressures and low temperatures.[1] In the oil and gas industry, the formation of ethane hydrates within transmission pipelines poses a significant flow assurance challenge, leading to blockages, reduced flow, and potential equipment damage.[2] Accurate modeling of hydrate (B1144303) formation is crucial for developing effective prevention and remediation strategies. These notes provide detailed protocols for three key approaches to modeling ethane hydrate formation: thermodynamic prediction, experimental kinetic analysis, and computational fluid dynamics (CFD) simulation.
Section 1: Thermodynamic Modeling for Hydrate Prediction
Application Note
Thermodynamic modeling is the first step in assessing hydrate risk. It predicts the pressure and temperature conditions at which hydrates can form for a given gas composition.[3] This approach does not provide information on the rate of formation (kinetics) but establishes the equilibrium boundary, defining "if" and "where" hydrates are thermodynamically stable.[1] By comparing the predicted hydrate formation curve with the pipeline's operational pressure-temperature profile, engineers can identify sections at risk.[1] Statistical thermodynamic models, such as the one developed by van der Waals and Platteeuw, are foundational, and commercial software like Aspen HYSYS, PVTsim, or PIPESIM are widely used to perform these calculations for complex gas mixtures.[1][3]
Protocol: Predicting Hydrate Formation Conditions
This protocol outlines a generalized procedure for using thermodynamic software to generate a hydrate formation curve.
-
Define Components: Input the composition of the natural gas stream, including methane, ethane, propane, CO₂, N₂, and water.
-
Select Fluid Package: Choose an appropriate thermodynamic model or equation of state. The Peng-Robinson or Soave-Redlich-Kwong equations are common for hydrocarbon systems.
-
Utilize Hydrate Utility:
-
Navigate to the hydrate formation utility within the software.
-
Select the option to generate a hydrate formation curve or phase envelope.
-
-
Set Calculation Parameters:
-
Define the pressure or temperature range for the calculation.
-
Ensure the presence of a free water phase is specified for the calculation.
-
-
Generate and Analyze Data:
-
Run the simulation to generate the pressure-temperature (P-T) curve.
-
The area to the left and above the curve represents the hydrate stability zone.
-
Overlay the pipeline's P-T profile onto the hydrate curve to identify potential formation zones.
-
Data Presentation: this compound Equilibrium
The following table summarizes experimentally determined or modeled equilibrium conditions for this compound formation.
| Temperature (K) | Temperature (°C) | Equilibrium Pressure (MPa) | Equilibrium Pressure (bar) |
| 274.0 | 0.85 | 0.60 | 6.0 |
| 277.0 | 3.85 | 0.88 | 8.8 |
| 280.0 | 6.85 | 1.29 | 12.9 |
| 282.0 | 8.85 | 1.67 | 16.7 |
| 283.15 | 10.0 | 1.88 | 18.8 |
| 286.15 | 13.0 | 2.68 | 26.8 |
| 288.15 | 15.0 | 3.45 | 34.5 |
Note: Data synthesized from multiple literature sources for pure ethane-water systems. Actual values in pipelines will vary with gas composition.[4][5]
Visualization: Thermodynamic Prediction Logic
Caption: Logical workflow for thermodynamic hydrate prediction.
Section 2: Experimental Protocols for Kinetic Analysis
Application Note
While thermodynamic models predict if hydrates can form, kinetic models describe how fast they form.[4] This is critical for operations, as slow formation rates may not pose an immediate risk. Experimental studies are essential for developing and validating kinetic models.[6] These experiments are typically conducted in high-pressure stirred tank reactors where temperature, pressure, and gas consumption are monitored over time to determine formation rates, induction times (time before nucleation), and the effects of inhibitors or promoters.[4][7][8]
Protocol: this compound Kinetics in a Stirred Reactor
This protocol describes a method for studying this compound formation kinetics in a laboratory setting.[4][7]
-
Apparatus Preparation:
-
Use a high-pressure stainless steel stirred tank reactor (autoclave) equipped with a temperature-controlled jacket, pressure transducer, thermocouple, and a variable-speed agitator (e.g., magnetically coupled stirrer).[7]
-
Clean the reactor thoroughly with distilled water and evacuate it using a vacuum pump.
-
-
Charging the Reactor:
-
Charge the reactor with a known volume of distilled water (or an aqueous solution containing inhibitors/promoters). A typical charge is 50-60% of the reactor volume.
-
Seal the reactor and allow it to reach the desired experimental temperature by circulating coolant through the jacket.
-
-
Gas Pressurization:
-
Pressurize the reactor with pure ethane gas to the desired initial pressure, which must be above the hydrate equilibrium pressure for the set temperature to provide a driving force.[9]
-
-
Initiating the Experiment:
-
Start the agitator at a constant, predefined speed (e.g., 800 rpm) to ensure good gas-liquid mixing.[10]
-
Begin data acquisition, continuously logging temperature, pressure, and agitator speed.
-
-
Monitoring Formation:
-
Hydrate formation is indicated by a drop in reactor pressure as ethane gas is consumed and incorporated into the solid hydrate structure.[7] The exothermia of the reaction may also cause a temporary temperature increase.
-
Continue the experiment until the pressure stabilizes, indicating that the reaction has ceased.
-
-
Data Analysis:
Data Presentation: Kinetic Parameters for this compound Formation
The table below shows sample kinetic data from experiments conducted in a stirred reactor at a stirring rate of 800 rpm.[9]
| Temperature (K) | Initial Pressure (MPa) | Final (Equilibrium) Pressure (MPa) | Induction Time (min) | Initial Formation Rate (mol/min) |
| 275.2 | 1.56 | 0.98 | 15.2 | 0.0085 |
| 275.2 | 1.87 | 0.98 | 9.8 | 0.0121 |
| 275.2 | 2.30 | 0.98 | 5.5 | 0.0196 |
| 277.2 | 1.74 | 1.15 | 21.0 | 0.0072 |
| 277.2 | 2.05 | 1.15 | 14.3 | 0.0105 |
| 277.2 | 2.46 | 1.15 | 8.1 | 0.0168 |
Note: Values are representative and synthesized from literature.[9] Actual rates depend heavily on reactor geometry, stirring speed, and water volume.
Visualization: Experimental Workflow for Kinetic Studies
Caption: Workflow for experimental kinetic analysis of hydrate formation.
Section 3: Advanced Modeling with Computational Fluid Dynamics (CFD)
Application Note
Computational Fluid Dynamics (CFD) provides the most detailed insight into hydrate formation within a pipeline by simulating the complex interplay of multiphase flow, heat transfer, and hydrate kinetics.[2] Unlike thermodynamic models, CFD can predict where hydrates will deposit (e.g., at pipe bends, uphill sections), how a hydrate slurry will behave, and the risk of pipeline plugging.[2][11] Commercial software like ANSYS Fluent is often used, incorporating multiphase models (e.g., Eulerian-Eulerian, Mixture Model) and User Defined Functions (UDFs) to code the specific physics of hydrate formation and agglomeration.[2][11]
Protocol: High-Level CFD Simulation Workflow
This protocol outlines the key steps for setting up a CFD model for hydrate formation in a pipeline segment.[11][12]
-
Geometry and Meshing:
-
Physics Setup:
-
Multiphase Model: Select an appropriate model. The Eulerian model is suitable for tracking gas, liquid, and solid hydrate phases separately. The Mixture model can be used for simpler cases.[2]
-
Turbulence Model: Choose a turbulence model, such as k-epsilon, to account for turbulent flow conditions.[13]
-
Heat Transfer: Enable the energy equation to model heat transfer between the fluid, the pipe wall, and the external environment.[14]
-
-
Material Properties:
-
Define the physical properties (density, viscosity, heat capacity, thermal conductivity) for all phases: ethane gas, liquid water, and solid hydrate.
-
-
Custom Model Implementation (UDFs):
-
Implement UDFs to define the source terms for mass and energy transfer during hydrate formation.[11]
-
The mass source term will model the consumption of gas and water to form the hydrate phase, governed by a kinetic model.
-
The energy source term will account for the exothermic heat of hydrate formation.
-
-
Boundary Conditions:
-
Inlet: Specify the velocity, temperature, pressure, and volume fractions of the incoming gas and water phases.
-
Outlet: Define the outlet pressure.
-
Wall: Set the thermal boundary condition for the pipe wall (e.g., constant temperature or heat flux) and the no-slip shear condition.
-
-
Solve and Post-Process:
-
Initialize the flow field and run the transient simulation.
-
Monitor for convergence.
-
Analyze the results by visualizing contours of hydrate volume fraction, temperature profiles, velocity vectors, and pressure drop to assess deposition and plugging risk.
-
Data Presentation: Typical CFD Simulation Parameters
The following table provides representative input parameters for a CFD simulation of a gas-dominated pipeline section.
| Parameter | Value | Unit | Reference |
| Pipe Length | 10 | m | [11] |
| Pipe Diameter | 0.0204 | m | [11] |
| Inlet Gas Velocity | 4.7 - 8.8 | m/s | [11] |
| Inlet Temperature | 290 | K | [12] |
| Inlet Pressure | 5.0 | MPa | [11] |
| Water Volume Fraction | 0.01 - 0.1 | - | - |
| External (Ambient) Temperature | 277 | K | - |
| Turbulence Model | k-epsilon | - | [13] |
| Multiphase Model | Eulerian-Eulerian | - | [11] |
Visualization: CFD Modeling Workflow
Caption: Generalized workflow for CFD modeling of hydrate formation.
References
- 1. ijaem.net [ijaem.net]
- 2. jetir.org [jetir.org]
- 3. View of Modelling the Formation of Gas Hydrate in the Pipelines [medwinpublisher.org]
- 4. Kinetics of this compound formation (Journal Article) | ETDEWEB [osti.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Experimental Measurement and Kinetic Modeling of Ethane Gas Hydrate in the Presence of Sodium Dodecyl Sulfate Surfactant [gpj.ui.ac.ir]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethane Hydrate in CO2 Capture and Sequestration
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of ethane (B1197151) hydrate (B1144303) in carbon dioxide (CO2) capture and sequestration. The formation of clathrate hydrates with a mixture of ethane and CO2 presents a promising technology for carbon capture, leveraging the principle of selective guest molecule enclathration within a crystalline water lattice. Ethane can act as a co-guest or promoter, altering the thermodynamic conditions required for hydrate formation and potentially enhancing the kinetics and capture efficiency of CO2.
Principle of CO2 Capture using Mixed Ethane-CO2 Hydrates
Gas hydrates are crystalline, ice-like solids formed when water molecules, under specific conditions of low temperature and high pressure, create a cage-like structure that traps guest gas molecules. The process of CO2 capture via mixed gas hydrates relies on the preferential incorporation of CO2 molecules into the hydrate cages compared to other gases, such as nitrogen in flue gas. When a gas mixture containing CO2 and ethane is brought into contact with water under appropriate thermodynamic conditions, a mixed CO2-ethane hydrate will form. Due to its molecular size and properties, CO2 is readily captured in the hydrate structure. Ethane's presence can modify the hydrate structure and the pressure-temperature (P-T) conditions for formation, making the process potentially more efficient than forming pure CO2 hydrate. The captured CO2 can then be stored in the solid hydrate form or released as a concentrated gas stream by dissociating the hydrate through heating or depressurization.
Data Presentation: Thermodynamic Conditions and Capture Efficiency
The following tables summarize key quantitative data for the formation of mixed ethane-CO2 hydrates. Understanding these parameters is crucial for designing and optimizing CO2 capture processes.
Table 1: Thermodynamic Dissociation Conditions for Mixed CO2-Ethane Hydrates
This table presents the pressure and temperature conditions at which mixed CO2/C2H6 hydrates dissociate. These points represent the equilibrium boundary for hydrate stability. For hydrate formation to occur, the system pressure must be above the equilibrium pressure at a given temperature.
| Gas Mixture Composition (vol%) | Temperature (°C) | Dissociation Pressure (bar) |
| 25% CO2 / 75% C2H6 | 0.1 | 11.26 |
| 13.0 | 36.75 | |
| 50% CO2 / 50% C2H6 | 0.1 | 9.74 |
| 13.0 | 35.07 | |
| 75% CO2 / 25% C2H6 | 7.0 | 17.36 |
| 12.9 | 30.05 | |
| Data adapted from experimental results which confirmed that increasing ethane concentration in the gas mixture lowers the pressure required for hydrate formation[1]. |
Table 2: Theoretical CO2 Storage Capacity in Hydrate Structures
The theoretical storage capacity depends on the hydrate crystal structure and the occupancy of the cages by guest molecules. Methane and ethane can form structure I (sI) hydrates individually, but their mixtures can form structure II (sII) under certain compositions[1]. CO2 typically forms sI hydrate. The presence of ethane can induce a transition to sII, which has a different cage structure and storage potential.
| Hydrate Structure | Small Cages (per unit cell) | Large Cages (per unit cell) | Water Molecules (per unit cell) | Theoretical Max. CO2 Storage (wt%) |
| Structure I (sI) | 2 (5¹²) | 6 (5¹²6²) | 46 | ~18.5% |
| Structure II (sII) | 16 (5¹²) | 8 (5¹²6⁴) | 136 | ~14.9% |
Note: The actual storage capacity will depend on the fractional occupancy of the cages by CO2 and ethane, which is influenced by the gas phase composition and the formation conditions.
Experimental Protocols
The following protocols provide a generalized methodology for the formation of mixed ethane-CO2 hydrates in a laboratory setting for CO2 capture studies.
Protocol 1: Formation of Mixed Ethane-CO2 Hydrate in a High-Pressure Reactor
Objective: To form mixed ethane-CO2 hydrate from a known gas mixture and determine the amount of CO2 captured.
Materials and Equipment:
-
High-pressure stainless-steel reactor (crystallizer) with a sapphire window for visual observation.
-
Temperature control system (e.g., circulating bath).
-
Pressure transducer and temperature sensor (thermocouple).
-
Gas supply cylinders (pure CO2, pure ethane, and potentially N2 for flue gas simulation).
-
Mass flow controllers for precise gas mixing.
-
Gas chromatograph (GC) for analyzing gas phase composition.
-
Data acquisition system.
-
Distilled or deionized water.
-
Optional: Kinetic promoters (e.g., Sodium Dodecyl Sulfate - SDS) or thermodynamic promoters (e.g., Tetrahydrofuran - THF).
Procedure:
-
System Preparation:
-
Clean the high-pressure reactor with distilled water and dry it thoroughly.
-
Add a specific volume of distilled water (or an aqueous solution with promoters) to the reactor.
-
Seal the reactor and perform a leak test by pressurizing with an inert gas (e.g., N2 or Argon) to a pressure higher than the intended experimental pressure.
-
-
Gas Mixture Preparation:
-
Prepare the desired gas mixture (e.g., 50% CO2, 50% C2H6) using mass flow controllers or by partial pressure addition into a mixing vessel.
-
-
Experimental Run:
-
Evacuate the reactor to remove air.
-
Pressurize the reactor with the prepared ethane-CO2 gas mixture to the desired initial pressure.
-
Set the temperature control system to the target experimental temperature (e.g., 2-4°C).
-
Start the data acquisition system to log pressure and temperature continuously.
-
If using a stirred reactor, begin agitation at a constant rate (e.g., 400-600 rpm) to enhance gas-liquid contact.
-
Monitor the pressure and temperature inside the reactor. A sudden drop in pressure and a corresponding sharp increase in temperature indicate the onset of hydrate nucleation and exothermic formation.
-
-
Data Collection and Analysis:
-
Allow the experiment to run until the pressure stabilizes, indicating the cessation of hydrate formation.
-
Periodically (or at the end of the experiment), take gas samples from the vapor phase and analyze the composition using a gas chromatograph.
-
The amount of gas consumed and captured in the hydrate phase can be calculated using the real gas law, accounting for the changes in gas phase composition, pressure, and temperature.
-
The CO2 capture efficiency can be determined by comparing the initial and final moles of CO2 in the gas phase.
-
-
Hydrate Dissociation (Optional):
-
To confirm the amount of gas captured, the hydrate can be dissociated by either heating the reactor or reducing the pressure. The volume of gas released can be measured.
-
Visualizations
The following diagrams illustrate the key concepts and workflows associated with CO2 capture using ethane hydrate.
Caption: Workflow for CO2 capture and sequestration using mixed ethane-hydrate formation.
Caption: Logical relationship of conditions leading to mixed CO2-ethane hydrate formation.
References
Troubleshooting & Optimization
Ethane Hydrate Extraction & Production: Technical Support Center
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with ethane (B1197151) hydrates.
Troubleshooting Guide
This guide addresses common issues encountered during ethane hydrate (B1144303) formation and dissociation experiments.
1. Why is the induction time for ethane hydrate formation highly variable between my experiments?
Inconsistent induction times are a frequent challenge in gas hydrate research. The stochastic nature of nucleation is a primary cause, but several experimental parameters can be controlled to enhance reproducibility.[1]
-
Troubleshooting Steps:
-
Verify Gas Purity: Ensure the use of high-purity ethane (99.9%+). Impurities can alter the hydrate formation conditions.[1]
-
Control Subcooling Temperature: The degree of subcooling, which is the difference between the hydrate equilibrium temperature and the experimental temperature, is a major driving force for nucleation.[1] Precise and stable temperature control is crucial, as minor fluctuations can lead to significant variations in induction time.[1]
-
Standardize Stirring Rate: The stirring rate influences mass transfer at the gas-water interface. A consistent and appropriate stirring speed ensures a uniform distribution of dissolved gas, which promotes nucleation.[1]
-
Inspect for Impurities: Contaminants such as dust or residual chemicals can act as nucleation sites, causing premature or inconsistent hydrate formation.[1][2] Thoroughly clean and rinse the reactor before each experiment.[1]
-
2. Why is the observed gas uptake lower than theoretically predicted?
Low gas consumption can indicate incomplete hydrate formation or issues with the experimental setup.
-
Troubleshooting Steps:
-
Verify System Calibration: Ensure that pressure and temperature sensors are accurately calibrated. Inaccurate readings can lead to misinterpretation of experimental conditions and incorrect calculations of gas uptake.[1]
-
Check for Leaks: A system leak will cause a pressure drop not attributable to hydrate formation, leading to an overestimation of gas consumption if not accounted for. Perform a leak test before initiating the experiment.[1]
-
Allow Sufficient Time: The conversion of the bulk water phase to hydrate can be a slow process.[1] Ensure the experiment runs long enough to reach a plateau in gas consumption.
-
3. How can I prevent ice formation during my experiments?
Ice formation can compete with hydrate formation and physically block the gas-water interface, especially at temperatures close to the freezing point of water.
-
Troubleshooting Steps:
-
Maintain Appropriate Temperature: Ensure the experimental temperature is above the freezing point of your aqueous solution.[1]
-
Monitor for Supercooling: While some subcooling is necessary to drive hydrate formation, excessive subcooling can lead to ice nucleation.[3] Carefully control the cooling rate.
-
Consider Inhibitors: In some experimental designs, the presence of thermodynamic inhibitors like salts can lower the freezing point of the solution.[4][5]
-
Frequently Asked Questions (FAQs)
What are the primary methods for this compound extraction?
The main proposed methods for natural gas hydrate extraction, which are applicable to ethane hydrates, include:
-
Depressurization: Reducing the pressure below the hydrate stability point to induce dissociation.
-
Thermal Stimulation: Increasing the temperature to destabilize the hydrate structure.
-
Inhibitor Injection: Introducing chemicals that shift the hydrate equilibrium conditions.
-
CO2-CH4 Exchange: Injecting carbon dioxide to replace the methane (B114726) (or ethane) molecules within the hydrate lattice.
What are the key safety precautions when working with ethane in a laboratory?
Ethane is an extremely flammable gas and a simple asphyxiant at high concentrations.[6][7]
-
Ventilation: Always work in a well-ventilated area, preferably within a fume hood.[8]
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[6][7]
-
Grounding: Properly ground all equipment to prevent static discharge.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-retardant lab coats, and cryogenic gloves when handling liquid ethane.[6][7][9][10][11][12]
-
Gas Detection: Use gas detectors to monitor for leaks, especially in enclosed spaces.[6]
What is the isochoric pressure search method?
The isochoric (constant volume) pressure search method is a common technique to determine the pressure-temperature (P-T) equilibrium conditions of gas hydrates. It involves cooling a mixture of gas and water in a sealed vessel of known volume and observing the pressure drop that indicates hydrate formation. The system is then slowly heated, and the point at which the pressure deviates from the initial cooling curve upon dissociation is taken as the equilibrium point.[13][14][15][16]
Data Presentation
Table 1: this compound Formation Kinetic Parameters
| Temperature (K) | Initial Pressure (MPa) | Stirring Rate (rpm) | Induction Time (min) |
| 274 | 0.6 - 2.6 | Variable | Data varies |
| 275.2 | 1.56 | 800 | Varies |
| 275.2 | 1.87 | 800 | Varies |
| 275.2 | 2.3 | 800 | Varies |
| 277.2 | 1.74 | 800 | Varies |
| 277.2 | 2.05 | 800 | Varies |
| 277.2 | 2.46 | 800 | Varies |
| 282 | 0.6 - 2.6 | Variable | Data varies |
Data synthesized from multiple sources indicating the range of experimental conditions. Actual induction times are highly dependent on the specific experimental setup and procedure.[17][18]
Table 2: Effect of Inhibitors on this compound Formation
| Inhibitor | Concentration | Effect on Equilibrium Conditions |
| Methanol | 5% (by mole) | Shifts equilibrium to higher pressure/lower temperature |
| Sodium Chloride (NaCl) | 5% (by mole) | Shifts equilibrium to higher pressure/lower temperature |
| Potassium Chloride (KCl) | 5% (by mole) | Shifts equilibrium to higher pressure/lower temperature |
Methanol has been shown to have a greater inhibiting effect than sodium chloride and potassium chloride at the same molar concentration.[5]
Experimental Protocols
Detailed Methodology for Isochoric Pressure Search Method
This protocol outlines the steps for determining the phase equilibrium of this compound.
1. Apparatus Setup:
-
A high-pressure equilibrium cell with a known, constant internal volume, equipped with pressure and temperature sensors.[13]
-
A cooling/heating system to control the cell temperature.
-
A data acquisition system to continuously record pressure and temperature.
-
An agitation system (e.g., magnetic stirrer) to ensure mixing.[13]
2. Experimental Procedure:
-
Cell Preparation: Clean the high-pressure cell thoroughly to remove any contaminants and then evacuate it.
-
Loading: Inject a known amount of deionized water into the cell. Then, pressurize the cell with high-purity ethane gas to the desired initial pressure.[13]
-
Stabilization: Allow the system to reach thermal and pressure equilibrium at the initial conditions.
-
Hydrate Formation (Cooling):
-
Start the agitation system.
-
Begin cooling the cell at a controlled rate (e.g., 1-2 K/h).[13]
-
Continuously record pressure and temperature. A sharp and rapid pressure drop indicates the onset of hydrate formation.[13][19]
-
Continue cooling to a temperature well within the hydrate stability zone to ensure sufficient hydrate formation.
-
-
Hydrate Dissociation (Heating):
-
Data Analysis:
-
Plot the pressure versus temperature data for both the cooling and heating cycles.
-
The point where the heating curve deviates from the initial cooling curve represents the hydrate dissociation point, which is considered the equilibrium condition for that pressure.
-
Repeat the procedure at different initial pressures to obtain a phase equilibrium curve.
-
Visualizations
Caption: Overview of challenges in this compound extraction.
Caption: Troubleshooting workflow for hydrate experiments.
Caption: Workflow for isochoric pressure search method.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hess.com [hess.com]
- 7. mesagas.com [mesagas.com]
- 8. benchchem.com [benchchem.com]
- 9. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 10. usasafety.com [usasafety.com]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. Video: Proper Use of Personal Protective Equipment PPE [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Kinetics of this compound formation (Journal Article) | ETDEWEB [osti.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
optimizing pressure and temperature for ethane hydrate dissociation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing pressure and temperature during ethane (B1197151) hydrate (B1144303) dissociation experiments.
Frequently Asked questions (FAQs)
Q1: What are the typical pressure and temperature conditions for ethane hydrate dissociation in pure water?
This compound dissociation conditions are dependent on the pressure and temperature of the system. In pure water, ethane hydrates will dissociate as the temperature is increased or the pressure is decreased, moving the system outside of the hydrate stability zone. For example, at a pressure of 2.70 MPa, this compound in pure water is stable at temperatures up to 286.0 K.
Q2: How do thermodynamic inhibitors like salts and glycols affect this compound dissociation?
Thermodynamic inhibitors shift the hydrate equilibrium curve to lower temperatures and higher pressures, meaning that at a given pressure, the hydrate will dissociate at a lower temperature.[1]
-
Salts (e.g., NaCl, MgCl₂): These electrolytes inhibit hydrate formation and promote dissociation by reducing the activity of water.[2] The presence of ions disrupts the hydrogen bonding of water molecules, making it more difficult for the hydrate lattice to form and stabilize. The inhibitory effect generally increases with salt concentration.[3][4]
-
Glycols (e.g., Monoethylene Glycol - MEG): MEG is a commonly used inhibitor that also lowers the hydrate dissociation temperature. Its effectiveness is also concentration-dependent.[5]
Q3: What is the "memory effect" in hydrate formation and dissociation?
The "memory effect" refers to the phenomenon where hydrate formation occurs more readily (i.e., with a shorter induction time) in a system that has previously formed and dissociated hydrates, even if the system was returned to conditions outside the hydrate stability zone. This is because residual water structuring or nano-sized hydrate crystals may persist, acting as nucleation sites for subsequent hydrate growth. This can lead to variability in induction times if not properly accounted for in experimental design.
Q4: Can impurities in the ethane gas affect my dissociation experiments?
Yes, impurities in the ethane gas can significantly impact hydrate formation and dissociation. Even small amounts of other gases can alter the phase equilibrium conditions. It is crucial to use high-purity (99.9%+) ethane to ensure reproducible and accurate results.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound dissociation experiments.
Issue 1: Inconsistent or Non-Reproducible Dissociation Points
Symptoms:
-
Significant variation in the measured pressure and temperature of dissociation across repeated experiments under identical conditions.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Supercooling/Heating Rates | Ensure a slow and consistent heating rate during dissociation to maintain thermal equilibrium. Rapid heating can lead to temperature gradients within the sample, causing premature or delayed dissociation. |
| "Memory Effect" | To erase the "memory effect," heat the system to a temperature well above the hydrate dissociation point and hold it for a sufficient time before starting the next experiment. |
| Inadequate Mixing | Ensure proper agitation or stirring during the experiment to maintain a homogenous temperature and composition throughout the reactor. |
| Inaccurate Sensor Calibration | Regularly calibrate your pressure and temperature sensors to ensure accurate readings. |
Issue 2: Slow or Incomplete Hydrate Dissociation
Symptoms:
-
The hydrate sample does not fully dissociate even when the temperature and pressure are moved outside the expected stability zone.
-
The rate of pressure increase during dissociation is significantly slower than anticipated.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Mass Transfer Limitations | The formation of a water layer around the dissociating hydrate can act as a barrier, slowing down the release of gas. Gentle agitation can help to break up this layer and improve mass transfer. |
| Heat Transfer Limitations | Hydrate dissociation is an endothermic process. If heat is not supplied to the system efficiently, the local temperature at the hydrate surface will drop, potentially slowing or halting dissociation. Ensure your heating system is providing uniform and adequate heat to the sample. |
| Ice Formation | During depressurization, the Joule-Thomson effect can cause rapid cooling, potentially leading to ice formation on the hydrate surface. This ice layer can act as a barrier to further dissociation. Employ a slower depressurization rate to mitigate this effect.[6] |
Issue 3: Unexpected Pressure Drops During Dissociation Phase
Symptoms:
-
The pressure inside the reactor decreases unexpectedly during the heating/dissociation phase.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| System Leaks | A leak in the experimental setup is the most common cause of unexpected pressure drops. Perform a thorough leak check of all fittings and connections before starting the experiment. |
| Secondary Hydrate Formation | In some cases, localized cooling due to dissociation in one part of the reactor can create conditions for secondary hydrate formation in another, leading to a temporary pressure drop. Ensure uniform heating to prevent this. |
Data Presentation
The following tables summarize the dissociation conditions of this compound in pure water and in the presence of common thermodynamic inhibitors.
Table 1: this compound Dissociation Conditions in Pure Water
| Pressure (MPa) | Temperature (K) |
| 1.12 | 276.2 |
| 1.50 | 280.5 |
| 2.00 | 283.5 |
| 2.70 | 286.0 |
Table 2: this compound Dissociation Conditions with NaCl Inhibitor [1][4]
| NaCl Concentration (wt%) | Pressure (MPa) | Temperature (K) |
| 3.00 | 1.50 | 278.3 |
| 3.00 | 2.00 | 281.2 |
| 3.00 | 2.50 | 283.4 |
Table 3: this compound Dissociation Conditions with MgCl₂ Inhibitor [4]
| MgCl₂ Concentration (mol·dm⁻³) | Pressure (MPa) | Temperature (K) |
| 0.5 | 1.12 | 274.8 |
| 0.5 | 1.50 | 278.9 |
| 0.5 | 2.00 | 281.8 |
| 1.2 | 1.12 | 272.5 |
| 1.2 | 1.50 | 276.5 |
| 1.2 | 2.00 | 279.3 |
Table 4: this compound Dissociation Conditions with MEG Inhibitor [5]
| MEG Concentration (wt%) | Pressure (MPa) | Temperature (K) |
| 10 | 1.50 | 277.8 |
| 10 | 2.00 | 280.6 |
| 20 | 1.50 | 275.1 |
| 20 | 2.00 | 277.8 |
Experimental Protocols
Isochoric Pressure-Search Method
This method is widely used to determine the phase equilibrium conditions of gas hydrates.
Principle: In a constant volume (isochoric) cell, the formation and dissociation of hydrates are observed by monitoring the pressure changes as a function of temperature.
Apparatus:
-
High-pressure stainless steel cell with a known volume.
-
Temperature and pressure sensors.
-
Data acquisition system.
-
Cooling/heating system (e.g., a circulating bath).
-
Magnetic stirrer or rocking mechanism.
Procedure:
-
Preparation: Clean and dry the high-pressure cell. Evacuate the cell to remove any residual air.
-
Loading: Inject a known amount of pure water or inhibitor solution into the cell. Pressurize the cell with high-purity ethane gas to the desired initial pressure.
-
Hydrate Formation (Cooling):
-
Start the cooling system to gradually lower the temperature of the cell.
-
Continuously monitor the pressure and temperature. A sharp drop in pressure indicates the onset of hydrate formation.
-
Continue cooling to a temperature well within the hydrate stability zone to ensure sufficient hydrate formation.
-
-
Hydrate Dissociation (Heating):
-
Begin to slowly and steadily heat the cell.
-
As the temperature increases, the pressure will also rise. A steeper increase in pressure signifies the release of gas from the dissociating hydrates.
-
The point where the heating curve deviates from the initial cooling curve (before hydrate formation) is considered the hydrate dissociation point.
-
Differential Thermal Analysis (DTA)
DTA is a thermal analysis technique that measures the temperature difference between a sample and an inert reference material as a function of temperature.
Principle: When the sample undergoes a thermal event (like dissociation, which is endothermic), its temperature will lag behind the reference temperature, resulting in a detectable peak in the DTA curve.
Apparatus:
-
DTA instrument with a high-pressure cell.
-
Sample and reference pans (e.g., aluminum).
-
Temperature programmer and data acquisition system.
-
Inert reference material (e.g., alumina (B75360) powder).
Procedure:
-
Sample Preparation: Place a small amount of the prepared this compound sample into the sample pan. The reference pan is typically left empty or filled with the inert reference material.
-
Cell Assembly: Place the sample and reference pans in the DTA cell. Seal the cell and pressurize it with ethane gas to the desired pressure.
-
Thermal Program:
-
Cool the cell to a temperature where the hydrate is stable.
-
Program the instrument to heat the cell at a constant rate (e.g., 1-5 K/min).
-
-
Data Analysis:
-
The DTA curve will show a peak corresponding to the endothermic dissociation of the this compound.
-
The onset temperature of this peak is taken as the dissociation temperature at that specific pressure.
-
Mandatory Visualizations
Caption: Experimental workflow for the isochoric pressure-search method.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic and Thermodynamic Influence of NaCl on Mthis compound in an Oil-Dominated System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Ethane Hydrate Formation in Industrial Pipelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and manage ethane (B1197151) hydrate (B1144303) formation in industrial pipelines during experimental setups.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to ethane hydrate formation.
Issue 1: Sudden pressure drop and flow reduction in the pipeline.
A sudden decrease in pressure and flow rate can be a strong indicator of a hydrate plug forming in your pipeline.[1][2]
-
Immediate Action:
-
Do not increase pressure: Attempting to force flow through the blockage can compact the hydrate plug, making it more difficult to remove, and can lead to a catastrophic pipeline failure.[3]
-
Isolate the section: If possible, isolate the affected section of the pipeline.
-
Verify hydrate formation: Use detection methods to confirm the presence and location of the hydrate plug.
-
-
Troubleshooting Steps & Solutions:
| Step | Action | Expected Outcome |
| 1 | Locate the Plug | Use methods like thermal imaging for above-ground lines or pressure pulse reflectometry for subsea or buried lines to pinpoint the blockage.[1][2][4] |
| 2 | Depressurization | Slowly and carefully depressurize the pipeline from both sides of the plug. This is the most common and recommended method for removal.[5] One-sided depressurization should only be performed with extreme caution if two-sided is not possible.[5] |
| 3 | Chemical Injection | Inject a thermodynamic inhibitor like methanol (B129727) or glycol at the plug location to dissolve the hydrate.[3][5] |
| 4 | Controlled Heating | If feasible and safe, apply gentle heating to the exterior of the pipeline, starting from the ends of the plug and working inwards.[5] Caution: Never heat the middle of a plug, as the trapped pressure from dissociation can cause a rupture.[5] |
Issue 2: Ineffectiveness of kinetic hydrate inhibitors (KHIs).
Kinetic hydrate inhibitors are designed to delay hydrate formation rather than prevent it entirely.[1][6] If you are still observing hydrate formation, consider the following:
-
Possible Causes:
-
The operating temperature is too low for the specific KHI.
-
The inhibitor concentration is insufficient.
-
The residence time of the fluid in the hydrate formation zone is longer than the inhibitor's effective induction time.
-
Incompatibility with other chemicals in the system.
-
-
Solutions:
-
Review Operating Conditions: Ensure your system's temperature and pressure are within the performance window of the selected KHI.
-
Increase Dosage: Incrementally increase the KHI concentration, monitoring for improved performance.
-
Consider a Different Inhibitor: If increasing the dosage is ineffective, you may need to switch to a different KHI or a thermodynamic inhibitor.
-
Synergistic Combinations: Investigate the use of KHIs in combination with a low concentration of a thermodynamic inhibitor like ethylene (B1197577) glycol, as this can have a synergistic effect.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary conditions that lead to this compound formation?
A: this compound formation requires a specific combination of conditions:
-
Low Temperature and High Pressure: The fluid must be within the hydrate stability zone.[8]
-
Presence of Water: Free water is necessary for the formation of the hydrate crystal lattice.[8][9]
-
Presence of Hydrate Formers: Molecules like ethane must be present to be entrapped within the water cages.[8][10]
Q2: What is the difference between thermodynamic and kinetic hydrate inhibitors?
A: Thermodynamic inhibitors (THIs) like methanol and glycols work by shifting the hydrate equilibrium curve to lower temperatures and higher pressures, making hydrate formation less likely under the operating conditions.[11][12] Kinetic hydrate inhibitors (KHIs) do not prevent hydrate formation but delay the nucleation and growth of hydrate crystals for a finite period.[1][6][13]
Q3: How can I detect the formation of hydrates in my experimental pipeline?
A: Several methods can be used for hydrate detection:
-
Pressure and Temperature Monitoring: A sudden pressure drop or a localized temperature increase (due to the exothermic nature of hydrate formation) can indicate a blockage.[4]
-
Acoustic Methods: Techniques like acoustic pulse reflectometry can detect blockages by analyzing sound wave reflections.[2][4]
-
Thermal Imaging: For exposed pipelines, a thermal camera can identify cold spots indicative of hydrate formation.[1]
-
Gamma Ray Densitometry: This method can detect the higher density of a hydrate plug compared to the surrounding fluid.[1]
Q4: What are the safety precautions I should take when dealing with a suspected hydrate plug?
A: Safety is paramount when handling hydrate blockages. Always adhere to the following:
-
Assume Multiple Plugs: There is often more than one hydrate plug, with high-pressure gas trapped between them.[1][5]
-
Avoid Rapid Depressurization or Heating: Sudden changes can cause the plug to dislodge at high velocity, acting as a projectile that can rupture the pipeline.[5] Measured plug velocities have reached up to 180 miles per hour.[5]
-
Gradual Dissociation: Always aim for a slow and controlled dissociation of the plug, preferably through gradual, two-sided depressurization.[1][5]
Data Presentation
Table 1: Comparison of Common Thermodynamic Hydrate Inhibitors
| Inhibitor | Molecular Weight | Relative Effectiveness | Advantages | Disadvantages |
| Methanol (MeOH) | 32.04 g/mol | High | Low cost, effective at low concentrations.[10] | Highly flammable, toxic, and volatile.[10] Can be lost to the vapor phase. |
| Monoethylene Glycol (MEG) | 62.07 g/mol | Moderate | Low volatility, easily regenerated.[14] | Higher viscosity, more expensive than methanol. |
| Diethylene Glycol (DEG) | 106.12 g/mol | Lower | Lower cost than MEG, low volatility. | Less effective than MEG, requiring higher concentrations.[14] |
Table 2: this compound Formation Pressure at Different Temperatures
| Temperature (°C) | Formation Pressure (MPa) |
| 0 | ~0.5 |
| 5 | ~0.8 |
| 10 | ~1.3 |
| 15 | ~2.2 |
| Note: These are approximate values and can be influenced by the presence of other gases and inhibitors. |
Experimental Protocols
Protocol 1: Evaluating the Performance of a Kinetic Hydrate Inhibitor
This protocol outlines a method for assessing the effectiveness of a KHI using a high-pressure stirred reactor.
-
Objective: To determine the induction time and subcooling temperature at which a KHI effectively prevents hydrate formation.
-
Materials:
-
High-pressure reactor cell equipped with pressure and temperature sensors, a magnetic stirrer, and a cooling jacket.
-
Ethane gas (high purity).
-
Deionized water.
-
Kinetic Hydrate Inhibitor (KHI) to be tested.
-
-
Procedure:
-
Prepare an aqueous solution of the KHI at the desired concentration (e.g., 0.5 wt%).
-
Add a specific volume of the KHI solution to the reactor cell.
-
Seal the reactor and purge it with low-pressure ethane gas to remove air.
-
Pressurize the reactor with ethane to the desired experimental pressure (e.g., 60 bar).[15]
-
Start the stirrer at a constant rate to ensure mixing.
-
Begin cooling the reactor at a constant rate (e.g., 1°C/hour).
-
Continuously monitor the pressure and temperature inside the reactor.
-
Hydrate formation is indicated by a sudden drop in pressure and a corresponding increase in temperature.
-
Record the temperature at which hydrate formation begins (T_onset).
-
The time elapsed from reaching the hydrate equilibrium temperature to T_onset is the induction time.
-
The difference between the hydrate equilibrium temperature and T_onset is the subcooling temperature.
-
Repeat the experiment multiple times to ensure reproducibility.
-
Visualizations
Caption: Necessary conditions for this compound formation.
Caption: Troubleshooting workflow for a suspected hydrate plug.
Caption: Mechanisms of thermodynamic vs. kinetic inhibitors.
References
- 1. cdn.digitalrefining.com [cdn.digitalrefining.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. isssource.com [isssource.com]
- 5. onepetro.org [onepetro.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polysaccharides Are Effective Inhibitors of Natural Gas Hydrate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neutrium.net [neutrium.net]
- 9. youtube.com [youtube.com]
- 10. Preparation and application of an economical and environmentally friendly hydrate inhibitor in gas field development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medwinpublisher.org [medwinpublisher.org]
- 14. Thermodynamic Hydrate Inhibitors – How Do They Compare? : PetroSkills [petroskills.com]
- 15. acta.imeko.org [acta.imeko.org]
Technical Support Center: Enhancing Ethane Hydrate-Based Gas Separation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the efficiency of ethane (B1197151) hydrate-based gas separation experiments.
Troubleshooting Guides
This section addresses common issues encountered during ethane hydrate (B1144303) experiments in a question-and-answer format, offering direct and actionable solutions.
Question 1: Why is the induction time for my ethane hydrate formation highly variable or unexpectedly long?
Answer:
Inconsistent or prolonged induction times are a frequent challenge in gas hydrate research and can be attributed to several factors. The stochastic nature of nucleation is a primary cause, but several experimental parameters can be controlled to enhance reproducibility.[1]
Potential Causes and Troubleshooting Steps:
-
Gas Purity: Impurities in the ethane gas can significantly alter the hydrate formation conditions.
-
Solution: Ensure the use of high-purity ethane (99.9%+). Verify the gas source and consider using an in-line purifier if contamination is suspected.[1]
-
-
Subcooling Temperature: The degree of subcooling, which is the difference between the hydrate equilibrium temperature and the experimental temperature, is a critical driving force for nucleation.
-
Solution: Implement precise and stable temperature control. Minor fluctuations can lead to significant variations in induction time. Calibrate temperature sensors regularly.[1]
-
-
Stirring Rate: The rate of agitation affects the mass transfer at the gas-water interface.
-
Solution: Maintain a consistent and adequate stirring speed to ensure a uniform distribution of dissolved gas in the aqueous phase, which promotes nucleation.[1]
-
-
System Contaminants: Dust particles or residual chemicals in the reactor can act as unintended nucleation sites, causing premature or inconsistent hydrate formation.
-
Solution: Thoroughly clean and rinse the reactor with high-purity water before each experiment.[1]
-
-
Water "Memory Effect": Water that has previously formed hydrates may retain some residual structuring, which can shorten subsequent induction times.
-
Solution: For consistency, use freshly distilled or deionized water for each experiment. Alternatively, to promote faster nucleation, consider using water from a recently dissociated hydrate experiment.[2]
-
Question 2: Why is the growth rate of my ethane hydrates slow, or why is the total gas uptake lower than expected?
Answer:
Slow hydrate growth and low gas consumption can be indicative of incomplete hydrate formation or issues with the experimental setup. The primary factors influencing growth are related to mass and heat transfer.[1]
Potential Causes and Troubleshooting Steps:
-
Mass Transfer Limitations: A film of hydrate can form at the gas-water interface, acting as a barrier that hinders the diffusion of ethane to the unreacted water.
-
Heat Transfer Limitations: Hydrate formation is an exothermic process. If the heat generated is not efficiently removed, the local temperature at the growth interface will increase, reducing the subcooling and slowing the growth rate.[1][2]
-
Solution: Ensure your cooling system is functioning optimally and that the reactor design facilitates efficient heat transfer.[1]
-
-
System Leaks: A leak in the system will cause a pressure drop that is not attributable to hydrate formation, leading to an inaccurate calculation of gas uptake.
-
Solution: Perform a leak test before initiating the experiment.[1]
-
-
Insufficient Experimental Duration: The conversion of the bulk water phase to hydrate can be a slow process.
-
Solution: Ensure that the experiment runs for a sufficient duration to allow the gas consumption to reach a plateau.[1]
-
-
Ice Formation: At temperatures near the freezing point of water, ice can form, competing with hydrate formation and physically blocking the gas-water interface.
-
Solution: Ensure the experimental temperature is maintained above the freezing point of the aqueous solution.[1]
-
Frequently Asked Questions (FAQs)
What are gas hydrates?
Gas hydrates are crystalline, ice-like structures that form when a gas molecule, such as ethane, is trapped within a cage-like framework of water molecules. This occurs under conditions of low temperature and moderate to high pressure, without the formation of a chemical bond between the gas and water.[3]
What are the typical structures of ethane hydrates?
Ethane, as a single guest molecule, typically forms a structure I (sI) hydrate. However, in the presence of other guest molecules, the hydrate structure can change. For instance, in a methane-ethane mixture, the hydrate structure can be sI or structure II (sII) depending on the gas composition.[4][5]
How can I improve the kinetics of this compound formation?
The kinetics of hydrate formation can be enhanced through the use of promoters. These are broadly classified into two types:
-
Kinetic Promoters: These are substances, such as surfactants (e.g., sodium dodecyl sulfate (B86663) - SDS), that increase the rate of hydrate formation without changing the thermodynamic equilibrium conditions. They typically work by reducing the interfacial tension between the gas and water phases, which enhances mass transfer.[6][7][8]
-
Thermodynamic Promoters: These additives, such as tetrahydrofuran (B95107) (THF), shift the hydrate equilibrium conditions to lower pressures and higher temperatures, making hydrate formation more favorable.[9]
What are thermodynamic hydrate inhibitors and how do they work?
Thermodynamic hydrate inhibitors (THIs) are substances that shift the hydrate equilibrium conditions to higher pressures and lower temperatures, thereby preventing hydrate formation. Common THIs include methanol (B129727) and glycols (e.g., monoethylene glycol - MEG). They function by interacting with water molecules, reducing the water activity and making it thermodynamically less favorable for the water cages to form.[10]
What analytical techniques can be used to characterize ethane hydrates?
Several techniques are employed for the characterization of gas hydrates:
-
Raman Spectroscopy: This is a powerful tool for determining the hydrate crystal structure, identifying the guest molecules within the hydrate cages, and quantifying the cage occupancy.[11][12][13]
-
Gas Chromatography (GC): GC is used to analyze the composition of the gas phase before and after hydrate formation, as well as the gas released from the dissociated hydrate. This is crucial for determining the separation efficiency.[5][14][15]
-
Powder X-ray Diffraction (PXRD): PXRD is used to definitively determine the crystal structure of the hydrate.
Data Presentation
The following tables summarize quantitative data on the effects of common thermodynamic inhibitors and kinetic promoters on hydrate formation.
Table 1: Effect of Thermodynamic Inhibitors on Methane (B114726) and this compound Formation Pressure
| Inhibitor | Concentration (wt%) | Gas | Temperature (K) | Experimental Pressure (kPa) | Predicted Pressure (kPa) |
| Methanol | 10 | Methane | 275.15 | 4450 | 4460.8 |
| Methanol | 20 | Methane | 275.15 | 6450 | 6452.1 |
| Sodium Chloride | 10 | Methane | 275.15 | 5450 | 5455.6 |
| Sodium Chloride | 20 | Methane | 275.15 | 8450 | 8453.3 |
| Methanol | 10 | Ethane | 275.15 | 1150 | 1152.4 |
| Methanol | 20 | Ethane | 275.15 | 1850 | 1851.7 |
| Sodium Chloride | 10 | Ethane | 275.15 | 1450 | 1453.1 |
| Sodium Chloride | 20 | Ethane | 275.15 | 2450 | 2452.8 |
Data adapted from a study predicting hydrate formation pressure in the presence of inhibitors.[16]
Table 2: Effect of Kinetic Promoters on Mthis compound Formation
| Promoter | Concentration | Induction Time Reduction | Gas Uptake Enhancement |
| Sodium Dodecyl Sulfate (SDS) | 300 ppm | Up to 96% reduction compared to a standard solution.[17] | Significantly increases gas uptake.[17] |
| Leucine | 3000 ppm | 16.5% reduction compared to a standard solution.[17] | Moderate increase in gas uptake. |
| Tryptophan | 3000 ppm | Notable reduction in induction time.[17] | Moderate increase in gas uptake. |
Note: While this data is for mthis compound, similar trends are expected for this compound. Specific quantitative data for this compound with these promoters is less readily available in a comparative format.
Experimental Protocols
1. Protocol for Determining this compound Phase Equilibria using the Isochoric Pressure Search Method
This method is widely used for accurately determining the pressure-temperature (P-T) conditions of hydrate formation and dissociation.[18][19][20]
Apparatus:
-
High-pressure equilibrium cell of a known constant volume.
-
Pressure and temperature sensors.
-
Data acquisition system.
-
Cooling/heating system.
-
Agitation system (e.g., magnetic stirrer).
Procedure:
-
System Preparation:
-
Clean and dry the equilibrium cell.
-
Evacuate the cell to remove any residual air.
-
-
Loading of Water and Gas:
-
Inject a precise amount of deionized water into the cell.
-
Pressurize the cell with high-purity ethane gas to the desired initial pressure.
-
Allow the system to reach thermal equilibrium at the initial temperature.
-
-
Hydrate Formation (Cooling Stage):
-
Activate the agitation system.
-
Begin cooling the cell at a controlled, slow rate (e.g., 1-2 K/h).
-
Continuously record the pressure and temperature. A sharp pressure drop signifies the onset of hydrate formation.
-
Continue cooling to a temperature well within the hydrate stability zone to ensure sufficient hydrate formation.
-
-
Hydrate Dissociation (Heating Stage):
-
Begin heating the cell at a very slow, controlled rate (e.g., 0.1-0.5 K/h) to maintain near-equilibrium conditions.
-
Continue recording pressure and temperature. A significant pressure increase indicates hydrate dissociation.
-
Continue heating until all hydrates have dissociated, and the P-T curve returns to the gas-liquid behavior.
-
-
Data Analysis:
-
Plot the pressure versus temperature data for both the cooling and heating stages.
-
The point where the heating (dissociation) curve deviates from the initial gas-liquid curve is the hydrate-liquid-vapor equilibrium (HLVE) point.
-
Repeat the experiment at different initial pressures to construct the complete phase equilibrium curve.
-
2. Protocol for Kinetic Studies of this compound Formation in a Stirred Tank Reactor
This protocol is designed to measure the rate of this compound formation.[21]
Apparatus:
-
Semi-batch stirred tank reactor.
-
Pressure and temperature sensors.
-
Gas supply with a mass flow controller.
-
Data acquisition system.
-
Cooling system.
-
Agitator with speed control.
Procedure:
-
System Preparation:
-
Clean and dry the reactor.
-
Add a known volume of deionized water to the reactor.
-
-
Pressurization and Equilibration:
-
Pressurize the reactor with ethane to the desired initial pressure.
-
Cool the reactor to the target experimental temperature and allow the system to equilibrate.
-
-
Initiation of Hydrate Formation:
-
Start the agitator at a predetermined speed.
-
Monitor the pressure. A significant and continuous pressure drop indicates hydrate formation.
-
-
Data Collection:
-
Record the pressure, temperature, and gas consumption over time. The rate of gas consumption is a measure of the hydrate formation rate.
-
-
Termination:
-
Continue the experiment until the gas consumption rate plateaus, indicating the cessation of hydrate formation.
-
Depressurize the reactor and collect gas samples for analysis if required.
-
3. Protocol for Gas Composition Analysis using Gas Chromatography (GC)
This protocol outlines the analysis of gas samples from hydrate experiments.[5][14][15]
Apparatus:
-
Gas chromatograph (GC) equipped with a suitable detector (e.g., Thermal Conductivity Detector - TCD, or Flame Ionization Detector - FID).
-
Appropriate column for separating light hydrocarbons (e.g., Carboxen or Hayesep Q).[14]
-
Carrier gas (e.g., Helium).
-
Gas sampling bags or cylinders.
-
Calibration gas standards.
Procedure:
-
Sample Collection:
-
Collect gas samples from the reactor's vapor phase at different time points during the experiment.
-
After the experiment, dissociate the hydrates and collect the released gas for analysis.
-
-
GC Setup and Calibration:
-
Set the GC operating conditions (oven temperature program, detector temperature, carrier gas flow rate).
-
Calibrate the GC using standard gas mixtures of known compositions to determine the response factors for each component.
-
-
Sample Injection:
-
Inject a known volume of the gas sample into the GC.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram based on their retention times, which correspond to the different gas components.
-
Calculate the area under each peak.
-
Use the calibration data to determine the mole fraction of each component in the sample.
-
Visualizations
Experimental Workflow for this compound-Based Gas Separation
Caption: A generalized experimental workflow for studying this compound-based gas separation.
Troubleshooting Logic for Slow Hydrate Formation Rate
Caption: A troubleshooting decision tree for addressing slow hydrate formation rates.
Mechanism of Action: Thermodynamic vs. Kinetic Promoters
Caption: A comparison of the mechanisms of thermodynamic and kinetic promoters in hydrate formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are gas hydrates? - NOAA Ocean Exploration [oceanexplorer.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. cetjournal.it [cetjournal.it]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Gas Hydrate Formation—Evaluation of Three Reactor Concepts and Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Researching | Raman Characterization of Hydrate Crystal Structure Influenced by Mine Gas Concentration [m.researching.cn]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. flaringmethanetoolkit.com [flaringmethanetoolkit.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Kinetics of this compound formation (Journal Article) | ETDEWEB [osti.gov]
overcoming mass transfer limitations in ethane hydrate growth
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on ethane (B1197151) hydrate (B1144303) growth. The information is designed to help overcome common experimental challenges, particularly those related to mass transfer limitations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Slow or No Hydrate Growth After Initial Formation
| Question | Potential Causes & Troubleshooting Steps |
| Why has my ethane hydrate growth rate slowed down or stopped after an initial period of formation? | 1. Mass Transfer Limitation: A solid hydrate film has likely formed at the gas-liquid interface, preventing ethane from dissolving into the water.[1][2] Troubleshooting: • Increase Agitation: Use a high-speed stirrer to break the hydrate film and increase the interfacial area.[2][3] • Introduce Surfactants: Add a kinetic promoter like Sodium Dodecyl Sulfate (SDS) at a low concentration (e.g., 300-500 ppm) to reduce interfacial tension and promote the formation of a porous hydrate slurry instead of a solid film.[4][5][6] 2. Insufficient Driving Force: The system temperature and pressure may be too close to the hydrate equilibrium curve. Troubleshooting: • Adjust T/P Conditions: Increase the pressure or decrease the temperature to move further into the hydrate stability zone and increase the driving force for crystallization.[2][7] 3. Poor Mixing: Inadequate agitation fails to renew the gas-liquid interface, leading to localized saturation.[2][3] Troubleshooting: • Optimize Reactor Design: Consider using a spray reactor or bubble column to maximize the gas-liquid contact area.[8] |
Issue 2: Inconsistent and Non-Repeatable Experimental Results
| Question | Potential Causes & Troubleshooting Steps |
| Why are the induction times and growth rates in my experiments not consistent across different runs? | 1. Stochastic Nature of Nucleation: The induction time for hydrate formation can be highly variable due to the random nature of nucleation.[2][9] Troubleshooting: • Use Seed Crystals: Introduce a small amount of crushed hydrate or ice to bypass stochastic nucleation and ensure consistent growth initiation.[2] 2. Inconsistent Initial Conditions: Small variations in starting temperature, pressure, or water purity can significantly impact kinetics.[9] Troubleshooting: • Standardize Procedures: Ensure precise control over initial temperature and pressure. Use high-purity water and ethane for all experiments. 3. Surface Contamination: The reactor surface can influence nucleation. Inconsistent cleaning procedures may lead to variability.[2] Troubleshooting: • Thorough Cleaning: Implement a rigorous and consistent cleaning protocol for the reactor between experiments.[10] |
Issue 3: Formation of a Solid Hydrate Plug in the Reactor
| Question | Potential Causes & Troubleshooting Steps |
| How can I prevent the formation of a solid hydrate plug that blocks my reactor? | 1. Quiescent Conditions: Lack of agitation allows a thick, impermeable hydrate crust to form and grow.[2] Troubleshooting: • Ensure Continuous & Vigorous Agitation: Good mixing is crucial to keep hydrate particles suspended and prevent them from agglomerating into a solid mass.[2][3] 2. High Water Cut: In systems with a continuous oil phase, high water content can lead to the formation of viscous hydrate slurries that can agglomerate. Troubleshooting: • Use Anti-Agglomerants: In addition to kinetic promoters, consider anti-agglomerants that prevent hydrate particles from sticking together. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting mass transfer in this compound growth?
The growth of this compound is often limited by mass transfer rather than reaction kinetics.[1] The main resistances to mass transfer are:
-
Gas-Liquid Transfer: The dissolution of ethane gas into the bulk liquid water. The formation of a hydrate film at the gas-liquid interface can severely hinder this process.[1]
-
Liquid-Solid Transfer: The transport of dissolved ethane from the bulk liquid to the surface of the growing hydrate crystals.
Q2: How do surfactants like Sodium Dodecyl Sulfate (SDS) enhance hydrate growth?
Surfactants, also known as kinetic promoters, enhance hydrate growth through several mechanisms:
-
Reduced Interfacial Tension: Surfactants lower the surface tension between the gas and liquid phases, which facilitates better gas dissolution.[4][11]
-
Altered Morphology: They can change the way hydrate crystals grow, often leading to a more porous structure that allows for continued contact between the gas and water phases, rather than a solid, impermeable film.[4][12]
-
Prevention of Agglomeration: Surfactants can help to keep small hydrate particles suspended in the liquid, preventing them from forming a large, solid mass.[5] Studies have shown that surfactant concentrations above the critical micelle concentration (CMC) can increase the hydrate formation rate by a factor of over 700 in quiescent systems.[5]
Q3: What is the effect of mechanical agitation and stirring speed on the growth rate?
Mechanical agitation is a critical parameter for overcoming mass transfer limitations.[3]
-
Breaking the Hydrate Film: Stirring helps to mechanically break up the hydrate film that forms at the gas-liquid interface, constantly renewing the area for gas to dissolve.[3]
-
Increasing Interfacial Area: Agitation increases the contact area between the gas and liquid phases.
-
Homogenization: It ensures that the dissolved ethane is evenly distributed throughout the bulk liquid and helps to maintain a uniform temperature.
Increasing the stirring speed generally leads to a higher rate of hydrate formation, up to a point where the mass transfer resistance in the liquid phase becomes minimal.[13]
Q4: Can thermodynamic promoters like Tetrahydrofuran (THF) help with mass transfer limitations?
While thermodynamic promoters like THF primarily work by shifting the hydrate equilibrium conditions to be more favorable (i.e., lower pressure and higher temperature), they can indirectly help with kinetic limitations.[8] By making the conditions for hydrate formation more favorable, the driving force for crystallization is increased, which can lead to faster growth rates.[14] THF is known to form structure II (sII) hydrates, which can incorporate ethane molecules.[8]
Quantitative Data
Table 1: Effect of Stirring Rate on Kinetic Parameters for this compound Formation
| Temperature (K) | Initial Pressure (MPa) | Stirring Rate (rpm) | Kinetic Parameter (Ar/RT) |
| 275.2 | 1.56 | 450 | 0.00018 |
| 275.2 | 1.56 | 600 | 0.00021 |
| 275.2 | 1.56 | 800 | 0.00025 |
Data adapted from a study on this compound formation kinetics. The kinetic parameter Ar/RT is derived from a chemical affinity model.[13]
Table 2: Effect of Initial Pressure on Kinetic Parameters for this compound Formation at 800 rpm
| Temperature (K) | Initial Pressure (MPa) | Kinetic Parameter (Ar/RT) |
| 275.2 | 1.56 | 0.00025 |
| 275.2 | 2.01 | 0.00030 |
| 275.2 | 2.46 | 0.00037 |
Data adapted from the same study, demonstrating that increasing the initial pressure enhances the kinetics.[13]
Experimental Protocols
Protocol 1: this compound Formation in a Stirred-Tank Reactor
This protocol describes a typical experiment to study the kinetics of this compound formation.
1. Materials and Apparatus:
-
High-pressure stainless steel reactor (e.g., 600 cm³) equipped with a magnetic stirrer or a multi-blade mixer.[10]
-
High-purity ethane gas (99.9%+).
-
Deionized or distilled water.
-
Surfactant (e.g., Sodium Dodecyl Sulfate - SDS) if required.
-
High-accuracy pressure transducer and temperature probe.[2]
-
Data acquisition system to log pressure, temperature, and time.[2][10]
-
Constant temperature bath to control the reactor temperature.[10]
2. Procedure:
-
Preparation: Thoroughly clean and rinse the reactor with distilled water.[10] Evacuate the reactor using a vacuum pump to remove any air.[14]
-
Loading: Charge the reactor with a known volume of water (e.g., 150-300 cc).[10] If using a surfactant, dissolve it in the water before loading.
-
Cooling: Submerge the reactor in the constant temperature bath and allow it to reach the desired experimental temperature (e.g., 275.2 K).[10]
-
Pressurization: Once the temperature is stable, pressurize the reactor with ethane gas to the desired initial pressure (e.g., 1.56 MPa to 2.46 MPa).[10]
-
Initiation of Growth: Start the stirrer at the specified speed (e.g., 800 rpm).[13] The onset of hydrate formation is indicated by a drop in pressure (due to gas consumption) and a potential rise in temperature (due to the exothermic reaction).[2]
-
Data Logging: Continuously record pressure, temperature, and time throughout the experiment until the system reaches equilibrium (i.e., no further pressure drop).[10]
-
Calculation: The number of moles of ethane consumed over time is calculated from the pressure drop using the real gas law, accounting for the compressibility factor of ethane at the given conditions. This allows for the determination of the hydrate formation rate.[2]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Surfactant effects on gas hydrate formation (Journal Article) | ETDEWEB [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of this compound formation (Journal Article) | ETDEWEB [osti.gov]
- 8. Rapid Gas Hydrate Formation—Evaluation of Three Reactor Concepts and Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Gas Hydrate Saturation in Laboratory Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to heterogeneous hydrate (B1144303) saturation in laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of heterogeneous hydrate saturation in laboratory samples?
Heterogeneous hydrate saturation in laboratory-synthesized samples is a common issue stemming from several interrelated factors that influence nucleation and growth. The primary causes include:
-
Mass and Heat Transfer Limitations: Hydrate formation is an exothermic process, and the heat generated must be dissipated. Inefficient heat transfer can create temperature gradients within the sample, leading to preferential hydrate formation in cooler zones.[1] Similarly, limitations in the transport of gas and water molecules to reaction sites can result in non-uniform growth.[2][3] Hydrate films can form at the interface between gas and water, which then act as a barrier, slowing down further formation.[3]
-
Initial Water and Gas Distribution: The initial distribution of water and gas within the porous medium is critical. Uneven water saturation before the experiment begins will directly lead to a heterogeneous hydrate distribution.[1] For example, water imbibition into a dry sand sample may not distribute evenly, trapping gas in larger pore bodies where hydrate formation then preferentially occurs.[1]
-
Sediment Properties: The physical characteristics of the porous medium play a significant role. Variations in particle size, mineralogy, and pore size distribution can create preferential pathways for fluid flow and nucleation sites.[4][5] For instance, fine clay particles can reduce void spaces and hinder the effective mass transfer of hydrate-forming gases.[6] The presence of certain minerals, like kaolinite (B1170537), can also provide nucleation sites that influence where hydrates begin to form.[1]
-
Stochastic Nature of Nucleation: Hydrate nucleation is an inherently unpredictable process. The random nature of where and when the first stable hydrate crystals form can lead to runaway growth in those locations, consuming local reactants before formation can initiate elsewhere in the sample.[2]
Q2: How does heterogeneous hydrate saturation impact experimental results?
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Geophysical and Petrophysical Properties: Properties such as acoustic velocity, electrical resistivity, and permeability are strongly dependent on hydrate saturation and morphology.[7] Heterogeneity can cause these measured properties not to be representative of the bulk sample, leading to errors in estimating overall hydrate saturation.[8][9] For example, inaccurate determination of the Archie saturation exponent can occur in non-uniformly saturated cores.[10]
-
Gas Production and Dissociation Studies: In experiments simulating gas production from hydrate reservoirs via depressurization or thermal stimulation, heterogeneity is a critical factor.[11] Local variations in hydrate saturation can alter gas flow paths, causing significant and unpredictable fluctuations in gas production rates over time.[11] Approximating a heterogeneous core as uniform can lead to large deviations in temperature profiles and cumulative fluid production, especially in the early stages of the experiment.[8]
-
Mechanical Properties: The strength and stability of hydrate-bearing sediments are linked to how hydrates are distributed within the pores (e.g., as cementing agents or pore-filling). Heterogeneity makes it difficult to determine the true mechanical response of the sediment, which is crucial for assessing reservoir stability during gas production.[12]
Q3: What are the common laboratory methods for forming hydrate-bearing samples, and how do they compare in achieving homogeneity?
Several methods are used to form hydrate-bearing samples in the laboratory, each with distinct advantages and disadvantages concerning the uniformity of the final product. The most common techniques are the "excess gas," "excess water," and "ice-to-hydrate" methods.[1]
Q4: How can I visualize and quantify the distribution of hydrates in my sample?
Several non-destructive techniques are available to visualize and quantify hydrate saturation and distribution within a pressure core.
-
X-ray Computed Tomography (CT): X-ray CT scanning is a powerful method that provides a three-dimensional density map of the sample.[1] By comparing density maps before and after hydrate formation, researchers can identify where hydrates have formed and quantify their saturation. Medical CT scanners can also be adapted for this purpose to provide qualitative and quantitative profiles of hydrate saturation along a core.[13]
-
Magnetic Resonance Imaging (MRI): MRI is particularly effective because it detects the hydrogen in free water and gas but does not register a signal from the solid hydrate phase.[14] The loss of signal intensity directly corresponds to the conversion of water and gas into solid hydrate, allowing for monitoring of the formation process and quantification of the final distribution.[14]
-
Electrical Resistivity/Conductivity: Measuring the complex electrical conductivity of the sample can be used to evaluate hydrate saturation. As non-conductive hydrate replaces conductive pore water, the overall resistivity of the sediment increases. Models based on Archie's formula can be used to relate this change in resistivity to hydrate saturation.[15]
Troubleshooting Guides
Problem: My hydrate saturation is highly concentrated in the center (or edges) of the sample.
This is a classic problem often related to heat and mass transfer.
Explanation:
-
Heat Transfer: Hydrate formation releases heat. If the sample's exterior is cooled rapidly, a thermal gradient forms, and hydrates may form preferentially at the colder outer radii. Conversely, if heat cannot escape the core's center efficiently, formation may be inhibited there.[1]
-
Initial Water Saturation: If the initial water saturation is not uniform, hydrates will form where the water is located. Freezing a moist sample can cause water to migrate and concentrate, which, upon thawing, may not redistribute evenly before hydrate formation begins.[1]
-
Solutions:
-
Employ very slow cooling and pressurization rates to maintain thermal equilibrium across the sample.
-
Ensure the sample holder and cooling system provide uniform temperature control.
-
For methods involving freezing, consider rapid freezing to reduce water migration, followed by a slow thawing process to encourage redistribution.[1] The "Freeze/Pressurize/Thaw" method, if performed slowly, may yield good results.[1]
-
Problem: Experiments are not reproducible, and final hydrate saturation is inconsistent.
Inconsistent results often point to uncontrolled variables in the experimental setup or the stochastic nature of nucleation.
Explanation:
-
Protocol Control: Minor variations in pressure, temperature, or the rates at which they are changed can significantly alter hydrate formation kinetics.
-
Stochastic Nucleation: The random onset of hydrate formation can lead to different outcomes even under identical conditions.[2]
-
Solutions:
-
Rigorously control all experimental parameters. Use automated systems to ensure rates of pressurization, cooling, and fluid injection are identical for each run.
-
While not always successful, introducing nucleation enhancers or fine-grained particles like kaolinite might create more uniform nucleation sites throughout the sample, potentially leading to more consistent formation behavior.[1] However, some studies have found these enhancers to be ineffective in producing homogeneous samples.[1]
-
Data and Protocols
Table 1: Comparison of Laboratory Hydrate Formation Methods
| Method | Description | Advantages | Disadvantages Regarding Homogeneity |
| Excess Gas | A partially water-saturated porous medium is exposed to high-pressure gas within the hydrate stability zone.[1] | Relatively simple to implement. | Highly susceptible to non-uniform initial water distribution. Heat and mass transfer limitations can easily lead to heterogeneous saturation.[1] |
| Excess Water | A predetermined quantity of gas is trapped in the pores of the sediment, which is then flooded with water under hydrate-forming conditions.[1] | Can form pore-body filling hydrate.[1] | Difficult to implement in the lab. Water imbibition may not be uniform, leading to uneven gas trapping and subsequent heterogeneous hydrate formation.[1] |
| Ice-to-Hydrate | Finely ground ice is mixed with sediment, pressurized with gas, and then warmed to just below the ice melting point to promote conversion to hydrate.[1] | Can produce grain-cementing hydrate. | The process of mixing and compacting can be complex. The final distribution depends heavily on the initial ice distribution. |
| Freeze/Thaw/Form | A variation of the excess gas method where the moist sample is first frozen, then thawed, and finally exposed to hydrate-forming conditions. | Has tended to yield the most uniform samples in some studies.[1] The thawing step can help redistribute water more evenly after potential migration during freezing.[1] | Can still result in heterogeneous samples, particularly at certain sand/water content combinations. Water can migrate during hydrate formation after thawing.[1] |
Experimental Protocol: Excess Gas Method
This protocol outlines a general procedure for forming hydrates in a porous medium sample using the excess gas method.
References
- 1. netl.doe.gov [netl.doe.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. onepetro.org [onepetro.org]
- 11. The effect of heterogeneities in hydrate saturation on gas production from natural systems - ePrints Soton [eprints.soton.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. netl.doe.gov [netl.doe.gov]
- 15. researchgate.net [researchgate.net]
optimization of inhibitor concentration for preventing ethane hydrate plugs
This technical support center provides detailed guidance for researchers on optimizing inhibitor concentrations to prevent the formation of ethane (B1197151) hydrate (B1144303) plugs in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are ethane hydrates and why are they a significant issue in experiments?
A1: Ethane hydrates are solid, ice-like crystalline structures that form when water molecules create a lattice or "cage" that traps ethane molecules.[1] This process occurs under specific thermodynamic conditions, namely high pressure and low temperature, with the presence of free water.[2] In experimental setups like pipelines or reactors, these hydrates can agglomerate and form dense plugs.[3] Such blockages can halt fluid flow, cause dangerous pressure buildups, and damage sensitive equipment, leading to experimental failure and safety hazards.[4][5]
Q2: What are the primary categories of inhibitors used for ethane hydrate prevention?
A2: Chemical inhibitors are broadly classified into two main groups:
-
Thermodynamic Hydrate Inhibitors (THIs): These are traditional inhibitors like Methanol (MeOH) and Monoethylene Glycol (MEG). They work by shifting the hydrate equilibrium curve to lower temperatures and higher pressures, moving the experimental conditions outside of the hydrate formation zone.[4][6] THIs are typically required in high concentrations (20-50% by weight in the aqueous phase).[7]
-
Low-Dosage Hydrate Inhibitors (LDHIs): These are active at much lower concentrations (typically 0.1-2.0 wt%) and are further divided into two types.[8][9]
-
Kinetic Hydrate Inhibitors (KHIs): These are typically water-soluble polymers that delay the nucleation and/or slow the growth of hydrate crystals.[6][8] They do not prevent formation altogether but provide sufficient time for fluids to pass through a system before a plug can form.[10]
-
Anti-Agglomerants (AAs): These are surfactants that allow small hydrate crystals to form but prevent them from sticking together and agglomerating into a larger plug.[7] They keep the small crystals dispersed in the hydrocarbon phase.
-
Q3: How do I choose between a Thermodynamic Hydrate Inhibitor (THI) and a Low-Dosage Hydrate Inhibitor (LDHI)?
A3: The choice depends on the specific operating conditions of your experiment, particularly the degree of subcooling. Subcooling is the difference between the hydrate equilibrium temperature and the actual operating temperature of your system.[10]
-
Use THIs when high subcooling is expected or when the system will be shut down for extended periods under hydrate-forming conditions. THIs are robust but require high dosage rates, which can affect fluid properties and downstream processes.[11]
-
Use LDHIs for systems with low to moderate subcooling where you need to manage hydrate formation during transient operations.[10] KHIs are effective only within a specific subcooling range; if the temperature drops too low, they will be overwhelmed.[12] AAs are suitable for systems with a continuous hydrocarbon phase.
Table 1: Comparison of Hydrate Inhibitor Types
| Feature | Thermodynamic Hydrate Inhibitors (THIs) | Kinetic Hydrate Inhibitors (KHIs) | Anti-Agglomerants (AAs) |
| Mechanism | Shifts hydrate equilibrium conditions.[13] | Delays hydrate nucleation and slows crystal growth.[8] | Prevents agglomeration of hydrate crystals.[7] |
| Typical Dosage | High (10-60 wt% in water phase).[7] | Low (0.1-2.0 wt% in water phase).[8] | Low (0.5-3.0 wt% in water phase).[9] |
| Subcooling Limit | Not limited by subcooling. | Effective only up to a certain subcooling temperature.[10][12] | Requires specific water cuts and fluid compositions. |
| Common Examples | Methanol (MeOH), Monoethylene Glycol (MEG).[2] | Poly(N-vinylcaprolactam) (PVCap), Poly(N-vinylpyrrolidone) (PVP).[14] | Surfactant-based proprietary chemicals. |
| Primary Use Case | High subcooling, long-term prevention, plug remediation. | Transient operations, mild subcooling, flow assurance.[6] | Systems with continuous hydrocarbon phase. |
| Considerations | High cost, potential for losses to vapor/hydrocarbon phases, environmental concerns.[7][11] | Performance is stochastic, requires careful screening.[14] | Effectiveness is highly dependent on fluid properties. |
Troubleshooting Guide
Q4: A hydrate plug formed in my experiment even though I used an inhibitor. What are the most likely causes?
A4: This is a common issue that can usually be traced to one of several factors:
-
Inadequate Inhibitor Concentration: The dosage may have been too low for the operating pressure and temperature. THI effectiveness is strongly dependent on concentration.[15] For KHIs, performance improves with concentration up to a certain point.[16]
-
Excessive Subcooling: For KHIs, the operating temperature may have dropped below the inhibitor's effective range, overwhelming its ability to delay nucleation.[12]
-
Poor Mixing and Dispersion: The inhibitor may not have been adequately mixed into the aqueous phase, leading to localized "under-inhibited" zones where hydrates could form.[12]
-
Inhibitor Loss: With volatile inhibitors like methanol, a significant amount can be lost to the gas phase, reducing its concentration in the critical water phase where hydrates form.[7][15] Glycols can be lost if a separate hydrocarbon liquid phase is present.[2]
-
Stochastic Nature of Formation: Hydrate nucleation is a stochastic (random) process. Even under seemingly identical conditions, the time it takes for hydrates to form can vary, especially when using KHIs.[14]
Q5: My experimental results for KHI performance are not reproducible. What can I do to improve consistency?
A5: Reproducibility is a known challenge in KHI testing due to the stochastic nature of nucleation.[14] To improve consistency:
-
Standardize Your Protocol: Ensure every step, from cleaning the apparatus to the cooling rate, is identical for each run. A consistent thermal history is crucial.[9]
-
Control Cooling Rate: Use a slow, constant cooling ramp (e.g., 1°C/hour) rather than a rapid temperature drop, as this is a more sensitive method for evaluating KHI performance.[10]
-
Ensure System Cleanliness: Impurities or microscopic remnant hydrate structures on reactor walls can act as nucleation points, skewing results. Implement a rigorous cleaning protocol between experiments.[12]
-
Perform Repeat Experiments: Due to the randomness of nucleation, it is advisable to perform multiple experiments under the same conditions to obtain statistically meaningful results.[14]
-
Use a "Memory Water" Protocol: Some researchers pre-form and then dissociate hydrates in the test fluid at a moderate temperature. This procedure can sometimes normalize the stochastic behavior of the system for subsequent tests.[9]
Table 2: Troubleshooting Checklist for Unexpected Hydrate Formation
| Potential Cause | Verification Steps | Corrective Actions |
| Incorrect Dosage Calculation | Double-check calculations for the required inhibitor concentration based on the system's pressure, temperature, and water volume. | Recalculate and adjust the inhibitor concentration. Use a thermodynamic model or established correlations like the Hammerschmidt equation for guidance.[13] |
| Excessive Subcooling (for KHIs) | Compare the operating temperature to the known hydrate equilibrium temperature of the system. | Increase the operating temperature, decrease the system pressure, or increase the KHI concentration. If subcooling is too high, switch to a THI.[12] |
| Poor Inhibitor Mixing | Review the mixing mechanism (e.g., stirring speed, rocking rate). Check for dead zones in the reactor. | Increase the mixing energy (e.g., higher RPM). Ensure the inhibitor is introduced in a way that promotes rapid dispersion in the water phase. |
| Inhibitor Phase Partitioning | For volatile THIs like methanol, calculate the expected vapor-liquid equilibrium to estimate losses to the gas phase.[15] | Increase the overall inhibitor dosage to compensate for anticipated losses. Consider using a less volatile inhibitor like MEG if losses are too high.[11] |
| Contamination | Analyze the water and gas for impurities that could act as hydrate promoters. | Use high-purity water and ethane gas for your experiments. |
Experimental Protocols
Protocol: Determination of Minimum Inhibitor Concentration (MIC) using a High-Pressure Stirred Reactor
This protocol outlines a standard method for determining the effectiveness of a kinetic hydrate inhibitor (KHI) by identifying the onset of hydrate formation during a constant cooling ramp.
1. Apparatus and Materials:
-
High-pressure reactor (autoclave) with pressure and temperature sensors, a magnetic stirrer or overhead mixer, and a cooling jacket.
-
Ethane gas (99.9%+ purity).
-
Deionized water.
-
Kinetic Hydrate Inhibitor (KHI) to be tested.
-
Programmable cooling bath.
-
Data acquisition system to log pressure and temperature.
2. Procedure:
-
Preparation: Prepare an aqueous solution of the KHI at the desired weight percent (e.g., 0.5 wt%).
-
Loading: Add a precise volume of the inhibitor solution to the clean, dry reactor. For example, fill to 40% of the total reactor volume.
-
Purging: Seal the reactor and purge it with low-pressure ethane gas 3-4 times to remove any air.
-
Pressurization: Pressurize the reactor with ethane to the desired experimental pressure (e.g., 70 bar) at a temperature well above the expected hydrate formation temperature (e.g., 25°C).
-
Stabilization: While stirring at a constant rate (e.g., 500 RPM), allow the system to stabilize thermally and for the gas to dissolve into the aqueous phase. This may take 1-2 hours.
-
Cooling Ramp: Begin cooling the reactor at a slow, constant rate (e.g., 1°C/hour) using the programmable cooling bath.
-
Monitoring for Formation: Continuously monitor and log the pressure and temperature. The onset of rapid hydrate formation is identified by a sharp drop in pressure (as gas is consumed to form the solid hydrate) and a potential small spike in temperature due to the exothermic nature of the reaction.[12]
-
Termination: Once formation is clearly detected, stop the experiment.
-
Dissociation: Slowly heat the system back to the initial temperature to fully dissociate the hydrates before safely venting the gas.
3. Data Analysis:
-
Plot the pressure and temperature profiles against time.
-
The "onset temperature" is the temperature at which the sharp pressure drop begins.
-
The "induction time" is the time elapsed from when the system temperature first crossed the theoretical hydrate equilibrium temperature to the onset temperature.
-
Repeat the experiment with different inhibitor concentrations. The Minimum Inhibitor Concentration (MIC) is the lowest concentration that provides the required protection (e.g., prevents formation within a specified time or subcooling).
Visualizations
Caption: Workflow for testing Kinetic Hydrate Inhibitor (KHI) performance.
Caption: Decision tree for diagnosing unexpected hydrate plug formation.
References
- 1. bre.com [bre.com]
- 2. ajbasweb.com [ajbasweb.com]
- 3. Stopping hydrate plugs: How operators can pinpoint pipeline blockages and restore flow | Underground Construction [undergroundinfrastructure.com]
- 4. Hydrates: Prediction, Mitigation & Remediation Techniques — GATE Energy [gate.energy]
- 5. Nightmare of Hydrate Blockages: How to Remove them Safely and Efficiently | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. onepetro.org [onepetro.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. open.library.ubc.ca [open.library.ubc.ca]
- 10. Comparing the Kinetic Hydrate Inhibition Performance of Linear versus Branched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermodynamic Hydrate Inhibitors – How Do They Compare? : PetroSkills [petroskills.com]
- 12. benchchem.com [benchchem.com]
- 13. bre.com [bre.com]
- 14. researchgate.net [researchgate.net]
- 15. bre.com [bre.com]
- 16. researchgate.net [researchgate.net]
influence of sediment properties on ethane hydrate dissociation rate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting experiments on the influence of sediment properties on ethane (B1197151) hydrate (B1144303) dissociation rate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during ethane hydrate dissociation experiments in a question-and-answer format.
Question: Why is the dissociation rate of my this compound slower than expected?
Answer: Several factors related to sediment properties can lead to a slower-than-expected dissociation rate.
-
Low Thermal Conductivity: Hydrate dissociation is an endothermic process, requiring heat from the surroundings. Sediments with low thermal conductivity (e.g., fine-grained silts and clays) will inhibit heat transfer to the hydrate, slowing down the dissociation process.[1][2]
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Small Particle Size: Sediments with smaller particle sizes generally have lower permeability.[1][3] This can restrict the flow of dissociated gas and water away from the hydrate surface, leading to a localized increase in pressure and a decrease in the driving force for dissociation.
-
High Clay Content: Clays, particularly montmorillonite, can significantly inhibit hydrate dissociation.[4] This is due to their low thermal conductivity and high water absorption capacity, which limits heat supply.[4]
-
Ice Formation: During depressurization, the endothermic nature of hydrate dissociation can cause localized cooling and the formation of ice, which can coat the hydrate particles and act as a barrier to further dissociation.[5][6]
Troubleshooting Steps:
-
Characterize Sediment Thermal Properties: Measure the thermal conductivity of your sediment sample. If it is low, consider using a thermal stimulation method in conjunction with depressurization.
-
Analyze Particle Size Distribution: A sediment with a wide distribution of particle sizes may lead to pore-clogging and reduced permeability.
-
Quantify Clay Content: If your sediment contains a significant amount of clay, be aware that this will likely reduce the dissociation rate.
-
Monitor Temperature Profiles: Use multiple temperature sensors within your sediment sample to detect localized cooling and potential ice formation.
Question: My experimental results for this compound dissociation are inconsistent across different runs. What could be the cause?
Answer: Inconsistent results in hydrate dissociation experiments are often due to a lack of precise control over experimental parameters.
-
Inconsistent Hydrate Saturation: The initial hydrate saturation in your sediment sample can significantly impact the dissociation rate. Higher hydrate saturation generally leads to a longer dissociation time.[7]
-
Variable Subcooling Temperature: The degree of subcooling (the difference between the hydrate equilibrium temperature and the experimental temperature) is a major driving force for hydrate formation and can affect the initial hydrate distribution.[8]
-
Non-standardized Stirring/Mixing: Inadequate mixing during hydrate formation can lead to a non-uniform distribution of hydrates within the sediment, causing variability in dissociation behavior.[8]
-
System Leaks: Even small leaks in your experimental setup can lead to pressure drops that are not due to hydrate dissociation, affecting the accuracy of your measurements.[8]
Troubleshooting Steps:
-
Standardize Hydrate Formation Protocol: Ensure a consistent procedure for forming this compound in your sediment samples to achieve a reproducible initial hydrate saturation.
-
Precise Temperature and Pressure Control: Use high-precision temperature and pressure controllers to maintain stable conditions during both hydrate formation and dissociation.[8]
-
Implement a Mixing Procedure: If your experimental setup allows, use a consistent stirring or rocking mechanism during hydrate formation to promote a more uniform hydrate distribution.
-
Perform Regular Leak Checks: Before each experiment, conduct a thorough leak test of your high-pressure vessel and all connections.[8]
Question: I am observing a pressure increase after an initial drop during depressurization. What is happening?
Answer: This phenomenon, often referred to as "re-formation" or "secondary hydrate formation," can occur under certain conditions.
-
Localized High Gas Concentration and Water: As hydrate dissociates, it releases ethane gas and water. In regions of the sediment with low permeability, this can lead to localized zones of high gas and water concentration under pressure and temperature conditions that are still within the hydrate stability zone, causing new hydrate to form.[7]
-
Water Flow: The flow of free water in the sediment can bring it into contact with free gas under favorable conditions, leading to the formation of secondary hydrates.[7]
Troubleshooting Steps:
-
Analyze Permeability: Lower permeability sediments are more prone to secondary hydrate formation.
-
Monitor Pressure and Temperature Gradients: Detailed monitoring within the sediment core can help identify localized zones where re-formation is occurring.
-
Controlled Depressurization: A slower, more controlled depressurization rate can sometimes mitigate the sharp local changes in pressure and temperature that favor re-formation.
Frequently Asked Questions (FAQs)
Q1: How does sediment particle size affect the this compound dissociation rate?
A1: Sediment particle size has a significant impact on the dissociation rate, primarily through its influence on permeability and heat transfer.[1][3]
-
Larger Particle Size: Generally leads to higher permeability, which facilitates the removal of dissociated gas and water, thus maintaining a higher driving force for dissociation.[1] This also allows for better convective heat transfer.
-
Smaller Particle Size: Results in lower permeability, which can impede the flow of dissociation products and reduce the overall dissociation rate.[1][3] However, smaller particles can sometimes lead to more sediment deformation during dissociation.[1]
Q2: What is the role of porosity in this compound dissociation?
A2: Porosity, the void space within the sediment, influences both hydrate storage capacity and the dynamics of dissociation.
-
Higher Porosity: Allows for a greater volume of hydrate to form. During dissociation, higher porosity can facilitate the flow of fluids and heat transfer, potentially increasing the dissociation rate.
-
Lower Porosity: Limits the amount of hydrate that can be stored and can restrict fluid flow and heat transfer during dissociation, leading to slower rates. The internal kinetics of hydrate dissociation are dependent on porosity.[9]
Q3: How does the thermal conductivity of the sediment influence the dissociation process?
A3: The thermal conductivity of the sediment is a critical parameter because hydrate dissociation is an endothermic process that requires a continuous supply of heat.[2]
-
High Thermal Conductivity: Sediments with high thermal conductivity, such as quartz sand, can efficiently transfer heat from the surroundings to the dissociating hydrate, resulting in a faster dissociation rate.
-
Low Thermal Conductivity: Sediments with low thermal conductivity, like clays, act as insulators, slowing down the rate of heat supply and thus reducing the dissociation rate.[4] The dissociation rate is a strong function of the thermal properties of the system.
Q4: Can the principles of methane (B114726) hydrate dissociation be applied to this compound experiments?
A4: Yes, to a large extent. Methane and ethane are both structure I hydrate formers, and the fundamental principles governing their dissociation in porous media are very similar.[5][6] Factors such as the endothermic nature of dissociation, the importance of heat and mass transfer, and the influence of sediment properties like particle size, porosity, and thermal conductivity will have comparable effects. However, the phase equilibrium conditions (pressure and temperature) for this compound are different from those of mthis compound, which must be taken into account when designing and interpreting experiments.[10][11][12][13][14]
Data Presentation
Table 1: Influence of Sediment Particle Size on Mthis compound Dissociation (Thermal Stimulation)
| Particle Size Range (mm) | Average Particle Size (mm) | Gas Production Rate (L/min) | Water Production Rate (mL/min) |
| 0.105 - 0.149 | 0.127 | 0.43 | 25.3 |
| 0.149 - 0.297 | 0.223 | 0.52 | 30.1 |
| 0.297 - 0.833 | 0.565 | 0.65 | 35.2 |
Data adapted from a study on mthis compound and is indicative of trends expected for this compound.
Table 2: Effect of Montmorillonite Clay Content on Mthis compound Dissociation Rate (Depressurization)
| Montmorillonite Content (wt%) | Average Dissociation Rate (mol/min) | Percentage Decrease Compared to Sandy Sediment |
| 0 (Sandy Sediment) | 0.15 | - |
| 10 | 0.08 | 47% |
| 20 | 0.033 | 78% |
Data adapted from a study on mthis compound and is indicative of trends expected for this compound.[1]
Experimental Protocols
Methodology for this compound Formation and Dissociation in Sediment
This protocol describes a general procedure for forming and dissociating this compound in a sediment sample within a high-pressure reactor.
1. Materials and Apparatus:
-
High-pressure reactor vessel equipped with pressure and temperature sensors, a gas inlet and outlet, and a fluid injection/production system.[4][7]
-
Ethane gas (high purity, e.g., 99.9%).
-
Deionized water.
-
Sediment of known properties (particle size distribution, porosity, composition).
-
Data acquisition system to log pressure, temperature, and fluid volumes.[7]
2. Hydrate Formation:
-
Pack the reactor with the desired amount of sediment.
-
Evacuate the reactor to remove air.
-
Inject a known volume of deionized water into the sediment.
-
Pressurize the reactor with ethane gas to a pressure well above the this compound equilibrium pressure at the desired formation temperature.
-
Cool the reactor to the formation temperature (e.g., 2-4 °C) and maintain it for a sufficient period (e.g., 24-48 hours) to allow for hydrate formation. The formation process is monitored by observing the pressure drop in the reactor.
3. Hydrate Dissociation (Depressurization Method):
-
Once hydrate formation is complete, slowly reduce the pressure in the reactor to a point below the hydrate equilibrium pressure by opening an outlet valve.
-
Maintain the dissociation pressure at a constant level using a back-pressure regulator.[4][7]
-
Continuously monitor and record the temperature and pressure inside the reactor, as well as the volume of gas and water produced.
-
Dissociation is considered complete when gas and water production ceases.
4. Data Analysis:
-
Calculate the initial hydrate saturation based on the amount of gas consumed during formation.
-
Determine the dissociation rate from the rate of gas and water production.
-
Analyze the pressure and temperature profiles to understand the heat and mass transfer dynamics during dissociation.
Mandatory Visualization
Caption: Experimental workflow for this compound dissociation in sediments.
Caption: Influence of sediment properties on this compound dissociation rate.
References
- 1. Influence of the Particle Size of Sandy Sediments on Heat and Mass Transfer Characteristics during Mthis compound Dissociation by Thermal Stimulation [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Investigation into Dissociation Characteristics of Mthis compound in Sediments with Different Contents of Montmorillonite Clay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usgs.gov [usgs.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing the Environmental Impact of Ethane Hydrate Exploitation
Welcome to the technical support center for researchers, scientists, and professionals engaged in the study and management of the environmental impacts of ethane (B1197151) hydrate (B1144303) exploitation. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address specific issues that may be encountered during experimental and monitoring activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental risks associated with ethane hydrate exploitation?
A1: The primary environmental risks stem from the potential for methane (B114726) release, seafloor instability, and impacts on marine ecosystems. Methane is a potent greenhouse gas, and its release can contribute to climate change.[1][2][3] The dissociation of hydrates can weaken sediment stability, potentially leading to submarine landslides and tsunamis.[1][4][5] Additionally, the process can disturb unique chemosynthetic biological communities that thrive in hydrate-rich environments.[4][5]
Q2: How can seafloor stability be monitored during hydrate exploitation experiments?
A2: Monitoring seafloor stability is critical. A multi-faceted approach is recommended, including:
-
Seismic Monitoring: To detect changes in subsurface structures and potential zones of weakness.
-
Acoustic Surveys: High-resolution sonar to map seafloor morphology and identify any subsidence or deformation.
-
Inclinometers and Piezometers: To measure slope angles and pore pressure changes in sediments, which are key indicators of instability.
-
Satellite InSAR (Interferometric Synthetic Aperture Radar): For large-scale monitoring of seafloor subsidence.
A comprehensive three-dimensional monitoring system that integrates data from the reservoir, seafloor, water column, and surface is considered an effective strategy for reliable scientific data collection and risk assessment.[6]
Q3: What are the key indicators of a potential methane leak during exploitation?
A3: Key indicators of a methane leak include:
-
Anomalous readings from methane sensors deployed in the water column and at the seafloor.
-
Visual evidence from remotely operated vehicles (ROVs), such as gas bubbles emanating from the seabed.
-
Changes in the chemical composition of the seawater, particularly a decrease in dissolved oxygen and an increase in acidity (lower pH).
-
Unexplained increases in pressure within the extraction equipment.
Q4: What are the potential impacts of this compound exploitation on marine biodiversity?
A4: The exploitation of ethane hydrates can impact marine biodiversity through several mechanisms. The physical disturbance of the seabed can harm benthic organisms and their habitats.[4][5] The release of methane and other substances can alter the local water chemistry, potentially creating toxic conditions for some species. Additionally, noise and light pollution from extraction activities can disrupt the behavior of marine mammals and other organisms. Of particular concern are the unique chemosynthetic ecosystems that are often associated with gas hydrate deposits and are not yet fully understood.[4][5]
Troubleshooting Guides
Problem 1: Unexpectedly rapid hydrate dissociation in a laboratory simulation.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incorrect Pressure/Temperature Conditions | Verify that the experimental pressure and temperature are within the hydrate stability zone for the specific gas composition. | Adjust pressure and temperature settings to maintain hydrate stability. Cross-reference with phase equilibrium diagrams for ethane hydrates. |
| Contaminants in the Gas or Water | Analyze the purity of the ethane gas and the composition of the water being used. Impurities can alter hydrate stability. | Use high-purity ethane and deionized water. If simulating natural conditions, precisely control the composition of impurities. |
| Heat Transfer from Instrumentation | Check for any heat sources within the experimental chamber, such as probes or sensors, that could be locally increasing the temperature. | Use low-heat-emission sensors or thermally isolate them from the hydrate sample. |
Problem 2: Inconsistent readings from methane sensors in the field.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Sensor Biofouling | Inspect the sensor for any biological growth or sediment accumulation that could be obstructing the sensing element. | Clean the sensor according to the manufacturer's instructions. Consider deploying anti-biofouling measures for long-term deployments. |
| Sensor Calibration Drift | Check the sensor's calibration records. Long-term deployment in harsh marine environments can lead to calibration drift. | Recalibrate the sensor against a known standard. If drift is significant, the sensor may need to be replaced. |
| Interference from Other Gases | Determine if other gases are present that could be interfering with the methane sensor's readings. | Use a gas chromatograph or a multi-gas sensor to identify and quantify other gases. Select a methane sensor with high selectivity if interference is an issue. |
Problem 3: Evidence of sediment deformation in post-exploitation analysis.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Excessive Depressurization Rate | Review the depressurization protocol used during the experiment. A rapid pressure drop can cause hydrate dissociation and sediment weakening. | Implement a slower, more controlled depressurization schedule in future experiments. Model the expected geomechanical response to different depressurization rates beforehand. |
| Inadequate Geomechanical Assessment | Evaluate the pre-exploitation assessment of the sediment's mechanical properties. | Conduct more thorough geotechnical testing of sediment cores to better understand their strength and consolidation characteristics. |
| Presence of Pre-existing Faults or Weaknesses | Re-examine seismic and acoustic data for any pre-existing geological features that might have been reactivated during exploitation. | Avoid areas with known geological weaknesses for future exploitation activities. |
Experimental Protocols
Protocol 1: Monitoring Methane Concentration in the Water Column
Objective: To quantify the concentration of dissolved methane in the water column surrounding an this compound exploitation site.
Methodology:
-
Sensor Deployment: Deploy a network of in-situ methane sensors at various depths and distances from the exploitation site. These sensors should be capable of continuous, real-time data logging.
-
Water Sampling: Collect discrete water samples using Niskin bottles mounted on a rosette sampler at the same locations as the sensors.
-
Gas Chromatography Analysis: Onboard the research vessel, analyze the collected water samples for dissolved methane concentration using gas chromatography with flame ionization detection (GC-FID).
-
Data Calibration: Use the GC-FID data to calibrate the in-situ sensor readings, ensuring accuracy and correcting for any sensor drift.
-
Data Analysis: Spatially and temporally map the methane concentrations to identify any plumes and track their dispersion.
Data Presentation
Table 1: Comparison of Methane Release Scenarios
| Scenario | Estimated Methane Release (tonnes/day) | Potential Seafloor Subsidence (cm/year) | Reference Study |
| Controlled Depressurization | 0.5 - 2.0 | 1 - 5 | (Fictional Example) |
| Wellhead Leak | 10 - 50 | 5 - 15 | (Fictional Example) |
| Submarine Landslide | >1000 | >100 | (Fictional Example) |
Note: The data in this table is for illustrative purposes and does not represent actual experimental results.
Mandatory Visualizations
Caption: Environmental impact pathway of this compound exploitation.
Caption: Workflow for environmental impact mitigation.
References
- 1. Mining impacts - World Ocean Review World Ocean Review [worldoceanreview.com]
- 2. New Research Sheds Light on Mthis compound Deposits Under Seafloor - Modern Sciences [modernsciences.org]
- 3. Climate change and methane hydrates - World Ocean Review World Ocean Review [worldoceanreview.com]
- 4. searchanddiscovery.com [searchanddiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. onepetro.org [onepetro.org]
refining experimental procedures for consistent ethane hydrate formation
Welcome to the Technical Support Center for Ethane (B1197151) Hydrate (B1144303) Formation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental procedures for consistent and reproducible ethane hydrate formation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound formation experiments.
| Problem | Possible Causes | Troubleshooting Steps |
| Inconsistent Induction Times | Stochastic nature of nucleation. | - Standardize Subcooling Temperature: The difference between the hydrate equilibrium temperature and the experimental temperature is a primary driving force for nucleation. Precise and stable temperature control is crucial. - Control Stirring Rate: Agitation impacts mass transfer at the gas-water interface. A consistent stirring speed ensures a uniform distribution of dissolved gas, which promotes nucleation.[1][2] - Ensure Gas Purity: Impurities in the ethane gas can alter hydrate formation conditions. Use high-purity ethane (99.9%+). - Thoroughly Clean Reactor: Contaminants like dust or residual chemicals can act as unintended nucleation sites. Ensure the reactor is meticulously cleaned before each experiment. |
| Slow or No Hydrate Growth | Insufficient driving force (pressure/temperature). | - Verify Pressure and Temperature: Ensure the experimental conditions are well within the this compound stability zone.[1][2] - Optimize Agitation: Inadequate mixing can lead to poor gas-liquid contact. Ensure the stirring rate is sufficient to create a good interfacial area.[1][2][3][4] - Check for Leaks: A leak in the system will cause a pressure drop, reducing the driving force for hydrate growth. - Efficient Heat Removal: Hydrate formation is exothermic. If heat is not removed efficiently, the local temperature at the growth interface will increase, slowing the growth rate. |
| Low Gas Uptake | Incomplete hydrate formation. | - Verify System Calibration: Ensure pressure and temperature sensors are accurately calibrated. - Perform Leak Test: A system leak can lead to an overestimation of gas consumption if not accounted for. - Extend Experiment Duration: The kinetics of hydrate formation can be slow. Allow sufficient time for the reaction to proceed to completion. |
| Formation of Ice | Experimental temperature is at or below the freezing point of water. | - Maintain Temperature Above Freezing: Ensure the experimental temperature is consistently maintained above the freezing point of the aqueous solution to prevent ice formation, which can compete with hydrate formation. |
| Difficulty in Reproducing Results | Variations in experimental parameters. | - Develop a Standard Operating Procedure (SOP): Document and strictly follow a detailed SOP for all experimental steps, including reactor cleaning, water degassing, gas loading, and data acquisition. - Monitor All Parameters: Continuously monitor and record pressure, temperature, and stirring rate throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the typical pressure and temperature conditions for this compound formation?
A1: this compound formation is dependent on both pressure and temperature. For instance, at a temperature of 277 K (approximately 4°C), the formation pressure is about 0.8 MPa.[5] The kinetics of formation have been studied in ranges of 274 to 282 K and 0.6 to 2.6 MPa.[2]
Q2: How does the stirring rate affect this compound formation?
A2: The stirring rate, or agitation, is a critical parameter that influences the kinetics of this compound formation.[1][2] It enhances the mass transfer at the gas-liquid interface, ensuring a better distribution of dissolved ethane in the water, which promotes both nucleation and growth.[1][3][4] Inadequate or inconsistent stirring can lead to slow and unpredictable hydrate formation.
Q3: Why is my induction time so variable between experiments?
A3: High variability in induction time is a common issue in gas hydrate experiments and is often attributed to the stochastic nature of nucleation. However, several experimental factors can be controlled to improve reproducibility, including precise control of the subcooling temperature, maintaining a consistent stirring rate, ensuring the purity of the ethane gas, and thoroughly cleaning the experimental apparatus to remove any potential contaminants that could act as nucleation sites.[6]
Q4: Can I use additives to promote this compound formation?
A4: Yes, certain additives can be used to promote hydrate formation. Surfactants like Sodium Dodecyl Sulfate (SDS) have been shown to enhance the kinetics of methane (B114726) and this compound formation.[7][8][9] Additionally, thermodynamic promoters like tetrahydrofuran (B95107) (THF) can be used, although they may alter the hydrate structure.[10]
Q5: What is the crystal structure of this compound?
A5: Pure ethane typically forms a type I (sI) clathrate hydrate structure.[10][11] However, the presence of other gases can lead to the formation of a type II (sII) structure.[10][11]
Experimental Protocols
Protocol 1: this compound Formation in a Stirred-Tank Reactor
This protocol describes a standard method for forming this compound in a laboratory-scale stirred-tank reactor.
1. Materials and Apparatus:
-
High-pressure stainless steel reactor (e.g., 600 cm³) equipped with a magnetic stirrer or a mechanical agitator (e.g., four-blade mixer).[12]
-
High-purity ethane gas (≥99.9%).
-
Deionized or distilled water.
-
Pressure transducer and temperature sensor (e.g., Pt100).
-
Data acquisition system to log pressure and temperature.
-
Cooling bath/circulator to control the reactor temperature.
-
Vacuum pump.
2. Procedure:
-
Reactor Preparation: Thoroughly clean the reactor with distilled water and dry it completely.
-
Leak Test: Assemble the reactor and perform a leak test by pressurizing it with an inert gas (e.g., nitrogen) to a pressure higher than the intended experimental pressure. Monitor the pressure for several hours to ensure there are no leaks.
-
Water Loading: Evacuate the reactor using the vacuum pump.[12] Load a specific volume of deionized water into the reactor (e.g., 300 cm³).[12] It is recommended to degas the water beforehand to remove dissolved air.
-
Cooling: Set the cooling bath to the desired experimental temperature (e.g., 277.15 K). Allow the reactor and its contents to reach thermal equilibrium.
-
Gas Pressurization: Pressurize the reactor with ethane gas to the desired initial pressure (e.g., 3.6 MPa).[13]
-
Agitation: Start the stirrer at a constant, predetermined speed (e.g., 800 rpm).[9][13]
-
Data Logging: Begin recording pressure and temperature data at regular intervals. Hydrate formation is indicated by a drop in pressure as the gas is consumed.
-
Termination: The experiment is considered complete when the pressure stabilizes, indicating that hydrate formation has ceased.
-
Dissociation (Optional): To confirm the amount of hydrate formed, the temperature can be slowly increased to dissociate the hydrates, causing a pressure rise.
Quantitative Data Summary
The following tables summarize key quantitative data from cited experiments on this compound formation.
Table 1: this compound Formation Conditions
| Temperature (K) | Initial Pressure (MPa) | Stirring Rate (rpm) | Reference |
| 274 - 282 | 0.6 - 2.6 | Not specified | [2] |
| 277.15 | ~3.6 | 800 | [13] |
| 275.2 | 1.56 - 2.3 | 800 | [9] |
| 277.2 | 1.74 - 2.46 | 800 | [9] |
| 270 - 280 | 0.883 - 1.667 | Not specified | [1] |
Table 2: Effect of Stirring Rate on Kinetic Parameters at 275.2 K
| Stirring Rate (rpm) | Initial Pressure (MPa) | Kinetic Parameter (Ar/RT) | Reference |
| 450 | 1.67 | 25434 | [9] |
| 600 | 1.62 | 22724 | [9] |
| 800 | 1.68 | 20784 | [9] |
Visualizations
Experimental Workflow for this compound Formation
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of this compound formation (Journal Article) | ETDEWEB [osti.gov]
- 3. Tank Mixing / Agitation - Tecpro Australia [tecpro.com.au]
- 4. inoxmim.com [inoxmim.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Ethane Hydrate-Based Technologies
Welcome to the Technical Support Center for Ethane (B1197151) Hydrate-Based Technologies. This resource is designed for researchers, scientists, and professionals working on the scaling up of ethane hydrate (B1144303) applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses common challenges and questions that may arise during ethane hydrate formation and dissociation experiments, particularly when scaling up from laboratory to pilot or industrial scale.
Frequently Asked Questions (FAQs)
1. Why is the induction time for this compound formation highly variable in my scaled-up reactor?
Inconsistent induction times are a common issue when scaling up. The stochastic nature of nucleation is a primary factor, but several parameters become more critical at a larger scale.
-
Troubleshooting Steps:
-
Inadequate Mixing: Ensure your reactor's agitation system provides homogenous mixing throughout the vessel. Dead zones can lead to localized variations in temperature and gas concentration, causing inconsistent nucleation.
-
Temperature Gradients: Large reactors are more susceptible to temperature gradients. Verify that your cooling system maintains a uniform temperature, as even small variations can significantly impact the subcooling degree, a key driver for nucleation.[1]
-
Impurity Control: At larger scales, the potential for contaminants in the water or gas feed increases. Impurities can act as unwanted nucleation inhibitors or promoters. Ensure consistent purity of your ethane gas and use deionized or distilled water.
-
Surface Finish of the Reactor: The internal surface of a larger reactor provides more area for heterogeneous nucleation. Inconsistencies in the surface finish can lead to variable induction times.
-
2. Why is the growth rate of my ethane hydrates slower than expected in a pilot-scale setup?
Slow or inconsistent hydrate growth can impede the efficiency of your process and is often related to mass and heat transfer limitations that become more pronounced at scale.
-
Troubleshooting Steps:
-
Mass Transfer Limitations: In a larger volume, ensuring efficient contact between ethane gas and water is more challenging.[2][3] Consider increasing the stirring rate, using a more efficient gas dispersion system (e.g., spargers), or operating at a higher pressure to increase the driving force for gas dissolution.
-
Inefficient Heat Removal: Hydrate formation is an exothermic process. In a large reactor, the surface-area-to-volume ratio decreases, making heat removal less efficient.[4] This can lead to a local temperature increase at the gas-water interface, reducing the subcooling and slowing down the growth rate.[1] Improve the cooling jacket design or consider internal cooling coils for better heat dissipation.
-
Ice Formation: If operating at temperatures close to the freezing point of water, ice can form and compete with hydrate formation, physically blocking the gas-water interface.[1] Ensure precise temperature control above the freezing point of your aqueous solution.
-
3. Why am I observing a lower gas uptake than theoretically predicted in my large-scale experiments?
Low gas consumption can be a sign of incomplete hydrate formation or issues with the experimental setup that are magnified at a larger scale.
-
Troubleshooting Steps:
-
System Leaks: Even small leaks in a large, pressurized system can lead to significant gas loss over the duration of an experiment, which might be misinterpreted as low hydrate formation. Conduct thorough leak tests before each experiment.
-
Inaccurate Instrumentation: Ensure all pressure and temperature sensors are calibrated for the larger system. Inaccurate readings can lead to miscalculations of gas uptake.
-
Non-Ideal Gas Behavior: At the higher pressures often used in scaled-up experiments, ethane gas will deviate from ideal gas behavior. Ensure you are using an appropriate equation of state (e.g., Peng-Robinson) in your calculations for gas consumption.
-
Troubleshooting Decision Tree
This decision tree can help diagnose and resolve common issues during this compound formation experiments.
Troubleshooting workflow for this compound formation issues.
Quantitative Data
The following tables provide key quantitative data relevant to the scaling up of this compound technologies.
Table 1: Thermodynamic Conditions for this compound Formation
| Pressure (MPa) | Temperature (°C) | Reference |
| 0.8 | 4 | [5] |
| 1.56 - 2.46 | 2 | [6] |
| ~5.5 (for comparison with Methane) | 4 | [5] |
Table 2: Factors Influencing this compound Formation Kinetics
| Parameter | Effect on Formation Rate | Notes | Reference |
| Initial Pressure | Higher pressure increases the rate | Increases the driving force for gas dissolution | [6] |
| Stirring Rate | Higher rate increases formation speed | Improves mass transfer at the gas-liquid interface | [6] |
| Subcooling Temperature | Greater subcooling increases the rate | Larger thermodynamic driving force for nucleation and growth | [1] |
| Surfactants (e.g., SDS) | Can promote formation kinetics | Enhance gas-water interfacial area and reduce formation energy barriers | [6] |
Table 3: Safety Parameters for Ethane
| Parameter | Value | Notes | Reference |
| Flammability Limits in Air | 2.9% - 13% by volume | Ethane forms explosive mixtures with air within this range.[7] | [7] |
| Auto-ignition Temperature | No data available | - | [8] |
| Vapor Density (Air=1) | 1.242 kg/m ³ | Ethane gas is heavier than air and can accumulate in low-lying areas. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound technology, with considerations for scaling up.
Protocol 1: this compound Formation in a Pilot-Scale Stirred-Tank Reactor
Objective: To form a significant quantity of this compound under controlled conditions to study kinetics and storage capacity at a larger scale.
Materials and Equipment:
-
High-pressure stirred-tank reactor (e.g., 10-100 L) with a pressure rating up to 10 MPa.
-
Jacketed cooling system with a programmable thermostat.
-
High-purity ethane gas (99.9%+).
-
Deionized or distilled water.
-
Calibrated pressure and temperature sensors.
-
Gas booster pump.
-
Data acquisition system.
Procedure:
-
System Preparation:
-
Thoroughly clean and dry the reactor to remove any impurities.
-
Fill the reactor with a predetermined volume of deionized water (e.g., 50% of the reactor volume).
-
Seal the reactor and perform a leak test by pressurizing with nitrogen gas to the maximum expected operating pressure.
-
-
Cooling and Pressurization:
-
Start the cooling system and bring the water temperature down to the desired experimental temperature (e.g., 2 °C).
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Purge the reactor with low-pressure ethane gas to remove any residual air.
-
Pressurize the reactor with ethane gas to the desired initial pressure (e.g., 2.5 MPa) using the gas booster pump.
-
-
Hydrate Formation:
-
Start the agitator at a predetermined speed to ensure good mixing.
-
Monitor the pressure and temperature inside the reactor continuously. A sharp drop in pressure and a simultaneous rise in temperature indicate the onset of hydrate formation.
-
Continue the experiment until the pressure stabilizes, indicating that the hydrate formation has reached equilibrium or is limited by mass transfer.
-
-
Data Analysis:
-
Calculate the amount of ethane consumed during hydrate formation using the pressure drop data and an appropriate equation of state.
-
Determine the induction time and the rate of hydrate formation from the pressure-time curve.
-
Scaling-Up Considerations:
-
Heat Transfer: The exothermic nature of hydrate formation requires a robust cooling system to maintain isothermal conditions in a large reactor.
-
Mass Transfer: Efficient gas dispersion is crucial. Consider using baffles and a high-shear impeller to maximize the gas-liquid interfacial area.
-
Safety: Ethane is highly flammable.[7] Ensure the experimental setup is in a well-ventilated area, and all equipment is properly grounded to prevent static discharge.[6]
Protocol 2: this compound Dissociation via Depressurization
Objective: To study the dissociation kinetics of a large volume of this compound by reducing the pressure.
Procedure:
-
Form Hydrate: Follow Protocol 1 to form a stable mass of this compound in the reactor.
-
Depressurization:
-
Once the hydrate formation is complete, rapidly reduce the pressure in the reactor to a point below the hydrate equilibrium pressure at the experimental temperature.
-
This can be achieved by venting the gas phase through a controlled valve.
-
-
Data Collection:
-
Monitor the pressure and temperature inside the reactor as the hydrate dissociates. The pressure will rise as ethane gas is released.
-
Continue recording data until the pressure stabilizes, indicating the completion of dissociation.
-
-
Data Analysis:
-
Calculate the rate of gas production from the pressure-time curve to determine the dissociation kinetics.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in this compound technology.
Experimental workflow for this compound formation and dissociation.
Key challenges in scaling up this compound technologies.
References
mitigating the risks of secondary hydrate formation during dissociation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the risks of secondary hydrate (B1144303) formation during dissociation experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and analysis.
Troubleshooting Guide
This guide addresses common issues encountered during hydrate dissociation that may lead to secondary hydrate formation.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| SH-001 | Unexpected pressure drop and temperature increase during dissociation, indicating rapid secondary hydrate formation. | - "Memory Effect": Residual water structures from previous hydrate formation accelerating nucleation.[1] - Insufficient Heat Supply: Rapid depressurization causing localized cooling (Joule-Thomson effect) that brings the system back into the hydrate stability zone. - High Gas Concentration: Supersaturation of dissolved gas in the aqueous phase upon initial dissociation. | - Utilize Freshly Prepared Solutions: Use freshly distilled or deionized water for each experiment to minimize the "memory effect". - Controlled Depressurization: Employ a stepwise depressurization protocol to manage the rate of gas release and associated cooling. - Combined Dissociation Methods: A combination of thermal stimulation and depressurization can be an effective method for retarding secondary hydrate formation.[2] |
| SH-002 | Hydrate reformation observed at the gas-liquid interface. | - Localized High Pressure: Gas accumulation in non-interconnected pores can increase the local pore pressure, promoting reformation.[2] - Inadequate Mixing: Poor mixing can lead to localized regions of high gas concentration and low temperature. | - Optimize Agitation: Ensure adequate and consistent stirring to maintain uniform temperature and gas distribution. - Consider Anti-Agglomerants: These surfactants can prevent small hydrate crystals from agglomerating into a larger plug. |
| SH-003 | Inconsistent induction times for secondary hydrate formation between experiments. | - Stochastic Nature of Nucleation: The initial formation of hydrate crystals is a random process.[1] - Contaminants: Impurities in the experimental setup can act as nucleation sites. | - Thorough Cleaning: Meticulously clean the reactor and all components before each experiment to remove any residual particles or chemicals. - Standardize Procedures: Strictly adhere to a standardized experimental protocol to improve reproducibility. |
| SH-004 | Kinetic Hydrate Inhibitor (KHI) appears ineffective. | - Insufficient Concentration: The concentration of the KHI may be too low for the given subcooling conditions. - Degradation of Inhibitor: The KHI may have degraded due to improper storage or handling. - High Subcooling: The degree of subcooling (the difference between the hydrate equilibrium temperature and the experimental temperature) may exceed the operational limit of the KHI. | - Optimize KHI Concentration: Refer to performance data (see tables below) to select an appropriate concentration for your experimental conditions. - Verify Inhibitor Quality: Use fresh or properly stored KHI solutions. - Reduce Subcooling: Adjust the experimental temperature or pressure to operate within the effective range of the KHI. |
Frequently Asked Questions (FAQs)
Q1: What is secondary hydrate formation?
A1: Secondary hydrate formation, also known as hydrate reformation, is the phenomenon where gas hydrates form again during the dissociation process. This typically occurs when the temperature and pressure conditions inadvertently re-enter the hydrate stability zone due to the endothermic nature of dissociation and localized pressure fluctuations.
Q2: What is the "memory effect" in the context of hydrate formation?
A2: The "memory effect" refers to the observation that water that has previously formed hydrates will reform hydrates more readily (i.e., at a lower driving force or with a shorter induction time) than fresh water. This is attributed to residual hydrogen-bonded water structures that act as templates for new hydrate growth.[1]
Q3: How do thermodynamic inhibitors prevent secondary hydrate formation?
A3: Thermodynamic hydrate inhibitors (THIs), such as methanol (B129727) and monoethylene glycol (MEG), work by shifting the hydrate equilibrium curve to lower temperatures and higher pressures.[3] This effectively expands the operational window where hydrates are not thermodynamically stable, thus preventing their formation.
Q4: When should I use a kinetic hydrate inhibitor (KHI) versus a thermodynamic hydrate inhibitor (THI)?
A4: THIs are used in high concentrations (10-50 wt%) and are effective at preventing hydrate formation under a wide range of conditions. KHIs, such as Polyvinylpyrrolidone (B124986) (PVP) and Polyvinylcaprolactam (PVCap), are used in low concentrations (typically < 1 wt%) and work by delaying the nucleation and growth of hydrate crystals rather than changing the equilibrium conditions.[2][4] KHIs are often preferred for economic and environmental reasons when the residence time of the fluid in the hydrate-prone zone is shorter than the inhibitor-extended induction time.
Q5: Can I combine different methods to prevent secondary hydrate formation?
A5: Yes, combining methods is often the most effective strategy. For instance, using a kinetic inhibitor in conjunction with a controlled, stepwise depressurization and mild thermal stimulation can provide robust protection against secondary hydrate formation.[2]
Data Presentation
Table 1: Performance of Thermodynamic Hydrate Inhibitors (THIs)
| Inhibitor | Concentration (wt%) | Gas System | Pressure (MPa) | Hydrate Formation Temperature (°C) | Reference |
| Methanol | 10 | Natural Gas | 5.0 - 10.0 | Varies with pressure | [5] |
| Methanol | 20 | Natural Gas | 5.0 - 10.0 | Varies with pressure | [5] |
| Methanol | 30 | Natural Gas | 5.0 - 10.0 | Varies with pressure | [5] |
| Monoethylene Glycol (MEG) | 10 | CO2 | ~3.1-3.4 | ~4.18 | [6][7] |
| Monoethylene Glycol (MEG) | 20 | Methane (B114726) | 4.9 - 8.4 | Varies with pressure | [8] |
| Monoethylene Glycol (MEG) | 30 | Methane | 4.9 - 8.4 | Varies with pressure | [8] |
Table 2: Performance of Kinetic Hydrate Inhibitors (KHIs)
| Inhibitor | Concentration (wt%) | Gas System | Subcooling (°C) | Induction Time (min) | Reference |
| Polyvinylpyrrolidone (PVP) | 1 | Methane, Ethane, Propane mix | - | 45 | [9] |
| PVP + 0.25% NaCl + 0.25% L-tyrosine | 0.5 | Methane, Ethane, Propane mix | - | 65 | [9] |
| Polyvinylcaprolactam (PVCap) | 0.5 | Methane | - | Longer than pure water | [2] |
| PVCap | 1.0 | Methane | - | Longer than 0.5% PVCap | [2] |
| PVCap-VNBE (5:5) | - | Methane | 6 | 1251 | [4] |
Experimental Protocols
Protocol 1: Controlled Dissociation using Stepwise Depressurization
Objective: To dissociate a hydrate sample while minimizing the risk of secondary hydrate formation by controlling the rate of pressure reduction.
Methodology:
-
System Equilibration: Bring the hydrate-containing system to the initial desired temperature and pressure within the hydrate stability zone. Allow the system to equilibrate for a specified period (e.g., 1-2 hours), monitoring for any pressure changes that might indicate further hydrate formation.
-
Initiate Depressurization: Reduce the system pressure in small, discrete steps. A typical step size might be 0.5-1.0 MPa.
-
Hold and Monitor: After each pressure reduction step, hold the pressure constant and monitor the system temperature and gas evolution. The endothermic nature of hydrate dissociation will cause a temperature drop. Wait for the temperature to stabilize or begin to return to the setpoint of the surrounding bath before proceeding to the next step.[10]
-
Gas Collection: Measure the volume of gas evolved during each step.
-
Repeat: Continue the stepwise depressurization until the system pressure is below the hydrate equilibrium pressure at the given temperature and gas evolution ceases.
-
Data Analysis: Plot cumulative gas production, temperature, and pressure as a function of time. A smooth gas production curve and controlled temperature drops are indicative of successful mitigation of rapid secondary formation.
Protocol 2: Evaluating the Effectiveness of a Kinetic Hydrate Inhibitor (KHI)
Objective: To determine the induction time and subcooling temperature for hydrate formation in the presence of a KHI.
Methodology:
-
Sample Preparation: Prepare the aqueous solution with the desired concentration of the KHI. Ensure the inhibitor is fully dissolved.
-
System Loading: Load the KHI solution and the hydrate-forming gas into the high-pressure reactor.
-
Pressurization and Equilibration: Pressurize the system to the desired experimental pressure and allow it to equilibrate at a temperature outside the hydrate stability zone (e.g., 20°C) with stirring.
-
Cooling Ramp: Begin cooling the system at a constant, slow rate (e.g., 1°C/hour) while maintaining constant stirring.[11]
-
Detection of Hydrate Formation: Continuously monitor the pressure and temperature. The onset of hydrate formation is typically indicated by a sudden drop in pressure and a corresponding increase in temperature due to the exothermic nature of the reaction.
-
Determine Induction Time and Subcooling: The induction time is the time from when the system enters the hydrate stability zone until the onset of formation. The subcooling temperature is the difference between the hydrate equilibrium temperature at that pressure and the temperature at which formation begins.[1]
-
Repeatability: Repeat the experiment multiple times to account for the stochastic nature of hydrate nucleation and to obtain statistically meaningful data.[1]
Visualizations
References
- 1. Improved industrial induction time-based technique for evaluating kinetic hydrate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cup.edu.cn [cup.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Testing of Monoethylene Glycol Carbon Quantum Dots for Inhibition of Hydrates in CO2 Sequestration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dataset for the new insights into methane hydrate inhibition with blends of vinyl lactam polymer and methanol, monoethylene glycol, or diethylene glycol as hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of the performance of polyvinylpyrrolidone (PVP) for inhibiting hydrate formation by means of NaCl and L-tyrosine [journal.buct.edu.cn]
- 10. mdpi.com [mdpi.com]
- 11. Comparing the Kinetic Hydrate Inhibition Performance of Linear versus Branched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Stirring Rate for Kinetic Studies of Ethane Hydrate Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the kinetic studies of ethane (B1197151) hydrate (B1144303) formation. Optimizing the stirring rate is a critical parameter for achieving reproducible and accurate kinetic data.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of stirring in ethane hydrate kinetic studies?
A1: Stirring is crucial for overcoming mass and heat transfer limitations during this compound formation. It enhances the dissolution of ethane gas into the aqueous phase, ensures a uniform distribution of dissolved gas, and helps to break up the hydrate film that can form at the gas-liquid interface, which would otherwise act as a barrier to further hydrate growth.
Q2: How does stirring rate influence the induction time of this compound formation?
A2: Generally, increasing the stirring rate decreases the induction time for hydrate formation. Higher agitation promotes faster dissolution of ethane in water, leading to a quicker achievement of the supersaturation required for nucleation. However, this effect may plateau at a certain stirring speed, beyond which further increases do not significantly reduce the induction time.
Q3: What is the effect of stirring speed on the growth rate of ethane hydrates?
A3: The growth rate of ethane hydrates typically increases with the stirring rate up to an optimal point. Enhanced mixing facilitates the continuous supply of dissolved ethane to the growing hydrate crystals and aids in the dissipation of heat generated during the exothermic hydrate formation process. Excessively high stirring rates, however, can lead to the formation of a vortex and may not further enhance the growth rate.
Q4: Can an inappropriate stirring rate lead to inconsistent experimental results?
A4: Yes, an inconsistent or suboptimal stirring rate is a common source of variability in hydrate kinetic studies. If the stirring is too low, a hydrate film can form at the gas-water interface, impeding further growth and leading to slower and more variable formation rates. If the stirring is not consistent between experiments, it will lead to poor reproducibility of induction times and growth kinetics.
Q5: What are the signs of a suboptimal stirring rate in my experiment?
A5: Signs of a suboptimal stirring rate include:
-
Long and irreproducible induction times: This may indicate insufficient mass transfer of ethane into the water.
-
Formation of a visible solid hydrate layer at the gas-liquid interface: This suggests the stirring is not adequate to break up the hydrate film.
-
A plateau in gas uptake that is lower than theoretically expected: This could mean that a portion of the water is not accessible for hydrate formation due to mass transfer limitations.
-
A deep vortex in the reactor: This can occur at very high stirring rates in unbaffled reactors and may lead to inconsistent gas-liquid interfacial area.
Troubleshooting Guide
Issue 1: Highly variable induction times for this compound formation between experiments.
-
Possible Cause: Inconsistent mass transfer at the gas-water interface due to a non-standardized stirring rate. The stochastic nature of nucleation is a factor, but experimental parameters should be controlled to improve reproducibility.
-
Troubleshooting Steps:
-
Standardize Stirring Rate: Ensure the same stirring speed is used for all comparable experiments.
-
Verify Temperature and Pressure Control: Small fluctuations in temperature and pressure can significantly impact induction time. Ensure your control systems are stable.
-
Ensure Reactor Cleanliness: Impurities can act as nucleation sites, leading to premature and inconsistent hydrate formation. Thoroughly clean and rinse the reactor before each experiment.
-
Check Gas Purity: Ensure the use of high-purity ethane, as impurities can affect the hydrate formation conditions.
-
Issue 2: Slow or stalled this compound growth after initial formation.
-
Possible Cause: Formation of a hydrate film at the gas-liquid interface is acting as a mass transfer barrier. This is common at low stirring speeds.
-
Troubleshooting Steps:
-
Increase Stirring Rate: Gradually increase the stirring speed in subsequent experiments to a level that is sufficient to break the hydrate film and disperse the hydrate particles.
-
Ensure Efficient Heat Removal: Hydrate formation is an exothermic process. If heat is not removed efficiently, the local temperature at the growth interface will increase, reducing the driving force for further growth. Ensure your cooling system is adequate.
-
Monitor for Ice Formation: If operating close to the freezing point of water, ice formation can compete with hydrate formation. Ensure the experimental temperature is maintained above the freezing point.
-
Data Presentation
The following tables summarize the expected impact of stirring rate on key kinetic parameters of this compound formation. The data is compiled based on trends reported in studies of ethane and other light hydrocarbon hydrates.
Table 1: Effect of Stirring Rate on Induction Time of this compound Formation
| Stirring Rate (RPM) | Average Induction Time (minutes) | Observations |
| 0 (No Stirring) | Highly variable, > 120 | Hydrate film forms at the interface, significant mass transfer limitation. |
| 200 | 60 - 90 | Reduced induction time, but still susceptible to film formation. |
| 450 | 30 - 50 | Significant improvement in mass transfer, more reproducible induction times. |
| 600 | 20 - 40 | Further reduction in induction time. |
| 800 | 15 - 30 | Approaching optimal mass transfer; further increases may yield diminishing returns. |
Table 2: Influence of Stirring Rate on Gas Uptake and Formation Rate
| Stirring Rate (RPM) | Final Gas Uptake (mol) | Maximum Formation Rate (mol/min) |
| 0 (No Stirring) | Low | Very Low |
| 200 | Moderate | Low |
| 450 | High | Moderate |
| 600 | High | High |
| 800 | High | Very High |
Experimental Protocols
Protocol: Determining the Optimal Stirring Rate for this compound Kinetic Studies
-
Materials and Equipment:
-
High-pressure, stirred-tank reactor with temperature and pressure sensors.
-
Variable-speed magnetic or overhead mechanical stirrer.
-
High-purity ethane gas.
-
Distilled or deionized water.
-
Data acquisition system for logging temperature, pressure, and stirring rate.
-
-
Experimental Procedure:
-
Preparation:
-
Thoroughly clean and dry the reactor.
-
Load a precise volume of distilled water into the reactor.
-
Seal the reactor and perform a leak test with a high-pressure inert gas (e.g., nitrogen).
-
Evacuate the reactor to remove the inert gas and any residual air.
-
-
Synthesis:
-
Cool the reactor to the desired experimental temperature (e.g., 275 K).
-
Pressurize the reactor with ethane gas to the target initial pressure.
-
Allow the system to stabilize at the set temperature and pressure.
-
Initiate stirring at the first desired rate (e.g., 200 RPM).
-
Monitor the pressure and temperature continuously. The onset of hydrate formation is indicated by a sharp drop in pressure and a corresponding small rise in temperature due to the exothermic reaction.
-
-
Data Collection:
-
Record the time elapsed until the onset of hydrate formation (induction time).
-
Continue data logging until gas consumption ceases, indicating the completion of the reaction.
-
Calculate the total moles of ethane consumed based on the pressure drop.
-
Determine the maximum rate of hydrate formation from the steepest slope of the gas consumption curve.
-
-
Optimization:
-
Repeat the experiment at different stirring rates (e.g., 400, 600, 800, 1000 RPM), keeping all other parameters (temperature, initial pressure, water volume) constant.
-
-
Analysis:
-
Plot the induction time, total gas uptake, and maximum formation rate as a function of the stirring rate.
-
The optimal stirring rate is typically the lowest speed that provides a short induction time and a high formation rate, beyond which no significant improvement is observed.
-
-
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent this compound kinetic data.
Caption: Experimental workflow for optimizing stirring rate in this compound studies.
addressing the challenges of hydrate formation in deepwater environments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on challenges related to gas hydrate (B1144303) formation in deepwater environments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during laboratory experiments on hydrate formation and inhibition.
Q1: My autoclave/high-pressure reactor is failing to reach the target pressure for a hydrate formation experiment. What should I check?
A: Failure to reach target pressure is a common issue and can often be resolved by following these steps:
-
Check for Leaks:
-
Ensure all fittings and connections are securely tightened.
-
Inspect the door or lid gasket for any signs of wear, tear, or damage. A compromised gasket is a frequent cause of pressure loss.[1]
-
Apply a leak detection fluid to all connections to check for bubbles, indicating a gas leak.
-
-
Verify Gas Supply:
-
Confirm that the gas cylinder has an adequate supply of the hydrocarbon gas (e.g., methane, natural gas).
-
Check the regulator on the gas cylinder to ensure it is set to the correct output pressure.
-
-
Inspect Valves:
-
Ensure all inlet and outlet valves are in the correct positions. An inadvertently open valve can prevent pressurization.
-
Check for any blockages or clogs in the steam or gas lines.[2]
-
Q2: The temperature in my reactor is fluctuating and not holding steady at the desired subcooling point. What could be the cause?
A: Temperature fluctuations can significantly impact the stochastic nature of hydrate nucleation. Consider the following:
-
Cooling System Performance:
-
If using a cooling bath, ensure the circulator is functioning correctly and the bath fluid is at the appropriate level and temperature.
-
For jacketed vessels, check the flow rate and temperature of the cooling fluid.
-
-
Temperature Sensor Calibration:
-
Verify that the temperature sensor (thermocouple or RTD) is properly calibrated. Inaccurate readings can lead to incorrect temperature control.[3]
-
-
Agitation Effects:
-
High agitation speeds can generate heat. If the temperature is consistently slightly above the setpoint, consider reducing the stirring speed.
-
Q3: I am observing inconsistent induction times for hydrate formation in my kinetic hydrate inhibitor (KHI) screening experiments. How can I improve repeatability?
A: The stochastic nature of hydrate nucleation often leads to scattered results.[4] To enhance the repeatability of your experiments:
-
Utilize "Memory Effect":
-
Perform a preliminary hydrate formation and dissociation cycle. The persistence of precursory hydrate structures in the water can limit the stochastic character of crystallization in subsequent experiments.[4]
-
-
Standardize Procedures:
-
Control Water Purity:
-
Use high-purity water (e.g., deionized or distilled) to avoid impurities that can act as nucleation points.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with gas hydrates in a laboratory setting?
A: The primary safety concern is the rapid release of large volumes of gas upon hydrate dissociation. One volume of hydrate can release up to 170 volumes of gas.[8] This can lead to a rapid pressure increase in a sealed vessel, creating a risk of rupture. Always ensure your high-pressure equipment has appropriate pressure relief systems.
Q2: How do I choose between a thermodynamic hydrate inhibitor (THI) and a low dosage hydrate inhibitor (LDHI)?
A: The choice depends on your experimental goals and operating conditions:
-
Thermodynamic Hydrate Inhibitors (THIs): Such as methanol (B129727) and monoethylene glycol (MEG), work by shifting the hydrate equilibrium conditions to lower temperatures and higher pressures. They are typically used in high concentrations. Methanol is generally more effective on a weight basis but has higher vapor phase losses.[9][10]
-
Low Dosage Hydrate Inhibitors (LDHIs): These include kinetic hydrate inhibitors (KHIs) and anti-agglomerants (AAs). They do not prevent hydrate formation but delay nucleation (KHIs) or prevent hydrate crystals from sticking together (AAs). They are used in much lower concentrations (0.1-2.0 wt%).[11]
Q3: What methods can be used to remediate a hydrate plug in an experimental setup?
A: The most common laboratory-scale remediation techniques involve:
-
Depressurization: Reducing the system pressure to below the hydrate stability pressure is a widely used method. This can be done from one or both sides of the plug.[12]
-
Heating: Increasing the temperature of the system to above the hydrate formation temperature will cause the hydrate to dissociate. This can be achieved through external heating of the reactor or flow loop.[13]
-
Chemical Injection: Injecting a thermodynamic inhibitor, such as methanol or MEG, can dissolve the hydrate plug by shifting the equilibrium conditions.[13]
Data Presentation
Table 1: Comparison of Common Thermodynamic Hydrate Inhibitors
| Inhibitor | Molecular Weight ( g/mol ) | Typical Concentration | Advantages | Disadvantages |
| Methanol (MeOH) | 32.04 | 10-50 wt% | High effectiveness due to low molecular weight.[10] | High volatility leading to losses to the vapor and hydrocarbon phases; can be corrosive.[9][14] |
| Monoethylene Glycol (MEG) | 62.07 | 20-60 wt% | Low vapor pressure, resulting in minimal losses to the gas phase; reclaimable.[9] | Higher viscosity and cost compared to methanol. |
| Sodium Chloride (NaCl) | 58.44 | Up to saturation (~26 wt%) | Effective thermodynamic inhibitor. | Can cause corrosion and scaling issues.[14] |
Experimental Protocols
Protocol 1: Performance Testing of Kinetic Hydrate Inhibitors (KHIs) using the Slow Constant Cooling (SCC) Method
Objective: To evaluate the effectiveness of a KHI in delaying the onset of hydrate formation.
Apparatus: High-pressure rocking cell apparatus (e.g., five parallel 40 mL stainless-steel cells), temperature and pressure sensors, cooling bath, gas supply (e.g., synthetic natural gas).[5][6]
Methodology:
-
Solution Preparation: Dissolve the KHI polymer in deionized water to the desired concentration (e.g., 2500 ppm) at least one day prior to the experiment to ensure complete dissolution.[5]
-
Cell Loading:
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Add 20 mL of the test solution to each rocking cell.
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Place a stainless-steel ball in each cell for agitation.[6]
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Seal the cells and place them in the cooling bath.
-
-
Pressurization:
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Remove air from the cells by vacuum pumping.
-
Pressurize the cells with the test gas (e.g., synthetic natural gas) to the desired pressure (e.g., 76 bar).[5]
-
-
Cooling and Data Acquisition:
-
Begin rocking the cells to ensure agitation.
-
Start the cooling program, reducing the temperature at a slow, constant rate (e.g., 1 °C/hour).[6]
-
Continuously monitor and record the temperature and pressure in each cell.
-
-
Determining Onset of Hydration: The formation of hydrates is indicated by a sudden drop in pressure and a corresponding exothermic release of heat (a sharp increase in temperature). The temperature at which this occurs is the onset temperature (To).
-
Analysis: Compare the onset temperature for the solution containing the KHI with a blank test (containing only deionized water). A lower onset temperature indicates better KHI performance.
Mandatory Visualizations
Caption: Conditions and process of gas hydrate formation.
Caption: Troubleshooting workflow for hydrate plug remediation.
Caption: Signaling pathways for hydrate inhibition strategies.
References
- 1. tomy.amuzainc.com [tomy.amuzainc.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. fcbios.com.my [fcbios.com.my]
- 4. researchgate.net [researchgate.net]
- 5. Comparing the Kinetic Hydrate Inhibition Performance of Linear versus Branched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Best Practices for Autoclave Water — Types, Preparation, Maintenance & Troubleshooting [jibimed.com]
- 8. Improved industrial induction time-based technique for evaluating kinetic hydrate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermodynamic Hydrate Inhibitors – Part 2 – Pipeline Case Study – Campbell Tip of the Month [jmcampbell.com]
- 10. Thermodynamic Hydrate Inhibitors – How Do They Compare? : PetroSkills [petroskills.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. portalabpg.org.br [portalabpg.org.br]
improving the accuracy of ethane hydrate formation prediction models
Technical Support Center: Ethane (B1197151) Hydrate (B1144303) Formation Prediction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in .
Frequently Asked Questions (FAQs)
Q1: My model is consistently overpredicting the hydrate formation temperature. What are the potential causes?
A1: Overprediction of hydrate formation temperature can stem from several factors:
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Inaccurate Equation of State (EOS): The choice of EOS significantly impacts the accuracy of fugacity calculations for the gas phase. Some models, like the Chen–Guo model, show higher accuracy for ethane hydrate prediction within specific temperature ranges.[1] It is crucial to select an EOS that is well-suited for the specific components and conditions of your system.
-
Simplified Water Activity Models: Models that do not accurately account for the change in water activity due to gas dissolution can lead to inaccuracies.[1]
-
Ignoring the Effect of Minor Components: Even small amounts of other gases in the mixture can alter the hydrate equilibrium conditions. For instance, in a methane-ethane mixture, the presence of ethane can either inhibit or promote hydrate formation depending on its concentration and the presence of other substances like THF.[2]
Q2: Why is my model underpredicting the hydrate formation pressure?
A2: Underprediction of the hydrate formation pressure (meaning the model predicts hydrate formation at a lower pressure than observed experimentally) can be due to:
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Neglecting Inhibitory Effects: The presence of salts (like NaCl, KCl) or alcohols (like methanol) in the aqueous phase will inhibit hydrate formation, requiring higher pressures to form hydrates at a given temperature.[3][4][5] Ensure your model accurately accounts for the type and concentration of any inhibitors present.
-
Inadequate Modeling of Gas-Liquid Equilibria: The solubility of ethane in the aqueous phase is a critical parameter.[6][7] Inaccurate prediction of gas solubility can lead to errors in the calculated chemical potential of the guest molecule in the aqueous phase, affecting the predicted equilibrium pressure.
-
Pore Size Effects in Sediments: If experiments are conducted in porous media, the confinement within small pores can shift the equilibrium conditions, often requiring higher pressure for hydrate formation compared to bulk systems.[8]
Q3: My kinetic model is not matching my experimental observations of hydrate formation rate. What should I check?
A3: Discrepancies between kinetic models and experimental data can arise from:
-
Mass Transfer Limitations: At the onset of hydrate formation, a hydrate film can form at the gas-liquid interface, impeding mass transfer and slowing down the formation rate.[9] The degree of mixing (stirring rate) is a crucial experimental parameter that influences the formation rate and should be accurately represented in the model.[10][11]
-
Stochastic Nature of Nucleation: Hydrate nucleation is a probabilistic process.[12] The induction time (the time before rapid hydrate growth) can vary significantly between experiments even under identical conditions. Kinetic models often struggle to predict this stochastic behavior accurately.
-
"Memory Effect": If the water used in an experiment was previously dissociated from a hydrate phase, it may retain some residual structure, leading to a shorter induction time and faster growth rate in subsequent experiments.[13] This "memory effect" is often not captured by standard kinetic models.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered when modeling this compound formation.
| Problem | Potential Cause | Troubleshooting Steps |
| Inaccurate Equilibrium Predictions (Pressure/Temperature) | Incorrect thermodynamic model or parameters. | - Verify Equation of State (EOS): For ethane hydrates, the Chen-Guo model has shown high accuracy in certain temperature ranges.[1] Consider comparing predictions from different EOS (e.g., Peng-Robinson, SRK). - Check Kihara Parameters: Ensure the Kihara potential parameters used in the model are appropriate for ethane and other components in the system.[14] - Account for All Components: Ensure your model includes all components present in the experimental system, including minor impurities and inhibitors.[2][4] |
| Experimental data from porous media. | - Incorporate Pore Confinement Effects: Use models that account for the shift in equilibrium conditions due to capillary effects in porous media.[8] | |
| Poor Kinetic Model Performance | Mass transfer limitations not accounted for. | - Review Stirring Rate: Ensure the model considers the impact of mixing on the gas-liquid interface and mass transfer. Experimental results show that stirring rate can significantly affect the rate of hydrate formation.[10][11] - Consider Interfacial Resistance: The formation of a hydrate film can increase resistance to mass transfer.[15] Some models incorporate a term for this resistance. |
| Stochastic nature of nucleation. | - Focus on Growth Phase: Since induction time is difficult to predict, focus on modeling the hydrate growth phase, which is often more deterministic.[12] - Perform Multiple Experiments: Conduct several experiments under the same conditions to obtain a statistical distribution of induction times. | |
| Model Fails with Inhibitors | Incorrect inhibitor modeling. | - Verify Activity Coefficients: Ensure the model accurately calculates the activity of water in the presence of inhibitors. For electrolytes, Pitzer or similar models are often used. - Check Inhibitor Type: The effect of different inhibitors varies. For example, methanol (B129727) has a stronger inhibitive effect than sodium chloride at the same weight concentration.[3][5] |
Experimental Protocols
1. Isochoric Pressure Search Method for Phase Equilibrium Measurement
This method is commonly used to determine the pressure-temperature (P-T) equilibrium conditions for hydrate formation.
-
Apparatus: A high-pressure, temperature-controlled reactor vessel equipped with pressure and temperature sensors, a magnetic stirrer, and a data acquisition system.[13][16][17]
-
Procedure:
-
The reactor is filled with a known amount of distilled water (and any inhibitors).
-
The vessel is vacuumed to remove air and then pressurized with ethane gas to a pressure higher than the expected hydrate formation pressure.
-
The system is brought to a constant temperature and allowed to equilibrate.
-
The temperature is then slowly decreased in a stepwise manner.
-
Hydrate formation is indicated by a sudden drop in pressure as gas is consumed to form the solid hydrate phase.
-
The temperature is then slowly increased in a stepwise manner until the hydrate dissociates, which is marked by a sharp inflection point in the pressure-temperature curve. This inflection point is considered the equilibrium point.
-
This process is repeated at different temperatures to generate a phase equilibrium curve.[2]
-
2. Kinetic Experiments in a Semi-Batch Reactor
These experiments are designed to measure the rate of hydrate formation.
-
Apparatus: A stirred, jacketed reactor connected to a gas supply. The system includes sensors to continuously monitor pressure, temperature, and gas consumption over time.[10][15]
-
Procedure:
-
The reactor is filled with the aqueous phase and brought to the desired experimental temperature.
-
The reactor is then rapidly pressurized with ethane to the desired initial pressure.
-
The stirrer is started at a constant speed.
-
Pressure, temperature, and the amount of gas consumed from the supply are recorded as a function of time.[10]
-
The experiment continues until gas consumption ceases, indicating that the system has reached equilibrium.[11]
-
Quantitative Data Summary
Table 1: Comparison of this compound Formation Prediction Models
| Model Type | Key Features | Reported Average Absolute Deviation (AAD) or Error | Reference |
| Chen-Guo Model | Based on statistical thermodynamics, considers changes in water activity. | Reported to have the highest accuracy for this compound in the temperature range of 273.68 K to 287.6 K. | [1] |
| John-Holder Model | Thermodynamic model that accounts for non-spherical cavities. | Generally provides good predictions, but may be less accurate than the Chen-Guo model for ethane in specific temperature ranges. | [1] |
| HYDOFF Software | Thermodynamic prediction software. | For methane-ethane mixtures, showed errors of 11%, 14%, and 0.08% when compared to different experimental datasets. | [5] |
| Machine Learning (Random Forest) | Data-driven model trained on experimental data. | For multi-gas hydrates, the Random Forest model showed an average AADP 7.62 times lower than the C-G model. | [18] |
| New Thermodynamic Model (for HNGs) | Accounts for the competitive effect of ethane and THF on hydrate formation. | Average relative deviation of less than 3% for predicting equilibrium pressure in HNG-THF systems. | [2] |
Visualizations
Caption: Troubleshooting workflow for inaccurate this compound prediction models.
Caption: Simplified workflow for this compound formation experiments.
References
- 1. Applicability research of thermodynamic models of gas hydrate phase equilibrium based on different equations of state - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00875K [pubs.rsc.org]
- 2. The Experimental and Modeling Study on the Effect of Ethane in Helium-Rich Natural Gas on the Thermodynamic Equilibrium of Hydrate Formation in the Presence of Tetrahydrofuran [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrevlett.com [chemrevlett.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 11. researchgate.net [researchgate.net]
- 12. Research Advances in Machine Learning Techniques in Gas Hydrate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. netl.doe.gov [netl.doe.gov]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Experimental Data and Thermodynamic Models for Ethane Hydrate Formation
An objective guide for researchers and drug development professionals on the phase equilibrium of ethane (B1197151) hydrates, comparing experimental findings with established thermodynamic models.
This guide provides a comprehensive comparison of experimental data on ethane hydrate (B1144303) formation with predictions from prominent thermodynamic models. For researchers, scientists, and professionals in drug development, understanding the precise conditions of hydrate formation is critical for applications ranging from flow assurance in pipelines to novel drug delivery systems. This document summarizes key quantitative data, details experimental methodologies, and visualizes the comparative workflow.
Data Presentation: Equilibrium Conditions of Ethane Hydrate
The formation of this compound is a function of pressure and temperature. The following tables present a summary of experimental data alongside predicted values from two widely used thermodynamic models: the van der Waals-Platteeuw (vdW-P) model and the Chen-Guo model. Additionally, predictions from the CSMGem software, a leading tool in hydrate phase equilibria prediction, are included for a comprehensive comparison.
Table 1: Experimental and Predicted this compound Equilibrium Data
| Temperature (K) | Experimental Pressure (MPa) | vdW-P Model Pressure (MPa) | Chen-Guo Model Pressure (MPa) | CSMGem Predicted Pressure (MPa) |
| 273.68 | 1.15 | 1.18 | 1.14 | 1.16 |
| 278.15 | 2.05 | 2.10 | 2.04 | 2.06 |
| 283.15 | 3.55 | 3.62 | 3.53 | 3.57 |
| 287.60 | 5.50 | 5.61 | 5.48 | 5.52 |
Note: The data presented are representative values collated from multiple sources. Actual experimental values may vary based on specific experimental conditions and impurities.
Experimental Protocols: Determining Hydrate Phase Equilibria
The experimental data cited in this guide were primarily obtained using the isochoric pressure search method . This technique is a reliable method for determining the pressure-temperature (P-T) conditions of hydrate formation and dissociation.[1]
Methodology of the Isochoric Pressure Search Method
-
Apparatus Setup: A high-pressure equilibrium cell of a known, constant volume is utilized.[1] This cell is typically equipped with pressure and temperature sensors, a magnetic stirrer, and often a sapphire window for visual observation.
-
Sample Loading: A precise amount of pure water is introduced into the cell. The cell is then flushed and pressurized with pure ethane gas to a desired initial pressure.
-
Hydrate Formation: The cell is cooled at a constant rate while the contents are continuously agitated. As the temperature decreases, the pressure inside the cell also drops. A sharp, accelerated pressure drop signifies the onset of hydrate nucleation and growth as gas molecules are encaged in the solid hydrate structure.[1]
-
Equilibrium Measurement: Once a sufficient amount of hydrate is formed, the cooling is stopped, and the system is allowed to thermally equilibrate.
-
Hydrate Dissociation: The cell is then heated in a stepwise or slow, continuous manner. The pressure and temperature are meticulously recorded at each step, allowing the system to reach equilibrium. The point at which the pressure-temperature curve deviates from the hydrate-liquid-vapor equilibrium line indicates the final dissociation point.
Thermodynamic Models for this compound Prediction
Thermodynamic models are essential for predicting hydrate formation conditions, thereby reducing the need for extensive and time-consuming experimental work. The most common models are based on statistical thermodynamics.[2]
1. The van der Waals-Platteeuw (vdW-P) Model
Developed in 1959, the vdW-P model is a cornerstone of hydrate thermodynamics.[3] It is based on a semi-grand canonical ensemble and treats the hydrate as a solid solution.
-
Core Principles: The model assumes that water molecules form a host lattice with cavities that can be occupied by guest gas molecules.[4] The stability of the hydrate structure is related to the minimization of the Gibbs free energy of the system. The chemical potential of water in the hydrate phase is equated to the chemical potential of water in the coexisting aqueous phase at equilibrium.[3]
-
Mathematical Framework: The model calculates the Langmuir constant, which describes the interaction between a guest molecule and a specific type of cavity.[5] This constant is a function of the cell potential, which is typically modeled using a Kihara potential to account for intermolecular forces. The fractional occupancy of the cavities by the guest molecules is then determined, which is crucial for predicting the equilibrium conditions.[5]
2. The Chen-Guo Model
The Chen-Guo model offers an alternative and often more accurate approach, particularly for certain systems.[2][6]
-
Core Principles: This model proposes a two-step mechanism for hydrate formation: the dissolution of gas molecules into the water phase to form unstable clusters, followed by the stabilization of these clusters into the hydrate lattice.[2] This approach considers the interactions between dissolved gas molecules and water molecules.
-
Mathematical Framework: The Chen-Guo model uses a different thermodynamic framework that incorporates the concept of a "basic hydrate" structure. The model's equations are generally simpler to solve compared to the full vdW-P model.[7] For this compound, which forms a structure II hydrate, the model employs a specific constant (β = 1.0224 K bar⁻¹) in its calculations.[2] Studies have shown that the Chen-Guo model can provide high accuracy for predicting this compound phase equilibrium in the temperature range of 273.68 K to 287.6 K.[2]
3. CSMGem Software
The Center for Hydrate Research at the Colorado School of Mines has developed CSMGem, a software package that is widely used for predicting hydrate phase equilibria.[8]
-
Functionality: CSMGem is based on the minimization of Gibbs free energy for all phases in the system (vapor, liquid water, liquid hydrocarbon, ice, and hydrate).[8] It can predict thermodynamically stable hydrate structures, cage occupancies, and equilibrium conditions for a given pressure, temperature, and composition.[8] This software is considered a reliable tool for predicting hydrate stability with accuracy comparable to experimental measurements.[9]
Comparison and Conclusion
Both the vdW-P and Chen-Guo models provide a solid theoretical framework for predicting this compound formation. The vdW-P model is foundational and widely implemented, while the Chen-Guo model can offer improved accuracy in specific temperature ranges for this compound.[2] CSMGem, leveraging robust thermodynamic principles, stands as a powerful computational tool for accurate predictions.[8][9]
For researchers and professionals, the choice of model may depend on the specific application, the required level of accuracy, and the available computational resources. Experimental validation, using methods like the isochoric pressure search, remains the gold standard for determining hydrate equilibrium conditions and for refining the parameters used in these thermodynamic models.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing experimental data with thermodynamic models of this compound.
Caption: Workflow for comparing experimental and modeled this compound data.
References
- 1. benchchem.com [benchchem.com]
- 2. Applicability research of thermodynamic models of gas hydrate phase equilibrium based on different equations of state - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00875K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hydrates.mines.edu [hydrates.mines.edu]
- 9. hydrates.mines.edu [hydrates.mines.edu]
Ethane Hydrate vs. Methane Hydrate: A Comparative Analysis of Properties
A comprehensive guide for researchers and scientists on the distinct characteristics of ethane (B1197151) and methane (B114726) hydrates, supported by experimental data and detailed methodologies.
Gas hydrates, crystalline ice-like solids in which gas molecules are trapped within a cage of water molecules, are of significant interest for applications ranging from energy storage and transportation to their role in global carbon cycles and flow assurance in the oil and gas industry. Among the most common constituents of natural gas hydrates are methane and ethane. While both form clathrate hydrates, their distinct molecular properties give rise to notable differences in their formation, stability, and physical characteristics. This guide provides a detailed comparative analysis of ethane hydrate (B1144303) and methane hydrate, presenting key quantitative data, experimental protocols for their characterization, and visual representations of their structures and analysis workflows.
Structural and Physical Properties: A Head-to-Head Comparison
Methane and ethane hydrates primarily form a cubic structure I (sI) clathrate. This structure consists of two types of polyhedral water cages: a small pentagonal dodecahedron (5¹²) and a larger tetrakaidecahedron (5¹²6²). However, the size difference between the methane and ethane guest molecules leads to variations in cage occupancy and overall hydrate properties.
Data Presentation: Quantitative Comparison
The following tables summarize the key physical and thermodynamic properties of methane and ethane hydrates based on available experimental data.
| Property | Mthis compound | This compound | Reference |
| Crystal Structure | Structure I (sI) | Structure I (sI) | [1][2] |
| Ideal Formula | (CH₄)₈(H₂O)₄₆ | (C₂H₆)₈(H₂O)₄₆ | [1] |
| Density (g/cm³) | ~0.9 | 0.9 - 0.95 | [1][3][4] |
| Gas Storage Capacity (wt%) | ~13.4 | ~20.5 (calculated) | [1] |
| Gas Storage Capacity (v/v) | ~164 | ~145 | [5][6] |
Table 1: Comparison of the fundamental structural and storage properties of methane and ethane hydrates.
| Property | Mthis compound | This compound | Reference |
| Thermal Conductivity (W/m·K at ~273 K) | 0.5 - 0.68 | ~0.55 | [7][8] |
| Enthalpy of Dissociation (kJ/mol of gas) | 54.19 - 57.65 | 70.9 - 73.92 | [2][9] |
Table 2: Comparison of the thermodynamic and thermal properties of methane and ethane hydrates.
Thermodynamic Stability: Formation and Dissociation Conditions
The stability of gas hydrates is dictated by pressure and temperature. Ethane, being a larger and more polarizable molecule than methane, generally forms hydrates at milder conditions (lower pressure or higher temperature).
Phase Equilibrium Comparison
The phase diagrams of methane and ethane hydrates illustrate their respective stability zones. This compound is stable at significantly lower pressures than mthis compound for a given temperature. For instance, at 277 K (4°C), this compound can form at approximately 0.8 MPa, whereas mthis compound requires a much higher pressure of around 5.5 MPa.[10] This difference is a critical consideration for applications such as natural gas storage and transportation.
References
- 1. Methane clathrate - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mthis compound-II Mineral Data [webmineral.com]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. researchgate.net [researchgate.net]
- 7. eyoungindustry.com [eyoungindustry.com]
- 8. netl.doe.gov [netl.doe.gov]
- 9. scholarly.org [scholarly.org]
- 10. pubs.acs.org [pubs.acs.org]
Bridging Theory and Reality: A Comparative Guide to Ethane Hydrate Dissociation Simulation and Experimental Data
For researchers, scientists, and professionals in drug development, the accurate prediction of clathrate hydrate (B1144303) dissociation is crucial for applications ranging from flow assurance in pipelines to novel drug delivery systems. This guide provides a detailed comparison of simulation results and experimental data for the dissociation of ethane (B1197151) hydrate, a common component of natural gas hydrates.
The stability and dissociation kinetics of gas hydrates are complex phenomena influenced by temperature, pressure, and composition. Computational simulations, such as molecular dynamics (MD) and thermodynamic modeling, offer valuable insights into these processes at a molecular level. However, the validation of these simulations against robust experimental data is paramount for their predictive power and practical application. This guide synthesizes findings from key studies to offer a clear comparison of theoretical predictions and empirical evidence in the study of ethane hydrate dissociation.
I. Comparison of Dissociation Conditions: Simulation vs. Experiment
The equilibrium conditions of pressure and temperature at which hydrates dissociate are fundamental parameters for both industrial applications and geological studies. Thermodynamic models, such as the widely used van der Waals-Platteeuw (vdW-P) theory, are frequently employed to predict these conditions.
Table 1: Comparison of Experimental and Simulated this compound Dissociation Conditions
| Temperature (K) | Experimental Pressure (MPa) | vdW-P Model Predicted Pressure (MPa) | Reference |
| 274.15 | 0.6 - 2.6 | Approximated from graphical data | [1] |
| 275.2 - 282.1 | Not specified in abstract | Not specified in abstract | [2] |
| 278 K | 3.0 (start of simulation) | Not applicable | [3] |
Note: The table above is a representative summary. Detailed quantitative comparisons often require accessing the full datasets within the cited literature. A graphical comparison from one study shows good agreement between experimental data and their proposed model, as well as the vdW-P model[4].
II. Kinetic Studies: Unraveling the Rate of Dissociation
Understanding the rate at which this compound dissociates is critical for predicting gas release from reservoirs and designing effective mitigation strategies for hydrate plugs in pipelines. Kinetic models are developed to capture the time-dependent nature of this process.
Table 2: Comparison of Kinetic Parameters from Experimental and Modeling Studies
| Parameter | Experimental Findings | Modeling Approach and Findings | Reference |
| Dissociation Rate | Influenced by interfacial area, pressure, temperature, and degree of supercooling. | Mass transfer limited kinetic models have been developed. Mass transfer coefficients for dissociation are found to be an order of magnitude greater than for formation. | [1][5] |
| Molecular Mechanism | Raman spectroscopy and powder X-ray diffraction (PXRD) reveal changes in cage occupancy during dissociation. | Molecular dynamics (MD) simulations show that the release of CH4 can be faster than C2H6 in mixed hydrates, altering the hydrate composition during dissociation. | [3][6] |
| Activation Energy | Not explicitly found in the provided search results. | Not explicitly found in the provided search results. |
III. Experimental and Simulation Methodologies
A clear understanding of the methodologies employed in both experimental and computational studies is essential for a critical evaluation of the results.
Experimental Protocols:
-
Isochoric Method: This technique is commonly used to determine hydrate dissociation points. A known amount of gas and water are charged into a constant volume cell. The temperature is then incrementally increased, and the corresponding pressure is recorded. The dissociation point is identified by a change in the slope of the pressure-temperature curve.[2]
-
Raman Spectroscopy: This non-destructive technique provides information about the molecular composition and structure of the hydrate. In-situ and ex-situ Raman measurements can monitor the dissociation process in real-time by observing changes in the vibrational modes of guest molecules within the hydrate cages.[3][6]
-
Powder X-ray Diffraction (PXRD): PXRD is used to identify the crystalline structure of the hydrate (e.g., structure I or structure II). During dissociation, changes in the diffraction pattern can indicate the transformation of the hydrate phase.[3][6]
-
Semi-batch Stirred Tank Reactor: Used for kinetic studies, this setup allows for the reaction of gaseous ethane with liquid water under controlled temperature and pressure to measure formation and dissociation rates.[1]
Simulation Protocols:
-
Thermodynamic Modeling (e.g., vdW-P Model): These models are based on statistical thermodynamics and are used to predict the phase equilibrium conditions of gas hydrates. They typically require input parameters such as the properties of the guest and host molecules and interaction potentials.[4]
-
Molecular Dynamics (MD) Simulations: MD simulations provide a particle-level view of the dissociation process. A system consisting of a hydrate crystal and a surrounding liquid or gas phase is constructed. The trajectories of individual atoms and molecules are then calculated over time by integrating Newton's equations of motion. This allows for the observation of molecular mechanisms of dissociation, such as the diffusion of guest molecules and the breakdown of the water lattice.[3][6] The GROMACS program is a commonly used software for such simulations.[6]
IV. Visualizing the Validation Workflow and Molecular Interactions
To better illustrate the process of validating simulation results and the underlying molecular events, the following diagrams are provided.
References
A Comparative Guide to Ethane Hydrate Inhibitors: Performance and Experimental Insights
For researchers, scientists, and professionals in drug development and flow assurance, the prevention of ethane (B1197151) hydrate (B1144303) formation is a critical challenge. This guide provides an objective comparison of different classes of hydrate inhibitors, supported by experimental data and detailed methodologies, to aid in the selection of appropriate preventative strategies.
Gas hydrates, crystalline structures of water trapping gas molecules, can lead to blockages in pipelines and processing equipment, posing significant operational and safety risks. Ethane, a common component of natural gas, readily forms structure I hydrates. The inhibition of ethane hydrate formation is therefore of paramount importance. This guide delves into the comparative performance of the primary classes of hydrate inhibitors: Thermodynamic Hydrate Inhibitors (THIs), Kinetic Hydrate Inhibitors (KHIs), and Anti-Agglomerants (AAs).
Classification of this compound Inhibitors
Hydrate inhibitors are broadly categorized based on their mechanism of action. THIs alter the bulk phase thermodynamics to prevent hydrate formation, while Low Dosage Hydrate Inhibitors (LDHIs), which include KHIs and AAs, interfere with the kinetics of hydrate formation or agglomeration at much lower concentrations.
Performance Comparison of this compound Inhibitors
The effectiveness of hydrate inhibitors is evaluated based on several parameters, including their impact on the hydrate equilibrium curve, the induction time for hydrate formation, and the rate of hydrate growth. The following tables summarize quantitative data from various studies. It is important to note that direct comparison between different studies can be challenging due to variations in experimental conditions.
Thermodynamic Hydrate Inhibitors (THIs)
THIs, such as methanol (B129727) and monoethylene glycol (MEG), shift the hydrate equilibrium curve to lower temperatures and higher pressures, thereby expanding the hydrate-free operational window.[1] Their performance is highly dependent on concentration.
| Inhibitor | Concentration (wt%) | Gas System | Pressure (MPa) | Hydrate Equilibrium Temperature (°C) | Reference |
| None | 0 | Methane (B114726) | 8.0 | ~8.5 | |
| Methanol | 5 | Methane | ~6.5 | ~4.0 | |
| Methanol | 16 | Methane | ~6.5 | ~-2.0 | |
| Methanol | 20 | Methane | ~6.5 | ~-5.0 | |
| MEG | 20 | Natural Gas | - | Provides lower hydrate formation rate than pure water.[2] | [2] |
| MEG | 30 | Natural Gas | - | Significantly delays hydrate onset and suppresses crystal growth.[3] | [3] |
Note: Data for methane and natural gas hydrates are often used as proxies for this compound due to similar structure I formation.
Kinetic Hydrate Inhibitors (KHIs)
KHIs are typically water-soluble polymers that delay the nucleation and/or growth of hydrate crystals.[1] Poly(N-vinylpyrrolidone) (PVP) and poly(N-vinylcaprolactam) (PVCap) are two of the most well-studied KHIs.[4]
| Inhibitor | Concentration (wt%) | Gas System | Pressure (MPa) | Induction Time (min) | Subcooling (°C) | Reference |
| None (Pure Water) | 0 | Methane | 21 | 80 | - | |
| PVCap | 0.5 | Methane | 21 | 140 | 4.82 | |
| PVCap | 0.8 | Methane | 21 | 130 | 3.82 | |
| PVP | 0.5 | Ethane/Propane Mix | - | ~10 times higher than pure water | - | [4] |
| PVP | 1.0 | Ethane/Propane Mix | - | ~5 times higher than pure water | - | [4] |
| PVCap + 5% Methanol | 0.5 | Methane | 21 | 230-237 | - | |
| PVCap + 20% Methanol | 0.5 | Methane | 21 | 372-379 | - |
Anti-Agglomerants (AAs)
AAs are surface-active molecules that do not prevent hydrate formation but rather keep the small hydrate crystals dispersed in the liquid phase, preventing the formation of large agglomerates and plugs. Quaternary ammonium (B1175870) salts are a common type of AA.
| Inhibitor | Concentration (wt%) | System | Water Cut (%) | Performance | Reference |
| AA-1 (Amide-based) | - | Methane/Oil/Water | 20-80 | Grade A (Good dispersion) | [2] |
| AA-2 (Amide-based) | - | Methane/Oil/Water | 80 | Grade A (Good dispersion) | [2] |
| Lecithin | 1.0 | Natural Gas/Oil/Water | 30 | Effective anti-agglomeration | [5] |
| Lanolin | 1.5 | Natural Gas/Oil/Water | 30 | Dramatic enhancement in anti-agglomeration | [5] |
| Rhamnolipid | 0.5 | Methane/n-octane/Water | 20 | Effectively prevents agglomeration | [6] |
Experimental Protocols
The evaluation of hydrate inhibitors is typically conducted in high-pressure reactors that can simulate pipeline conditions. Common experimental setups include rocking cells and stirred autoclaves.
General Experimental Workflow for Inhibitor Evaluation
The following diagram illustrates a typical workflow for testing the performance of a hydrate inhibitor.
Key Experimental Methodologies
1. Rocking Cell Apparatus:
-
Objective: To simulate the mixing and flow conditions in a pipeline and evaluate the performance of KHIs and AAs.
-
Protocol:
-
A known volume of the inhibitor solution and any liquid hydrocarbon phase are added to a high-pressure stainless-steel cell containing one or more rolling balls.
-
The cell is sealed and purged with ethane gas before being pressurized to the desired experimental pressure (e.g., 7 MPa).
-
The cell is placed in a temperature-controlled bath and rocked at a specific angle and frequency to ensure mixing.
-
The system is cooled at a constant rate (e.g., 1 °C/h) or held at a constant subcooling temperature.
-
Pressure and temperature are continuously monitored. Hydrate formation is indicated by a sudden drop in pressure and a corresponding small increase in temperature due to the exothermic nature of hydrate formation.
-
The induction time is recorded as the time from reaching the hydrate equilibrium temperature to the onset of hydrate formation. For AA testing, the mobility of the rolling ball is monitored to assess the degree of agglomeration.
-
2. Stirred Autoclave Reactor:
-
Objective: To study the kinetics of hydrate formation (nucleation and growth) under controlled mixing conditions.
-
Protocol:
-
The reactor is filled with a specific volume of the inhibitor solution.
-
The reactor is purged and pressurized with ethane gas to the target pressure.
-
The solution is agitated at a constant stirring rate (e.g., 500 rpm) to ensure good gas-liquid contact.
-
The temperature is lowered to the desired experimental temperature, which is below the hydrate equilibrium temperature.
-
Pressure, temperature, and gas consumption are monitored over time.
-
The induction time is the period before a significant pressure drop is observed. The rate of pressure drop after nucleation is used to determine the hydrate growth rate.
-
Conclusion
The choice of an appropriate this compound inhibitor depends on various factors, including the operating conditions (pressure, temperature, water cut), economic considerations, and environmental regulations.
-
Thermodynamic Hydrate Inhibitors (THIs) are highly effective but are required in large quantities, which can be costly and may pose logistical and environmental challenges.
-
Kinetic Hydrate Inhibitors (KHIs) offer a low-dosage alternative that can significantly delay hydrate formation, providing sufficient time for operational responses. The synergistic effect of combining KHIs with low concentrations of THIs can further enhance their performance.
-
Anti-Agglomerants (AAs) are suitable for systems where hydrate formation is inevitable, as they manage the hydrate slurry to prevent blockages. Recent research has also focused on developing biodegradable AAs to mitigate environmental impact.[5]
This comparative guide provides a foundational understanding of the different inhibitor types and their performance characteristics. For specific applications, it is crucial to conduct experimental evaluations under conditions that closely mimic the target operational environment to select the most effective and efficient inhibitor strategy.
References
A Researcher's Guide to Equations of State for Accurate Ethane Hydrate Modeling
For researchers, scientists, and drug development professionals venturing into the study of ethane (B1197151) hydrates, the accuracy of thermodynamic modeling is paramount. The choice of an appropriate equation of state (EoS) is a critical determinant of the reliability of predictions for hydrate (B1144303) formation conditions, a crucial factor in applications ranging from flow assurance in pipelines to novel drug delivery systems. This guide provides an objective comparison of commonly used EoS for ethane hydrate modeling, supported by experimental data and detailed methodologies.
Gas hydrates, crystalline solids formed from water and gas molecules at high pressures and low temperatures, are of significant interest across various scientific and industrial fields.[1] Ethane, a common component of natural gas, readily forms hydrates that can impact the operational efficiency of pipelines.[1] Conversely, the unique properties of hydrates are being explored for innovative applications, including gas storage and separation. Accurate modeling of this compound phase equilibrium is therefore essential for both mitigating risks and harnessing their potential.
The foundation of most thermodynamic models for gas hydrates is the van der Waals-Platteeuw (vdW-P) statistical model.[1][2][3][4][5] This model, however, requires an accurate EoS to calculate the fugacity of the gas components, which significantly influences the predicted hydrate stability conditions.[6][7] This guide will delve into a comparison of several widely used EoS in conjunction with thermodynamic models for this compound modeling.
Comparison of Thermodynamic Models and Equations of State
The selection of a suitable thermodynamic model and EoS is crucial for the precise prediction of this compound phase equilibrium. The following table summarizes the performance of various models and EoS based on available literature.
| Thermodynamic Model | Equation of State (EoS) | Key Findings for this compound Modeling | Reference |
| van der Waals-Platteeuw (vdW-P) based models | Peng-Robinson (PR) | Commonly used and provides reasonable accuracy. Performance can be influenced by the chosen mixing rules.[7][8] The accuracy can deviate at higher temperatures.[6][9][10] | [6][7][8][9][10] |
| Soave-Redlich-Kwong (SRK) | Offers performance comparable to the Peng-Robinson EoS.[7] Differences in predictions between PR and SRK are more significant at higher pressures.[7] | [7] | |
| Patel-Teja (PT) | Can provide good accuracy when used with appropriate thermodynamic models. | [6][9] | |
| Chen-Guo Model | Not explicitly dependent on a single EoS for fugacity in the same way as vdW-P, but requires EoS for gas phase calculations. | Reported to have the highest accuracy for predicting the phase equilibrium of this compound in the temperature range of 273.68 K to 287.6 K.[6][9][10] | [6][9][10] |
| Associating EoS | Cubic-Plus-Association (CPA) / SAFT | These models are considered highly accurate for hydrate systems as they account for the association interactions, which are crucial in systems containing water.[11][12] The CPA EoS is noted to be easier to use than SAFT-type EoS.[11][12] | [11][12] |
A study by Zhang et al. (2022) found that for this compound in the temperature range of 273.68 K to 287.6 K, the Chen-Guo model provided the highest accuracy.[9] As temperatures increased, the predictions from the vdW-P and Parrish-Prausnitz models showed greater deviation from experimental values.[9]
Experimental Protocols for this compound Phase Equilibrium
The validation of any thermodynamic model relies on accurate experimental data. The following outlines a general experimental protocol for determining the phase equilibrium conditions of this compound.
Objective: To experimentally determine the pressure and temperature conditions at which this compound forms and dissociates.
Apparatus:
-
A high-pressure equilibrium cell or reactor equipped with a magnetic stirrer, temperature and pressure sensors, and a viewing window.[13]
-
A data acquisition system to record temperature and pressure.
-
A gas injection system for introducing ethane into the cell.
-
A cooling system to control the temperature of the cell.[14]
Methodology (Isothermal Pressure Search Method): [13]
-
Preparation: The equilibrium cell is cleaned and filled with a known amount of pure water.
-
Purging: The cell is purged with low-pressure ethane gas to remove any air.
-
Pressurization: The cell is pressurized with ethane gas to a pressure above the expected hydrate formation pressure at a given temperature.
-
Cooling and Stirring: The cell is cooled to the desired experimental temperature while the contents are continuously stirred to ensure good mixing.
-
Hydrate Formation: The pressure inside the cell will decrease as ethane is consumed during hydrate formation. The system is left to equilibrate until the pressure stabilizes, indicating the completion of hydrate formation.
-
Dissociation: The pressure is then slowly reduced in a stepwise manner. At each pressure step, the system is allowed to stabilize.
-
Equilibrium Point Determination: The hydrate dissociation point is identified as the pressure at which the last hydrate crystals disappear, which is typically observed as a distinct inflection point in the pressure-temperature curve. This point represents the three-phase (hydrate-liquid water-vapor) equilibrium condition.
-
Data Collection: The equilibrium pressure and temperature are recorded. The experiment is repeated at different temperatures to obtain a phase equilibrium curve.
Logical Workflow for Assessing EoS Accuracy
The process of evaluating the accuracy of an equation of state for this compound modeling follows a systematic workflow. This involves generating experimental data, performing theoretical calculations using the EoS, and comparing the two to determine the accuracy of the model.
Caption: Workflow for assessing EoS accuracy.
References
- 1. DSpace [bradscholars.brad.ac.uk]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. open.metu.edu.tr [open.metu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Applicability research of thermodynamic models of gas hydrate phase equilibrium based on different equations of state - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00875K [pubs.rsc.org]
- 7. abcm.org.br [abcm.org.br]
- 8. ijche.com [ijche.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. poliamol.com [poliamol.com]
- 12. researchgate.net [researchgate.net]
- 13. The Experimental and Modeling Study on the Effect of Ethane in Helium-Rich Natural Gas on the Thermodynamic Equilibrium of Hydrate Formation in the Presence of Tetrahydrofuran | MDPI [mdpi.com]
- 14. chemrevlett.com [chemrevlett.com]
A Comparative Guide to the Experimental Validation of Ethane Hydrate Phase Diagrams
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods for determining the phase diagram of ethane (B1197151) hydrate (B1144303). It includes supporting experimental data for ethane hydrate and compares its properties with other common clathrate hydrates, such as methane (B114726) and propane (B168953) hydrates, as well as methane-tetrahydrofuran (THF) mixed hydrates, a promising alternative for gas storage. Detailed experimental protocols and visualizations are provided to aid in the understanding and replication of these methods.
Comparison of Gas Hydrate Properties
Gas hydrates are crystalline solids formed when water molecules form a cage-like lattice that encapsulates guest gas molecules at low temperatures and high pressures. The stability and gas storage capacity of these hydrates are crucial for their various applications, including natural gas storage and transportation.
Table 1: Comparison of Physical and Thermodynamic Properties of Selected Gas Hydrates
| Property | This compound (C₂H₆) | Mthis compound (CH₄) | Propane Hydrate (C₃H₈) | Methane-THF Hydrate |
| Crystal Structure | Structure I (sI) | Structure I (sI) | Structure II (sII) | Structure II (sII) |
| Theoretical Gas Storage Capacity (v/v) | ~150 | ~172[1] | ~182[1] | ~115[2] |
| Hydrate Density (approx. g/cm³) | ~0.95 | ~0.91 | ~0.87[3] | Varies with CH₄ loading |
| Formation Conditions | Moderate P, relatively high T | High P, low T | Low P, moderate T | Low P, high T |
Experimental Determination of Hydrate Phase Diagrams
The phase diagram of a gas hydrate illustrates the pressure and temperature conditions at which the hydrate is stable. Accurate experimental determination of these phase boundaries is essential for both fundamental understanding and practical applications. Two primary methods are widely used for this purpose: the isochoric pressure search method and the isothermal method.
2.1. Comparison of Experimental Methods
Table 2: Comparison of Isochoric and Isothermal Methods for Hydrate Phase Equilibrium Determination
| Feature | Isochoric Pressure Search Method | Isothermal Method |
| Principle | Constant volume, variable temperature and pressure. | Constant temperature, variable pressure and volume. |
| Typical Apparatus | High-pressure autoclave of known, constant volume.[4][5] | Variable-volume cell with a movable piston. |
| Procedure | Cooling to form hydrate, followed by stepwise heating to dissociate. | Pressure is incrementally increased to form hydrate, then carefully decreased to dissociate. |
| Advantages | Widely used and well-established, provides detailed P-T data along a dissociation curve. | Faster for obtaining single dissociation points. |
| Disadvantages | Can be time-consuming, especially at high pressures. | Requires precise volume control and may be less suitable for detailed kinetic studies. |
| Typical Experimental Uncertainty | Temperature: ±0.1 to ±0.3 K; Pressure: ±0.01 to ±0.25% of full scale.[6] | Temperature: ±0.05 to ±0.1 K; Pressure: ±0.01 MPa. |
2.2. Experimental Protocols
2.2.1. Isochoric Pressure Search Method
This method involves monitoring the pressure changes in a constant volume cell as the temperature is varied to induce hydrate formation and dissociation.
Experimental Protocol:
-
Preparation: A high-pressure stainless-steel autoclave of a known and constant internal volume is cleaned and dried.
-
Loading: A specific amount of deionized water is injected into the cell. The cell is then pressurized with ethane gas to a predetermined initial pressure.
-
Formation: The cell is cooled at a controlled rate while the contents are agitated to promote mixing. The pressure decreases with temperature until a sharp pressure drop is observed, indicating the onset of hydrate formation. Cooling continues until the pressure stabilizes, signifying the completion of hydrate formation.
-
Dissociation: The temperature of the cell is then increased in small, discrete steps. At each step, the system is allowed to reach thermal and pressure equilibrium.
-
Data Acquisition: Pressure and temperature are continuously recorded throughout the experiment. The hydrate dissociation point at a given pressure is identified as the point where the P-T curve deviates from the hydrate-liquid-vapor equilibrium line.
2.2.2. Isothermal Method
This method involves maintaining a constant temperature while varying the pressure to determine the hydrate dissociation point.
Experimental Protocol:
-
Preparation: A variable-volume high-pressure cell, often equipped with a movable piston and a sight glass, is cleaned and prepared.
-
Loading: A known volume of deionized water is introduced into the cell. The cell is then filled with ethane gas.
-
Formation: The cell is brought to the desired constant temperature. The pressure is then incrementally increased by reducing the cell volume with the piston until hydrate formation is visually observed or detected by a pressure drop.
-
Dissociation: The pressure is then carefully and slowly decreased by increasing the cell volume. The point at which the last hydrate crystal dissociates is recorded as the equilibrium dissociation pressure at that temperature.
-
Repeat: The process is repeated at different temperatures to map out the phase boundary.
Mandatory Visualizations
3.1. Experimental Workflows
3.2. Phase Diagrams
Table 3: Experimental Phase Equilibrium Data for this compound
| Temperature (K) | Pressure (MPa) |
| 273.6 | 1.08 |
| 278.0 | 1.88 |
| 283.0 | 3.25 |
| 287.6 | 5.30 |
Note: Data is compiled from various experimental studies.[7]
Comparison with Alternative Gas Hydrates
Table 4: Performance Comparison of Gas Hydrates for Gas Storage
| Hydrate Former | Formation Conditions (approx.) | Volumetric Gas Storage Capacity (v/v) | Key Advantages | Key Disadvantages |
| Ethane | 1.08 MPa @ 273.6 K | ~150 | Forms at milder conditions than methane. | Lower storage capacity than methane. |
| Methane | 2.6 MPa @ 273 K | ~172[1] | High storage capacity. | Requires high pressure for formation. |
| Propane | 0.17 MPa @ 273.1 K[3] | ~182[1] | Forms at very low pressures. | Structure II may not be ideal for all gas mixtures. |
| Methane-THF | ~0.9 MPa @ 277 K[8] | ~115[2] | Rapid formation at mild conditions. | Lower theoretical storage capacity. |
This guide provides a foundational understanding of the experimental validation of this compound phase diagrams and offers a comparative perspective on its properties relative to other common gas hydrates. The detailed protocols and visualizations are intended to support researchers in designing and interpreting their own experimental studies in this important field.
References
The Influence of Surfactants on Ethane Hydrate Kinetics: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the kinetics of hydrate (B1144303) formation is crucial for applications ranging from energy storage and transportation to flow assurance in pipelines. This guide provides an objective comparison of the effects of different classes of surfactants on the kinetics of ethane (B1197151) hydrate formation, supported by experimental data.
Surfactants are widely utilized to promote the formation of gas hydrates by reducing the induction time and enhancing the rate of formation. They primarily act by lowering the interfacial tension between the gas and liquid phases, which facilitates gas dissolution and the formation of hydrate nucleation sites. The effectiveness of a surfactant is dependent on its type (anionic, cationic, or non-ionic), concentration, and the specific operating conditions of temperature and pressure.
Comparative Analysis of Surfactant Performance
Experimental studies have demonstrated that anionic surfactants, particularly Sodium Dodecyl Sulfate (SDS), are highly effective in promoting ethane and methane (B114726) hydrate formation.[1][2][3] Cationic and non-ionic surfactants exhibit more varied and sometimes inhibitory effects.
Key Kinetic Parameters with Different Surfactants
The following table summarizes the observed effects of various surfactants on key kinetic parameters of ethane and methane hydrate formation.
| Surfactant Type | Surfactant Name | Concentration (ppm) | Effect on Induction Time | Effect on Formation Rate | Gas Storage/Uptake | Reference |
| Anionic | Sodium Dodecyl Sulfate (SDS) | 300, 500, 1000 | Significantly Decreased | Significantly Increased | Increased | [1][3] |
| Sodium Dodecylbenzenesulfonate (SDBS) | 300, 500, 1000 | Decreased | Increased | - | [4] | |
| Linear Alkyl Benzene Sulfonate (LABS) | 300 | - | Decreased | - | [1][5] | |
| 500, 1000 | - | Increased | - | [1][5] | ||
| Cationic | Cetyl Trimethyl Ammonium Bromide (CTAB) | 300, 500 | - | Decreased | - | [1][5] |
| 700, 1000 | Decreased | Increased | Increased | [1][5][6] | ||
| Dodecyl Trimethyl Ammonium Bromide (DTAB) | Various | - | Inhibitory Effect | - | [6][7] | |
| Non-ionic | Polyoxyethylene (20) sorbitan (B8754009) monopalmitate (Tween®40) | 300, 500, 1000 | Decreased | Increased (less than SDS) | - | [1][4] |
| Triton X-100 (TX-100) | 300, 500, 1000 | Decreased | Increased | - | [4] | |
| Ethoxylated Nonylphenol (ENP) | 300, 500 | - | Decreased | - | [1][5] | |
| 1000 | - | Increased | - | [1][5] |
Note: Much of the cited research focuses on methane hydrates, but the general principles of surfactant effects on kinetics are applicable to ethane hydrates as well.
Experimental Protocols
The following is a generalized experimental protocol for studying the effects of surfactants on this compound kinetics, based on methodologies described in the literature.[1][8]
Materials and Apparatus
-
High-pressure reactor: A cylindrical stainless steel reactor (e.g., 600 cm³) equipped with a magnetic stirrer (e.g., a four-blade mixer), temperature and pressure sensors, and a gas inlet/outlet. The reactor should be capable of withstanding high pressures (e.g., up to 10 MPa).
-
Ethane gas: High purity.
-
Surfactants: SDS, SDBS, CTAB, Tween 40, etc.
-
Distilled or deionized water.
-
Data acquisition system: To log temperature and pressure data over time.
-
Vacuum pump.
-
Electronic balance.
Experimental Procedure
-
Preparation of Surfactant Solution: Prepare aqueous solutions of the desired surfactant at various concentrations (e.g., 300, 500, 1000 ppm) using an electronic balance and distilled water.
-
Reactor Cleaning and Preparation:
-
Thoroughly clean the reactor with distilled water and rinse it multiple times.
-
Dry the reactor completely.
-
-
Charging the Reactor:
-
Evacuate the reactor using a vacuum pump.
-
Charge the reactor with a specific volume of the prepared surfactant solution (e.g., 150 cm³).
-
-
Pressurization and Cooling:
-
Pressurize the reactor with ethane gas to the desired initial pressure (e.g., 1.56–2.46 MPa).
-
Cool the reactor to the target experimental temperature (e.g., 275.2 K, 277.2 K, or 279.2 K) using a cooling bath or jacket.
-
-
Hydrate Formation and Data Logging:
-
Once the system reaches thermal equilibrium, start the magnetic stirrer at a constant speed (e.g., 450, 600, or 800 rpm) to initiate the experiment.
-
Continuously record the temperature and pressure inside the reactor. A sudden drop in pressure and a spike in temperature indicate the onset of hydrate formation (induction time).[6]
-
-
Termination of Experiment: Continue the experiment until the pressure inside the reactor stabilizes, indicating that hydrate formation has ceased.
-
Data Analysis:
-
Induction Time: The time elapsed from the start of the experiment until the sharp decrease in pressure and increase in temperature.
-
Gas Uptake: Calculate the moles of consumed ethane gas based on the pressure drop using the ideal gas law with compressibility factors.
-
Formation Rate: Determine the rate of gas consumption over time.
-
Visualizing the Experimental Workflow and Surfactant Action
The following diagrams illustrate the experimental workflow for comparing surfactant effects and a simplified representation of the mechanism by which surfactants promote hydrate formation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Surfactants on Kinetics of Hydrate Formation | Mukul M. Sharma [sharma.pge.utexas.edu]
- 3. gpj.ui.ac.ir [gpj.ui.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Analytical Techniques for Ethane Hydrate Characterization
For researchers, scientists, and drug development professionals engaged in the study of clathrate hydrates, a thorough understanding of the analytical techniques available for their characterization is paramount. This guide provides a comparative overview of the primary methods used for the validation and analysis of ethane (B1197151) hydrates, with a focus on their principles, quantitative performance, and experimental protocols.
Ethane hydrates, crystalline solids formed from water and ethane under specific temperature and pressure conditions, are of significant interest in the energy sector and for their potential role in flow assurance challenges in the oil and gas industry. Accurate characterization of their structural and compositional properties is crucial for developing effective formation and dissociation models and for designing mitigation strategies. The primary analytical techniques employed for this purpose include Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Powder X-ray Diffraction (PXRD), and Gas Chromatography (GC).
Workflow for Selecting an Analytical Technique
The choice of an appropriate analytical technique is dictated by the specific research question. The following diagram illustrates a logical workflow for technique selection based on the desired information.
Comparison of Analytical Techniques
The following table summarizes the key quantitative performance characteristics of the four primary analytical techniques for this compound characterization.
| Parameter | Raman Spectroscopy | NMR Spectroscopy | Powder X-ray Diffraction (PXRD) | Gas Chromatography (GC) |
| Primary Information | Hydrate structure, guest composition, cage occupancy.[1][2][3] | Hydrate structure, cage occupancy, hydrate decomposition.[4][5][6] | Crystal structure, phase identification, lattice parameters.[7][8][9] | Gas composition of dissociated hydrate.[1][10] |
| Sample Form | Solid, liquid, or gas. In-situ measurements are common.[11] | Solid. | Powdered solid. | Gas. |
| Quantitative Capability | Relative cage occupancy, semi-quantitative composition.[1][12] | Absolute cage occupancy, quantitative composition.[6][12] | Quantitative phase analysis, lattice parameter determination. | High-precision quantitative gas composition.[13] |
| Typical Accuracy | Compositional analysis error can be within 5% with proper calibration.[13] | Can provide accurate and quantitative data.[8] | Mean errors for quantitative phase analysis can be between 1.7% and 8.6% depending on the number of phases.[14] | High accuracy for gas composition. |
| Typical Precision | Good for relative quantification. | High precision for determining cage occupancy ratios. | High precision in d-spacing (lattice parameter) determination. | High precision with relative standard deviations typically below 1%. |
| Sensitivity | Can detect minor components and distinguish between different cage environments.[12] | Sensitive to the local molecular environment.[8] | Detection limit for minor phases can be around 10%.[14] | Can detect trace components in the gas phase. |
| Measurement Time | Spectra can be collected in seconds to minutes.[12] | Can range from minutes to hours depending on the desired signal-to-noise ratio.[8] | Data collection can take from minutes to hours. | A single analysis typically takes several minutes.[15] |
| Advantages | Non-destructive, in-situ analysis, provides information on both structure and composition.[5][11] | Non-destructive, provides detailed information on molecular environment and dynamics.[4][8] | Definitive method for crystal structure determination.[7] | Well-established, highly accurate, and precise for gas composition.[13][15] |
| Limitations | Quantification can be complex and may require calibration.[1] | Lower sensitivity compared to other techniques, can be time-consuming.[8] | Provides no direct information on gas composition within the hydrate.[6] | Destructive (requires hydrate dissociation), provides no information on hydrate structure.[13] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline typical experimental protocols for each of the key analytical techniques.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique that provides information on the vibrational modes of molecules. For this compound, it can distinguish between different crystal structures (sI and sII) and identify the guest molecules within the hydrate cages.[1][2][3]
Experimental Protocol:
-
Sample Preparation: this compound is synthesized in a high-pressure cell equipped with an optical window. The formation can be initiated by cooling a mixture of water and ethane gas under pressure.
-
Instrument Setup: A Raman spectrometer is coupled to a microscope to focus the laser on the hydrate sample within the pressure cell. A common laser wavelength used is 532 nm.
-
Data Acquisition:
-
The sample is cooled to a stable temperature, often around 150 K, to minimize thermal effects.[13]
-
The laser is focused on a single point of the hydrate crystal.
-
Raman spectra are collected over a specific wavenumber range, typically covering the C-C and C-H stretching regions of ethane and methane (B114726) (if present).[13]
-
Multiple spectra are often acquired and averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The positions of the Raman peaks are used to identify the hydrate structure. For instance, the C-C stretching mode of ethane in sI hydrate appears at a different wavenumber than in sII hydrate.[13]
-
The relative areas of the peaks corresponding to different guest molecules can be used to determine the semi-quantitative composition of the hydrate.[12]
-
The ratio of the integrated intensities of the C-H stretching bands for a guest molecule in the large and small cages provides information on the relative cage occupancy.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly solid-state ¹³C NMR, is a highly effective method for determining the structure and cage occupancy of gas hydrates. It relies on the interaction of nuclear spins with an external magnetic field.[4][5][6]
Experimental Protocol:
-
Sample Preparation: A sample of the synthesized this compound is loaded into an NMR rotor at cryogenic temperatures to prevent dissociation.
-
Instrument Setup: A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is used. The probe is cooled to a low temperature (e.g., 253 K) to maintain hydrate stability.[16]
-
Data Acquisition:
-
The sample is spun at a high speed (e.g., 2-4 kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain high-resolution spectra.[12]
-
¹³C NMR spectra are acquired using a single-pulse excitation or a cross-polarization sequence.
-
A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
Powder X-ray Diffraction (PXRD)
PXRD is the primary technique for determining the crystal structure of solid materials. For ethane hydrates, it can definitively identify the crystallographic structure (sI, sII, or sH) and detect the presence of any ice or other crystalline phases.[7][8][9]
Experimental Protocol:
-
Sample Preparation: A finely powdered sample of the this compound is loaded into a sample holder at low temperatures to prevent decomposition.
-
Instrument Setup: A powder diffractometer equipped with a low-temperature stage is used. The X-ray source is typically Cu Kα radiation.
-
Data Acquisition:
-
The sample is maintained at a constant low temperature (e.g., 80-150 K) and, if necessary, under pressure.
-
The diffraction pattern is recorded over a specific 2θ range, typically from 5° to 60°.
-
The data is collected with a small step size (e.g., 0.01-0.02°) and a sufficient counting time per step to ensure good statistics.
-
-
Data Analysis:
-
The positions and intensities of the diffraction peaks are compared to standard diffraction patterns for sI, sII, and ice to identify the phases present in the sample.
-
The lattice parameters of the hydrate structure are determined from the positions of the diffraction peaks.
-
Rietveld refinement of the diffraction pattern can be used for quantitative phase analysis to determine the relative amounts of different crystalline phases.
-
Gas Chromatography (GC)
GC is a powerful technique for separating and quantifying the components of a gas mixture. In the context of this compound characterization, it is used to determine the composition of the gas released upon dissociation of the hydrate.[1][10]
Experimental Protocol:
-
Sample Preparation: A known amount of the this compound sample is placed in a sealed vessel.
-
Hydrate Dissociation: The hydrate is dissociated by heating the vessel and/or reducing the pressure, releasing the guest gases.
-
Gas Sampling: A known volume of the released gas is collected using a gas-tight syringe.
-
Instrument Setup: A gas chromatograph equipped with a suitable column (e.g., a packed or capillary column) and a detector (e.g., a thermal conductivity detector (TCD) or a flame ionization detector (FID)) is used.[13][15]
-
Data Acquisition:
-
The gas sample is injected into the GC.
-
The components of the gas mixture are separated in the column based on their different affinities for the stationary phase.
-
The detector records the signal as each component elutes from the column, producing a chromatogram.[15]
-
-
Data Analysis:
-
The retention time of each peak in the chromatogram is used to identify the corresponding gas component by comparison with known standards.[15]
-
The area under each peak is proportional to the concentration of that component in the gas mixture.[15]
-
By using a calibration curve generated from standard gas mixtures, the exact composition of the gas released from the hydrate can be determined.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Raman studies of methane-ethane hydrate metastability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Raman spectroscopic data from gas hydrates formed from a complex gas mixture with different gas supply conditions :: GFZpublic [gfzpublic.gfz.de]
- 6. researchgate.net [researchgate.net]
- 7. psecommunity.org [psecommunity.org]
- 8. researchgate.net [researchgate.net]
- 9. NMR study of methane + ethane structure I hydrate decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. publications.iodp.org [publications.iodp.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
ethane hydrate formation in the presence of different electrolytes: a comparative study
For researchers, scientists, and drug development professionals, understanding the kinetics and thermodynamics of gas hydrate (B1144303) formation is crucial for applications ranging from energy storage and transportation to flow assurance in pipelines. This guide provides a comparative analysis of the effects of different electrolytes on the formation of ethane (B1197151) hydrate, supported by experimental data and detailed methodologies.
The formation of clathrate hydrates, crystalline water-based solids in which gas molecules are trapped within hydrogen-bonded water cages, is a significant phenomenon in the chemical and energy industries. Ethane, a major component of natural gas, readily forms hydrates under specific temperature and pressure conditions. The presence of electrolytes in the aqueous phase can significantly influence the thermodynamics and kinetics of hydrate formation, typically acting as inhibitors. This guide compares the inhibitory effects of common electrolytes on ethane hydrate formation.
Comparative Analysis of Electrolyte Performance
The presence of electrolytes in an aqueous solution generally inhibits the formation of gas hydrates. This inhibition is primarily a thermodynamic effect, as the ions in the solution reduce the activity of water, shifting the hydrate-liquid-vapor equilibrium curve to lower temperatures and higher pressures. However, electrolytes also exert a kinetic influence, affecting the nucleation and growth rates of hydrate crystals.
Experimental studies have demonstrated that different electrolytes exhibit varying degrees of inhibition. For instance, a comparative study on the kinetic effects of magnesium chloride (MgCl₂) and sodium chloride (NaCl) on this compound formation revealed that both salts increase the induction time for hydrate nucleation and decrease the amount of gas consumed.[1] Notably, MgCl₂ showed a more pronounced inhibitory effect on the hydrate growth rate compared to NaCl at similar weight concentrations.[1] This suggests that the type of cation and its interaction with water molecules play a crucial role in the inhibition mechanism.
Further research has systematically investigated the dissociation conditions of ethane hydrates in the presence of various single-salt aqueous solutions, including NaCl, potassium chloride (KCl), and calcium chloride (CaCl₂).[2] These studies confirm that all tested salts act as thermodynamic inhibitors, with the inhibitory effect increasing with salt concentration.[2] The choice of electrolyte can be critical in applications where precise control over hydrate formation is required.
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies on the effect of different electrolytes on this compound formation.
Table 1: Effect of NaCl and MgCl₂ on this compound Formation Kinetics
| Electrolyte | Concentration (wt%) | Induction Time (min) | Gas Consumed (mol) | Storage Capacity (v/v) |
| Pure Water | 0 | 25 | 0.15 | 112 |
| NaCl | 3.5 | 45 | 0.12 | 89 |
| NaCl | 10 | 120 | 0.08 | 60 |
| MgCl₂ | 3.5 | 60 | 0.11 | 82 |
| MgCl₂ | 10 | 180 | 0.06 | 45 |
Note: Data is illustrative and compiled from trends reported in cited literature. Actual values can vary based on specific experimental conditions.[1]
Table 2: this compound Equilibrium Pressure at Different Temperatures and Electrolyte Concentrations
| Electrolyte | Concentration (wt%) | Temperature (K) | Equilibrium Pressure (MPa) |
| Pure Water | 0 | 275.15 | 1.25 |
| NaCl | 5 | 275.15 | 1.55 |
| KCl | 5 | 275.15 | 1.50 |
| CaCl₂ | 5 | 275.15 | 1.65 |
| Pure Water | 0 | 280.15 | 2.10 |
| NaCl | 5 | 280.15 | 2.60 |
| KCl | 5 | 280.15 | 2.50 |
| CaCl₂ | 5 | 280.15 | 2.80 |
Note: This table presents a generalized representation of the inhibitory effect of electrolytes on the equilibrium conditions of this compound formation, based on data from multiple sources.[2][3][4]
Experimental Protocols
The data presented in this guide are derived from experiments conducted using high-pressure reactors and isochoric pressure-search methods. A typical experimental workflow is outlined below.
General Experimental Setup and Procedure for Kinetic Studies
A high-pressure stainless-steel reactor is the core of the experimental setup. The reactor is equipped with temperature and pressure sensors, a gas inlet and outlet, and a stirring mechanism (e.g., a magnetic stirrer) to ensure proper mixing.
-
Preparation: The reactor is first cleaned and dried. A known volume of the electrolyte solution of a specific concentration is then introduced into the reactor.
-
Purging: The reactor is sealed and purged with low-pressure ethane gas multiple times to remove any residual air.
-
Pressurization and Cooling: The reactor is then pressurized with ethane gas to the desired initial pressure. The entire apparatus is submerged in a temperature-controlled bath and cooled to the target experimental temperature.
-
Hydrate Formation: The system is maintained at a constant temperature and pressure. The onset of hydrate formation is marked by a sudden drop in pressure due to gas consumption. The induction time is the period from the start of the experiment until this pressure drop is observed.
-
Data Acquisition: Pressure and temperature data are continuously recorded throughout the experiment. The amount of gas consumed is calculated using the real gas equation of state based on the pressure drop.
-
Termination: The experiment is concluded once the pressure stabilizes, indicating the cessation of hydrate formation.
Caption: Experimental workflow for kinetic studies of this compound formation.
Logical Relationship of Electrolyte Inhibition
The inhibitory effect of electrolytes on hydrate formation can be understood through a logical pathway that begins with the dissolution of the salt and culminates in altered hydrate formation kinetics and thermodynamics.
The dissociation of electrolytes in water introduces ions that interact strongly with water molecules, forming hydration shells. This interaction reduces the number of "free" water molecules available to participate in the formation of the hydrate lattice structure. The stronger the ion-water interaction, the greater the reduction in water activity, and consequently, the more significant the thermodynamic inhibition.
From a kinetic perspective, the presence of ions can interfere with the nucleation process by disrupting the hydrogen-bonding network of water molecules, making it more difficult for the initial hydrate crystal structures to form. This leads to an increase in the induction time. Furthermore, ions can adsorb onto the surface of growing hydrate crystals, impeding further growth and reducing the overall rate of formation.
Caption: Logical pathway of electrolyte inhibition on gas hydrate formation.
References
A Comparative Guide to the Dissociation Behavior of Pure Ethane Hydrate and Mixed Gas Hydrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dissociation behavior of pure ethane (B1197151) (C₂H₆) hydrate (B1144303) and mixed gas hydrates, supported by experimental data. Understanding these dissociation characteristics is crucial for applications ranging from flow assurance in the oil and gas industry to novel gas storage and separation technologies.
Introduction to Gas Hydrate Dissociation
Gas hydrates are crystalline, ice-like solids where gas molecules are trapped within a lattice of water molecules. The stability of these structures is highly dependent on temperature and pressure. Dissociation is the process by which hydrates break down into their constituent gas and water, a phenomenon of significant interest in both industrial and natural settings. Ethane is a significant component of natural gas and readily forms a structure I (sI) hydrate. However, in natural environments and many industrial processes, ethane is part of a gas mixture, which alters the hydrate's properties. This guide focuses on the comparative dissociation behavior of pure ethane hydrate versus mixed gas hydrates containing methane (B114726) (CH₄), carbon dioxide (CO₂), and nitrogen (N₂).
Dissociation Behavior: Pure vs. Mixed Hydrates
The presence of other guest gases in the hydrate lattice significantly influences its stability and dissociation conditions. Generally, the formation of mixed gas hydrates alters the equilibrium pressure and temperature required for stability compared to pure hydrates.
Pure this compound: Pure this compound forms a structure I (sI) crystal lattice and is more stable than pure mthis compound, meaning it dissociates at a higher temperature for a given pressure.
Methane-Ethane (CH₄-C₂H₆) Hydrates: The mixture of methane and ethane can form both structure I (sI) and structure II (sII) hydrates, depending on the gas composition. The presence of ethane generally stabilizes the hydrate structure compared to pure mthis compound. Studies have shown that the dissociation heat of methane-ethane mixed gas hydrates increases with a higher concentration of ethane.[1] Interestingly, during dissociation, anomalous behavior has been observed where structure I hydrate formation can occur from the dissociation of an initial mixed sI and sII hydrate phase.[2]
Carbon Dioxide-Ethane (CO₂-C₂H₆) Hydrates: The addition of ethane to carbon dioxide lowers the pressure required for hydrate formation.[3] For instance, in a CO₂/C₂H₆ mixture with 75 vol% ethane, the dissociation occurs at conditions similar to that of pure this compound, indicating that ethane dominates the stability of the mixed hydrate.[3] This has implications for CO₂ sequestration technologies, where the presence of other hydrocarbons can affect the stability of the stored CO₂ hydrate.
Nitrogen-Ethane (N₂-C₂H₆) Hydrates: Nitrogen acts as an inhibitor for hydrate formation. When mixed with methane and other hydrate formers, it can lead to the dissociation of the hydrate at conditions where it would otherwise be stable.
Quantitative Data Comparison
The following tables summarize key experimental data on the dissociation of pure ethane and mixed gas hydrates.
Table 1: Dissociation Conditions of Pure Ethane and Mixed CO₂-C₂H₆ Hydrates
| Gas Composition (vol%) | Temperature (°C) | Pressure (bar) | Reference |
| Pure Ethane | |||
| 100% C₂H₆ | 1.85 | 6.89 | [4] |
| 100% C₂H₆ | 6.85 | 10.34 | [4] |
| 100% C₂H₆ | 11.85 | 17.24 | [4] |
| 100% C₂H₆ | 14.85 | 24.13 | [4] |
| CO₂-C₂H₆ Mixtures | |||
| 75% CO₂ / 25% C₂H₆ | 7.0 | 17.36 | [3] |
| 75% CO₂ / 25% C₂H₆ | 10.0 | 22.58 | [3] |
| 75% CO₂ / 25% C₂H₆ | 12.9 | 30.05 | [3] |
| 50% CO₂ / 50% C₂H₆ | 0.1 | 9.74 | [3] |
| 50% CO₂ / 50% C₂H₆ | 7.0 | 18.27 | [3] |
| 50% CO₂ / 50% C₂H₆ | 13.0 | 35.07 | [3] |
| 25% CO₂ / 75% C₂H₆ | 0.1 | 11.26 | [3] |
| 25% CO₂ / 75% C₂H₆ | 7.0 | 19.98 | [3] |
| 25% CO₂ / 75% C₂H₆ | 13.0 | 36.75 | [3] |
Table 2: Enthalpy of Dissociation (ΔHdiss)
| Hydrate Type | Enthalpy of Dissociation (kJ/mol-gas) | Reference |
| Pure Methane (sI) | 54.2 | [5] |
| Pure Ethane (sI) | 73.8 | [5] |
| Pure Propane (sII) | 127.7 | [5] |
| Methane-Ethane Mixed Hydrate | Increases with ethane concentration | [1] |
Experimental Protocols
Accurate characterization of hydrate dissociation relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique used to identify the molecular composition and structure of hydrates.
Methodology:
-
Sample Preparation: Hydrate samples are synthesized in a high-pressure cell equipped with a sapphire window.
-
In-Situ Analysis: A laser is focused on the hydrate sample through the window. The scattered light is collected and analyzed by a spectrometer.
-
Data Acquisition: Raman spectra are recorded at various temperatures and pressures during the dissociation process. Key spectral regions include the C-H stretching vibrations for hydrocarbons (around 2900 cm⁻¹) and the characteristic peaks for other gases like CO₂ and N₂.
-
Data Analysis: The position and area of the Raman peaks provide information on the guest molecules present, their relative quantities, and their distribution within the different-sized cages of the hydrate lattice.[6][7]
Powder X-ray Diffraction (PXRD)
PXRD is the primary technique for determining the crystal structure of hydrates (sI, sII, or sH).
Methodology:
-
Sample Preparation: A powdered hydrate sample is loaded into a high-pressure, low-temperature cell.
-
Data Collection: The sample is exposed to a monochromatic X-ray beam. The diffracted X-rays are detected at various angles (2θ).
-
Structural Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystal structure. By comparing the peak positions and intensities to known patterns, the hydrate structure can be identified. This technique can be used to monitor structural transitions during dissociation.[2]
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with the dissociation of hydrates, allowing for the determination of the enthalpy of dissociation.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of hydrate is sealed in a high-pressure DSC pan. An empty pan is used as a reference.
-
Thermal Program: The sample and reference pans are heated at a constant rate.
-
Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Enthalpy Calculation: The endothermic peak corresponding to hydrate dissociation on the resulting thermogram is integrated to calculate the enthalpy of dissociation (ΔHdiss).[5]
Visualizations
Experimental Workflow for Hydrate Dissociation Analysis
Caption: A typical experimental workflow for studying gas hydrate dissociation.
Logical Relationship of Gas Composition to Hydrate Properties
Caption: Influence of gas composition on hydrate properties and dissociation.
Conclusion
The dissociation behavior of ethane-containing gas hydrates is markedly different from that of pure this compound. The presence of other gases such as methane and carbon dioxide alters the stable pressure-temperature conditions and the crystal structure of the hydrate. Methane-ethane mixtures can form more stable structures than pure mthis compound, while the addition of ethane to carbon dioxide can facilitate hydrate formation at lower pressures. These findings are critical for the development of accurate thermodynamic and kinetic models for predicting hydrate behavior in various applications. The experimental protocols outlined in this guide provide a robust framework for further research in this field.
References
- 1. DISSOCIATION HEAT OF MIXED-GAS HYDRATE COMPOSED OF METHANE AND ETHANE - UBC Library Open Collections [open.library.ubc.ca]
- 2. Dissociation behavior of methane--ethane mixed gas hydrate coexisting structures I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Raman Spectroscopic Study on a CO2-CH4-N2 Mixed-Gas Hydrate System [frontiersin.org]
- 7. Analysis of Influencing Factors in Pilot Experiment for Synthesis of Natural Gas Hydrate by Spray Method [mdpi.com]
cross-validation of different laboratory methods for ethane hydrate synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common laboratory methods for the synthesis of ethane (B1197151) hydrates. It is designed to assist researchers in selecting the most appropriate method for their specific application by offering a detailed overview of experimental protocols, performance metrics, and visual workflows.
Comparison of Ethane Hydrate (B1144303) Synthesis Methods
The selection of a laboratory synthesis method for ethane hydrates depends on the desired outcome, whether it be rapid formation, high storage capacity, or mimicking natural conditions. The following table summarizes the key quantitative performance indicators of three prevalent methods: the stirred reactor, porous media, and spraying techniques.
| Method | Formation Time | Gas Uptake (mol gas/mol water) | Storage Capacity (v/v) | Typical Pressure | Typical Temperature |
| Stirred Reactor | Variable (minutes to hours)[1] | ~0.102 (with SDS)[2] | - | 0.6 - 2.6 MPa[1][3] | 274 - 282 K[1][3] |
| Porous Media | Dependent on media properties | - | up to 139.8 (with SDS in silica (B1680970) sand)[2] | ~0.8 MPa[4] | ~277 K[4] |
| Spraying Method | Rapid | - | up to 123 (gas-water ratio)[5][6] | ~5 MPa[5][6] | ~268 K[5][6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of ethane hydrates. Below are the step-by-step methodologies for the three compared techniques.
Stirred Reactor Method
This is a widely used method for studying the kinetics of hydrate formation.
Materials and Equipment:
-
High-pressure stainless steel reactor equipped with a magnetic stirrer or overhead stirrer.
-
Ethane gas cylinder (high purity).
-
Distilled or deionized water.
-
Temperature and pressure sensors.
-
Data acquisition system.
-
Vacuum pump.
Procedure:
-
Reactor Preparation: Clean the reactor vessel thoroughly and rinse with distilled water.
-
Water Charging: Charge the reactor with a specific volume of distilled water (e.g., 280 mL).[7]
-
Purging: Flush the reactor multiple times with low-pressure ethane gas to remove any residual air.[7]
-
Pressurization: Introduce ethane gas into the reactor to the desired initial pressure.
-
Cooling and Stirring: Cool the reactor to the target temperature while stirring the water at a constant rate (e.g., 800 rpm).
-
Hydrate Formation: Monitor the pressure and temperature inside the reactor. A sudden drop in pressure and a spike in temperature indicate the onset of hydrate formation.
-
Data Acquisition: Record the pressure and temperature data throughout the experiment to calculate the amount of gas consumed and the rate of hydrate formation.[8]
-
Termination: The experiment is typically concluded when the pressure inside the reactor stabilizes, indicating the cessation of hydrate formation.
Porous Media Method
This method simulates the formation of hydrates in natural environments like sediments and is relevant for gas storage applications.
Materials and Equipment:
-
High-pressure reactor.
-
Porous medium (e.g., silica sand, activated carbon).
-
Ethane gas cylinder.
-
Distilled or deionized water.
-
Temperature and pressure sensors.
-
Data acquisition system.
Procedure:
-
Porous Medium Preparation: Dry and pack the porous medium into the reactor to a known porosity.
-
Water Saturation: Add a specific amount of distilled water to achieve the desired water saturation level within the porous medium.
-
Purging and Pressurization: Purge the reactor with ethane gas and then pressurize it to the experimental pressure.
-
Cooling: Lower the temperature of the reactor to initiate hydrate formation within the pores of the medium.
-
Monitoring: Continuously record the temperature and pressure to track the progress of hydrate formation.
-
Equilibration: Allow the system to reach equilibrium, indicated by stable pressure and temperature readings.
Spraying Method
This technique is designed for the rapid formation of gas hydrates and is being explored for industrial-scale applications.
Materials and Equipment:
-
High-pressure spray reactor.
-
Nozzle for spraying water.
-
High-pressure pump.
-
Ethane gas cylinder.
-
Temperature and pressure control systems.
-
Data acquisition system.
Procedure:
-
Reactor Pressurization: Fill the reactor with ethane gas to the desired pressure.
-
Cooling: Cool the reactor to the target formation temperature.
-
Water Spraying: Spray fine droplets of chilled water into the high-pressure ethane atmosphere through a nozzle. The small droplet size significantly increases the gas-liquid interfacial area, promoting rapid hydrate formation.[5]
-
Continuous Formation: In some setups, the formed hydrate slurry is continuously removed, and fresh water is sprayed to maintain a continuous process.
-
Data Logging: Monitor and record the gas consumption, temperature, and pressure to evaluate the formation rate and efficiency.
Visualizing the Workflow and Method Comparison
To better understand the experimental processes and their relationships, the following diagrams have been generated using Graphviz.
References
- 1. Kinetics of this compound formation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of this compound formation (Journal Article) | ETDEWEB [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. psecommunity.org [psecommunity.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
comparative analysis of ethane hydrate formation in bulk water versus porous media
A Comparative Analysis of Ethane (B1197151) Hydrate (B1144303) Formation: Bulk Water vs. Porous Media
For researchers and professionals in the fields of energy, chemistry, and materials science, understanding the nuances of gas hydrate formation is critical for applications ranging from energy storage and transportation to flow assurance in pipelines. Ethane, a significant component of natural gas, readily forms clathrate hydrates under specific temperature and pressure conditions. The environment in which these hydrates form—either in an unconfined bulk water system or within the confined space of porous media—dramatically influences their formation kinetics, thermodynamic stability, and storage capacity.
This guide provides an objective comparison of ethane hydrate formation in bulk water versus porous media, supported by experimental data. We will delve into the thermodynamic and kinetic differences, compare gas storage capacities, and provide detailed experimental protocols for further research.
Key Differences in Formation Characteristics
The formation of gas hydrates is governed by principles of thermodynamics and kinetics. In bulk water, hydrate formation is a stochastic process that relies on the random organization of water molecules into cage-like structures around guest gas molecules. This process is often characterized by a significant induction time, which is the period before rapid crystal growth begins.
In contrast, porous media introduce a solid-water interface that can significantly alter the formation process. The high surface area of materials like silica (B1680970) gel and activated carbon can provide numerous nucleation sites, potentially reducing the induction time for hydrate formation.[1][2] However, the confinement within pores can also lead to an inhibition effect, where lower temperatures or higher pressures are required for hydrate formation compared to bulk systems.[1][3] This is due to the increased energy penalty associated with forming the hydrate crystal lattice in a confined space.
The properties of the porous medium itself play a crucial role. Factors such as pore size, particle size, and the hydrophobicity or hydrophilicity of the surface can either promote or inhibit hydrate formation.[1][2] For instance, hydrophilic surfaces can bind water molecules, making them less available to form hydrate cages, while hydrophobic surfaces may promote the ordering of water molecules and enhance hydrate formation.
Thermodynamic Stability
The thermodynamic stability of ethane hydrates is defined by the pressure-temperature conditions at which they form and dissociate. In porous media, the phase equilibrium of gas hydrates is shifted to lower temperatures and higher pressures compared to bulk water systems.[1][3] This means that at a given temperature, a higher pressure is needed to form hydrates in porous media. This "inhibition effect" is more pronounced in smaller pores.
The Gibbs-Thomson effect describes the depression of the melting point of a solid in a confined space, which is inversely proportional to the pore size. This effect has been observed for both methane (B114726) and ethane hydrates in porous media like silica gel.[3][4]
Comparative Data on this compound Formation
The following tables summarize quantitative data from various experimental studies, comparing key parameters of this compound formation in bulk water and different porous media. It is important to note that experimental conditions can vary significantly between studies, affecting direct comparability.
| Parameter | Bulk Water | Porous Medium (Silica Gel) | Porous Medium (Activated Carbon) | Reference |
| Formation Pressure (MPa) at 277 K | ~0.6 MPa | ~0.8 - 1.2 MPa (pore size dependent) | ~0.8 MPa | [3][5] |
| Induction Time | Can be stochastic and lengthy | Generally shorter due to nucleation sites | Shorter than bulk water | [1][6] |
| Gas Storage Capacity (g of ethane / 100 g of medium) | Not applicable | Varies with pore volume and water saturation | Up to 79 g / 100 g of dry carbon | [5] |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for obtaining reliable and comparable data. Below are outlines of typical experimental protocols for studying this compound formation in both bulk water and porous media.
Experimental Protocol: this compound Formation in Bulk Water (High-Pressure Stirred Reactor)
Objective: To determine the kinetics and thermodynamic equilibrium conditions of this compound formation in a stirred bulk water system.
Apparatus:
-
High-pressure stainless-steel reactor (e.g., 600 cm³) equipped with a magnetic stirrer, temperature probe (thermocouple), and pressure transducer.[7]
-
Constant temperature bath to control the reactor temperature.[7]
-
Gas supply cylinder with high-purity ethane.
-
Vacuum pump.
-
Data acquisition system to log temperature and pressure.
Procedure:
-
Clean the reactor thoroughly with distilled water and then rinse it twice.[7]
-
Evacuate the reactor using the vacuum pump to remove any residual air.[7]
-
Charge the reactor with a specific volume of distilled water (e.g., 150-300 cm³).[7]
-
Pressurize the reactor with ethane gas to a pressure slightly below the expected equilibrium pressure at the desired temperature.[7]
-
Immerse the reactor in the constant temperature bath and allow it to reach thermal equilibrium.[7]
-
Once the temperature is stable, increase the ethane pressure to the desired initial experimental pressure.[7]
-
Start the stirrer at a constant speed (e.g., 450-800 rpm) to ensure good mixing between the gas and water phases.[7]
-
Continuously record the temperature and pressure inside the reactor. A sharp drop in pressure and a corresponding increase in temperature indicate the onset of hydrate formation.
-
Continue the experiment until the pressure stabilizes, indicating that the hydrate formation has reached equilibrium.[7]
-
The amount of gas consumed during hydrate formation can be calculated using the real gas equation of state based on the pressure drop.
Experimental Protocol: this compound Formation in Porous Media (Fixed-Bed Reactor)
Objective: To investigate the formation of ethane hydrates within a porous medium and determine its effect on formation kinetics and storage capacity.
Apparatus:
-
High-pressure reactor cell.
-
Porous medium (e.g., silica sand, activated carbon) with known properties (particle size, pore size distribution, surface area).
-
System for precise water saturation of the porous medium.
-
Gas injection system.
-
Temperature and pressure monitoring and control system.
Procedure:
-
Dry the porous medium in an oven to remove any moisture.
-
Pack a known quantity of the dry porous medium into the reactor cell.
-
Saturate the porous medium with a specific amount of distilled water to achieve the desired water saturation level.
-
Assemble the reactor and purge it with low-pressure ethane gas to remove air.
-
Pressurize the reactor with ethane to the desired experimental pressure.
-
Cool the reactor to the target temperature to initiate hydrate formation.
-
Monitor the pressure and temperature changes within the reactor to track the progress of hydrate formation.
-
The experiment is complete when the gas consumption ceases, and the pressure remains constant.
-
Gas uptake is calculated from the pressure drop, accounting for the gas present in the void spaces of the porous medium.
Visualizing the Formation Pathways
The logical relationships governing this compound formation in bulk water versus porous media can be visualized to better understand the key influencing factors.
Caption: Logical workflow of this compound formation in bulk water vs. porous media.
The following diagram illustrates the key parameters influencing the choice between bulk water and porous media for hydrate formation applications.
Caption: Key factors influencing this compound formation in different environments.
Conclusion
The choice between bulk water and porous media for this compound formation depends heavily on the desired application. Bulk water systems are simpler to implement but suffer from longer and more unpredictable induction times. Porous media, while introducing more complexity in terms of material properties, offer the potential for faster formation kinetics and significantly higher gas storage densities. For applications such as gas storage and transportation, the benefits of using porous media are clear. However, for fundamental thermodynamic studies, bulk water systems may provide a cleaner, more idealized environment. Future research should focus on standardized experimental protocols to allow for more direct and quantitative comparisons between different porous materials and with bulk water systems.
References
A Comparative Guide to the Performance of Kinetic Hydrate Inhibitors in Ethane-Rich Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of common Kinetic Hydrate (B1144303) Inhibitors (KHIs) in preventing the formation of gas hydrates in ethane-rich environments. The information is supported by experimental data from peer-reviewed studies and includes detailed experimental protocols for performance validation.
Introduction to Kinetic Hydrate Inhibitors
Gas hydrates are ice-like crystalline solids that form when water molecules encapsulate small gas molecules, such as ethane (B1197151) and methane, under conditions of high pressure and low temperature. In industrial settings, particularly in oil and gas production, the formation of these hydrates can lead to blockages in pipelines, posing significant operational and safety risks.
Kinetic Hydrate Inhibitors (KHIs) are a class of low-dosage chemical additives designed to manage hydrate formation. Unlike thermodynamic hydrate inhibitors (THIs) that shift the hydrate equilibrium conditions, KHIs work by delaying the nucleation and/or inhibiting the growth of hydrate crystals.[1] The primary active components in most commercial KHIs are water-soluble polymers.[2][3]
The performance of a KHI is typically evaluated based on two key metrics:
-
Induction Time: The time elapsed before a detectable amount of hydrate formation occurs under hydrate-forming conditions. A longer induction time signifies better inhibitor performance.
-
Subcooling Temperature: The difference between the hydrate's thermodynamic equilibrium formation temperature and the actual temperature at which hydrates begin to form in the presence of an inhibitor. A greater subcooling indicates a more effective KHI.[1]
Comparative Performance of Kinetic Hydrate Inhibitors
The following table summarizes the performance of several common kinetic hydrate inhibitors in systems containing Structure II hydrate formers, such as synthetic natural gas (SNG), which includes ethane. Poly(N-vinylcaprolactam) (PVCap) is a high-performance KHI and is often used as a benchmark for comparison.[4] Poly(N-vinylpyrrolidone) (PVP) is considered a milder KHI.[4]
| Inhibitor | Concentration (ppm) | Gas Composition | Pressure (bar) | Onset Temperature (°C) | Subcooling (°C) | Reference |
| Deionized Water (Control) | 0 | Synthetic Natural Gas | 76 | 16.5 - 17.5 | 3.0 - 4.0 | [4] |
| PVCap (low MW) | 2500 | Synthetic Natural Gas | 76 | 9.5 - 10.5 | 10.0 - 11.0 | [4] |
| Branched PVCap | 2500 | Synthetic Natural Gas | 76 | Slight improvement over linear PVCap | > 10.0 | [5] |
| PVP | 2500 | Synthetic Natural Gas | 76 | ~13.0 | ~7.5 | [5] |
| PNIPAM (linear) | 2500 | Synthetic Natural Gas | 76 | Similar to PVCap | ~10.0 | [5] |
Note: The equilibrium temperature for this SNG at 76 bar is approximately 20.5°C.[4] Performance can be influenced by factors such as the specific gas composition, pressure, temperature, and inhibitor concentration.
Experimental Protocols
The evaluation of KHI performance is commonly conducted using high-pressure autoclaves or rocking cells.[2][6][7] The "slow constant cooling" (SCC) test is a widely adopted method for screening KHIs.[5][8][9]
Slow Constant Cooling (SCC) Method in a Rocking Cell Apparatus
This protocol outlines a typical procedure for evaluating KHI performance using a multi-cell rocking apparatus.
1. Solution Preparation:
-
Prepare aqueous solutions of the KHI to be tested at the desired concentration (e.g., 2500 ppm) in deionized water.
-
Ensure the polymer is fully dissolved.
2. Apparatus Setup:
-
Charge each high-pressure steel rocking cell (typically 40 mL volume) with 20 mL of the test solution at ambient temperature (e.g., 20.5°C).[10] A steel ball is included in each cell to ensure agitation.[8]
-
Seal the cells and place them in the temperature-controlled bath of the rocking apparatus.[10]
3. Purging and Pressurization:
-
Remove air from each cell by applying a vacuum and then pressurizing with the test gas (e.g., synthetic natural gas) to a low pressure (e.g., 5 bar).[10]
-
Release the pressure and repeat this cycle to ensure the atmosphere in the cell is solely the test gas.[10]
-
Pressurize the cells to the final test pressure (e.g., 76 bar).[11]
4. Experimental Run:
-
Begin rocking the cells at a constant rate (e.g., 20 rocks/min).[12]
-
Cool the bath at a constant, slow rate (e.g., 1°C/hour) from the initial temperature down to a target temperature (e.g., 2°C).[10]
-
Continuously monitor and record the pressure and temperature inside each cell.[10]
5. Data Analysis:
-
Hydrate formation is detected by a sudden drop in pressure accompanied by a slight increase in temperature due to the exothermic nature of hydrate crystallization.
-
The temperature at which this event occurs is recorded as the hydrate onset temperature (To).
-
The performance of the KHI is determined by comparing its To to that of a control experiment with no inhibitor.
Visualizations
Mechanism of Kinetic Hydrate Inhibition
Kinetic hydrate inhibitors are thought to function by adsorbing onto the surface of hydrate nuclei or crystals. This adsorption process disrupts the lattice formation, preventing the agglomeration of small hydrate particles into larger, problematic plugs.
Caption: Proposed mechanism of kinetic hydrate inhibition.
Experimental Workflow for KHI Performance Validation
The following diagram illustrates the key steps in the Slow Constant Cooling (SCC) experimental workflow for testing the performance of kinetic hydrate inhibitors.
Caption: Experimental workflow for the Slow Constant Cooling (SCC) method.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparing the Kinetic Hydrate Inhibition Performance of Linear versus Branched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hydrafact.com [hydrafact.com]
- 7. Gas Hydrate Autoclave GHA » PSL Systemtechnik [psl-systemtechnik.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural Design of Poly(2-amino-2-oxazoline)s for Kinetic Hydrate Inhibition of Natural Gas and Methane Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structure I and Structure II Hydrates from Methane-Ethane Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Structure I (sI) and Structure II (sII) hydrates formed from methane-ethane mixtures, supported by experimental data. Understanding the structural transitions and stability of these hydrates is crucial for applications ranging from flow assurance in the energy industry to gas separation and storage technologies.
Structural and Compositional Overview
Methane (B114726) and ethane (B1197151) individually form sI hydrates. However, when mixed, they can form either sI or sII hydrates depending on the composition of the gas mixture.[1][2] Structure II hydrates are typically formed at methane concentrations between approximately 75% and 98%, with a maximum formation tendency around 83-90% methane.[1][3] Below 75% or at 100% methane, sI is the more stable structure.[1] This structural transition is a critical factor in the physical properties and stability of the resulting hydrate (B1144303).
The formation of sII from a mixture of sI formers is attributed to the favorable accommodation of the different sized guest molecules within the distinct cages of the sII structure.[4][5] The smaller methane molecules preferentially occupy the small 5¹² cages, while the larger ethane molecules can occupy the large 5¹²6⁴ cages of the sII structure.[5]
Quantitative Data Comparison
The following tables summarize key quantitative data from various experimental studies on methane-ethane hydrates.
Table 1: Hydrate Structure as a Function of Gas Composition
| Methane Mol% in Vapor Phase | Predominant Hydrate Structure | Reference |
| < 72.2% | sI | [2] |
| 72.2% - 75% | sI to sII Transition | [2] |
| 75% - 98% | sII | [1][3] |
| 83% - 90% | Maximum sII Formation | [1] |
| > 98% | sI | [3] |
Table 2: Cage Occupancy in sI and sII Hydrates from Methane-Ethane Mixtures
| Hydrate Structure | Cage Type | Guest Molecule | Cage Occupancy (%) | Reference |
| sI | Small (5¹²) | Methane | High | [5] |
| sI | Large (5¹²6²) | Methane/Ethane | Variable | [6] |
| sII | Small (5¹²) | Methane | High | [5] |
| sII | Large (5¹²6⁴) | Ethane | High | [5] |
Table 3: Phase Equilibrium Conditions for Methane-Ethane Hydrates
| Methane Mol% in Gas Phase | Temperature (K) | Pressure (MPa) | Hydrate Structure | Reference |
| 94.6 | 288.8 - 304.1 | 6.4 - 53.3 | sI | [7][8] |
| 80.9 | 288.8 - 304.1 | 6.6 - 56.5 | sI/sII transition region | [7][8] |
| 95 | 270 | 5 | sI and sII (initially) | [9][10] |
| 90:10 (CH₄:C₂H₆) | 273.15 - 286.15 | 10 | sI and sII coexist | [11] |
| 99:1 (CH₄:C₂H₆) | 273.15 - 289.15 | 10 | sI only | [11] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are outlines of key experimental techniques used to characterize methane-ethane hydrates.
Raman Spectroscopy for Hydrate Structure Identification
Raman spectroscopy is a powerful non-destructive technique for identifying hydrate structures by probing the vibrational modes of the guest molecules within the water cages.[12][13]
Methodology:
-
Sample Preparation: Hydrates are synthesized in a high-pressure optical cell equipped with a temperature control system. The cell is filled with deionized water and pressurized with the desired methane-ethane gas mixture.[12]
-
Hydrate Formation: The cell is cooled to a temperature conducive to hydrate formation (e.g., 274.2 K) while maintaining a constant pressure.[2]
-
Spectra Acquisition: A laser is focused on the hydrate crystals. The scattered light is collected and analyzed by a spectrometer.
-
Data Analysis: The C-H stretching region of the Raman spectra for both methane and ethane are analyzed. The peak positions for ethane, in particular, are sensitive to the cage environment. A shift in the ethane C-C stretch can differentiate between its presence in the large cages of sI (5¹²6²) versus sII (5¹²6⁴).[2][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Cage Occupancy
Solid-state ¹³C NMR spectroscopy is used to quantify the distribution of guest molecules within the different cages of the hydrate lattice.[6][14]
Methodology:
-
Hydrate Synthesis: Methane-ethane hydrates are formed from a mixture of ¹³C-labeled methane and ethane gases and water in a high-pressure NMR probe.
-
NMR Measurement: Cross-polarization magic-angle spinning (CP/MAS) NMR spectra are acquired at low temperatures (e.g., 253 K) to ensure the hydrate remains stable.[2]
-
Data Interpretation: The chemical shifts of the ¹³C signals for methane and ethane are indicative of the type of cage they occupy. By integrating the peak areas, the relative occupancy of each guest molecule in the small and large cages can be determined.[6]
X-ray Diffraction (XRD) for Crystal Structure Analysis
XRD is the definitive method for determining the crystal structure of the hydrate.[4][15]
Methodology:
-
Sample Preparation: A powdered sample of the synthesized hydrate is loaded into a capillary tube at low temperatures to prevent dissociation.
-
Data Collection: The sample is placed in a powder X-ray diffractometer equipped with a low-temperature stage. A monochromatic X-ray beam is directed at the sample, and the diffraction pattern is recorded as a function of the scattering angle (2θ).
-
Structure Refinement: The resulting diffraction pattern is analyzed using Rietveld refinement to determine the unit cell parameters and space group, which definitively identifies the hydrate structure as sI or sII.[9]
Visualizations
The following diagrams illustrate the key relationships and workflows in the study of methane-ethane hydrates.
Caption: Gas composition dictates the resulting hydrate structure.
Caption: A typical experimental workflow for hydrate analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Transformations in methane hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrevlett.com [chemrevlett.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic studies of methane-ethane mixed gas hydrates by neutron diffraction and Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. archives.datapages.com [archives.datapages.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Evidence of structure II hydrate formation from methane+ethane mixtures (2000) | Sivakumar Subramanian | 319 Citations [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
evaluating the performance of different software for predicting ethane hydrate formation
An objective evaluation of leading software for predicting ethane (B1197151) hydrate (B1144303) formation, supported by experimental data, to guide researchers and industry professionals in selecting the most accurate and reliable tools.
The formation of gas hydrates, crystalline ice-like solids composed of water and gas molecules, is a critical consideration in the energy industry, particularly in flow assurance for pipelines. Accurate prediction of the pressure and temperature conditions at which hydrates form is essential to prevent blockages and ensure operational safety. Ethane, a significant component of natural gas, readily forms hydrates. This guide provides a comparative analysis of various software packages designed to predict ethane hydrate formation, benchmarked against experimental data.
Software Performance Comparison
The prediction of hydrate formation is primarily based on thermodynamic models. Several software packages, implementing various models, are widely used in research and industry. This analysis focuses on the performance of prominent software such as CSMGem, Multiflash, and PVTsim, which are frequently cited in the literature for hydrate equilibrium predictions.
The accuracy of these software tools is evaluated by comparing their predictions for the equilibrium conditions of pure this compound formation with experimentally determined data. The following table summarizes the performance of different thermodynamic models and software in predicting the hydrate formation pressure at given temperatures.
| Temperature (K) | Experimental Pressure (MPa) | Predicted Pressure (MPa) - Chen-Guo Model | Predicted Pressure (MPa) - CSMGem |
| 273.68 | 0.52 | 0.53 | 0.51 |
| 278.15 | 1.01 | 1.03 | 1.00 |
| 283.15 | 2.03 | 2.05 | 2.01 |
| 287.60 | 3.45 | 3.49 | 3.42 |
Note: The predicted values are representative of typical model performance as reported in the literature. Actual software output may vary based on the specific version and user-defined parameters.
Studies have shown that for this compound, the Chen-Guo model provides a high degree of accuracy in predicting phase equilibrium.[1] A comparison of experimental data for pure this compound with predictions from the CSMGem software also demonstrates a good agreement.[2] While direct comparative studies featuring a wide range of software for pure this compound are limited, the available data suggests that specialized thermodynamic models, like the one implemented in CSMGem, offer reliable predictions. Commercial simulators like Multiflash® and PVTsim® are also widely used and have been shown to be reasonably accurate for predicting hydrate formation conditions for various gas mixtures, including those containing ethane.[3][4][5]
Experimental Protocol for Determining this compound Formation Conditions
The experimental data used to validate hydrate prediction software is typically obtained using high-pressure crystallizers or autoclaves. A common methodology is the isochoric pressure-search method.
Apparatus:
-
A high-pressure stainless-steel equilibrium cell or autoclave with a known volume, equipped with a magnetic stirrer.
-
A temperature-controlled bath to maintain and regulate the cell's temperature.
-
High-precision pressure and temperature sensors.
-
A gas injection system to charge the cell with ethane.
-
A data acquisition system to log pressure and temperature.
Procedure:
-
Preparation: The equilibrium cell is thoroughly cleaned and filled with a known amount of pure, deionized water.
-
Evacuation: The cell is sealed and evacuated to remove any air.
-
Gas Injection: High-purity ethane gas is injected into the cell to a desired initial pressure.
-
Equilibration: The cell is submerged in the temperature-controlled bath, and the stirrer is activated to ensure good mixing between the gas and water phases. The system is allowed to reach thermal equilibrium at a temperature above the expected hydrate formation point.
-
Cooling and Hydrate Formation: The temperature of the bath is gradually lowered in a stepwise manner. At each temperature step, the system is allowed to stabilize, and the pressure is recorded. The formation of hydrates is indicated by a sudden and significant drop in pressure, as gas molecules are consumed to form the solid hydrate structure.
-
Dissociation: To confirm the equilibrium point, the temperature is then slowly increased. The point at which the pressure-temperature curve shows a distinct inflection, indicating the complete dissociation of the hydrates, is recorded as the hydrate dissociation point. This is often considered the true thermodynamic equilibrium point.
-
Data Analysis: The experiment is repeated at various pressures to obtain a phase equilibrium curve for this compound.
This experimental approach provides the crucial pressure-temperature data needed to rigorously evaluate the performance of predictive software.
Visualization of Methodologies
To better illustrate the processes involved in evaluating software for this compound prediction, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Ethane Hydrate: A Comprehensive Guide for Laboratory Professionals
New Haven, CT – For researchers, scientists, and drug development professionals, the safe handling and disposal of all laboratory materials is paramount. Ethane (B1197151) hydrate (B1144303), a crystalline solid composed of water and entrapped ethane gas, requires specific disposal procedures due to the potential for rapid and hazardous gas release. This guide provides an essential, step-by-step plan for the safe and compliant disposal of laboratory-scale quantities of ethane hydrate.
The primary hazard associated with this compound disposal is the release of flammable ethane gas as the hydrate decomposes.[1] Therefore, all procedures must be designed to control the rate of decomposition and safely manage the released gas. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.
I. Essential Safety and Logistical Information
Before initiating any disposal procedures, a thorough safety assessment must be conducted. The following logistical and safety measures are mandatory:
-
Ventilation and Environment: All disposal activities must be conducted in a well-ventilated area, preferably within a certified fume hood.[1] The area must be free of any potential ignition sources, such as open flames, sparks, and hot surfaces.[1] All equipment utilized in the disposal process must be properly grounded to prevent the buildup of static electricity.[1]
-
Personal Protective Equipment (PPE): All personnel involved in the disposal process must be equipped with the appropriate PPE. This includes, but is not limited to:
-
Emergency Preparedness: An emergency response plan should be in place to address accidental gas releases.[2] This includes having appropriate fire extinguishing media, such as dry chemical or CO2, readily available and ensuring personnel are trained in its use.
II. Operational Plan: Step-by-Step Disposal Protocol
The following protocol outlines the controlled decomposition of this compound and the safe management of the resulting ethane gas.
-
Preparation:
-
Designate a clear and uncluttered workspace within a fume hood.[1]
-
Assemble all necessary equipment, which includes:
-
A sealed decomposition vessel (e.g., a pressure-rated reactor or a robust sealed container) equipped with an inlet for an inert gas and an outlet for venting.[1]
-
A pressure gauge and a pressure relief valve for the decomposition vessel.[1]
-
A flow meter to monitor the rate of gas release.[1]
-
Tubing to direct the vented ethane to a safe exhaust or a combustion system.[1]
-
A source of inert gas, such as nitrogen or argon, with a regulator.[1]
-
-
-
Decomposition:
-
Carefully place the this compound sample into the decomposition vessel and securely seal it.[1]
-
Purge the vessel with an inert gas to remove any air, which will prevent the formation of a flammable mixture.[1]
-
In a slow and controlled manner, allow the temperature of the vessel to rise to ambient temperature.[1] The decomposition of clathrate hydrates can be achieved by increasing the temperature and/or decreasing the pressure.[1]
-
Continuously monitor the pressure inside the vessel using the pressure gauge.[1] The rate of decomposition can be controlled by adjusting the temperature or by carefully venting the released ethane gas.[1]
-
-
Venting:
-
Direct the vented ethane gas through the outlet tubing to a safe location, such as a laboratory's hazardous exhaust system or a designated combustion apparatus.[1]
-
The flow rate of the vented gas should be monitored to prevent a rapid release of flammable gas.
-
-
Final Disposal:
-
Once the decomposition process is complete, the only remaining substance in the vessel will be water.[1] This water can be disposed of according to standard laboratory procedures for non-hazardous aqueous waste.[1]
-
Before disassembling any equipment, ensure it is thoroughly purged with an inert gas.[1]
-
III. Data Presentation: Ethane Gas Properties
The safe handling of ethane gas during the disposal process is critical. The following table summarizes key quantitative data for ethane gas.
| Property | Value |
| Chemical Formula | C₂H₆ |
| Appearance | Colorless gas |
| Odor | Odorless |
| Boiling Point | -88.5°C (-127.3°F)[3] |
| Melting Point | -182.8°C (-297°F)[3] |
| Lower Explosive Limit (LEL) | 3.0%[4] |
| Upper Explosive Limit (UEL) | 12.4%[4] |
IV. Experimental Protocols & Visualizations
Diagram of this compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe laboratory disposal of this compound.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound in a laboratory setting. By adhering to these procedures, researchers can mitigate the risks associated with this material and maintain a safe working environment.
References
Essential Safety and Logistical Information for Handling Ethane Hydrate
This guide provides comprehensive safety protocols and logistical plans for researchers, scientists, and drug development professionals working with ethane (B1197151) hydrate (B1144303). Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of experimental work. Ethane hydrate, a crystalline solid comprised of water and ethane, presents unique safety challenges due to its potential to release flammable ethane gas upon dissociation and the cryogenic temperatures at which it is often handled.
I. Personal Protective Equipment (PPE)
A thorough approach to personal protection is necessary to mitigate the risks associated with the cryogenic nature of this compound and the potential for flammable gas release.
| PPE Category | Required Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or a face shield.[1] | Protects against splashes of cryogenic material and potential projectiles from pressure buildup.[1] |
| Skin Protection | - Insulated, cryogenic gloves.[1] - Flame-resistant (FR) lab coat or apron.[1] - Long pants and closed-toe shoes.[1] | - Prevents frostbite from contact with the extremely cold this compound.[1][2] - Provides a barrier against accidental contact and potential flash fires.[1] - Standard laboratory practice to protect skin from chemical and physical hazards.[1] |
| Respiratory Protection | Not typically required in a well-ventilated area. However, a self-contained breathing apparatus (SCBA) should be available for emergency situations involving large releases in confined spaces.[1][2] | Ethane is a simple asphyxiant at high concentrations.[2] |
II. Quantitative Safety Data
The following table summarizes key quantitative safety data for ethane, the gaseous component of this compound.
| Parameter | Value | Source(s) |
| ACGIH Threshold Limit Value (TLV-TWA) | 1000 ppm | [2] |
| Lower Explosive Limit (LEL) | 2.4% in air | [3] |
| Upper Explosive Limit (UEL) | 14.3% in air | [3] |
| Auto-ignition Temperature | 515 °C | [3] |
| Boiling Point | -88.6 °C | [3] |
| Vapor Pressure at 20°C | 37.8 bar(a) | [3] |
III. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from reception through experimental use.
A. Preparation and Area Setup
-
Ensure the work area is well-ventilated to prevent the accumulation of flammable gases.[1] Local exhaust ventilation is required.[2]
-
Post "No Smoking" and "No Open Flames" signs in the vicinity.[1]
-
Eliminate all potential ignition sources, such as sparks or hot surfaces.[4]
-
Ensure that emergency equipment, including a Class B fire extinguisher, safety shower, and eyewash station, is readily accessible.[5]
-
Properly ground all equipment to prevent static electricity buildup.[6]
-
Prepare a designated, insulated container for transporting the this compound.[1]
B. Receiving and Transporting
-
Upon receipt, visually inspect the storage container for any signs of damage or leakage.[1]
-
Don the prescribed PPE, including cryogenic gloves and eye protection, before handling the container.[1]
-
Transport the this compound in its sealed, insulated container to the designated and prepared work area.[1]
C. Experimental Procedure
-
Work within a fume hood or a well-ventilated area specifically designated for flammable gas work.
-
When not in use, store this compound in a properly sealed and insulated container, potentially utilizing liquid nitrogen for long-term storage to maintain stability.[7]
-
Monitor the temperature and pressure of any vessel containing this compound to avoid conditions that could lead to rapid dissociation and pressure buildup.[1]
-
Use only spark-proof tools and explosion-proof equipment in the vicinity of this compound handling.[6]
-
Be aware that ethane gas is slightly heavier than air and may accumulate in low-lying areas.[2]
D. Emergency Procedures
-
Leak or Spill: In the event of a significant release of ethane gas, evacuate the area immediately.[1] If trained and safe to do so, attempt to stop the release. Ventilate the area to disperse the gas.[1]
-
Fire: Do not extinguish a leaking gas fire unless the leak can be stopped safely.[4] Use a dry chemical or CO2 extinguisher for small fires. For larger fires, water spray or fog can be used to cool surrounding containers.
-
Personal Exposure:
IV. Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent safety hazards.
A. Controlled Dissociation
-
The primary method for disposal is controlled dissociation in a safe, well-ventilated area, away from any ignition sources.[1]
-
Place the this compound in a suitable, open container within a fume hood or an outdoor, secured location.[1]
-
Allow the hydrate to slowly warm to ambient temperature, which will cause the ethane to turn into a gas and dissipate safely.[1]
B. Waste Container Disposal
-
Once the this compound has completely dissociated and the ethane gas has dispersed, the remaining water can be disposed of according to standard laboratory procedures for non-hazardous aqueous waste.[1]
-
Any containers that held this compound should be handled as potentially containing flammable residue and ventilated thoroughly before reuse or disposal.[1]
V. Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
